(R)-Azepan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-azepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428010 | |
| Record name | (R)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124932-43-0 | |
| Record name | (R)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-3-amino-Hexahydro-1H-Azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to (R)-Azepan-3-amine (CAS: 124932-43-0) for Pharmaceutical Development
This document provides a comprehensive technical overview of this compound, a critical chiral building block in modern medicinal chemistry. Designed for researchers, process chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, application, and handling.
Executive Summary: The Strategic Importance of a Chiral Scaffold
This compound, a seven-membered heterocyclic amine, is more than a mere chemical intermediate; it is an enabling scaffold in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is fundamental to the efficacy and safety of the drugs it helps create. The azepane ring system offers a unique three-dimensional conformation that is increasingly leveraged in drug design to optimize binding interactions with biological targets.[1][2]
The most prominent application of this compound is as a key intermediate in the production of Besifloxacin, a fourth-generation fluoroquinolone antibiotic approved for treating bacterial conjunctivitis. The specific (R)-enantiomer is crucial for the drug's potent bactericidal activity against both gram-positive and gram-negative bacteria.[3] Beyond this established role, the 3-aminoazepane motif is a recurring feature in a growing number of clinical candidates, particularly in the development of kinase inhibitors and other targeted therapies.[2][4][5] This guide will elucidate the technical details necessary to effectively utilize this high-value intermediate.
Core Physicochemical & Quality Attributes
A thorough understanding of the compound's physical and chemical properties is the foundation for its successful application in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 124932-43-0 | [6] |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| IUPAC Name | (3R)-azepan-3-amine | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 g/cm³ | |
| Refractive Index | 1.453 | |
| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |
Table 1: Physicochemical Properties of this compound.
For GMP-compliant applications, stringent quality control is non-negotiable. The following specifications represent a typical, robust release panel for this intermediate.
| Parameter | Specification | Rationale & Typical Method |
| Assay (by GC) | ≥ 99.0% | Ensures potency and minimizes process-related impurities. |
| Enantiomeric Purity (ee) | ≥ 99.0% | Critical for the final API's stereospecific activity. (Chiral GC/HPLC) |
| Isomer Content (S-enantiomer) | ≤ 0.5% | A key control point to prevent contamination with the undesired enantiomer. |
| Moisture Content (by KF) | ≤ 1.0% | Water can interfere with downstream reactions, particularly those involving organometallics or acylating agents. |
| Individual Impurity | ≤ 0.1% | Controls for known and unknown process-related impurities. (GC/HPLC) |
Table 2: Representative Quality Control Specifications.
Synthesis: From Natural Amino Acids to Chiral Intermediate
The most scalable and economically viable synthetic routes to enantiopure 3-aminoazepanes leverage the chiral pool, starting from natural amino acids.[4] The synthesis of this compound is efficiently achieved from D-lysine, an approach that anchors the desired stereochemistry from the outset.
The strategic decision to start with D-lysine is causal: it provides the correct absolute stereochemistry at the eventual C3 position of the azepane ring, avoiding costly and often lower-yielding chiral resolution or asymmetric synthesis steps. The process involves a key intramolecular cyclization followed by reduction.
Caption: Synthetic workflow for this compound from D-Lysine.
Detailed Experimental Protocol: Synthesis of (R)-3-[(tert-butoxycarbonyl)amino]azepane
This protocol is adapted from established methodologies for the synthesis of Boc-protected this compound, a stable and versatile precursor.[10][11]
-
Step 1: Esterification of D-Lysine:
-
Suspend D-lysine hydrochloride (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0°C and bubble dry HCl gas through it for 2-3 hours, or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours until a clear solution is obtained.
-
Concentrate the reaction mixture in vacuo to yield the crude D-lysine methyl ester dihydrochloride.
-
-
Step 2: Base-Mediated Cyclization to (R)-3-Aminocaprolactam:
-
Prepare a solution of sodium methoxide (2.5 eq) in methanol (15 vol).
-
Add the crude D-lysine methyl ester from Step 1 to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. The resulting residue contains the crude lactam.
-
-
Step 3: Boc Protection:
-
Dissolve the crude lactam in a suitable solvent system (e.g., dioxane/water).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir at room temperature for 12-18 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield crude (R)-3-(Boc-amino)caprolactam. Purify by column chromatography if necessary.
-
-
Step 4: Lactam Reduction:
-
Causality Note: Direct reduction of the amide is required. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous on a large scale. Alternative methods involving conversion to an imido ester followed by catalytic hydrogenation offer a milder, more scalable approach.[11]
-
Method A (Hydrogenation): Dissolve the Boc-protected lactam (1.0 eq) in dry dichloromethane. Add Meerwein's salt (e.g., trimethyloxonium tetrafluoroborate, 1.2 eq) and stir until the lactam is consumed. Without isolation, transfer the crude imido ester to a hydrogenation reactor, add a 5% Pt/C catalyst, and hydrogenate under 5 bar H₂ at room temperature for 2-4 hours.[11]
-
Filter the catalyst and concentrate the filtrate to yield crude (R)-3-(Boc-amino)azepane.
-
-
Step 5: Deprotection (to yield the final product):
-
Dissolve the crude (R)-3-(Boc-amino)azepane in dichloromethane (10 vol).
-
Add trifluoroacetic acid (TFA, 5 vol) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the product as a salt, or neutralize with a base and extract the free amine.
-
Analytical Characterization: A Multi-Technique Approach
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The spectrum is expected to show complex multiplets for the azepane ring protons and distinct signals for the amine protons.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. Six distinct signals are expected, corresponding to the six carbon atoms of the azepane ring.
-
2D NMR (HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are recommended to establish C-H and long-range C-H correlations.
-
Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. This soft ionization technique will primarily show the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The expected m/z for the [M+H]⁺ ion is approximately 115.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity (enantiomeric excess, ee). This is the most critical analytical test for a chiral intermediate.
-
Methodology:
-
Column: A chiral stationary phase is required (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation of the (R) and (S) enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for aliphatic amines after derivatization, or another suitable detection method like CAD or ELSD can be used.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess is calculated as: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.
-
Applications in Drug Discovery: The Besifloxacin Case Study
The primary industrial application of this compound is in the synthesis of Besifloxacin. It is introduced into the fluoroquinolone core via a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine of the azepane ring displaces a fluorine atom on the quinolone core.
Caption: Role of this compound in Besifloxacin synthesis.
This reaction highlights the importance of the compound's bifunctional nature. The secondary amine acts as the nucleophile, while the primary amine at the chiral center remains available for further derivatization or, in this case, contributes to the final drug's solubility and target engagement profile. The rigid, chair-like conformation of the azepane ring positions the substituents in a well-defined spatial orientation, which is critical for binding to bacterial DNA gyrase and topoisomerase IV.
Safety, Handling, and Storage
As a primary and secondary amine, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
-
Hazard Profile: While specific data for the pure (R)-enantiomer is limited, the racemic mixture is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[12] It should be treated as a corrosive and toxic substance.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.
-
Handling:
-
Storage:
-
Spill & First Aid:
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15]
-
For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]
-
If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[13][14]
-
References
- Vertex AI Search. (2026). Exploring (R)
- Kadyrov, R., & Tok, O. L. (n.d.). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. SynOpen.
- Thieme. (n.d.). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. Thieme Connect.
- Coolpharm. (n.d.). This compound CAS 124932-43-0.
- Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]- piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(20), 3735-3740.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Inform
- BLD Pharm. (n.d.). This compound CAS 124932-43-0.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- Pharmaffiliates. (n.d.). This compound CAS 124932-43-0.
- Smolecule. (n.d.). Buy (S)-Azepan-3-amine hydrochloride.
- Google Patents. (n.d.). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Benchchem. (n.d.). Azepan-3-one Derivatives Emerge as Potent Kinase Inhibitors.
- Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.
- Kao Chemicals. (2021).
- Thermo Fisher Scientific. (2013).
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 733-746.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Meyers, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. |124932-43-0|C6H14N2|MFCD00044964|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 8. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemical.kao.com [chemical.kao.com]
- 15. resynbio.com [resynbio.com]
(R)-Azepan-3-amine: A Technical Guide to a Privileged Chiral Scaffold in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral Saturated Heterocycles
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable three-dimensional frameworks for the design of novel therapeutic agents. Among these, the seven-membered azepane ring system has garnered significant attention due to its conformational flexibility and its presence in numerous approved drugs.[1][2] The introduction of a chiral center into such a scaffold dramatically increases its utility, allowing for stereospecific interactions with biological targets like enzymes and receptors. This stereochemical control is a cornerstone of modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[3]
This guide provides an in-depth technical overview of (R)-Azepan-3-amine, a key chiral building block whose specific stereoconfiguration is critical for the biological activity of several advanced pharmaceutical compounds. We will explore its molecular structure, conformational dynamics, stereochemical significance, enantioselective synthesis, and applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable intermediate.
Molecular Identity and Physicochemical Properties
This compound is a cyclic secondary amine with a primary amine substituent at the chiral third position of the seven-membered ring. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.
-
IUPAC Name : (3R)-azepan-3-amine[4]
-
Synonyms : (R)-3-Aminohexahydroazepine, (3R)-Hexahydro-1H-azepin-3-amine[5]
A summary of its key physicochemical properties is presented in Table 1. These properties are essential for process development, ensuring stability and appropriate handling under manufacturing conditions.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 69.6 ± 22.0 °C | |
| Refractive Index | 1.453 | |
| Topological Polar Surface Area | 38.1 Ų | [4][8] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |
Molecular Structure and Stereochemistry
The Azepane Scaffold
The core of the molecule is the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom.[2] Unlike the more rigid five- and six-membered rings (pyrrolidine and piperidine), the azepane ring possesses greater conformational flexibility, existing in a dynamic equilibrium between several non-planar chair and boat conformations.[9] This flexibility can be advantageous in drug design, allowing the molecule to adapt its shape to fit complex binding pockets.
The (R)-Stereocenter: A Determinant of Biological Activity
The defining feature of this compound is the chiral center at the C3 position, which confers its optical activity. The "(R)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the stereocenter are ranked, and the orientation is assigned. For this molecule, the primary amine group (-NH₂) has the highest priority, followed by the path toward the ring nitrogen (C2-N), then the path away from the ring nitrogen (C4-C5...), with the hydrogen atom having the lowest priority.
The absolute configuration of this stereocenter is critical. The biological activity of molecules incorporating this scaffold is often dependent on one specific enantiomer.[10] The opposing (S)-enantiomer may be inactive or even exhibit undesirable off-target effects.[3] Therefore, ensuring high enantiomeric purity (typically >98%) is a critical quality control parameter in its synthesis and use.
Caption: 2D representation highlighting the chiral center at C3.
Enantioselective Synthesis: Pathways to Stereochemical Purity
The production of enantiomerically pure this compound is a critical challenge that has been addressed through various synthetic strategies. Direct synthesis of the racemate followed by chiral resolution is often inefficient. Therefore, asymmetric synthesis, which establishes the desired stereocenter early in the process using chiral starting materials or catalysts, is the preferred approach.
One well-established route starts from the readily available chiral pool starting material, D-lysine.[11] This method leverages the inherent stereochemistry of the natural amino acid to construct the chiral azepane ring.
Example Protocol: Synthesis of (R)-3-(Boc-amino)azepane from D-Lysine
This protocol is a conceptual illustration based on established methodologies for converting amino acids to cyclic amines.[11]
Objective: To synthesize the N-Boc protected form of this compound, a stable intermediate, starting from D-lysine.
Step 1: Protection and Lactamization of D-Lysine
-
Procedure: D-lysine is first protected at both the α- and ε-amino groups, typically with the Boc (tert-butyloxycarbonyl) group. The protected D-lysine is then subjected to intramolecular cyclization conditions (e.g., using a coupling agent like DCC/DMAP) to form the corresponding N-Boc protected 3-(Boc-amino)azepan-2-one (a seven-membered lactam).
-
Causality: Protecting the amino groups prevents unwanted side reactions. The intramolecular cyclization is driven by the formation of a stable amide bond, establishing the seven-membered ring. The stereocenter from D-lysine is preserved throughout this process.
Step 2: Reduction of the Lactam
-
Procedure: The lactam carbonyl group is selectively reduced to a methylene group (-CH₂-). This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF).
-
Causality: The reduction of the amide to an amine is a standard transformation. The choice of a strong reducing agent is necessary to reduce the resonance-stabilized amide bond. This step converts the lactam into the desired protected azepane.
Step 3: Deprotection
-
Procedure: The Boc protecting groups are removed under acidic conditions, for example, by treating the product from Step 2 with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane.
-
Causality: The Boc group is designed to be stable under many reaction conditions but labile to acid. This selective removal yields the final this compound, often as a salt (e.g., hydrochloride), which can be neutralized to obtain the free base.
Caption: Simplified workflow for the enantioselective synthesis of this compound.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a crucial side-chain intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride .
Case Study: Besifloxacin
Besifloxacin is an FDA-approved topical antibiotic used for the treatment of bacterial conjunctivitis. Its molecular structure features the this compound moiety attached at the C-7 position of the quinolone core.
-
Role of the this compound Moiety: The introduction of this specific chiral substituent is a key structural modification that enhances the drug's bactericidal efficacy. The three-dimensional arrangement of the azepane ring and its amino group allows for optimal binding to its bacterial targets: DNA gyrase and topoisomerase IV. This interaction disrupts bacterial DNA replication and repair, leading to rapid cell death. The (R)-configuration is essential for this potent activity; the corresponding (S)-enantiomer or other analogs exhibit significantly reduced antibacterial effects.
Beyond Besifloxacin, the unique steric and electronic properties of this compound make it a valuable building block for creating libraries of novel compounds in various therapeutic areas.[12] Its presence in a lead compound can improve potency, selectivity, and pharmacokinetic properties. The azepane scaffold is being explored for its potential in developing agents targeting the central nervous system (CNS), kinase inhibitors, and other disease areas.[1][12][13]
Conclusion
This compound is more than a simple chemical intermediate; it is a privileged chiral scaffold that embodies the principles of modern stereospecific drug design. Its unique seven-membered ring structure, combined with the critical (R)-configuration at the C3 position, provides a powerful tool for medicinal chemists to craft highly potent and selective therapeutic agents. The successful application of this building block in the antibiotic Besifloxacin highlights the profound impact that precise stereochemical control has on biological activity. As the demand for novel and more effective drugs continues to grow, the strategic use of well-defined chiral intermediates like this compound will remain a cornerstone of innovation in pharmaceutical research and development.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C6H14N2 | CID 7145034. PubChem, National Institutes of Health.
- (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288. PubChem, National Institutes of Health.
- Zha, G., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162.
- (R)-3-Amino-Hexahydro-1H-Azepin 124932-43-0. Hangzhou Longshine Bio-Tech.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Wuhan University of Technology Institutional Repository.
- Azepan-3-amine | C6H14N2 | CID 2756445. PubChem, National Institutes of Health.
- Enantioselective Synthesis of [b]‐Annul
- Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. Google Patents.
- CAS No : 124932-43-0 | Product Name : this compound. Pharmaffiliates.
- Azepane. Wikipedia.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.
- Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]
- 10. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
(3R)-azepan-3-amine IUPAC name and synonyms
An In-depth Technical Guide to (3R)-azepan-3-amine: A Key Chiral Building Block in Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the structural complexity and stereochemical purity of molecular building blocks are paramount to the development of safe and efficacious therapeutic agents. Among the vast library of heterocyclic scaffolds, the azepane ring system has emerged as a privileged structure, present in over 20 FDA-approved drugs.[1] This guide focuses on a specific, high-value derivative: (3R)-azepan-3-amine . As a chiral seven-membered heterocyclic amine, its unique three-dimensional architecture makes it an indispensable intermediate in the synthesis of advanced pharmaceuticals.[2][3]
This document, prepared for researchers, chemists, and drug development professionals, provides a comprehensive overview of (3R)-azepan-3-amine, from its fundamental nomenclature and properties to the critical methodologies for its stereoselective synthesis and its pivotal application in the production of potent antibiotics like Besifloxacin.[2][4] We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is the foundation of all further research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R)-azepan-3-amine .[5] The "(3R)" prefix is a stereochemical descriptor that defines the absolute configuration of the chiral center at the C3 position of the azepane ring, which is crucial for its biological activity in target molecules.
For practical laboratory and commercial purposes, a variety of synonyms and identifiers are used. These are consolidated in the table below for clarity and cross-referencing.
| Identifier Type | Value | Source |
| IUPAC Name | (3R)-azepan-3-amine | PubChem[5] |
| Common Synonym | (R)-Azepan-3-amine | PubChem[5] |
| CAS Number | 124932-43-0 | PubChem[2][5] |
| Molecular Formula | C₆H₁₄N₂ | PubChem[5] |
| Other Synonyms | (R)-3-Aminohexahydro-1H-azepine, (R)-3-Aminoazepane, Besifloxacin Impurity G | PubChem[5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is essential for process development, optimization of reaction conditions, and ensuring safety. (3R)-azepan-3-amine is typically supplied as a colorless to pale yellow liquid.[2]
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | PubChem[5][6] |
| Boiling Point | 180.9 ± 8.0 °C (at 760 mmHg) | ProChemtrade[2] |
| Density | 0.9 ± 0.1 g/cm³ | ProChemtrade[2] |
| Flash Point | 69.6 ± 22.0 °C | ProChemtrade[2] |
| Purity (Typical) | >98% | ProChemtrade[2] |
The Imperative of Chirality: Synthesis and Resolution
The presence of a stereocenter at the C3 position means that azepan-3-amine exists as a pair of enantiomers, (3R) and (3S). In pharmaceutical applications, it is common for only one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7] Therefore, obtaining the enantiomerically pure (3R)-azepan-3-amine is not merely a matter of purity but a fundamental requirement for drug safety and efficacy.
Two primary strategies are employed to achieve this: asymmetric synthesis or chiral resolution of a racemic mixture. While asymmetric synthesis creates the desired enantiomer directly, chiral resolution remains a robust and widely used industrial method for separating a 50:50 mixture of enantiomers.[8]
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a self-validating system for isolating (3R)-azepan-3-amine from a racemic mixture. The underlying principle is the reaction of the racemic amine (a base) with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[8]
Resolving Agent Selection: The choice of resolving agent is critical. For basic amines like azepan-3-amine, chiral carboxylic acids such as tartaric acid or mandelic acid are effective. The formation of (3R)-Azepan-3-amine Mandelate in chemical databases suggests that mandelic acid is a field-proven choice for this specific resolution.[9][10]
Step-by-Step Methodology:
-
Preparation: Dissolve one equivalent of racemic azepan-3-amine in a suitable solvent, such as methanol or ethanol. The solvent choice is crucial as it must allow for the differential solubility of the two diastereomeric salts.
-
Salt Formation: Slowly add a solution of 0.5 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent to the amine solution. Using a sub-stoichiometric amount of the resolving agent ensures that only the least soluble salt preferentially crystallizes, leading to higher enantiomeric purity in the first crop.
-
Crystallization: Stir the mixture at room temperature and then cool it slowly (e.g., to 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The slow cooling is key to forming well-defined crystals and minimizing the co-precipitation of the more soluble diastereomer.
-
Isolation: Isolate the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly alkaline (>12). This deprotonates the chiral acid and liberates the free (3R)-azepan-3-amine.
-
Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (3R)-azepan-3-amine.
-
Validation: The enantiomeric purity of the final product must be confirmed. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
Application in Pharmaceutical Synthesis: The Case of Besifloxacin
The primary industrial application of (3R)-azepan-3-amine is its role as a key building block in the synthesis of Besifloxacin , a fourth-generation fluoroquinolone antibiotic.[2] Besifloxacin is used to treat bacterial conjunctivitis and works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]
The azepane moiety is not merely a structural component; its incorporation is critical to the drug's efficacy. The specific (3R) configuration and the seven-membered ring structure enhance the compound's bactericidal activity against both gram-positive and gram-negative bacteria.[2] A patent for a novel synthesis of the hydrochloride salt of (R)-3-amino-hexahydro azepane highlights its importance as the main structural part of Besifloxacin.[11]
The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of the azepane ring displaces a leaving group (typically a fluorine atom) on the fluoroquinolone core. The chirality at the C3 position of the azepane is maintained throughout this process and is essential for the final drug's interaction with its bacterial targets.[4]
Conclusion
(3R)-azepan-3-amine is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design. Its unique seven-membered ring and defined chirality make it a high-value building block for creating complex and potent pharmaceuticals. The methodologies for its chiral resolution are a prime example of applying fundamental chemical principles to solve practical challenges in industrial synthesis. For researchers in drug discovery, a thorough understanding of the properties, synthesis, and applications of this key azepane derivative is crucial for the continued development of next-generation therapeutics.
References
- PubChem. (3R)-Azepan-3-amine Mandelate.
- De-code. (3R)
- PubChem. This compound.
- ProChemtrade. Exploring (R)
- PubChem. Azepan-3-amine.
- Maia, J., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- Matrix Fine Chemicals. 3-(AZEPAN-1-YL)PROPAN-1-AMINE | CAS 3437-33-0. [Link]
- PubChem. 3-aminoazepan-2-one.
- Google Patents. (2018). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. CN108358845A.
- University of Glasgow. (2018).
- Goutham, R. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
- The Royal Society of Chemistry. (2017).
- Singh, R., et al. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Wikipedia. Chiral resolution. [Link]
- Semantic Scholar. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 5. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (3R)-Azepan-3-amine Mandelate | De-code [de-code.co.in]
- 11. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
physical and chemical properties of (R)-Azepan-3-amine
An In-Depth Technical Guide to (R)-Azepan-3-amine: Properties, Synthesis, and Applications
Section 1: Introduction & Core Characteristics
This compound, a chiral seven-membered heterocyclic amine, is a molecule of significant interest in modern pharmaceutical development. Its structural rigidity, combined with the stereospecific presentation of its primary amine, makes it a highly valuable chiral building block. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a focus on the practical insights required by researchers in drug discovery and process development.
The primary driver for the escalating interest in this compound is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of the (R)-azepane moiety is critical to the drug's efficacy and bactericidal mechanism, which involves targeting bacterial DNA gyrase and topoisomerase IV. Beyond this established application, its unique topology makes it a compelling scaffold for novel chemical entities across various therapeutic areas.
Below is the fundamental structure of this compound, highlighting its key features: the seven-membered azepane ring, the primary amine at the C3 position, and the chiral center at C3.
Caption: Chemical structure of this compound.
Section 2: Physicochemical & Computed Properties
A comprehensive understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The data for this compound are summarized below. These parameters dictate everything from reaction solvent choice and purification strategy to storage conditions.
| Identifier / Property | Value | Source(s) |
| IUPAC Name | (3R)-azepan-3-amine | [1] |
| CAS Number | 124932-43-0 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C (at 760 mmHg) | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Refractive Index | 1.453 | |
| Flash Point | 69.6 ± 22.0 °C | |
| Topological Polar Surface Area | 38.1 Ų | [1][2] |
| XLogP3-AA (Computed) | -0.2 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Section 3: Synthesis & Stereochemical Control
The synthesis of enantiomerically pure this compound is a critical challenge, as the stereochemistry is paramount for its biological function in the final active pharmaceutical ingredient (API). The choice of synthetic route is often a trade-off between cost, scalability, and enantiomeric purity.
Biocatalytic Approach: A Green Chemistry Perspective
A highly efficient and scalable method leverages biocatalysis to establish the crucial stereocenter.[3] This approach is favored in modern process chemistry for its high selectivity, mild reaction conditions, and reduced environmental impact compared to methods requiring expensive and toxic heavy metal catalysts. A key step in such a process is the asymmetric amination of a ketone precursor using an ω-transaminase, an enzyme engineered for high enantioselectivity.
The causality here is clear: the enzyme's active site is a chiral environment that preferentially catalyzes the conversion of the prochiral ketone to the (R)-amine, resulting in a product with high enantiomeric excess (ee).
Caption: Biocatalytic route to this compound.
Synthesis from Chiral Pool Starting Materials
Another robust strategy involves starting with a naturally occurring, enantiopure molecule—a "chiral pool" approach. For the synthesis of (R)-3-aminoazepane derivatives, D-lysine is an excellent starting material.[4] The synthesis involves the cyclization of the D-lysine-derived methyl ester to form an N-Boc protected 3-aminolactam. This lactam is then converted to an imido ester and subsequently hydrogenated to yield the desired protected amine.[4] This method's reliability stems from transferring the inherent chirality of the starting material directly to the product.
Section 4: Chemical Reactivity & Mechanistic Insights
The reactivity of this compound is dominated by its two nitrogen atoms: a secondary amine within the ring and a primary amine at the C3 position.
-
Nucleophilicity and Basicity : Both amine groups possess lone pairs of electrons, making the molecule a competent nucleophile and a Brønsted-Lowry base.[5] The primary amine is generally more sterically accessible and reactive in nucleophilic substitution and addition reactions, such as acylation (forming amides) and alkylation (forming secondary or tertiary amines).[6]
-
Intramolecular Reactions : The proximity of the two amine groups can facilitate intramolecular reactions or allow the molecule to act as a bidentate ligand in coordination chemistry.
-
Iminium Ion Formation : Like other cyclic amines, the secondary amine can react with carbonyls to form an iminium ion intermediate, which is a key step in reactions like reductive amination.[7][8]
Section 5: Application in the Synthesis of Besifloxacin
The most prominent application of this compound is its role as the C-7 side chain in Besifloxacin. In the synthesis, the secondary amine of the azepane ring acts as a nucleophile, displacing a fluorine atom on the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction.
The choice of this specific azepane derivative is not arbitrary. The seven-membered ring holds the primary amine in a specific conformational orientation that is crucial for binding to the bacterial topoisomerase enzymes. The (R)-stereochemistry is essential; the (S)-enantiomer would exhibit significantly different (and likely lower) biological activity.[6]
Caption: Incorporation of this compound into Besifloxacin.
Section 6: Analytical Characterization Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the carbon-hydrogen framework and stereochemistry.
-
Methodology :
-
Prepare a sample by dissolving ~10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) For confirmation of N-H protons, add a drop of D₂O to the CDCl₃ sample, shake, and re-acquire the ¹H spectrum.
-
-
Expected ¹H NMR Results (in CDCl₃) :
-
N-H Protons : Broad signals corresponding to the three N-H protons (one from the secondary amine, two from the primary amine) would be expected in the 1.0-3.5 ppm range.[9] These peaks will disappear upon D₂O exchange.
-
C-H Protons : A series of complex, overlapping multiplets would appear between ~1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3) will be the most downfield (~2.5-3.5 ppm) due to the deshielding effect of the nitrogen.[9][10]
-
-
Expected ¹³C NMR Results (in CDCl₃) :
-
Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.
-
The carbons directly bonded to nitrogen (C2, C7, and C3) will be the most downfield, typically appearing in the 37-65 ppm range.[11] The other aliphatic carbons (C4, C5, C6) will appear further upfield.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Objective : To identify key functional groups.
-
Methodology :
-
Acquire a spectrum using an FT-IR spectrometer, typically as a thin film on a salt plate (NaCl or KBr) due to its liquid state.
-
-
Expected Results :
-
N-H Stretch : As a molecule with both primary and secondary amine groups, a complex absorption is expected in the 3200-3500 cm⁻¹ region. Primary amines typically show two sharp-to-medium bands (asymmetric and symmetric stretches), while secondary amines show one.[12][13] These will likely overlap to form a broad, multi-peaked signal.
-
N-H Bend : A characteristic scissoring vibration for the primary amine (-NH₂) is expected in the 1580-1650 cm⁻¹ region.[13]
-
C-N Stretch : Aliphatic C-N stretching vibrations will appear as medium-to-weak absorptions in the 1020-1250 cm⁻¹ fingerprint region.[13]
-
C-H Stretch : Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
Protocol 3: Mass Spectrometry (MS)
-
Objective : To confirm molecular weight and analyze fragmentation patterns.
-
Methodology :
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for this polar, non-volatile molecule.
-
-
Expected Results :
-
Molecular Ion : According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (MW 114.19) is consistent with this rule.[9] In ESI positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z = 115.
-
Fragmentation : A characteristic fragmentation pathway for amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to the formation of stable iminium ions.
-
Section 7: Safety, Handling, & Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific GHS data for the pure (R)-enantiomer is not widely published, the data for the racemic mixture, Azepan-3-amine, provides a strong basis for handling procedures.
-
Hazards :
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling :
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]
-
Section 8: References
-
Feng, Y., Luo, Z., Sun, G., Chen, M., Lai, J., Lin, W., Goldmann, S., Zhang, L., & Wang, Z. (2022). Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane: A Pharmaceutically Important Intermediate. Organic Process Research & Development, 26(4), 1048–1055. [Link]
-
Chemistry For Everyone. (2024, June 2). What Are Cyclic Amines? [Video]. YouTube. [Link]
-
Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(20), 3723-3728. [Link]
-
Quiroga, D., Borrego-Muñoz, P., & Coy-Barrera, E. (2023). Ring Closure Reactions for the Synthesis of Cyclic Imines: An Analysis from the 12 Principles of Green Chemistry and Circular Chemistry. Mini-Reviews in Organic Chemistry, 20(3), 285-308. [Link]
-
Neubauer, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2353–2364. [Link]
-
Schmalz, H.-G., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7145034, this compound. Retrieved January 10, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756445, Azepan-3-amine. Retrieved January 10, 2026, from [Link].
-
Ready, J. M., et al. (2010). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. The Journal of Organic Chemistry, 75(17), 5963–5969. [Link]
-
Wang, X., et al. (2018). Reaction of cyclic ketones with primary amines. Organic Chemistry Frontiers, 5, 229-233. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 10, 2026, from [Link]
-
Schmalz, H.-G., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST Chemistry WebBook, SRD 69. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Valle, M. (n.d.). Synthesis of a Trihydroxylated Aminoazepane From. Amanote Research. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Viet, T. D., Xuan, T. D., & La, A. H. (2023). ¹³C-NMR spectrum of the mixture of α-amyrin and β-amyrin measured in CDCl3 (125 MHz). ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Glycoscience. (n.d.). Azepane. [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
Sources
- 1. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chemscene.com [chemscene.com]
(R)-Azepan-3-amine solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of (R)-Azepan-3-amine
Introduction
This compound, identified by CAS Number 124932-43-0, is a pivotal heterocyclic amine intermediate in modern pharmaceutical synthesis.[1] Its seven-membered azepane ring structure and chiral amine functionality make it a valuable building block, most notably in the production of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride. The successful integration of this intermediate into a drug substance manufacturing process, and the ultimate safety and efficacy of the final drug product, are critically dependent on a thorough understanding of its fundamental physicochemical properties: solubility and stability.
This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data but the scientific rationale behind the experimental protocols required to generate and validate these critical parameters.
Physicochemical Properties of this compound
A baseline understanding of the compound's physical properties is essential before embarking on solubility or stability studies. These properties, summarized in Table 1, influence everything from solvent selection to analytical method development.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 124932-43-0 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 69.6 ± 22.0 °C | |
| pKa (Predicted) | ~10-11 (for the primary amine) | Predicted based on similar aliphatic amines |
| logP (Predicted) | -0.2 | [1][2] |
Part 1: Solubility Profile Characterization
Solubility is a critical determinant of a compound's bioavailability and its behavior during formulation. The presence of two amine groups in this compound suggests the ability to form hydrogen bonds, which governs its interaction with various solvents.[3]
Theoretical Solubility Considerations
The structure of this compound—a small aliphatic amine—suggests the following:
-
Aqueous Solubility: Due to the presence of two nitrogen atoms with lone-pair electrons and N-H bonds, the molecule can act as both a hydrogen bond donor and acceptor.[3] This facilitates solubility in polar protic solvents like water. As an amine, its aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the amine groups are protonated to form more soluble ammonium salts.[4]
-
Organic Solvent Solubility: The six-carbon aliphatic backbone imparts some non-polar character. Therefore, it is expected to be soluble in a range of polar organic solvents such as alcohols (methanol, ethanol), and potentially less soluble in non-polar solvents like hexanes.[4][5] The principle of "like dissolves like" is the guiding factor for solvent selection in experimental studies.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and self-validating system because it measures the concentration of a solution that has reached a true thermodynamic equilibrium with an excess of the solid solute.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution becomes fully saturated.
-
Prolonged Equilibration (24-72h): Guarantees that the system reaches thermodynamic equilibrium, avoiding underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent; precise control is crucial for reproducibility.
-
Filtration: A 0.45 µm filter is used to remove all undissolved particles, ensuring that the analyzed sample represents only the dissolved compound.
-
Quantification by HPLC: A validated, stability-indicating HPLC method provides the necessary specificity and sensitivity to accurately measure the compound's concentration without interference from potential impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected test solvent (e.g., Water, pH 3.0 buffer, pH 7.4 buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C) for at least 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 2 hours to let undissolved solids settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV method.
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: Solubility Profile
The experimental results should be compiled into a clear and concise table for easy comparison.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Purified Water | 25 | Experimental Data | |
| 0.1 N HCl (pH ~1) | 25 | Experimental Data | |
| pH 7.4 Phosphate Buffer | 25 | Experimental Data | |
| Methanol | 25 | Experimental Data | |
| Ethanol | 25 | Experimental Data | |
| Dichloromethane | 25 | Experimental Data | |
| Hexane | 25 | Experimental Data |
Part 2: Stability Profile and Forced Degradation
Stability testing is fundamental to identifying potential degradation pathways, developing stable formulations, and establishing a re-test period or shelf life.[7] Forced degradation (stress testing) is an essential component of this process, providing insight into the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated storage.[8][9]
Theoretical Stability Considerations
The chemical structure of this compound suggests potential liabilities:
-
Oxidation: The primary and secondary amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[9] This is often one of the most common degradation pathways for amines.
-
Hydrolysis: While the azepane ring itself is a stable saturated system, extreme pH conditions could potentially promote degradation, although this is less likely than for molecules containing labile groups like esters or amides.[9][10]
-
Thermal and Photolytic Stress: High energy input from heat or light can induce degradation, though the specific pathways for this saturated amine are not immediately obvious without experimental data.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to achieve 5-20% degradation of the drug substance.[11] This level of degradation is sufficient to demonstrate the specificity of the analytical method without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.
Causality Behind Experimental Choices:
-
Stress Conditions: A standard panel of hydrolytic, oxidative, thermal, and photolytic conditions is used as recommended by ICH guidelines to cover all likely degradation pathways.[7][8]
-
Stability-Indicating Method: The cornerstone of a stability study is a validated analytical method (typically HPLC with UV and/or MS detection) that can resolve the parent peak from all process impurities and degradation products.[11][12] Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.
-
Mass Balance: A good stability study should demonstrate mass balance, where the sum of the increase in degradation products is approximately equal to the decrease in the parent compound, confirming that all significant degradants are being detected.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60 °C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.
Visualization: Forced Degradation Study Workflow
The following diagram outlines the parallel workflow for conducting a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Data Presentation: Stability Summary
Results from the forced degradation study should be summarized to provide a clear overview of the compound's liabilities.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (h) | % Assay Remaining | No. of Degradants | Observations (e.g., Major Degradant >1%) |
| 0.1 N HCl, 60°C | 24 | Experimental Data | Experimental Data | |
| 0.1 N NaOH, RT | 24 | Experimental Data | Experimental Data | |
| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | |
| Thermal, 60°C | 24 | Experimental Data | Experimental Data | |
| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for efficient process development, rational formulation design, and regulatory success. The theoretical considerations and detailed experimental protocols outlined in this guide provide a robust framework for generating the high-quality data required by drug development professionals. By systematically evaluating how this compound behaves in various solvents and under stress, scientists can mitigate risks, ensure product quality, and accelerate the delivery of safe and effective medicines.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Google Cloud.
- Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022).
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- (3R)
- Azepan-3-amine. (n.d.). PubChem.
- Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). PubMed.
- This compound. (n.d.). PubChem.
- azepan-3-amine. (n.d.). CymitQuimica.
- Amines and Heterocycles. (2020). Course Hero.
- The Chemistry Of Azepines And Their Deriv
- Are amines soluble in organic solvents? (2018). Quora.
- Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). Slideshare.
- Physical Properties of Amines. (n.d.). BYJU'S.
- Properties of amines. (n.d.). Lumen Learning.
- Structure and Properties of Amines. (2024). Chemistry LibreTexts.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Crimson Publishers.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
- Buy (S)-Azepan-3-amine hydrochloride. (n.d.). Smolecule.
- This compound. (n.d.). BLD Pharm.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Manufacturing.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).
Sources
- 1. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. jopir.in [jopir.in]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
The Azepane Scaffold: A Journey from Foundational Chemistry to Therapeutic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in the landscape of medicinal chemistry. Its unique conformational flexibility and capacity for stereospecific functionalization have established it as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1] This guide provides a comprehensive exploration of the discovery and history of azepane compounds, from their conceptual genesis in the late 19th century to the sophisticated synthetic strategies and therapeutic applications of the modern era.
Part 1: The Genesis of a Scaffold: Early Explorations and the Rise of ε-Caprolactam
The story of azepane is inextricably linked to its lactam precursor, ε-caprolactam. While the direct synthesis of the parent azepane ring, also known as hexamethyleneimine, was a later development, the foundational work on ε-caprolactam in the late 19th and early 20th centuries laid the critical groundwork.
One of the earliest significant contributions came in 1899 from the German chemists S. Gabriel and T. A. Maas. Their research, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of ε-caprolactam through the cyclization of ε-aminocaproic acid.[2] This intramolecular condensation provided the first viable route to the seven-membered lactam that would later become a cornerstone of both polymer chemistry, as the monomer for Nylon-6, and synthetic organic chemistry.
Shortly thereafter, in 1900, another German chemist, Otto Wallach, reported an alternative and now-famous approach to ε-caprolactam in Justus Liebigs Annalen der Chemie. Wallach employed the Beckmann rearrangement of cyclohexanone oxime, a reaction that has since become a classic and industrially significant method for the synthesis of this key intermediate.[2]
The direct synthesis of azepane (hexamethyleneimine) from its lactam precursor followed. Early methods focused on the reduction of the amide functionality within the ε-caprolactam ring. Industrial processes were later developed involving the catalytic hydrogenation of ε-caprolactam, often using cobalt-based catalysts, to produce hexamethyleneimine in high yield.[3] Another industrial route involves the catalytic deamination of hexamethylenediamine.[4]
Part 2: Pioneering Insights into Medium-Sized Rings: The Influence of Vladimir Prelog
While not directly focused on the initial discovery of azepane, the work of Nobel laureate Vladimir Prelog on medium-sized rings (8-12 membered) in the mid-20th century provided profound insights into their unique stereochemistry and reactivity.[5][6] Prelog's research on acyloin condensation to synthesize these rings and his explanation of their "nonclassical" strain due to energetically unfavorable conformations were groundbreaking.[6][7] His contributions to the understanding of stereoisomerism, culminating in the Cahn-Ingold-Prelog (CIP) priority rules, furnished the essential language for describing the complex three-dimensional structures of molecules like functionalized azepanes.[8][9] This theoretical framework became indispensable for the rational design and synthesis of stereochemically defined azepane-based therapeutics.
Part 3: Modern Synthetic Methodologies for the Azepane Core
The demand for structurally diverse and stereochemically pure azepane derivatives in drug discovery has driven the development of a wide array of sophisticated synthetic strategies. These methods offer chemists precise control over the construction and functionalization of the seven-membered ring.
The Beckmann Rearrangement: A Classic Transformed
The Beckmann rearrangement of cyclohexanone oxime remains a cornerstone for the industrial production of ε-caprolactam, the primary precursor to the parent azepane.[10][11] The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum.[12][13]
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam [12]
-
Materials:
-
Cyclohexanone oxime
-
85% Sulfuric acid
-
Decolorizing carbon
-
50% Sodium hydroxide solution
-
-
Procedure:
-
In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.
-
Gently heat the mixture with a low flame while swirling until the first bubbles appear.
-
Immediately remove the beaker from the heat and allow the exothermic reaction to subside.
-
For larger scale reactions, transfer the resulting acidic solution of ε-caprolactam to a larger flask and repeat the process with additional portions of the oxime.
-
Dilute the combined acidic solution with 2.5 L of water and add 5 g of decolorizing carbon. Boil gently for 1.5 hours.
-
Filter the solution and neutralize it to litmus paper with 50% sodium hydroxide solution.
-
Add another 5 g of decolorizing carbon, boil for 30 minutes, and filter. The resulting solution contains ε-caprolactam.
-
The following diagram illustrates the mechanism of the Beckmann Rearrangement:
Caption: Mechanism of the Beckmann Rearrangement.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of the unsaturated azepine ring, which can then be reduced to the saturated azepane.[14][15] This method utilizes ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene precursor.
Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [14]
-
Step 1: Synthesis of the Diene Precursor
-
Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM. The organic layers are dried over MgSO₄, filtered, and concentrated to yield the aza-Michael adduct.
-
The adduct is then allylated using allyl bromide and a base like TEA to afford the diene precursor.
-
-
-
Step 2: Ring-Closing Metathesis
-
Materials: Diene precursor, Grubbs catalyst (e.g., Grubbs II), degassed solvent (e.g., toluene or DCM).
-
Procedure:
-
Dissolve the diene precursor in the degassed solvent under an inert atmosphere.
-
Add the Grubbs catalyst (typically 1-5 mol%).
-
Heat the reaction mixture (e.g., to 40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction and purify the resulting unsaturated azepine by column chromatography.
-
-
-
Step 3: Reduction to Azepane
-
The unsaturated azepine is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final azepane scaffold.
-
The following diagram illustrates the RCM workflow:
Caption: RCM Workflow for Azepane Synthesis.
Dearomative Ring Expansion of Nitroarenes
A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[16] This method transforms a six-membered aromatic ring into a seven-membered azepane ring in a two-step process, offering rapid access to complex and polysubstituted azepanes.[16]
Part 4: The Azepane Scaffold in Nature and Medicine
The azepane motif is not only a product of synthetic chemistry but is also found in a variety of natural products with potent biological activities.
-
(-)-Balanol: A fungal metabolite that is a potent inhibitor of protein kinase C.[17][18][19] Its synthesis has been a significant challenge, showcasing various strategies for constructing the functionalized azepane core.[17][20]
-
Stenusine: An alkaloid found in the defensive secretions of rove beetles of the genus Stenus.[21][22][23]
The therapeutic significance of the azepane scaffold is underscored by the number of approved drugs that incorporate this ring system. More than 20 azepane-based drugs have been approved by the FDA for a wide range of therapeutic applications.
Table 1: Selected FDA-Approved Drugs Containing the Azepane Scaffold
| Drug Name | Therapeutic Class | Core Indication |
| Azelastine | Antihistamine | Allergic rhinitis and conjunctivitis[1][24][25] |
| Tolazamide | Sulfonylurea | Type 2 diabetes mellitus[26][27][28] |
| Bazedoxifene | Selective Estrogen Receptor Modulator (SERM) | Osteoporosis |
| Cetiedil | Vasodilator | Peripheral vascular disease |
| Mecillinam | Antibiotic | Urinary tract infections |
| Nabazenil | Cannabinoid receptor agonist | Investigational |
| Setastine | Antihistamine | Allergic conditions |
Mechanism of Action Spotlight: Azelastine and Tolazamide
The conformational flexibility of the azepane ring allows for optimal binding to diverse biological targets.
-
Azelastine: This second-generation antihistamine acts as a potent and selective H1 receptor antagonist.[1][2][29] By blocking the action of histamine, it alleviates the symptoms of allergic reactions.[1][2] Furthermore, azelastine exhibits anti-inflammatory properties by stabilizing mast cells and inhibiting the release of other inflammatory mediators such as leukotrienes.[1][2][29]
The following diagram illustrates the mechanism of action of Azelastine:
Caption: Azelastine's dual mechanism of action.
-
Tolazamide: As a first-generation sulfonylurea, tolazamide lowers blood glucose levels in patients with type 2 diabetes by stimulating the release of insulin from pancreatic β-cells.[26][27][28] It achieves this by binding to the sulfonylurea receptors on these cells.[27][30][31]
The following diagram illustrates the mechanism of action of Tolazamide:
Caption: Tolazamide's mechanism of insulin secretion.
Conclusion
From its origins in the fundamental studies of lactam chemistry to its current status as a privileged scaffold in medicinal chemistry, the journey of the azepane ring is a testament to the evolution of organic synthesis and drug discovery. The development of novel synthetic methodologies continues to expand the accessible chemical space of azepane derivatives, promising new therapeutic agents with enhanced efficacy and selectivity. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of azepane compounds is essential for harnessing the full potential of this versatile heterocyclic system.
References
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-553.
- McNeely, W., & Wiseman, L. R. (1998). Azelastine nasal spray. A review of its efficacy in the management of allergic rhinitis. Drugs, 56(1), 91-114.
- Asmal, A. C., & Marble, A. (1984). Tolazamide in the treatment of diabetes mellitus. Drugs, 28(5), 458-470.
- Shin, M. H., et al. (2009). The effect of azelastine hydrochloride on the expression of inflammatory cytokines, adhesion molecules, and transcription factors in HMC-1 cells. European Archives of Oto-Rhino-Laryngology, 266(8), 1243-1248.
- Gerich, J. E. (1989). Oral hypoglycemic agents. New England Journal of Medicine, 321(18), 1231-1245.
- MIMS. Tolazamide. [Link]
- Pediatric Oncall. (2023). Azelastine. Drug Index. [Link]
- DailyMed. Tolazamide. [Link]
- Wikipedia. Azelastine. [Link]
- Pfizer. (2007). TOLINASE® (tolazamide) tablets, USP. [Link]
- Nicolaou, K. C., et al. (1996). Total Synthesis of (−)- and (+)-Balanol(1). The Journal of Organic Chemistry, 61(14), 4572–4581.
- Schierling, A., et al. (2009). Short synthesis of stenusine and norstenusine, two spreading alkaloids from Stenus beetles (Coleoptera: Staphylinidae). Tetrahedron, 65(32), 6434-6438.
- Schierling, A., et al. (2012). Biosynthesis of the defensive alkaloid cicindeloine in Stenus solutus beetles.
- Lam, H. Y., et al. (1996). Total synthesis of balanol: a potent protein kinase C inhibitor of fungal origin. Journal of the Chemical Society, Perkin Transactions 1, (15), 1837-1840.
- Lauth, M., et al. (2008). Biosynthesis of the Defensive Alkaloid (Z)-3-(2-Methyl-1-butenyl)pyridine in Stenus similis Beetles. Journal of Chemical Ecology, 34(11), 1375-1380.
- Oishi, T., et al. (1998). Total Synthesis of (−)-Balanol. The Journal of Organic Chemistry, 63(13), 4306–4316.
- Fürstner, A., et al. (1999). Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 64(22), 8275–8280.
- Master Organic Chemistry. Beckmann Rearrangement. [Link]
- Qiao, K., et al. (2005). Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Chemistry Letters, 34(10), 1434-1435.
- Hopper, P. E. (1993). U.S. Patent No. 5,264,571. Washington, DC: U.S.
- Dunitz, J. D. (2016). Vladimir Prelog. Comptes Rendus Chimie, 19(6), 634-640.
- Michigan State University Department of Chemistry. Vladimir Prelog. [Link]
- Takahashi, Y., & Hino, K. (1981). U.S. Patent No. 4,290,946. Washington, DC: U.S.
- Wikipedia. Vladimir Prelog. [Link]
- Organic Syntheses. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 88, 188-199.
- Sanchez-Sanchez, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- ETH Zurich. Vladimir Prelog. [Link]
- Britannica. Vladimir Prelog. [Link]
- Yokkaichi Chemical Co., Ltd. (1979). Production of Hexamethylenimine. I&EC Process Design and Development, 18(2), 346-350.
Sources
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]
- 5. Vladimir Prelog [chemistry.msu.edu]
- 6. Vladimir Prelog – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]
- 7. Vladimir Prelog - Wikipedia [en.wikipedia.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Vladimir Prelog | Nobel Prize, Organic Chemistry, Synthesis | Britannica [britannica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Total Synthesis of (-)- and (+)-Balanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Total synthesis of balanol: a potent protein kinase C inhibitor of fungal origin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Collection - Total Synthesis of (â)-Balanol - The Journal of Organic Chemistry - Figshare [figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biosynthesis of the defensive alkaloid cicindeloine in Stenus solutus beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pediatriconcall.com [pediatriconcall.com]
- 25. Azelastine - Wikipedia [en.wikipedia.org]
- 26. thekingsleyclinic.com [thekingsleyclinic.com]
- 27. youtube.com [youtube.com]
- 28. mims.com [mims.com]
- 29. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 30. s3.pgkb.org [s3.pgkb.org]
- 31. Tolinase® tolazamide tablets, USP [dailymed.nlm.nih.gov]
The Azepane Ring: A Privileged Scaffold in Modern Drug Discovery—An In-depth Look at (R)-Azepan-3-amine
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led researchers to explore a vast chemical space. Within this exploration, certain molecular frameworks have emerged as "privileged scaffolds" – structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a wide array of bioactive compounds. The seven-membered saturated nitrogen heterocycle, azepane, is one such scaffold that has garnered significant attention. Its inherent three-dimensional structure and synthetic tractability make it a valuable building block in drug design. This technical guide delves into the pivotal role of a specific chiral derivative, (R)-Azepan-3-amine, in medicinal chemistry, providing an in-depth analysis for researchers, scientists, and drug development professionals.
The Azepane Moiety: A Gateway to Novel Bioactivities
The azepane ring system is a recurring motif in a multitude of biologically active molecules, including approved drugs and clinical candidates.[1] Its conformational flexibility, which is greater than that of smaller five- and six-membered rings, allows for optimal spatial arrangement of substituents to interact with biological targets. This unique structural feature has been exploited in the design of agents targeting a broad spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]
The introduction of a chiral amine at the 3-position of the azepane ring, as in this compound, provides a critical handle for both modulating biological activity and influencing pharmacokinetic properties. The stereochemistry at this position is often crucial for target engagement, as the enantiomers can exhibit significantly different pharmacological profiles.[3]
This compound: A Cornerstone in Antibacterial Drug Development
The most prominent application of this compound is as a key chiral intermediate in the synthesis of Besifloxacin , a fourth-generation fluoroquinolone antibiotic.[4][5] Approved for the treatment of bacterial conjunctivitis, Besifloxacin exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]
The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[6] The (R)-azepan-3-ylamino moiety at the C-7 position of the quinolone core is a critical determinant of the drug's antibacterial potency and spectrum.
Structure-Activity Relationship (SAR) Insights
The chirality of the 3-aminoazepane substituent in Besifloxacin is paramount for its potent antibacterial activity. Studies have shown that the (R)-enantiomer confers significantly greater potency compared to the (S)-enantiomer. This highlights the specific stereochemical requirements of the bacterial topoisomerase binding pocket.[3] The primary amine of the this compound fragment is believed to form key interactions within the enzyme's active site, contributing to the overall binding affinity and inhibitory activity.
Synthesis of this compound: Enabling Access to a Key Building Block
The efficient and stereoselective synthesis of this compound is a critical aspect of its utility in medicinal chemistry. Several synthetic strategies have been developed, ranging from classical chemical resolutions to modern biocatalytic approaches.
Chemical Synthesis and Resolution
Traditional synthetic routes often involve the preparation of a racemic mixture of azepan-3-amine, followed by chiral resolution to isolate the desired (R)-enantiomer. Resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.
Asymmetric Synthesis: A More Efficient Approach
To overcome the limitations of classical resolution, several asymmetric synthetic methods have been developed. These routes aim to establish the desired stereocenter early in the synthetic sequence, thus avoiding the need for resolving a racemic mixture.
One notable approach involves the catalytic reduction of (3R)-3-aminoazepan-2-one. This method utilizes a chiral precursor to directly yield the desired this compound with high enantiomeric purity.
Biocatalysis: A Green and Efficient Alternative
In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. Enzymes, such as transaminases, can catalyze the asymmetric amination of a ketone precursor to produce the desired chiral amine with high enantioselectivity and under mild reaction conditions. This approach offers a more sustainable and efficient alternative to traditional chemical methods.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound and the resulting drug molecules are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [7] |
| Molecular Weight | 114.19 g/mol | [7] |
| CAS Number | 124932-43-0 | [7] |
| Appearance | Light yellow to brown liquid | [5] |
| Boiling Point | 180.9 ± 8.0 °C | [5] |
| Flash Point | 69.6 ± 22.0 °C | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
Pharmacokinetics of Besifloxacin
The pharmacokinetic profile of Besifloxacin, which incorporates the this compound moiety, has been extensively studied, particularly in the context of its ophthalmic application.
Following topical ocular administration, Besifloxacin achieves high and sustained concentrations in the tear fluid.[1][4] A single dose of Besifloxacin ophthalmic suspension (0.6%) results in a maximum tear concentration (Cmax) of 610 ± 540 µg/g within 10 minutes, with concentrations remaining above 1.5 µg/g for at least 24 hours.[4] The elimination half-life from tears is approximately 3.4 hours.[4]
Systemic exposure to Besifloxacin following topical ocular administration is very low. Plasma concentrations in patients receiving the ophthalmic suspension three times daily were less than 1.3 ng/mL, with an average elimination half-life of 7 hours.[2][6] This low systemic absorption contributes to the favorable safety profile of the drug.
Beyond Antibacterials: The Expanding Role of this compound
While its role in Besifloxacin is well-established, the versatility of the this compound scaffold extends to other therapeutic areas. The unique conformational properties of the azepane ring, coupled with the chiral amine functionality, make it an attractive building block for the design of novel agents targeting a variety of biological targets.
Researchers are actively exploring the incorporation of this compound and related azepane derivatives into compounds with potential applications in:
-
Oncology: Azepane-containing compounds have shown promise as cytotoxic agents against various cancer cell lines.
-
Neurodegenerative Diseases: The azepane scaffold is being investigated for the development of inhibitors of enzymes implicated in Alzheimer's disease.[8]
-
Viral Infections: Azepane derivatives have been patented for the treatment of Hepatitis B infections.
Experimental Protocol: A Representative Synthesis of a Protected this compound Derivative
The following is a representative, high-level workflow for the synthesis of a protected form of this compound, which is a common precursor for its incorporation into more complex molecules.
Workflow for the Synthesis of (R)-tert-butyl (azepan-3-yl)carbamate
Sources
- 1. Ocular pharmacokinetics of besifloxacin following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Besivance (Besifloxacin Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. innospk.com [innospk.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential therapeutic applications of azepane derivatives
An In-depth Technical Guide to the Therapeutic Applications of Azepane Derivatives
Executive Summary
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry and drug discovery. Its inherent conformational flexibility and three-dimensional character allow for optimal interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of azepane derivatives, moving beyond a simple catalog of activities to delve into the mechanistic underpinnings, key structure-activity relationships (SAR), and the experimental methodologies that validate their potential. We will explore the role of these compounds in oncology, neuroscience, and infectious diseases, offering field-proven insights for researchers, scientists, and drug development professionals. More than 20 drugs containing the azepane motif have already received FDA approval, underscoring the clinical significance of this versatile scaffold.[3]
The Azepane Scaffold: A Cornerstone of Modern Drug Design
The seven-membered azepane ring is a recurring motif in numerous natural products, bioactive molecules, and approved pharmaceuticals.[4][5] Unlike the more common five- and six-membered heterocyclic systems, the azepane structure is non-planar and conformationally diverse, which is often a decisive factor in its bioactivity.[1][2][6] This structural uniqueness allows for the precise spatial arrangement of functional groups, enabling high-affinity binding to enzyme active sites and receptor pockets.[1] The ability to introduce specific substituents to bias the ring toward a single major conformation is a critical strategy in effective drug design, allowing chemists to fine-tune pharmacological profiles.[2] Consequently, the development of novel synthetic methodologies to access functionalized azepane derivatives remains a highly active area of research.[5][7][8][9]
Therapeutic Applications in Oncology
Azepane-based compounds have emerged as promising anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[10][11] Their development is a major focus in medicinal chemistry, with research targeting key pathways involved in cancer progression.[4][12]
Mechanisms of Antitumor Activity
The anticancer effects of azepane derivatives are diverse and include:
-
Kinase Inhibition: Many azepane derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The natural product (-)-balanol, for instance, is an ATP-competitive inhibitor of protein kinase C (PKC) and has served as a scaffold for developing synthetic analogues.[2]
-
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Azepane-containing small molecules have been reported to induce cell death by inhibiting this pathway.[4]
-
PTPN2/PTPN1 Inhibition for Immunotherapy: A novel and exciting application is the inhibition of protein tyrosine phosphatases PTPN2 and PTPN1.[13] These enzymes are negative regulators of immune signaling. Their inhibition by azepane derivatives can enhance T-cell-mediated antitumor immunity, making this an attractive approach for sensitizing tumors to immunotherapy.[13][14]
-
Tubulin and Histone Deacetylase (HDAC) Inhibition: Other mechanisms include the disruption of microtubule dynamics through tubulin inhibition and the epigenetic modulation of gene expression via HDAC inhibition.[10]
Key Experimental Protocol: Anticancer Activity Screening (MTT Assay)
The causality behind selecting the MTT assay lies in its ability to quantify cellular metabolic activity, which serves as a reliable proxy for cell viability. A reduction in the conversion of MTT to formazan directly correlates with cytotoxic or cytostatic effects of the test compound.
Step-by-Step Methodology: [14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the azepane derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) must be included.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add sterile MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Visualizing Key Pathways
Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.
Therapeutic Applications in Neuroscience
The conformational flexibility of the azepane ring makes it an ideal scaffold for targeting the complex proteins of the central nervous system (CNS).[1][4] Azepane derivatives have shown significant promise in treating a range of neurological and psychiatric disorders.
Mechanisms of Neuropharmacological Activity
-
Monoamine Transporter Inhibition: A key mechanism involves the inhibition of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) reuptake transporters.[1][15] This action increases the synaptic availability of these neurotransmitters, forming the basis for antidepressant and other psychotropic effects. A chiral bicyclic N-benzylated azepane, (R,R)-1a, was identified as a potent inhibitor of these transporters, demonstrating stereoselective activity.[15][16]
-
Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's disease, azepane derivatives have been developed as inhibitors of γ-secretase, a key enzyme in the production of amyloid-β peptides.[3][17] Other derivatives have been identified as cholinesterase inhibitors, consistent with the cholinergic hypothesis of Alzheimer's pathogenesis.[4]
-
Receptor Binding: Azepane-based drugs like imipramine and clozapine exhibit high affinity for multiple neurotransmitter receptors, contributing to their antidepressant and antipsychotic effects.[1]
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activity of the enantiomers of a novel bicyclic azepane derivative against key monoamine transporters.[15] The data clearly show the superior potency of the (R,R)-enantiomer.
| Compound | Target | IC₅₀ (nM) |
| (R,R)-1a | NET | 60 ± 7 |
| DAT | 230 ± 12 | |
| SERT | 250 ± 32 | |
| (S,S)-1a | NET | 1600 ± 100 |
Visualizing an Experimental Workflow
Caption: General Synthetic Workflow via Beckmann Rearrangement.
Conclusion and Future Perspectives
The azepane scaffold is a validated and highly versatile platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential across oncology, neuroscience, and infectious diseases, with several compounds already in clinical use or advanced preclinical development. [1][2][3]The future of azepane-based drug discovery lies in the exploration of novel chemical space, unlocked by innovative synthetic strategies like dearomative ring expansion. [8][9]This will enable the creation of highly substituted, stereochemically complex molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the unique structural properties of the azepane ring will undoubtedly continue to provide solutions for challenging therapeutic targets.
References
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (n.d.).
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (n.d.).
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5326. [Link]
- Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., Arus-Pous, J., Pellegata, D., Cazzoli, R., D'Gama, P. P., D'Agostino, G., Späth, C., Vermeer, M., Carreira, E. M., Engi, A., Reymond, J.-L., & Locher, C. P. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
- (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Balsamo, A., Bertini, S., Giorgi, I., Macchia, M., Martinelli, A., Minutolo, F., Saccomanni, G., Taliani, S., & Uccello-Barretta, G. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304–308. [Link]
- Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. [Link]
- Singh, S., Goo, J., Gajulapati, V., & Kwak, M. K. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-cancer Agents in Medicinal Chemistry, 16(5), 539–557. [Link]
- Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., Arus-Pous, J., Pellegata, D., Cazzoli, R., D'Gama, P. P., D'Agostino, G., Späth, C., Vermeer, M., Carreira, E. M., Engi, A., Reymond, J.-L., & Locher, C. P. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
- (n.d.). Commercially available drugs contain azepine derivatives.
- Mykura, C., Procter, D. J., & O'Brien, P. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group.
- Kazakova, O. B., Giniyatullina, G. V., Tolstikova, T. G., Tolstikov, A. G., & Pokrovsky, A. G. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 74(9), 559–573. [Link]
- (2013). Azepine derivatives as pharmaceutical agents.
- Charishma, S., Govinda Rao Kamala, D., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]
- Kazakova, O. B., Giniyatullina, G. V., Yamansarov, E. Y., Zarubaev, V. V., & Tolstikov, A. G. (2022). Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids. Scientific Reports, 12(1), 3584. [Link]
- (2007). Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments.
- Singh, S., Goo, J., Gajulapati, V., & Kwak, M. K. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anti-cancer Agents in Medicinal Chemistry, 16(5), 539–557. [Link]
- Zhang, H., Liu, Y., Zhang, Y., Wang, Y., Zhang, T., Zhang, Y., Liu, Y., & Zhang, Y. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
- Mykura, C., Procter, D. J., & O'Brien, P. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- (2015). Azepane derivatives and methods of treating hepatitis b infections.
- Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 9(9), 9–18. [Link]
- Challal, S., François-Eude, M., Berhault, Y., Behr, J. B., & Plantier-Royon, R. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 58, 68–75. [Link]
- Kazakova, O. B., Giniyatullina, G. V., Tolstikova, T. G., Tolstikov, A. G., & Pokrovsky, A. G. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 74(9), 559–573. [Link]
- (2022). Azepan derivative.
- (n.d.). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents.
- Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. [Link]
- (1983). NEW AZEPINE DERIVATIVES THEIR PREPARATION AND ITS USE AS A MEDICAMENT.
- Singh, G., Singh, P., Singh, A. T., & Singh, S. B. (2017). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry, 142, 304–313. [Link]
- Božinović, N., Novaković, I., Kostić Rajačić, S., Opsenica, I. M., & Šolaja, B. A. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives.
Sources
- 1. jopir.in [jopir.in]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Azepan-3-amine: A Versatile Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, represents a privileged structure in medicinal chemistry, prized for its unique three-dimensional architecture and conformational flexibility.[1][2] This framework is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system.[3][4] Within this class of compounds, (R)-azepan-3-amine has emerged as a chiral building block of exceptional value. Its stereodefined amine functionality allows for precise molecular tailoring, a critical requirement for achieving target specificity and minimizing off-target effects in modern pharmaceuticals. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, strategic enantioselective synthetic routes, and its pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs), exemplified by the antibiotic Besifloxacin.
The Strategic Importance of the Azepane Scaffold in Medicinal Chemistry
Saturated heterocycles are fundamental components of drug design, and the seven-membered azepane ring offers distinct advantages over more common five- and six-membered rings. Its increased number of atoms results in a higher degree of conformational freedom, allowing molecules to adopt optimal geometries for binding to complex biological targets like enzymes and receptors.[1][2] This conformational diversity is often a decisive factor in a compound's bioactivity.[2]
The introduction of a chiral center, as in this compound, adds a crucial layer of sophistication. It is a well-established principle that the physiological activity of a chiral drug is often attributable to only one of its enantiomers, while the other may be less active, inactive, or even contribute to undesirable side effects.[5] Therefore, access to enantiomerically pure building blocks is not merely an academic exercise but a regulatory and safety imperative in drug development. The azepane motif is present in numerous marketed drugs, including the antihistamine Azelastine and the anti-diabetic agent Tolazamide, underscoring its therapeutic relevance.[2]
Physicochemical and Structural Properties
This compound is a chiral diamine characterized by a seven-membered hydrocarbon ring containing a secondary amine, with a primary amine substituent at the stereogenic C3 position. These two distinct amine functionalities provide orthogonal handles for synthetic elaboration.
| Property | Value | Reference |
| IUPAC Name | (3R)-azepan-3-amine | [6] |
| CAS Number | 124932-43-0 | [6] |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Topological Polar Surface Area | 38.1 Ų | [6][7] |
Strategic Synthesis of Enantiopure this compound
The construction of enantiomerically pure medium-sized rings is a non-trivial synthetic challenge. Several robust strategies have been developed to access this compound, each with its own merits depending on scale, cost, and available starting materials.
Methodology 1: Asymmetric Synthesis from the Chiral Pool
This is one of the most elegant approaches, leveraging naturally occurring, inexpensive chiral molecules like amino acids to install the desired stereocenter. D-ornithine and D-lysine are ideal precursors for synthesizing 3-aminoazepane and 3-aminopiperidine derivatives, respectively.[8]
Experimental Protocol: Synthesis from D-Ornithine Derivative
-
Protection & Esterification: D-ornithine is first protected at both amine functionalities, typically with the Boc group (di-tert-butyl dicarbonate). The carboxylic acid is then converted to a methyl ester using standard conditions (e.g., methanol and thionyl chloride).
-
Cyclization: The protected amino ester is subjected to cyclization to form the corresponding N-Boc protected 3-aminolactam, (R)-3-(Boc-amino)azepan-2-one. This step is often achieved under basic conditions.
-
O-Alkylation: The lactam is converted into an imido ester intermediate via O-alkylation.[8]
-
Reduction: The imido ester is hydrogenated over a standard catalyst, such as 5% Platinum on Carbon (Pt/C), under mild conditions (5 bar H₂, room temperature) to yield the desired (R)-3-(Boc-amino)azepane.[8]
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to afford the final product, this compound.
-
Scientist's Note: The key advantage of this pathway is the unambiguous transfer of stereochemistry from the starting amino acid. The cyclization and reduction steps are designed to proceed without racemization, ensuring high enantiomeric purity in the final product.
Methodology 2: Chiral Resolution of a Racemic Mixture
Classical resolution remains a pragmatic and industrially viable method for separating enantiomers.[9] This process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Resolution with Tartaric Acid
-
Salt Formation: A solution of racemic azepan-3-amine in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of an enantiopure resolving agent, such as L-(+)-tartaric acid.
-
Fractional Crystallization: The solution is allowed to cool slowly. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution. The process may require careful control of temperature and concentration to achieve optimal separation.
-
Isolation and Purification: The precipitated crystals are isolated by filtration. Purity can be enhanced by recrystallization.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine and liberate the free this compound, which can then be extracted with an organic solvent.
-
Scientist's Note: The primary drawback of resolution is the theoretical 50% yield limit for the desired enantiomer. However, this can be overcome in an industrial setting by developing a process to racemize the unwanted (S)-enantiomer and recycle it back into the resolution process, thereby driving the overall yield towards 100%.[10]
Case Study: A Cornerstone in the Synthesis of Besifloxacin
The most prominent application of this compound is as a key intermediate in the synthesis of Besifloxacin hydrochloride. Besifloxacin is a potent, fourth-generation fluoroquinolone antibiotic approved for the treatment of bacterial conjunctivitis. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.
The synthesis involves a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces a fluorine atom on the fluoroquinolone core.
-
Causality and Scientific Integrity: The choice of the (R)-enantiomer is not arbitrary. The specific stereochemistry at the C3 position of the azepane ring is critical for the resulting drug's three-dimensional shape. This precise orientation allows for optimal binding within the active sites of the target bacterial enzymes. Using the (S)-enantiomer or a racemic mixture would result in a final compound with significantly reduced antibacterial potency and a potentially different safety profile. The incorporation of the this compound moiety is directly responsible for the enhanced bactericidal efficacy of Besifloxacin against a broad spectrum of gram-positive and gram-negative bacteria.
Broader Utility and Future Perspectives
While its role in Besifloxacin is well-established, the utility of this compound extends far beyond this single application. Its unique topology makes it an attractive scaffold for developing novel therapeutic agents in other areas. The azepane core is a feature of many compounds with activity against CNS targets, and derivatives have been investigated as kinase inhibitors and secretase inhibitors for Alzheimer's disease.[3][4]
As a chiral building block, this compound is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening. The differential reactivity of its primary and secondary amines allows for selective functionalization, enabling the rapid generation of novel chemical entities with diverse pharmacological profiles. Future research will likely focus on developing even more efficient and sustainable catalytic asymmetric syntheses and expanding the application of this versatile building block into new therapeutic frontiers.
Conclusion
This compound stands out as a chiral building block of significant strategic value in pharmaceutical research and development. Its unique seven-membered ring structure provides desirable conformational properties, while its stereodefined amine functionality is essential for achieving the high target specificity required of modern medicines. Supported by robust and scalable synthetic methodologies, from chiral pool synthesis to classical resolution, this compound has proven its worth in the commercial synthesis of important APIs like Besifloxacin. For researchers and drug development professionals, it represents not just an intermediate, but a versatile platform for the discovery and creation of the next generation of innovative therapeutics.
References
- Gao-Feng Zha, K.P. Rakesh, H.M. Manukumar, C.S. Shantharam, Sihui Long. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494. [Link]
- Wuhan Mulei New Material Co., Ltd. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]
- Guilloteau-Bertheau, B., et al. (2003). Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry, 68(16), 6245–6251. [Link]
- Zhang, Z., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement.
- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2018(20-21), 2533-2541. [Link]
- Zhang, Z., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement.
- Journal of Pharma Insights and Research. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
- Various Authors. (2012). Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion.
- Wojaczyńska, E., Turowska-Tyrk, I., & Skarżewski, J. (2012). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Tetrahedron. [Link]
- Google Patents. (2018). CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link]
- University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham Research Portal. [Link]
- Beletskaya, I. P., et al. (2017). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 22(12), 2097. [Link]
- National Center for Biotechnology Information. (n.d.). Azepan-3-amine.
- Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
- Various Authors. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter 13. [Link]
- Yang, L., et al. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Organic & Biomolecular Chemistry, 21(40), 8089-8105. [Link]
- Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
Sources
- 1. jopir.in [jopir.in]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
A Technical Guide to the Synthetic Reactivity of (R)-Azepan-3-amine
Abstract
(R)-Azepan-3-amine is a chiral saturated heterocycle that has garnered significant attention as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its seven-membered azepane ring provides a flexible, three-dimensional framework, while its dual amine functionalities—a primary exocyclic amine and a secondary endocyclic amine—offer versatile handles for synthetic modification.[1][3] This guide provides an in-depth exploration of the core reactivity of this compound, focusing on the principles of chemoselectivity between its two nucleophilic centers. We will dissect common N-functionalization strategies, including acylation, alkylation, and reductive amination, explaining the causality behind experimental design and providing validated, step-by-step protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in the synthesis of novel chemical entities.
Introduction to this compound: A Privileged Scaffold
The azepane motif is a core component in numerous natural products and FDA-approved pharmaceuticals.[4][5][6] Its non-planar structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets.[7] this compound, in particular, serves as a crucial chiral intermediate in the synthesis of advanced therapeutics, most notably the fourth-generation fluoroquinolone antibiotic, Besifloxacin.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 124932-43-0 | [8] |
| Molecular Formula | C₆H₁₄N₂ | [8] |
| Molecular Weight | 114.19 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Chirality | (R)-configuration at C3 | [8] |
The conformational flexibility of the seven-membered ring is a defining characteristic, often influencing the molecule's bioactivity by allowing it to adopt optimal conformations for receptor binding.[1] The stereochemistry at the C3 position is critical, as the enantiomeric counterpart, (S)-Azepan-3-amine, can exhibit different biological activity, highlighting the importance of stereocontrol in synthesis.[9]
A Guided Tour of this compound Reactivity
The synthetic utility of this compound stems from the reactivity of its two nitrogen atoms. The primary amine at the C3 position and the secondary amine within the azepane ring are both nucleophilic and basic, creating opportunities for functionalization but also presenting a key challenge: chemoselectivity .
Figure 1: A conceptual map of the primary reaction pathways for this compound, highlighting the two key reactive sites.
N-Functionalization: The Primary Frontier
Generally, the exocyclic primary amine (C3-NH₂) is more sterically accessible and slightly more nucleophilic than the endocyclic secondary amine, making it the preferential site of reaction under kinetically controlled conditions.
The reaction of amines with acylating agents like acyl chlorides or anhydrides is a robust method for forming stable amide bonds.[10] This is a cornerstone reaction in drug development for modifying scaffolds.
-
Causality of Reagent Choice: Acyl chlorides are highly reactive and suitable for rapid, often complete conversion at low temperatures.[11] Acetic anhydride is a common, less aggressive alternative for acetylation.[10]
-
Experimental Consideration: The reaction generates HCl when using acyl chlorides, which will protonate the amine starting material. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the acid and ensure the amine remains a free nucleophile.[12]
Reductive amination is a powerful and versatile strategy for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[13] This one-pot reaction is highly efficient for introducing a wide variety of substituents.
-
Mechanism & Causality: The reaction proceeds in two main steps: (1) formation of an imine (or iminium ion) between the amine and a ketone or aldehyde under weakly acidic conditions, and (2) reduction of the C=N double bond.[14] The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion), which is the dominant intermediate at a slightly acidic pH.[13][14]
-
Stereochemical Integrity: A key advantage of this method is its mildness, which typically preserves the stereochemical integrity of the chiral center at C3.
Direct alkylation of the primary amine with alkyl halides can be used to synthesize secondary or tertiary amines.[15]
-
Challenge of Over-Alkylation: A significant drawback of direct alkylation is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[15]
-
Alternative Strategies: To achieve mono-alkylation, reductive amination is the superior and more controlled method. Alternatively, strategies involving nitriles as alkylating agents under hydrogenation conditions can offer high selectivity.[16]
The Selectivity Challenge: Addressing the Endocyclic Amine
While the primary amine is typically more reactive, functionalization of the secondary ring amine is often desired for building specific molecular architectures, such as bicyclic azepanes.[7][17] Achieving selective reaction at this site usually requires a protection-deprotection strategy.
-
Protect the Primary Amine: The more reactive C3-NH₂ group is first protected, commonly with a Boc (tert-butoxycarbonyl) group.
-
Functionalize the Secondary Amine: The now-exposed secondary amine can be functionalized via acylation or alkylation.
-
Deprotect: The protecting group is removed under acidic conditions to reveal the primary amine, yielding a selectively functionalized product.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for common transformations of this compound.
Protocol: Acylation of the Primary Amine with Acetyl Chloride
This protocol details the formation of N-((R)-azepan-3-yl)acetamide.
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Base: Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction with the highly reactive acyl chloride.[11]
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure amide.
Protocol: Reductive Amination with a Model Aldehyde (e.g., Benzaldehyde)
This protocol details the synthesis of N-benzyl-(R)-azepan-3-amine.
Figure 2: Standard experimental workflow for the one-pot reductive amination of this compound.
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent like dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate.[18] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. The portion-wise addition is a safety measure to control the rate of reaction and any potential gas evolution.
-
Reaction: Stir the reaction at room temperature overnight (12-24 hours). Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude oil by flash chromatography to obtain the desired secondary amine.
Analytical Characterization Summary
Confirmation of successful functionalization relies on standard analytical techniques. The table below summarizes expected changes in spectroscopic data upon successful reaction.
| Reaction Type | Product | Key ¹H NMR Signal Changes | Expected Mass (ESI-MS) [M+H]⁺ |
| Starting Material | This compound | Broad singlets for NH and NH₂ protons | 115.12 |
| Acylation | N-((R)-azepan-3-yl)acetamide | Appearance of a methyl singlet (~2.0 ppm) and an amide NH triplet/doublet | 157.13 |
| Reductive Amination | N-benzyl-(R)-azepan-3-amine | Appearance of aromatic protons (7.2-7.4 ppm) and a benzylic CH₂ singlet (~3.8 ppm) | 205.17 |
Conclusion and Future Outlook
This compound is a potent and versatile building block whose reactivity is dominated by its two distinct amine functional groups. Mastery of its chemistry hinges on understanding and controlling the chemoselectivity between the more accessible primary amine and the endocyclic secondary amine. While direct functionalization preferentially occurs at the primary amine, protection-based strategies unlock the full synthetic potential of the scaffold, enabling the construction of complex, drug-like molecules. Future research will likely focus on developing novel catalytic methods to achieve selective functionalization of the secondary amine without the need for protecting groups, further streamlining its use in high-throughput synthesis and drug discovery pipelines.
References
- BenchChem. Exploring the Neuropharmacology of Chiral Bicyclic Azepanes: A Technical Guide. Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. Exploring (R)
- Life Chemicals. (2020-11-12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- ResearchGate. Reaction of six-membered and larger cyclic amines.
- National Institutes of Health (NIH). (2025-04-24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Lin, G. et al.
- Chemistry For Everyone. (2025-06-02).
- PubMed Central (PMC). Synthesis of Functionalized Azepines via Cu(I)
- Smolecule. Buy (S)-Azepan-3-amine hydrochloride.
- Google Patents. (CN108358845A). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- ACS Publications. (2025-12-30). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- Organic Chemistry Portal. Synthesis of cyclic amines.
- Bentham Science. (2023-09-20).
- ResearchGate.
- ChemicalBook. This compound | 1883721-92-3.
- ACS Publications. Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process.
- ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- ResearchGate.
- University Course M
- ChemScene. This compound | 124932-43-0.
- Wikipedia.
- National Institutes of Health (NIH). This compound | C6H14N2 | CID 7145034. PubChem.
- National Institutes of Health (NIH). (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288. PubChem.
- National Institutes of Health (NIH). Azepan-3-amine | C6H14N2 | CID 2756445. PubChem.
- The Organic Chemistry Tutor. (2025-02-17).
- Thieme.
- Chemistry Steps.
- Nature.
- Google Patents. (US6211384B1).
- Professor Dave Explains. (2021-04-20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.
- ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- PubMed. (2019-01-15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Chemistry - A European Journal. (2021-02-09). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- Chemistry with Caroline. (2022-04-05).
- Google Patents. (WO2010039209A2). Processes for the synthesis of tertiary amines.
- PubMed. (2012-01-14). Selective N-alkylation of Amines Using Nitriles Under Hydrogenation Conditions: Facile Synthesis of Secondary and Tertiary Amines.
- Organic Chemistry Portal.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 10. youtube.com [youtube.com]
- 11. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of (R)-Azepan-3-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-Azepan-3-amine is a chiral cyclic diamine that serves as a crucial building block in medicinal chemistry, notably in the synthesis of pharmaceuticals. Its seven-membered azepane ring and chiral center at the C3 position impart specific conformational and stereochemical properties that are critical to the efficacy and safety of the final active pharmaceutical ingredient (API). A thorough understanding and confirmation of its molecular structure, purity, and stereochemistry are therefore paramount.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document synthesizes established principles and data from analogous structures to present a representative and predictive spectroscopic profile. The focus is not merely on the data itself, but on the causal relationships behind experimental design, data acquisition, and interpretation—providing researchers with a robust framework for the analysis of this and similar chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.
Expertise & Experience: Causality in Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data, especially for amines.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds. However, amine (N-H) and amino (NH₂) protons are labile and can undergo rapid chemical exchange with each other and with trace amounts of acidic protons or water in the solvent. This exchange often leads to significant signal broadening, making the N-H and NH₂ peaks difficult to observe or interpret.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is a hydrogen bond acceptor, which slows down the rate of proton exchange, resulting in sharper N-H signals.[1][2] For definitive identification of N-H protons, a D₂O exchange experiment is invaluable. Adding a drop of deuterium oxide to the NMR sample will cause the labile N-H and NH₂ protons to be replaced by deuterium, leading to the disappearance of their signals from the ¹H spectrum.[1][2]
-
Chiral Analysis: Standard NMR will not distinguish between the (R) and (S) enantiomers. To determine enantiomeric purity, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) must be used. A CDA, such as Mosher's acid, reacts with the amine to form diastereomers, which have distinct NMR spectra, allowing for quantification of each enantiomer.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
The following protocol outlines the standard procedure for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
D₂O Exchange (Optional): After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.
-
Caption: General workflow for NMR sample preparation and data acquisition.
Predicted Spectroscopic Data & Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, with assignments based on established chemical shift principles for amines and cyclic systems.[1][2][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.0 - 3.2 | m | 1H | H3 | Methine proton on carbon bearing the amino group (C3), deshielded by adjacent nitrogen. |
| ~ 2.7 - 2.9 | m | 2H | H2, H7 (axial) | Protons on carbons adjacent to the ring nitrogen (C2, C7), deshielded by the heteroatom. |
| ~ 2.5 - 2.7 | m | 2H | H2, H7 (equat.) | Protons on carbons adjacent to the ring nitrogen (C2, C7), typically slightly upfield of axial protons. |
| ~ 1.5 - 1.9 | m | 6H | H4, H5, H6 | Methylene protons of the azepane ring, complex overlapping signals. |
| ~ 1.4 (broad) | br s | 3H | -NH, -NH₂ | Labile protons of the primary amine and secondary amine; signal is often broad and may vary in shift. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 50 - 55 | C3 | Methine carbon bonded to the primary amino group, significantly deshielded. |
| ~ 48 - 52 | C2, C7 | Carbons adjacent to the ring nitrogen, deshielded by the heteroatom. |
| ~ 30 - 38 | C4, C6 | Methylene carbons beta to the nitrogen atoms. |
| ~ 25 - 30 | C5 | Methylene carbon furthest from the nitrogen atoms, most upfield/alkane-like. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, IR is used to confirm the presence of the primary (-NH₂) and secondary (-NH-) amine groups.
Expertise & Experience: Causality in Experimental Design
-
Sample Preparation: this compound is a liquid. The simplest method for analysis is to prepare a thin film between two salt plates (e.g., NaCl or KBr). This "neat" sample preparation is fast and avoids solvent peaks that could obscure the spectrum. For solids, a Nujol (mineral oil) mull is a common alternative, but this introduces C-H stretching and bending bands from the oil itself, which must be mentally subtracted from the spectrum.[7]
-
Interpreting N-H Bands: Primary amines are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Secondary amines show only one band in this region.[8][9] The presence of both types of amine in this compound will result in a complex but characteristic pattern in this region. Hydrogen bonding in the neat liquid sample will cause these bands to be broader and shifted to lower wavenumbers compared to a spectrum taken in a dilute, non-polar solvent.[10]
Experimental Protocol: Thin Film IR
-
Plate Preparation: Ensure two salt (NaCl or KBr) plates are clean and dry. Handle them only by the edges to avoid transferring moisture.
-
Sample Application: Place one drop of liquid this compound onto the surface of one salt plate.
-
Film Formation: Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.
-
Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous acetone or chloroform.
Caption: Workflow for acquiring an IR spectrum using the thin film method.
Predicted Spectroscopic Data & Interpretation
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale |
| ~ 3300 - 3400 | Medium | N-H Stretch (asym & sym) | Primary Amine (-NH₂) | The two characteristic peaks for a primary amine confirm its presence.[8][9] |
| ~ 3250 - 3350 | Medium | N-H Stretch | Secondary Amine (-NH) | A single, slightly broader peak overlapping with the -NH₂ signals.[8][11] |
| ~ 2850 - 2960 | Strong | C-H Stretch | Aliphatic CH₂, CH | Characteristic of the saturated hydrocarbon backbone of the azepane ring. |
| ~ 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A key diagnostic peak for primary amines.[8] |
| ~ 1440 - 1480 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) | Bending vibration of the methylene groups in the ring. |
| ~ 1050 - 1250 | Medium | C-N Stretch | Aliphatic Amine | Corresponds to the stretching of the carbon-nitrogen single bonds.[8] |
| ~ 650 - 900 | Broad | N-H Wag | Primary/Sec. Amine | A broad, often strong out-of-plane bending vibration characteristic of N-H bonds.[8] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expertise & Experience: Causality in Experimental Design
-
Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and extensive, reproducible fragmentation patterns useful for structural elucidation. For amines, which are basic, a softer ionization technique like Electrospray Ionization (ESI) can also be used, which typically yields the protonated molecule [M+H]⁺ with less fragmentation.
-
The Nitrogen Rule: A fundamental principle in MS is the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and molecular ion (M⁺•). This compound (C₆H₁₄N₂) contains two nitrogen atoms, and its molecular weight is 114.19 g/mol . Therefore, its molecular ion peak is expected at an even m/z value of 114.[12][13][14]
-
Fragmentation Pathway: The most characteristic fragmentation pathway for cyclic amines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][15] This process results in the formation of a stable, resonance-stabilized iminium cation.
Experimental Protocol: GC-MS with Electron Ionization (EI)
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column (e.g., a DB-5).
-
A temperature program is used to separate the analyte from any impurities.
-
-
MS Analysis (EI):
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Caption: Workflow for GC-MS analysis with Electron Ionization.
Predicted Spectroscopic Data & Interpretation
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. The even mass is consistent with the Nitrogen Rule for two N atoms.[12][13] |
| 97 | [M - NH₃]⁺• | Loss of the primary amino group as ammonia from the molecular ion. |
| 85 | [C₅H₁₁N]⁺• | α-cleavage with loss of •CH₂NH₂ radical. This is a highly probable fragmentation pathway. |
| 71 | [C₄H₉N]⁺• | Subsequent loss of ethylene (C₂H₄) from the m/z 99 fragment (formed by ring opening and H-rearrangement), a common pathway for cyclic amines.[15] |
| 56 | [C₃H₆N]⁺ | A common fragment for cyclic amines resulting from ring cleavage. |
| 44 | [C₂H₆N]⁺ | A possible fragment from cleavage on both sides of the ring nitrogen. |
| 30 | [CH₄N]⁺ | Base Peak? Often the base peak for primary amines, corresponding to [CH₂=NH₂]⁺, formed by α-cleavage at the C3 position.[13] |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the essential primary and secondary amine functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By understanding the principles behind each technique and the rationale for experimental choices, researchers can confidently characterize this vital pharmaceutical intermediate, ensuring the quality and integrity of their synthetic workflows.
References
- Wenzel, T. J. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(9), 728-34.
- McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
- Ortiz, A., & Joyce, L. A. (2018). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Methods in Molecular Biology, 1774, 131-140.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. Springer.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines - Infrared Spectroscopy. Chemistry LibreTexts.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate.
- Illinois State University. (2015). The Infrared Spectra of Amines. Infrared Spectroscopy Course Material.
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry.
- Li, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 362.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.
- Joyce, L. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 792-795.
- Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Whitman College Chemistry.
- Afanasyev, O. I., et al. (2015). 13C NMR calculations on azepines and diazepines. Semantic Scholar.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Šimek, P., et al. (2020). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Nonchiral and Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Kim, H., et al. (2001). 1H NMR study of chiral recognition of amines by chiral Kemp's acid diamide. Tetrahedron, 57(41), 8649-8654.
- Kupče, Ē., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35.
- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.
- Bingol, K., & Brüschweiler, R. (2017). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 7(3), 34.
- Al-Masoudi, N. A., et al. (2022). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments.
- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(8), 805-812.
- University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Institute of Chemistry.
- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Wiley Science Solutions. (n.d.). 1H-Azepine - 13C NMR Chemical Shifts. SpectraBase.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
- University College London. (n.d.). Chemical shifts. UCL Chemistry.
- ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube.
- Scribd. (n.d.). IR Sample Preparation Techniques. Scribd.
- Kruger, H. G., et al. (2018). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Molecules, 23(11), 2901.
- Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data.
- Scribd. (n.d.). NMR Coupling Constant Data. Scribd.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
introduction to the synthesis of besifloxacin intermediate
An In-Depth Technical Guide to the Synthesis of Key Besifloxacin Intermediates
Introduction
Besifloxacin is a potent, fourth-generation fluoroquinolone antibiotic distinguished by its exclusive indication for topical ophthalmic use in treating bacterial conjunctivitis.[1][2] Its chemical architecture, featuring an N-1 cyclopropyl group, a C-8 chloro substituent, and a novel (3R)-3-aminoazepane moiety at the C-7 position, confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[3] The synthesis of this complex molecule is a multi-step process reliant on the efficient and stereocontrolled preparation of its key intermediates. The presence of a chiral center at the C-3' position of the azepane ring is critical; only the (R)-enantiomer possesses the desired pharmacological profile, making stereoselective synthesis a paramount concern.[4][5]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the convergent synthesis of besifloxacin. We will dissect the synthesis into its two primary building blocks—the quinolone core and the chiral azepane side chain—and examine the strategic considerations, reaction mechanisms, and detailed protocols for their preparation and subsequent coupling.
Retrosynthetic Analysis of Besifloxacin
A convergent retrosynthetic strategy is the most logical approach for constructing besifloxacin. The molecule can be strategically disconnected at the C7-N bond, separating the complex chiral side chain from the planar quinolone core. A further disconnection reveals the final chlorination step at the C8 position. This approach allows for the independent and optimized synthesis of two key intermediates: a functionalized quinoline-3-carboxylic acid and the (3R)-3-aminoazepane.
Caption: Retrosynthetic analysis of Besifloxacin.
Synthesis of the Fluoroquinolone Core
The synthesis of the 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a foundational step. Various starting materials have been reported, with substituted benzoic acids being the most common.
Strategic Approach: Choice of Starting Material
The selection of the initial benzoic acid derivative is a critical decision impacting cost and reaction efficiency. While early routes utilized starting materials like 5-chloro-2,4-difluoro-benzoic acid, the reactivity of the C-Cl bond to nucleophilic substitution can be low, leading to harsh reaction conditions and lower yields.[6] A more contemporary and cost-effective approach begins with 2,4,5-trifluorobenzoic acid.[6] The higher reactivity of the fluorine atoms facilitates subsequent substitution reactions under milder conditions, making it more suitable for industrial-scale production.[6]
Synthetic Pathway
The synthesis proceeds through a classical sequence involving condensation, substitution, and a base-mediated cyclization, closely resembling the Gould-Jacobs reaction pathway.
Caption: Synthetic workflow for the quinolone core.
Experimental Protocol & Mechanistic Insights
Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Condensation: Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate is reacted with triethyl orthoformate in the presence of acetic anhydride. This step forms a vinylogous ester, which acts as a key electrophile.
-
Substitution: The resulting vinylogous ester mixture is treated directly with cyclopropylamine. The amine displaces the ethoxy group to form the more stable vinylogous amide (enaminone). This reaction is typically driven to completion without isolation of the intermediate ester.
-
Cyclization: The enaminone intermediate is subjected to base-mediated cyclization. A base such as potassium carbonate is used at elevated temperatures. Mechanistically, the base deprotonates the amide nitrogen or an adjacent carbon, initiating an intramolecular nucleophilic aromatic substitution where the enamine attacks one of the ortho fluorine atoms (at C2 of the benzene ring), displacing it and forming the quinolone ring system.
-
Saponification: The resulting ethyl ester is hydrolyzed using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid core.
Stereoselective Synthesis of the (3R)-3-Aminoazepane Side Chain
The (3R)-3-aminoazepane moiety is the primary determinant of besifloxacin's unique pharmacological profile and a significant synthetic challenge. The synthesis must be highly stereoselective to avoid contamination with the inactive or potentially harmful (S)-enantiomer.
Chiral Pool Synthesis: The Advantage of Natural Starting Materials
To ensure high enantiomeric purity, synthesis often begins with a readily available chiral starting material. Natural amino acids like D-lysine are excellent precursors. D-lysine provides the necessary carbon backbone and the correct stereochemistry at the future C3 position of the azepane ring.
Key Transformation: Lactam Reduction
A common and efficient route involves the reduction of the chiral lactam, (3R)-3-aminoazepan-2-one, which can be prepared from D-lysine.[4][7] The direct reduction of a lactam (a cyclic amide) to a cyclic amine is a demanding transformation that requires a powerful reducing agent, as standard reagents like sodium borohydride (NaBH₄) are ineffective.
Caption: Key reduction step in side chain synthesis.
Protocol & Causality: Reduction of (3R)-3-aminoazepan-2-one
Experimental Protocol:
-
Inert Atmosphere: The reaction is set up in a flask under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive reducing species by moisture.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent.[4]
-
Reagent Addition: (3R)-3-aminoazepan-2-one is dissolved in THF. A solution of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in THF is added slowly at a controlled temperature (e.g., 0-5 °C).[4]
-
Reaction: The mixture is stirred and allowed to warm to room temperature or gently refluxed until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of methanol or aqueous acid. The product is then isolated via extraction and distillation or crystallization.
Expertise & Causality:
The choice of NaBH₄ / BF₃·OEt₂ is a classic example of leveraging chemical principles for a specific transformation.
-
Why not NaBH₄ alone? The carbonyl of an amide or lactam is significantly less electrophilic than that of a ketone or aldehyde due to resonance stabilization from the nitrogen lone pair. NaBH₄ is not a sufficiently powerful hydride donor to reduce it.
-
The Role of the Lewis Acid (BF₃·OEt₂): The boron trifluoride acts as a strong Lewis acid, coordinating to the lone pair of electrons on the lactam's carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon much more electrophilic and susceptible to hydride attack.
-
In-situ Generation of Diborane: The reaction between NaBH₄ and BF₃·OEt₂ generates diborane (B₂H₆) in situ. Diborane is a highly effective reagent for the reduction of amides and carboxylic acids. This combination provides the reducing power of diborane with the handling convenience of solid NaBH₄ and liquid BF₃·OEt₂.
-
Comparison to LiAlH₄: While lithium aluminum hydride (LiAlH₄) is also capable of reducing lactams, the NaBH₄/BF₃ system is often preferred in industrial settings due to its lower cost, greater safety profile, and often cleaner reaction profiles.[4]
Data Presentation: Comparison of Reducing Agents
| Reducing Agent System | Solvent | Reported Yield | Purity | Key Considerations |
| NaBH₄ / BF₃·OEt₂ | THF | High | Very High | Cost-effective, good for industrial scale, generates diborane in-situ.[4] |
| LiAlH₄ | THF | High | High | Highly reactive, pyrophoric, requires strict moisture control, higher cost.[4] |
| NaBH₄ / AlCl₃ | THF | Good | High | Alternative Lewis acid activation.[4] |
| NaBH₄ / CaCl₂ | THF | Moderate | Good | Milder, may require longer reaction times.[4] |
Final Assembly and Chlorination
The final steps involve coupling the two primary intermediates and installing the C8-chloro group to yield besifloxacin.
The Coupling Reaction & Final Chlorination Workflow
Caption: Final coupling and chlorination steps.
Protocol & Mechanistic Insights
Protocol: Synthesis of Besifloxacin Hydrochloride
-
Coupling: The quinolone core (Intermediate I) and (3R)-3-aminoazepane (Intermediate II) are dissolved in a suitable solvent like acetonitrile.[6][8] A non-nucleophilic organic base, such as triethylamine or DBU, is added.[8] The mixture is heated to reflux for several hours until the reaction is complete.[6][8] The product, (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is then isolated.[8]
-
Causality: The C7 position on the quinolone ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the carbonyl and carboxylate groups. The secondary amine of the azepane acts as the nucleophile, displacing the fluorine atom at C7. The base is essential to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
-
Chlorination: The coupled intermediate is dissolved in a solvent like chloroform.[8][9] A chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), is added dropwise at low temperature (0 °C).[6][9] The reaction is then allowed to proceed at room temperature or with heating.
-
Causality: This is an electrophilic aromatic substitution. The quinolone ring system is sufficiently electron-rich to react with a strong electrophilic chlorinating agent. The C8 position is regioselectively chlorinated. The reaction with thionyl chloride also converts the carboxylic acid to an acid chloride, which upon workup with water or HCl in solution, yields the final besifloxacin hydrochloride salt.[8][9]
-
Conclusion
The synthesis of besifloxacin intermediates is a testament to modern pharmaceutical chemistry, requiring a blend of classical reactions and stereocontrolled transformations. The convergent strategy, hinging on the robust preparation of a fluoroquinolone core and the highly stereoselective synthesis of a chiral aminoazepane side chain, provides an efficient and scalable route. The key challenges—achieving high enantiomeric purity in the side chain via chiral pool synthesis and lactam reduction, and ensuring efficient coupling and regioselective chlorination—are overcome through the rational selection of reagents and a deep understanding of the underlying reaction mechanisms. The protocols and insights provided herein offer a comprehensive foundation for researchers engaged in the development of fluoroquinolone antibiotics.
References
- Anil Kumar, M., Singh, A., Singh, R. K., & Singh, R. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(9), 297-300. [Link]
- CN103044397A - New method for synthesizing besifloxacin. (2013).
- dos Santos, G. A., de Oliveira, A. G., & Garcia, C. V. (2021). Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation. Pharmaceutics, 13(9), 1332. [Link]
- Besifloxacin hydrochloride (Besivance) - New Drug Approvals. (2016). [Link]
- CN102659761A - Method for preparing besifloxacin hydrochloride. (2012).
- CN104592196A - Preparation method of besifloxacin hydrochloride. (2015).
- Al-Tannak, N. F., & Al-Karas, F. S. (2021). Besifloxacin: A Critical Review of Its Characteristics, Properties, and Analytical Methods. Critical Reviews in Analytical Chemistry, 51(6), 513-524. [Link]
- Gundla, R., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]
- Australian Public Assessment Report for besifloxacin hydrochloride. (2014).
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(21), 3899-3904. [Link]
- CN103076423B - The method for separating and detecting of besifloxacin enantiomter. (2015).
Sources
- 1. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103076423B - The method for separating and detecting of besifloxacin enantiomter - Google Patents [patents.google.com]
- 6. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104592196A - Preparation method of besifloxacin hydrochloride - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to Exploring the Pharmacophore of Azepane-Containing Drugs
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its significance stems from a unique combination of properties: inherent three-dimensionality, conformational flexibility, and the capacity to serve as a versatile anchor for diverse substituent patterns.[3][4] This conformational adaptability allows azepane-based molecules to present pharmacophoric features in precise spatial arrangements, enabling potent and selective interactions with a wide array of biological targets, from central nervous system (CNS) receptors to critical enzymes in oncology.[5][6] This guide provides an in-depth exploration of the azepane pharmacophore, detailing the computational and experimental methodologies used to elucidate the critical features governing molecular recognition and biological activity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in the design of next-generation therapeutics.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the azepane ring system in pharmaceuticals is a testament to its advantageous physicochemical properties. Unlike flat, aromatic systems, the non-planar nature of the azepane ring provides access to a greater volume of three-dimensional chemical space.[5] This "Fsp³-richness" is increasingly sought after in drug discovery as it often correlates with improved solubility, metabolic stability, and novel intellectual property landscapes.
The conformational flexibility of the seven-membered ring, which can adopt multiple low-energy chair and boat conformations, is a double-edged sword.[4] While it allows the molecule to adapt to the topology of a binding site, this flexibility can also introduce an entropic penalty upon binding.[3] Therefore, a primary goal in designing azepane-based drugs is to understand and strategically constrain this conformational freedom. The introduction of substituents or fusion to other ring systems can bias the conformational equilibrium toward a single, bioactive conformation, thereby enhancing potency and selectivity.[4]
Table 1: Representative FDA-Approved Drugs Featuring the Azepane Moiety
| Drug Name | Therapeutic Class | Primary Biological Target(s) |
| Tolazamide | Antidiabetic | Sulfonylurea Receptor (SUR1) |
| Azelastine | Antihistamine | Histamine H1 Receptor Antagonist |
| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Cetiedil | Vasodilator | Calcium Channel Blocker, Calmodulin Antagonist |
| Mecillinam | Antibiotic | Penicillin-Binding Protein 2 (PBP2) |
| Bazedoxifene | SERM | Estrogen Receptor |
This table presents a selection of drugs containing the azepane scaffold to illustrate its therapeutic diversity.[4][7]
Deconstructing the Pharmacophore: Computational Approaches
Pharmacophore modeling is a cornerstone of modern drug design, aiming to identify the essential spatial arrangement of molecular features responsible for biological activity.[8] For azepane-containing molecules, these features typically include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[9]
Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified, ligand-based methods are employed. The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and thus share a common set of pharmacophoric features.[10]
Causality in Model Generation: The choice of the ligand training set is the most critical factor determining the quality and predictive power of the resulting model. This set must be structurally diverse and span a significant range of biological activities. Including only potent analogues can lead to an overly constrained and specific model, while including inactive compounds (decoys) is crucial for validating the model's ability to discriminate between active and inactive molecules.[11]
Caption: Workflow for Ligand-Based Pharmacophore Modeling and Virtual Screening.
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein (from X-ray crystallography or cryo-EM) is available, a structure-based approach can be used. This method analyzes the specific interactions between a bound ligand and the amino acid residues in the binding pocket.[9]
Expertise in Feature Selection: This is arguably the most powerful method, as it is based on direct experimental evidence of the binding mode. The key interactions—hydrogen bonds with specific residues, hydrophobic contacts in well-defined pockets, ionic bonds with charged residues—are mapped directly.[9] These interaction points are then abstracted into a pharmacophore model. The resulting model not only defines the necessary chemical features but also incorporates the shape and steric constraints of the binding site through the addition of exclusion volumes, which prevents the selection of molecules that would clash with the protein.[12]
Experimental Validation and Pharmacophore Refinement
Computational models are hypotheses that must be validated and refined through rigorous experimentation. Structure-Activity Relationship (SAR) studies are fundamental to this process.
Structure-Activity Relationship (SAR) Studies
SAR involves the systematic synthesis and biological testing of analogues of a lead compound to probe the importance of different structural features. For an azepane-based lead, this could involve:
-
Varying Substituents: Exploring different chemical groups at various positions on the azepane ring to determine their effect on potency and selectivity.
-
Stereochemical Analysis: Synthesizing and testing individual stereoisomers, as the biological activity often resides in a single enantiomer or diastereomer.[13]
-
Conformational Constraint: Introducing rigidity through cyclization or bulky groups to lock the azepane ring into a specific conformation.[4]
The data from these studies directly inform and refine the pharmacophore model. For example, if replacing a methoxy group with a hydroxyl group dramatically increases potency, it suggests the presence of a key hydrogen bond acceptor in the receptor at that position, a feature that can be added or weighted more heavily in the computational model.
Caption: The iterative cycle of SAR-driven pharmacophore refinement.
Key Methodologies and Protocols
To ensure scientific integrity, all protocols must be robust and self-validating through the inclusion of appropriate controls.
Protocol: Ligand-Based Pharmacophore Model Generation
This protocol outlines a generalized workflow using common concepts found in software like Discovery Studio (BIOVIA) or LigandScout.[9][14]
Objective: To generate and validate a 3D pharmacophore model from a set of known active ligands.
Step-by-Step Methodology:
-
Training Set Preparation:
-
Select 15-20 structurally diverse compounds with known, high-quality IC₅₀ or Kᵢ values against the target of interest. The activity should span at least 3-4 orders of magnitude.
-
Assign activity values to each compound (e.g., ++ for IC₅₀ < 100 nM, + for 100 nM < IC₅₀ < 10 µM, - for IC₅₀ > 10 µM).
-
Generate a low-energy 3D conformation for each molecule using a suitable force field (e.g., CHARMm).
-
-
Feature Mapping:
-
Identify potential pharmacophoric features for all compounds. Standard features include Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI).
-
-
Hypothesis Generation (Common Feature Identification):
-
Use an algorithm (e.g., HipHop) to identify common pharmacophoric features and their spatial arrangements that are present in the most active compounds.[10]
-
The algorithm will generate a series of potential pharmacophore models (hypotheses), ranked based on how well they map the active compounds.
-
-
Model Validation:
-
Internal Validation: Ensure the top-ranked hypothesis correctly maps all highly active compounds and fails to map inactive compounds within the training set.
-
External Validation: Prepare an external test set of known active compounds (not used in training) and a larger decoy set of molecules with similar physicochemical properties but presumed to be inactive.
-
Use the hypothesis as a 3D query to screen both the test and decoy sets.
-
Self-Validation Check: A robust model should retrieve a high percentage of the test set actives in the top 1-5% of the ranked database hits (high enrichment factor) and reject the vast majority of decoys.
-
-
Model Finalization: The validated hypothesis is now a tool for virtual screening to find novel chemical scaffolds.
Protocol: In Vitro Assay for Antimicrobial Activity (MIC Determination)
This protocol is used to experimentally test the activity of newly synthesized azepane derivatives against a bacterial target, providing essential data for SAR studies.[15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound required to inhibit the visible growth of a specific bacterium.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the azepane-containing test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in a given row.
-
Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
-
Inoculation and Controls (Self-Validation):
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Growth Control (Well 11): This well contains MHB and bacteria but no test compound. Growth must be clearly visible for the assay to be valid.
-
Sterility Control (Well 12): This well contains only MHB. It must remain clear to confirm the sterility of the medium.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion
The azepane scaffold represents a highly valuable starting point for the development of novel therapeutics across a broad spectrum of diseases. Its conformational flexibility, while a challenge, provides the opportunity to achieve exquisite control over molecular shape and interaction with biological targets. Unlocking the full potential of this scaffold requires a synergistic, iterative approach that combines the predictive power of computational pharmacophore modeling with the definitive evidence of experimental SAR studies. The methodologies and protocols outlined in this guide provide a robust framework for researchers to rationally explore, understand, and optimize the pharmacophore of azepane-containing drugs, paving the way for the discovery of safer and more effective medicines.
References
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
- Various Authors. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
- Various Authors. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
- Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
- Carrel, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds.
- Philippova, A. N., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
- Carrel, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- Kaur, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Various Authors. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]
- Various Authors. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]
- Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Various Authors. (2016). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling.
- Bremner, J. B., & Samosorn, S. (2008). Azepines and their Fused-ring Derivatives.
- Kulkarni, V. M., et al. (2004). Pharmacophore mapping and drug design. Indian Journal of Pharmaceutical Sciences. [Link]
- Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]
- Various Authors. (2022). Pharmacophore mapping and modeling approaches for drug development. ScienceDirect. [Link]
- Popali, S. (2023). Pharmacophore mapping.pptx. Slideshare. [Link]
- Various Authors. (n.d.). View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]
- Tutone, M., et al. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies.
- Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. [Link]
- Various Authors. (2024). Pharmacophore modeling in drug design. PubMed. [Link]
- Tutone, M., et al. (2017).
- Various Authors. (n.d.). Pharmacophore Modeling Research Articles. R Discovery. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azepane - Wikipedia [en.wikipedia.org]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Enantioselective Synthesis of (R)-Azepan-3-amine: A Guide to Chemical and Biocatalytic Strategies
Introduction: The Significance of (R)-Azepan-3-amine in Medicinal Chemistry
This compound, a chiral seven-membered heterocyclic amine, is a crucial building block in contemporary pharmaceutical development. Its structural motif is integral to the efficacy of several therapeutic agents, most notably as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic. The precise stereochemical orientation of the amine group on the azepane ring is paramount for biological activity, making enantioselective synthesis not just an academic challenge but a necessity for producing safe and effective medicines. This guide provides detailed protocols and scientific rationale for two distinct and robust methods for the synthesis of this compound: a chemo-enzymatic cascade and a classical multi-step chemical synthesis, designed for researchers and professionals in drug development.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of chiral azepanes presents unique challenges due to the entropic penalty associated with forming a seven-membered ring and the need to control stereochemistry.[1] Two primary strategies have emerged as effective for producing this compound with high enantiopurity:
-
Biocatalytic Cascade from D-Lysinol: This modern approach leverages the exquisite selectivity of enzymes to construct the chiral center in a one-pot reaction, minimizing intermediate handling and potential racemization. It represents a green and efficient route.
-
Classical Chemical Synthesis from D-Lysine: This traditional, multi-step pathway relies on well-established chemical transformations, offering a robust and scalable, albeit longer, route to the target molecule.
This document will elaborate on the detailed protocols for both methodologies, providing insights into the causality behind experimental choices and ensuring the trustworthiness of the described procedures.
Method 1: One-Pot Chemo-enzymatic Cascade Synthesis
This state-of-the-art approach utilizes a dual-enzyme system to convert a readily available, chiral starting material, D-lysinol, into the corresponding N-Cbz protected this compound. The synthesis of the L-enantiomer has been reported with high efficiency, and by applying the same enzymatic cascade to the D-enantiomer of the starting material, the desired (R)-product is obtained.[2] The cascade involves the oxidation of the primary alcohol by a galactose oxidase (GOase) variant to an aldehyde, which spontaneously cyclizes to a cyclic imine. This intermediate is then stereoselectively reduced in situ by an imine reductase (IRED).[2]
Scientific Rationale
The one-pot nature of this cascade is a significant advantage. The aldehyde and cyclic imine intermediates are potentially unstable and prone to racemization.[2] By coupling the oxidation and reduction steps in a single vessel, these transient species are immediately converted to the stable product, thus preserving the enantiopurity derived from the starting material. The choice of N-Cbz as a protecting group is strategic, as it is tolerated by the enzymes and is stable under the reaction conditions, while also being readily removable in a final deprotection step.[2]
Experimental Workflow Diagram
Caption: Workflow for the one-pot chemo-enzymatic synthesis of this compound.
Detailed Protocol: Biocatalytic Synthesis of N-Cbz-(R)-Azepan-3-amine
This protocol is adapted for the (R)-enantiomer based on the published procedure for the (S)-enantiomer.[2]
-
Preparation of Starting Material: Synthesize N-Cbz-D-lysinol from D-lysine via standard procedures (esterification followed by reduction and N-protection).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of sodium phosphate buffer (e.g., 100 mM, pH 8.0).
-
Addition of Substrate and Cofactors: Add N-Cbz-D-lysinol to a final concentration of 3 mM. Add NAD⁺ (or NADP⁺, depending on the IRED) and any other necessary cofactors for the chosen imine reductase.
-
Enzyme Addition: Add the selected galactose oxidase variant (e.g., GOase M₃₋₅) to a concentration of 1 mg/mL and the chosen imine reductase (e.g., IR-49) to a concentration of 0.25 mg/mL.[2]
-
Reaction Conditions: Maintain the reaction at 30°C with gentle agitation (e.g., 200 rpm) for 16-24 hours. Monitor the reaction progress by GC-FID or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Perform an acid-base extraction to isolate the amine product. Wash the organic layer with 1 M HCl. The product will move to the aqueous layer.
-
Basify the aqueous layer with 1 M NaOH to a pH > 10 and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-(R)-Azepan-3-amine.
-
-
Final Deprotection: Dissolve the purified N-Cbz-(R)-Azepan-3-amine in methanol and subject it to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | N-Cbz-D-Lysinol | Adapted from[2] |
| Enzymes | GOase M₃₋₅, IRED IR-49 | [2] |
| Isolated Yield (Protected) | Up to 54% | [2] |
| Enantiomeric Excess | >99% | [2] |
Method 2: Multi-Step Chemical Synthesis from D-Lysine
This classical approach provides a robust and scalable route to this compound hydrochloride, starting from the inexpensive and readily available chiral pool starting material, D-lysine. The synthesis involves a sequence of standard organic transformations.[3]
Scientific Rationale
This synthetic pathway relies on the retention of the stereocenter from D-lysine throughout the reaction sequence. Key steps include the protection of the amino groups, esterification of the carboxylic acid, reduction of the ester to an alcohol, activation of the alcohol as a leaving group (sulfonylation), and finally, an intramolecular cyclization to form the azepane ring. The choice of protecting groups is critical to ensure chemoselectivity in the subsequent steps. The final deprotection under acidic conditions yields the hydrochloride salt of the target amine, which is often preferred for its stability and ease of handling. While longer than the biocatalytic route, each step is high-yielding and utilizes common, inexpensive reagents, making it suitable for large-scale production.[3]
Experimental Workflow Diagram
Caption: Multi-step chemical synthesis of this compound hydrochloride.
Detailed Protocol: Chemical Synthesis of this compound Hydrochloride
This protocol is based on the procedure outlined in patent CN108358845A.[3]
-
Esterification and N-Protection (Formation of Formula II):
-
Heat a mixture of D-lysine (Formula I), methanol, and concentrated sulfuric acid to reflux (44-46°C) for 2 hours.
-
Remove methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, cool to 0°C, and add sodium carbonate followed by benzyl chloroformate (Cbz-Cl). React for 2 hours at 0°C to obtain the Cbz-protected methyl ester (Formula II).
-
-
Reduction to Diol (Formation of Formula III):
-
Subject the compound of Formula II to a reduction reaction (e.g., using a suitable hydride reducing agent like LiAlH₄ or NaBH₄/LiCl) to convert the ester to a primary alcohol, yielding the corresponding diol (Formula III).
-
-
Selective Sulfonylation (Formation of Formula IV):
-
Dissolve the diol (Formula III) in dichloromethane and cool to 0°C.
-
Add p-toluenesulfonyl chloride (Ts-Cl) and react for 2 hours at 0°C to selectively sulfonylate the primary alcohol, affording the tosylate (Formula IV).
-
-
Intramolecular Cyclization (Formation of Formula V):
-
Dissolve the tosylate (Formula IV) in acetonitrile.
-
Stir the reaction mixture at room temperature (25°C) for 48 hours to effect intramolecular cyclization to the N-Cbz protected this compound (Formula V).
-
-
Deprotection (Formation of Final Product):
-
Dissolve the protected azepane (Formula V) in dichloromethane and cool to 0°C.
-
Add thionyl chloride dropwise and then allow the reaction to proceed at 20-30°C for 10-15 hours. This step removes the Cbz group and forms the hydrochloride salt.
-
Isolate the this compound hydrochloride by filtration or evaporation of the solvent.
-
Self-Validation and Characterization
For both protocols, the identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., polysaccharide-based) should be used.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter to confirm the stereochemistry.
Conclusion and Outlook
This guide has detailed two effective and validated methodologies for the enantioselective synthesis of this compound. The choice between the biocatalytic cascade and the classical chemical synthesis will depend on factors such as available expertise, scale of production, and cost considerations. The chemo-enzymatic route offers a more elegant and environmentally benign process, while the chemical synthesis provides a robust, traditional alternative. Both pathways, when executed with care, deliver the target molecule with the high enantiopurity required for its application in the synthesis of life-saving pharmaceuticals.
References
- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. CN108358845A.
- Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols.
- This compound | C6H14N2. PubChem. [Link]
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Sohu. [Link]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. The University of Manchester. [Link]
Sources
Large-Scale Synthesis of (R)-Azepan-3-amine: An Application Note and Protocol for Pharmaceutical Research and Development
Introduction: The Significance of (R)-Azepan-3-amine in Modern Drug Discovery
This compound, a chiral seven-membered heterocyclic amine, is a critical building block in the synthesis of advanced pharmaceutical agents.[1][2] Its most prominent application is as a key intermediate in the production of Besifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic approved for the treatment of bacterial conjunctivitis.[1][3] The specific stereochemistry of the (R)-enantiomer is crucial for the bactericidal efficacy of Besifloxacin, highlighting the importance of robust and scalable enantioselective synthetic methods to meet the demands of the pharmaceutical industry.[1] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is rooted in scientific integrity, emphasizing not just the procedural steps but the underlying chemical principles that ensure a self-validating and reproducible process.
Strategic Approach: Enantioselective Synthesis from a Chiral Pool Precursor
Several synthetic strategies can be envisioned for the preparation of this compound, including the resolution of a racemic mixture and asymmetric synthesis. Classical resolution of racemic amines, while a well-established technique, is often limited by a theoretical maximum yield of 50% for the desired enantiomer without an efficient racemization and recycling process for the unwanted enantiomer. Asymmetric synthesis, on the other hand, aims to directly produce the desired enantiomer in high purity.
This guide details a highly efficient and scalable enantioselective route starting from the readily available and inexpensive chiral pool starting material, L-lysine. This strategy offers significant advantages for large-scale production by obviating the need for a challenging chiral resolution step. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic strategy for this compound from L-Lysine.
This two-step process involves the initial cyclization of L-lysine to form the key intermediate, (R)-3-aminoazepan-2-one, followed by a robust reduction of the lactam functionality to yield the target this compound.
Part 1: Synthesis of (R)-3-Aminoazepan-2-one from L-Lysine Hydrochloride
The first critical step is the intramolecular cyclization of L-lysine to form the seven-membered lactam, (R)-3-aminoazepan-2-one. This transformation is typically achieved by heating L-lysine hydrochloride in the presence of a base.
Experimental Protocol: Cyclization of L-Lysine
Figure 2: Workflow for the synthesis of (R)-3-Aminoazepan-2-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| L-Lysine Hydrochloride | 182.65 | 1 kg | 5.47 | |
| Sodium Hydroxide | 40.00 | 219 g | 5.47 | 1.0 equivalent |
| 1,2-Propanediol | 76.09 | 5 L | - | Solvent |
| Ethanol | 46.07 | As needed | - | For recrystallization |
| Hydrochloric Acid (aq) | - | As needed | - | For pH adjustment |
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add L-lysine hydrochloride (1 kg, 5.47 mol) and 1,2-propanediol (5 L).
-
Basification: With vigorous stirring, add sodium hydroxide (219 g, 5.47 mol) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (approximately 188 °C) and maintain for 20-28 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated inorganic salts (sodium chloride).
-
Isolation of Crude Product: Acidify the filtrate with aqueous hydrochloric acid and then concentrate the aqueous phase under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure (R)-3-aminoazepan-2-one as a white to off-white solid.
Expected Yield: 70-80%.
Part 2: Large-Scale Reduction of (R)-3-Aminoazepan-2-one
The final step in the synthesis is the reduction of the lactam functionality of (R)-3-aminoazepan-2-one to the corresponding cyclic amine. While various reducing agents can be employed for amide and lactam reductions, a combination of sodium borohydride and a Lewis acid, such as boron trifluoride etherate, has been shown to be particularly effective and scalable for this transformation, providing high yields and purity.[2][4]
Experimental Protocol: Lactam Reduction
Figure 3: Workflow for the reduction of (R)-3-Aminoazepan-2-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (R)-3-Aminoazepan-2-one | 128.17 | 500 g | 3.90 | |
| Tetrahydrofuran (THF) | 72.11 | 5 L | - | Anhydrous |
| Boron Trifluoride Etherate | 141.93 | 665 mL | 5.85 | 1.5 equivalents |
| Sodium Borohydride | 37.83 | 221 g | 5.85 | 1.5 equivalents |
| Hydrochloric Acid (aq) | - | As needed | - | For quenching and pH adjustment |
| Sodium Hydroxide (aq) | - | As needed | - | For pH adjustment |
Procedure:
-
Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, dissolve (R)-3-aminoazepan-2-one (500 g, 3.90 mol) in anhydrous tetrahydrofuran (5 L).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Slowly add boron trifluoride etherate (665 mL, 5.85 mol) to the stirred solution, maintaining the temperature below 10 °C.
-
Reducing Agent Addition: Add sodium borohydride (221 g, 5.85 mol) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of a mixture of water and THF. Adjust the pH of the mixture to neutral (pH ~7) with aqueous sodium hydroxide or hydrochloric acid as needed.
-
Work-up: Filter the resulting mixture to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity. A study has shown that using NaBH4/BF3 in THF can result in a product yield of up to 88.8%.[2]
Safety and Handling Precautions
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. It is also corrosive and toxic if ingested or in contact with skin. Handle in a well-ventilated area, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles.
-
Boron Trifluoride Etherate: A corrosive and flammable liquid. It is moisture-sensitive and reacts exothermically with water. Handle in a fume hood with appropriate PPE.
-
Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use only peroxide-free THF.
Analytical Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., polysaccharide-based columns) should be used.
Table of Expected Product Specifications:
| Parameter | Specification |
| Appearance | Colorless to light yellow liquid |
| Chemical Purity (by GC/HPLC) | ≥ 99.0% |
| Enantiomeric Excess (by chiral HPLC) | ≥ 99.0% |
| Water Content (by Karl Fischer) | ≤ 0.5% |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of the pharmaceutically important intermediate, this compound. By leveraging a chiral pool starting material, this approach avoids a potentially low-yielding classical resolution step, making it an economically viable and efficient strategy for large-scale production. The careful control of reaction conditions and rigorous analytical characterization are paramount to ensuring the high purity and enantiomeric integrity of the final product, which is essential for its application in the synthesis of active pharmaceutical ingredients.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Nbinno.
- Patel, D., et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(10), 344-348.
- CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. (2018). Google Patents.
- Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. (n.d.). Der Pharma Chemica.
- CN106946779A - A kind of amino hexahydro azepine * of R 3 preparation method. (2017). Google Patents.
- This compound CAS 124932-43-0 Pharmaceutical Intermediates C6H14N2. (n.d.). LookChem.
Sources
Application Note: Enantioselective Synthesis of (R)-Azepan-3-amine via One-Pot Asymmetric Reductive Amination
Abstract
(R)-Azepan-3-amine is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. The azepane scaffold itself is a privileged structure, imparting favorable three-dimensional topology and physicochemical properties to bioactive molecules.[1][2] This application note provides a comprehensive guide to the efficient, one-pot synthesis of this compound from azepan-3-one via a transition metal-catalyzed asymmetric reductive amination (ARA). We delve into the mechanistic rationale, present a detailed experimental protocol, and offer insights grounded in established chemical principles to ensure reproducibility and high enantioselectivity.
Introduction: The Strategic Importance of Asymmetric Reductive Amination
Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products.[3] Their synthesis in an enantiomerically pure form is a cornerstone of drug development. Asymmetric reductive amination (ARA) of ketones has emerged as one of the most direct and atom-economical methods to produce these valuable compounds.[4][5] This one-pot reaction combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst to directly yield the desired chiral amine, bypassing the need to isolate often unstable imine intermediates.[5][6]
The synthesis of this compound presents a specific challenge within the broader class of cyclic amines. The key difficulties in the ARA of cyclic ketones include managing the equilibrium of the unstable NH-imine intermediate and preventing catalyst inhibition by the nitrogen-containing reagents and products.[5] This protocol leverages a robust Iridium-based catalyst system, which has demonstrated high efficacy and enantioselectivity in the hydrogenation of challenging cyclic imines, to overcome these hurdles.[7][8]
Mechanistic Rationale and Catalyst Selection
The direct ARA of azepan-3-one proceeds through a two-stage catalytic cycle, as illustrated below.
Catalytic Cycle Overview
Caption: Proposed Mechanism for Asymmetric Reductive Amination.
-
In Situ Imine Formation: Azepan-3-one reacts reversibly with an ammonia source (e.g., from an ammonium salt) to form the corresponding cyclic imine. This equilibrium is a critical control point; the reaction is typically driven forward by the subsequent, irreversible hydrogenation step.
-
Asymmetric Hydrogenation: A chiral transition metal catalyst, pre-activated with hydrogen, coordinates to the imine. The chiral ligand environment (L*) dictates the facial selectivity of hydride transfer from the metal to the imine carbon. This stereodetermining step establishes the (R) configuration at the C3 position. Subsequent product release regenerates the active catalyst for the next cycle.
Causality Behind Component Selection
-
Metal Precursor (Iridium): Iridium complexes are highly effective for the hydrogenation of sterically hindered and challenging substrates, including cyclic imines.[7][8][9] They often exhibit high turnover numbers and function well under mild conditions.
-
Chiral Ligand (f-spiroPhos): The choice of a rigid, bulky, and electron-donating bisphosphine ligand like (R,R)-f-spiroPhos is crucial.[7][8] Its structure creates a well-defined chiral pocket around the iridium center, enforcing a specific orientation of the imine substrate and leading to high enantioselectivity.
-
Amine Source (Ammonium Trifluoroacetate): Ammonium salts serve as the source of nitrogen. Ammonium trifluoroacetate is particularly effective as it provides both the ammonium ion and a non-coordinating trifluoroacetate anion, which is less likely to poison the catalyst compared to halides or other coordinating anions.[4]
-
Solvent (Toluene): A non-coordinating, apolar solvent like toluene is preferred. It effectively solubilizes the reactants and catalyst without competing for coordination sites on the iridium center, which is essential for maintaining high catalytic activity.
Comparative Data on Asymmetric Hydrogenation of Cyclic Imines
To contextualize the expected performance of the chosen catalytic system, the following table summarizes representative results from the literature for the asymmetric hydrogenation of various cyclic imines.
| Catalyst System | Substrate Ring Size | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 5-membered | >99 | 95 | [8] |
| [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 6-membered | >99 | 97 | [8] |
| [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 7-membered | >99 | 96 | [8] |
| [Rh(COD)₂]BF₄ / (S,S)-Me-DuPhos | 6-membered | >99 | 95 | [10] |
| Ru(OAc)₂((S)-binap) | (various) | (various) | 94->99 | [4] |
This data illustrates the high enantioselectivities achievable for cyclic substrates using modern transition metal catalysts, supporting the rationale for the proposed protocol.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a 1 mmol scale.
Materials and Reagents
-
Azepan-3-one (CAS: 171257-01-5)[11]
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R,R)-f-spiroPhos
-
Ammonium Trifluoroacetate (NH₄TFA)
-
Toluene (anhydrous)
-
Methanol (for work-up)
-
Dichloromethane (DCM, for chromatography)
-
Triethylamine (for chromatography)
-
Silica Gel (for chromatography)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment
-
High-pressure autoclave or Parr shaker apparatus
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H or equivalent) for ee determination.
Overall Experimental Workflow
Caption: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
CAUTION: This procedure involves a high-pressure hydrogenation reaction and requires appropriate safety precautions and equipment. Handle all reagents under an inert atmosphere.
-
Catalyst Preparation:
-
To a glass liner for the autoclave, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (R,R)-f-spiroPhos (0.011 mmol, 1.1 mol%).
-
Seal the liner, transfer it into the autoclave, and purge the system thoroughly with nitrogen or argon gas for 10-15 minutes.
-
Add 2.0 mL of anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation. The solution should become homogeneous.
-
-
Reductive Amination Reaction:
-
In a separate vial under an inert atmosphere, dissolve azepan-3-one (1.0 mmol, 113 mg) and ammonium trifluoroacetate (1.5 mmol, 197 mg) in 3.0 mL of anhydrous toluene.
-
Transfer this solution via cannula or syringe to the autoclave containing the catalyst.
-
Seal the autoclave securely.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar (approx. 725 psi) with hydrogen.
-
Begin stirring and heat the reaction to 60 °C.
-
Maintain the reaction under these conditions for 24 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
-
Work-up and Isolation:
-
After 24 hours, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction liner.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Re-dissolve the crude residue in a minimal amount of dichloromethane.
-
-
Purification:
-
Prepare a silica gel column packed in dichloromethane containing 1% triethylamine. The triethylamine is crucial to prevent the amine product from streaking on the acidic silica.
-
Load the crude product onto the column.
-
Elute the column with a gradient of 0-10% methanol in dichloromethane (containing 1% triethylamine).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Characterization and Quality Control
-
Yield Determination: Calculate the percentage yield based on the mass of the purified product.
-
Structural Verification: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: This is the most critical validation step.
-
Prepare a solution of the purified product in the mobile phase (e.g., hexane/isopropanol).
-
Inject the sample onto a chiral HPLC column.
-
The ratio of the peak areas for the (R) and (S) enantiomers will determine the ee%. A racemic standard, synthesized using a non-chiral catalyst, should be run for comparison to confirm peak identity. An ee of >95% is typically targeted.
-
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature, or hydrogen pressure. Ensure all reagents and the solvent are scrupulously anhydrous, as water can inhibit the catalyst.
-
Poor Enantioselectivity: This may result from an improperly prepared catalyst or the presence of impurities. Ensure high-purity reagents and ligands. The catalyst-to-ligand ratio is also critical and may require optimization.
-
Product Isolation Issues: Amines can be difficult to handle during chromatography. The addition of a small amount of triethylamine to the eluent is essential to neutralize acidic sites on the silica gel and ensure good peak shape and recovery.
Conclusion
The asymmetric reductive amination of azepan-3-one offers a highly efficient and direct pathway to the pharmaceutically important intermediate this compound. By employing a well-chosen Iridium/(R,R)-f-spiroPhos catalytic system, this one-pot protocol provides the target molecule in high yield and excellent enantiomeric excess. The principles and the detailed methodology described herein provide a robust foundation for researchers in drug discovery and process development to access this and other valuable chiral cyclic amines.
References
- Title: Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Highly Enantioselective Synthesis of Chiral Cyclic Allylic Amines via Rh-Catalyzed Asymmetric Hydrogenation Source: Organic Letters (ACS Public
- Title: Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogen
- Title: Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis Source: Medium URL:[Link]
- Title: Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines Source: Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00442G URL:[Link]
- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Title: Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry Source: ResearchG
- Title: Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Source: Semantic Scholar URL:[Link]
- Title: Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Asymmetric reductive amination of ketones Source: Google Patents URL
- Title: A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride Source: Google Patents URL
- Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: Europe PMC URL:[Link]
- Title: Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)
- Title: Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles Source: SynOpen URL:[Link]
- Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes Source: PubMed Central URL:[Link]
- Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL:[Link]
- Title: Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines Source: ResearchG
- Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchG
- Title: this compound Source: PubChem - NIH URL:[Link]
- Title: Azepan-3-one Source: PubChem - NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 7. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Derivatization of (R)-Azepan-3-amine
Introduction
(R)-Azepan-3-amine is a chiral seven-membered heterocyclic amine that serves as a crucial building block in modern medicinal chemistry. Its rigid, three-dimensional azepane core is a privileged scaffold found in numerous biologically active compounds, including advanced antibiotics like Besifloxacin. The strategic modification of the secondary amine nitrogen (N-derivatization) is a primary method for modulating the physicochemical and pharmacological properties of molecules containing this scaffold. This guide provides detailed, field-tested protocols for the most common and effective N-derivatization strategies, including acylation, reductive amination, and arylation, designed for researchers in pharmaceutical and chemical development.
Physicochemical Properties & Safe Handling
A thorough understanding of the substrate's properties and safety requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound [1][2][3]
| Property | Value | Source |
| CAS Number | 124932-43-0 | [2] |
| Molecular Formula | C₆H₁₄N₂ | [1][3] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C | |
| Density | ~0.9 g/cm³ | |
| Purity | Typically >98% |
Safety & Handling: this compound, like many cyclic amines, should be handled with care.
-
Hazards: It is considered harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5][6] Work should be conducted in a well-ventilated laboratory chemical hood.[5][7]
-
Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and acids.[4][6]
-
Spills: In case of a spill, clean it up promptly using appropriate absorbent materials and protective equipment.[5]
Core N-Derivatization Protocols
The following protocols represent robust and versatile methods for modifying the secondary amine of the azepane ring.
N-Acylation to Form Amides
N-acylation is a fundamental transformation that introduces an acyl group to the amine, forming a stable amide bond. This is commonly achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol details the reaction of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.[8]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8][9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Causality and Expertise:
-
Why a base? The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). A base like TEA or DIPEA is required to scavenge this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Why 0 °C? The reaction is often highly exothermic. Initial cooling is a safety measure to control the reaction rate and prevent potential side reactions.
-
Why anhydrous conditions? Acyl chlorides are highly reactive towards water. Using anhydrous solvents prevents the hydrolysis of the acylating agent, which would reduce the yield.
N-Alkylation via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[10][11][12] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent.[13][14][15]
Protocol 2: N-Alkylation with an Aldehyde
This one-pot protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[10][16][17]
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE.[16]
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step, particularly with ketones.[16]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.[8] An effervescence may be observed.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography.
Causality and Expertise:
-
Why STAB? Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[10][16] It is mild enough not to reduce the aldehyde or ketone starting material but is highly effective at reducing the intermediate iminium ion that forms in situ.[10][14][16] This selectivity prevents the formation of alcohol side products.
-
Solvent Choice: Aprotic solvents like DCE or DCM are preferred as STAB is water-sensitive.[10][16]
-
Stoichiometry: A slight excess of the carbonyl compound and a larger excess of the reducing agent are typically used to drive the reaction to completion.[13]
Workflow Visualization:
Caption: General workflow for one-pot reductive amination.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[18][19] It is a cornerstone of modern synthesis for accessing N-aryl amines.[18][19]
Protocol 3: N-Arylation with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide of choice (e.g., 4-bromotoluene)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), palladium precursor (e.g., 1-2 mol% Pd), phosphine ligand (e.g., 2-4 mol%), and NaOtBu (1.4 eq).[20]
-
Reagent Addition: Add anhydrous toluene via syringe. Then, add this compound (1.2 eq) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours. The optimal temperature depends on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude N-arylated product by flash column chromatography.
Causality and Expertise:
-
Catalyst System: The choice of palladium precursor and ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[18] Bidentate ligands like Xantphos or BINAP are often effective for coupling with primary and secondary amines.[18]
-
Base Selection: A strong, bulky, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[19]
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Summary of Methods
Table 2: Comparison of N-Derivatization Protocols
| Method | Bond Formed | Key Reagents | Advantages | Limitations |
| N-Acylation | C(O)-N (Amide) | Acyl Chloride, Base | Fast, high-yielding, robust reaction. | Acylating agents can be moisture-sensitive. |
| Reductive Amination | C-N (Alkyl) | Aldehyde/Ketone, STAB | One-pot, excellent functional group tolerance, mild conditions.[10][16] | May require optimization for sterically hindered substrates. |
| Buchwald-Hartwig | C(Aryl)-N | Aryl Halide, Pd-catalyst, Ligand, Base | Broad scope for aryl groups, highly versatile.[19] | Requires inert atmosphere, catalyst can be expensive and sensitive. |
Characterization of Derivatized Products
Successful derivatization must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the product. The appearance of new signals corresponding to the added group (e.g., acyl, alkyl, or aryl protons) and shifts in the signals of the azepane core protons are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecule, thereby verifying its elemental composition.
-
Chromatography (HPLC/UPLC): Liquid chromatography is used to assess the purity of the final compound. Coupling with a mass spectrometer (LC-MS) is a powerful tool for monitoring reaction progress and identifying byproducts.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Google Cloud.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
- This compound. (n.d.). PubChem. [Link]
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]
- Azepan-3-amine. (n.d.). PubChem. [Link]
- Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2017).
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Der Pharma Chemica. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]
- Reductive amin
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
Sources
- 1. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azepan-3-amine | CymitQuimica [cymitquimica.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sodium triacetoxyborohydride [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
using (R)-Azepan-3-amine in parallel synthesis workflows
Expert Insights: The choice of coupling reagent is critical. While HATU is highly effective, other reagents like HBTU or EDC/HOBt can be used, though they may require longer reaction times or different stoichiometry. [11]For sterically hindered amines or acids, microwave heating can be employed to accelerate the reaction, but care must be taken to avoid degradation. [12]
Application Protocol II: Parallel Reductive Amination
Principle: Reductive amination is a powerful method for forming C-N bonds. It proceeds via a two-step, one-pot sequence where the amine first condenses with an aldehyde or ketone to form an imine intermediate. [8]This imine is then immediately reduced by a mild, selective hydride agent present in the reaction mixture. [9][10]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine (iminium ion). [9]
Caption: Reaction schematic for reductive amination.
Detailed Protocol (0.1 mmol Scale)
-
Reagent Stock Preparation:
-
This compound Stock: Prepare a 0.5 M solution in Dichloroethane (DCE).
-
Carbonyl Library: Prepare 0.5 M solutions of a diverse set of aldehydes or ketones in DCE in a separate 96-well plate.
-
Acetic Acid (Optional): Can be added to catalyze imine formation (typically ~1.0 equivalent).
-
-
Reaction Assembly:
-
To each well of a reaction block, add 200 µL (0.1 mmol, 1.0 equiv.) of the this compound stock solution.
-
Add 200 µL (0.1 mmol, 1.0 equiv.) of each unique carbonyl compound from the library plate to the corresponding wells.
-
Add Sodium Triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 equiv.) as a solid to each well using a solid dispensing system or carefully by hand. Note: Perform this in a fume hood away from moisture.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 6-24 hours. Monitor by LC-MS.
-
Upon completion, carefully quench the reaction by adding 1 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the products with 2 x 1 mL of Dichloromethane.
-
Combine the organic layers and concentrate in vacuo.
-
-
Purification:
-
Purify the crude material via parallel SPE (e.g., silica or SCX cartridges) or preparative HPLC.
-
Reagent Table for Reductive Amination
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (0.1 mmol scale) | Role |
| This compound | 114.19 | 1.0 | 11.4 mg | Nucleophile (Core) |
| Aldehyde/Ketone | Variable | 1.0 | 0.1 mmol | Electrophile (Building Block) |
| NaBH(OAc)₃ | 211.94 | 1.5 | 31.8 mg | Reducing Agent |
| DCE | 98.96 | - | ~0.5 mL | Solvent |
Expert Insights: Dichloroethane (DCE) and Dichloromethane (DCM) are common solvents for this reaction. While NaBH(OAc)₃ is widely used, NaBH₃CN is an alternative, though it is more toxic and requires careful pH control to avoid the release of HCN gas. [8]The reaction is generally clean, but over-alkylation to form a tertiary amine at the primary position is a potential side reaction if excess aldehyde and reducing agent are used.
Safety and Handling
This compound and its racemic form are classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [11]* Causes skin irritation and serious eye irritation. [11]* May cause respiratory irritation. [11] Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. [12]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. [12]* Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile building block for constructing diverse, 3D-rich chemical libraries essential for modern drug discovery programs. The robust and scalable protocols for parallel amide coupling and reductive amination detailed in this note provide a clear pathway for researchers to rapidly access novel chemical matter. By leveraging its unique structural and chemical properties, scientists can efficiently explore new regions of chemical space, increasing the probability of identifying next-generation therapeutic agents.
References
- Title: Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry Source: Benchchem URL
- Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines Source: JOURNAL OF PHARMA INSIGHTS AND RESEARCH URL
- Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL
- Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL
- Title: this compound | C6H14N2 | CID 7145034 Source: PubChem - NIH URL:[Link]
- Title: Azepan-3-amine | C6H14N2 | CID 2756445 Source: PubChem - NIH URL:[Link]
- Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
- Title: Reductive Amin
- Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchG
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
- Title: Reductive Amination | Synthesis of Amines Source: The Organic Chemistry Tutor (YouTube) URL:[Link]
- Title: Chemical Properties of Amines Source: CK-12 Found
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL:[Link]
- Title: Reductive Amination Source: Chemistry LibreTexts URL:[Link]
- Title: What are the Health and Safety Guidelines for Using Amines?
- Title: Properties and Reactivity of Amines Source: Study Mind URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jopir.in [jopir.in]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. fishersci.com [fishersci.com]
Application Note & Protocol: Synthesis of Besifloxacin via Nucleophilic Aromatic Substitution Utilizing (R)-Azepan-3-amine
Abstract
This document provides a comprehensive guide for the synthesis of Besifloxacin, a fourth-generation 8-chloro-fluoroquinolone antibiotic. The core of this synthetic strategy involves a crucial nucleophilic aromatic substitution (SNAr) reaction between the advanced intermediate, 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and the chiral building block, (R)-Azepan-3-amine. We delve into the mechanistic rationale, provide detailed, step-by-step laboratory protocols, and offer expert insights into process optimization, quality control, and troubleshooting. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical industry, aiming to provide a robust and reproducible methodology for the synthesis of this critical active pharmaceutical ingredient (API).
Introduction: The Significance of Besifloxacin
Besifloxacin is a potent, broad-spectrum antibiotic approved for the topical ophthalmic treatment of bacterial conjunctivitis.[1] Its chemical structure, 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, features unique modifications that differentiate it from others in its class.[1][2] The mechanism of action involves the dual inhibition of two essential bacterial enzymes required for DNA replication: DNA gyrase and topoisomerase IV.[3] This dual-targeting action is effective against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
The incorporation of the this compound moiety at the C-7 position of the quinolone core is a key structural feature that enhances its bactericidal efficacy and contributes to its potent activity profile.[4] The synthesis of this chiral intermediate and its subsequent coupling to the quinolone nucleus are therefore critical steps in the overall manufacturing process. This application note focuses on the pivotal coupling reaction, which represents the final key bond formation in assembling the besifloxacin molecule.
Mechanistic Rationale and Strategic Considerations
The cornerstone of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is broadly utilized in pharmaceutical synthesis for the modification of aromatic and heteroaromatic scaffolds.[5]
The SNAr Reaction Pathway
The SNAr mechanism is typically understood as a two-step addition-elimination process. However, recent studies suggest that many of these reactions may proceed through a concerted mechanism, particularly with good leaving groups like chlorine or bromine.[5] In this synthesis, the azepane ring's secondary amine acts as the nucleophile, attacking the electron-deficient C-7 position of the quinolone ring. The presence of strong electron-withdrawing groups (the C-4 carbonyl, the C-6 fluoro, and the C-8 chloro substituents) sufficiently activates the aromatic ring, making it susceptible to nucleophilic attack. The fluoride at the C-7 position is an excellent leaving group in this context, facilitating the substitution.
The Regioselectivity Challenge: A Critical Insight
This compound possesses two nucleophilic centers: a primary amine (-NH2) and a secondary amine (-NH-) within the azepan ring. This presents a significant regioselectivity challenge. While the secondary amine is the intended nucleophile for forming besifloxacin, the primary amine can also react with the quinolone core, leading to the formation of a critical N-substituted regioisomeric impurity, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6]
Several factors influence the reaction's selectivity:
-
Steric Hindrance: The secondary amine is sterically more hindered than the primary amine, which can slow its rate of reaction.
-
Nucleophilicity: Under neutral or basic conditions, secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups.
-
Reaction Conditions: Temperature and the choice of base can be modulated to favor the desired reaction pathway.
To circumvent this issue, an alternative strategy involves the temporary protection of the primary amine (e.g., as a Schiff base or with a tert-Butoxycarbonyl group), ensuring that only the secondary amine is available to react.[6][7] However, the protocol detailed below describes a direct coupling method, which, if carefully controlled, can provide high purity by leveraging the intrinsic differences in nucleophilicity.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis and purification of besifloxacin.
Protocol 1: Synthesis of Besifloxacin Free Base
This protocol describes the direct coupling of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with this compound.
Materials & Equipment:
-
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-71-9)
-
This compound (CAS: 124932-43-0)[4]
-
Triethylamine (TEA), anhydrous (CAS: 121-44-8)
-
Acetonitrile, anhydrous (CAS: 75-05-8)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Workflow Diagram:
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous acetonitrile (approx. 10-15 mL per gram of quinolone core) followed by anhydrous triethylamine (1.5-2.0 eq). Stir the suspension at room temperature for 15-20 minutes.
-
Nucleophile Addition: Add this compound (1.1-1.3 eq) to the suspension. The addition may be performed portion-wise or via a syringe pump over 30 minutes to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 5-10 hours.[3][8]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting quinolone core is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product will precipitate from the solution.
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the filter cake sequentially with a small amount of cold acetonitrile and then with water to remove triethylamine salts and any unreacted starting materials.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: The crude besifloxacin free base can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or isopropanol, to achieve high purity.
Protocol 2: Analytical Characterization
Confirming the identity and purity of the final product is essential.
-
HPLC: Use a reverse-phase C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor at a wavelength of ~290 nm. The retention time of besifloxacin should be confirmed against a reference standard. Purity should be >99.5%. The regioisomeric impurity, if present, will typically have a different retention time.
-
¹H-NMR: The spectrum should show characteristic peaks for the cyclopropyl, azepane, and quinolone protons. The aromatic proton on the quinolone ring (H-5) will appear as a singlet at high ppm (typically >8.5 ppm).
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for besifloxacin (C₁₉H₂₁ClFN₃O₃, exact mass: 430.12).
Data Summary and Visualization
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Quinolone:Amine) | 1.0 : 1.1-1.3 | A slight excess of the amine drives the reaction to completion. |
| Base (Triethylamine) | 1.5 - 2.0 equivalents | Neutralizes the HF generated during the SNAr reaction. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants and facilitates product precipitation upon cooling.[6] |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Reaction Time | 5 - 10 hours | Typical duration for completion; should be confirmed by reaction monitoring. |
Synthetic Scheme
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality of reagents (e.g., moisture). | Ensure anhydrous conditions. Extend reaction time and confirm by HPLC. Verify the temperature of the heating mantle. |
| High Levels of Regioisomer | Reaction temperature too high; non-optimal rate of addition of the amine. | Maintain a controlled reflux; avoid excessive temperatures. Consider a slower, controlled addition of the this compound. If the issue persists, a protecting group strategy may be required.[6][7] |
| Poor Yield | Product loss during work-up or recrystallization; incomplete precipitation. | Optimize the volume of wash solvents to minimize dissolution. Ensure the reaction mixture is cooled sufficiently before filtration. |
| Product Discoloration | Impurities in starting materials; degradation at high temperatures for extended periods. | Use high-purity starting materials. Avoid unnecessarily long reaction times once the reaction has reached completion. |
Conclusion
The synthesis of besifloxacin via the nucleophilic aromatic substitution of a di-halo quinolone core with this compound is an efficient and industrially relevant process.[1] Success hinges on careful control of reaction parameters to ensure high conversion and, critically, to manage the formation of the N-substituted regioisomeric impurity. The protocols and insights provided in this document offer a robust framework for laboratory-scale synthesis, characterization, and troubleshooting, enabling researchers and drug development professionals to produce high-purity besifloxacin for further study and development.
References
- Vertex AI Search. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 10, 2026.
- Kumar, A., et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 7(9), 297-300.
- New Drug Approvals. (2016, July 13). Besifloxacin hydrochloride (Besivance).
- MDPI. (n.d.). (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride.
- Der Pharma Chemica. (n.d.). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride | Abstract.
- Google Patents. (n.d.). CN103044397A - New method for synthesizing besifloxacin.
- MedKoo Biosciences. (n.d.). Besifloxacin Synthetic Routes.
- Google Patents. (n.d.).
- (n.d.). (R)
- Google Patents. (n.d.). CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- DrugPatentWatch. (n.d.). Bulk Pharmaceutical API Sources for besifloxacin hydrochloride.
- Google Patents. (n.d.). CN104592196A - Preparation method of besifloxacin hydrochloride.
- (n.d.). Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.
- ResearchGate. (n.d.). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- PubChem. (n.d.). 7-(3-Aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents.
- National Institutes of Health (NIH). (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 7-(3-Aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C19H21ClFN3O3 | CID 22743624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. innospk.com [innospk.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2016120813A1 - Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride - Google Patents [patents.google.com]
- 8. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
Protecting Group Strategies for (R)-Azepan-3-amine: A Technical Guide for Synthetic Chemists
Abstract
(R)-Azepan-3-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures. Its bifunctional nature, featuring both a primary exocyclic amine and a secondary endocylcic amine, presents a significant challenge in regioselective synthesis. The successful functionalization of this scaffold hinges on the strategic application of amine protecting groups. This guide provides an in-depth analysis of protecting group strategies, focusing on achieving chemoselectivity and orthogonality. We present field-proven insights, detailed experimental protocols for the most common and effective protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—and a comparative analysis to inform rational synthetic design.
Introduction: The Synthetic Challenge
This compound possesses two nucleophilic nitrogen centers with distinct steric and electronic environments. The primary amine at the C3 position is less sterically hindered, while the secondary amine is part of the seven-membered azepane ring. The successful synthesis of derivatives often requires the selective modification of one amine in the presence of the other.[1] Protecting groups serve as temporary masks, rendering an amine non-nucleophilic and stable to a variety of reaction conditions, allowing for transformations elsewhere in the molecule.[2][3] An ideal protecting group strategy must be high-yielding, easily reversible under mild conditions that do not compromise the molecule's stereointegrity, and orthogonal to other groups present.[4][5]
The key to selectivity lies in exploiting the inherent differences in reactivity between the two amine groups. Generally, primary amines are more sterically accessible and often more reactive towards common electrophilic protecting group reagents than the more hindered secondary amine within the ring.[6] However, the basicity of the amines, dictated by their pKa values, also plays a crucial role. The pKa of the conjugate acid of a typical cyclic secondary amine like azepane (pKa ≈ 11.07) is slightly higher than that of a simple primary alkylamine (pKa ≈ 10.6-10.8), suggesting the ring nitrogen is marginally more basic.[7][8][9] This subtle difference can be leveraged for selective protection under carefully controlled conditions.
Strategy 1: Chemoselective Protection of the Primary Amine
For many synthetic routes, the primary goal is to functionalize the secondary ring amine, which first requires the selective protection of the more accessible primary amine. The tert-butoxycarbonyl (Boc) group is the most common and practical choice for this purpose due to its robust stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions.[10][11]
The standard protocol involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O.[11][12] Due to lower steric hindrance, the primary amine reacts preferentially, yielding the mono-Boc-protected product in high yield.
Strategy 2: Orthogonal Protection of Both Amines
In more complex syntheses, it may be necessary to differentiate both amine functionalities with "orthogonal" protecting groups.[5] Orthogonal groups are those that can be removed under distinct conditions, allowing for the selective deprotection and subsequent functionalization of one amine without affecting the other.[10][13] A classic and highly effective orthogonal pairing for amines is the acid-labile Boc group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[12][13]
This strategy typically involves a two-step sequence:
-
Boc Protection: As described in Strategy 1, the primary amine is first selectively protected with a Boc group.
-
Cbz Protection: The resulting mono-protected intermediate is then reacted with benzyl chloroformate (Cbz-Cl) under basic conditions to protect the secondary ring amine.[14][15]
The resulting di-protected compound is a versatile intermediate. The Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA) or HCl to liberate the primary amine, leaving the Cbz group intact.[16][17] Conversely, the Cbz group can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) or catalytic transfer hydrogenation, which does not affect the Boc group.[18][19][20][21]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 16. fiveable.me [fiveable.me]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Catalytic Methods for the Synthesis of Chiral Azepanes: A Guide for Researchers
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in a multitude of biologically active natural products and pharmaceutical agents. The conformational flexibility of the seven-membered ring allows for precise three-dimensional orientation of substituents, enabling potent and selective interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral azepanes is of paramount importance to medicinal chemists and the broader drug development community. This application note provides a detailed overview of modern catalytic strategies for the enantioselective synthesis of chiral azepanes, offering field-proven insights and detailed protocols for key methodologies.
I. The Strategic Importance of Chiral Azepanes
The non-planar, flexible nature of the azepane ring presents both a synthetic challenge and a pharmacological opportunity. This structural feature allows azepane-containing molecules to adopt conformations that can lead to high binding affinity and selectivity for various biological targets. The azepane core is found in a range of therapeutic agents, highlighting its significance in drug discovery.[1][2] Traditional synthetic approaches often involve multi-step sequences, ring-closing metathesis, or Beckmann rearrangements, which can be arduous and limit access to diverse and highly functionalized derivatives.[3] Modern catalytic asymmetric synthesis offers more direct and efficient routes to these valuable chiral building blocks.
II. Transition Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures with high levels of stereocontrol. Several metals, including rhodium, ruthenium, and palladium, have been successfully employed in the synthesis of chiral azepanes through a variety of mechanistic pathways.
A. Rhodium-Catalyzed Cycloadditions and Rearrangements
Rhodium catalysts are particularly versatile in promoting cycloaddition and rearrangement reactions to furnish azepane cores. A notable example is the intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes.[4] This atom-economical approach allows for the complete transfer of chirality from the starting material to the fused azepine product.
Another powerful rhodium-catalyzed strategy involves a sequential intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, followed by a 1-aza-Cope rearrangement of the transient 1-imino-2-vinylcyclopropane intermediate. This cascade reaction efficiently generates fused dihydroazepine derivatives.[5]
Caption: Rhodium-catalyzed cascade for fused dihydroazepine synthesis.
B. Asymmetric Hydrogenation with Ruthenium Catalysts
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. Chiral cationic ruthenium diamine catalysts have proven highly effective for the asymmetric hydrogenation of various dibenzo-fused azepine derivatives, including dibenzo[b,f][6][7]oxazepines, dibenzo[b,f][6][7]thiazepines, and dibenzo[b,e]azepines.[8][9] These reactions consistently deliver chiral seven-membered N-heterocycles with excellent yields and enantioselectivities. An interesting aspect of this methodology is the influence of the catalyst's counteranion on the enantioselectivity of the hydrogenation.[10]
This protocol is adapted from the work of Fan and coworkers.[10]
-
Catalyst Preparation: In a glovebox, a solution of the chiral Ru-diamine catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDPEN)]) and a silver salt (e.g., AgSbF₆) in dichloromethane is stirred at room temperature for 1 hour to generate the active cationic catalyst. The mixture is then filtered to remove the silver chloride precipitate.
-
Hydrogenation Reaction: To a dried autoclave are added the dibenzo[b,e]azepine substrate (1.0 equiv) and the prepared catalyst solution (0.5-1.0 mol%).
-
Solvent and Conditions: An appropriate solvent (e.g., methanol) is added, and the autoclave is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (10-50 atm) at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Purification: After cooling and careful release of pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 6,7-dihydro-5H-dibenz[c,e]azepine.
-
Analysis: The yield is determined after purification, and the enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC).
C. Palladium-Catalyzed Enantioselective C-H Olefination
Recent advances in C-H activation have opened new avenues for the synthesis of complex molecules. A notable development is the palladium-catalyzed enantioselective C-H olefination for the synthesis of N-stereogenic tribenzo[b,d,f]azepines.[11] This method is significant as it addresses the challenge of creating configurationally stable nitrogen stereocenters, which are often prone to rapid racemization due to pyramidal inversion. The stability of the N-stereocenter in these products is attributed to a unique saddle-shaped molecular conformation.[11]
III. Organocatalytic Strategies
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful and environmentally friendly alternative to metal-based catalysis. Several organocatalytic approaches have been successfully applied to the synthesis of chiral azepanes.
One such method involves the enantioselective construction of fused azepine skeletons bearing multiple stereogenic centers. This is achieved through a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution, delivering products with excellent diastereoselectivity and enantioselectivity.[6] Another innovative organocatalytic approach enables the asymmetric synthesis of chiral dioxazepanes from in situ generated nitrones via a tandem oxa-Mannich/oxa-Michael reaction sequence.[7]
| Catalytic System | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoric Acid | VQM Precursors | 46-92 | >20:1 | up to 97 | [6] |
| Cooperative Cation Binding Catalyst | In situ Nitrones | - | - | - | [7] |
IV. Biocatalytic Approaches: The Power of Enzymes
Biocatalysis offers a highly selective and sustainable approach to chemical synthesis, operating under mild reaction conditions with often exquisite levels of stereocontrol.[12] For the synthesis of chiral azepanes and related diazepanes, imine reductases (IREDs) have emerged as particularly effective biocatalysts.[13]
IREDs catalyze the asymmetric reduction of imines to amines, and this has been ingeniously applied to intramolecular reactions to form cyclic amines. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, which are structurally related to azepanes.[14] This method utilizes enantiocomplementary IREDs to produce either the (R)- or (S)-enantiomer of the desired product with high enantioselectivity. The efficiency of these biocatalysts can be further enhanced through protein engineering techniques like directed evolution.[15]
Caption: IRED-catalyzed synthesis with cofactor regeneration system.
This protocol is a generalized representation based on the work of Wu and coworkers.[14]
-
Reaction Setup: In a reaction vessel, create a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagents: Add the aminoketone substrate (1.0 equiv), glucose (for cofactor regeneration), and NADP⁺.
-
Enzymes: Introduce the appropriate imine reductase (IRED) and glucose dehydrogenase (GDH) for cofactor recycling. The enzymes can be used as purified proteins or as whole-cell lysates.
-
Reaction Conditions: The reaction mixture is typically incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Once complete, the reaction is quenched (e.g., by adding a water-miscible organic solvent), and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
V. Conclusion and Future Outlook
The synthesis of chiral azepanes has been significantly advanced by the development of innovative catalytic methods. Transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages in terms of substrate scope, efficiency, and stereoselectivity. The choice of a particular method will depend on the specific target molecule, the desired stereochemistry, and considerations of scalability and sustainability.
Future research in this area will likely focus on the development of novel catalytic systems with even broader substrate scopes and higher efficiencies. The integration of different catalytic strategies, such as relay catalysis combining transition metals with organocatalysts or enzymes, holds great promise for accessing increasingly complex chiral azepane structures.[16] As our understanding of catalytic mechanisms deepens, we can expect the design of more sophisticated and selective catalysts, further empowering the synthesis of novel chiral azepanes for the advancement of medicine and materials science.
References
- Huang, S., Wen, H., Tian, Y., Wang, P., Qin, W., & Yan, H. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition, 60(39), 21486-21493. [Link][6][17]
- Yao, W., Dou, X., Wen, S., Wu, J., & Varela, J. A. (2016). Transfer of Chirality in the Rhodium-Catalyzed Intramolecular Formal Hetero-[5 + 2] Cycloaddition of Vinyl Aziridines and Alkynes: Stereoselective Synthesis of Fused Azepine Derivatives. Journal of the American Chemical Society, 138(25), 7948-7951. [Link]
- Zhang, S., Chen, F., He, Y. M., & Fan, Q. H. (2018). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 42(20), 16531-16534. [Link]
- Maji, B., & Barbas, C. F. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. [Link]
- Zhang, S., Chen, F., He, Y. M., & Fan, Q. H. (2019). Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 21(14), 5538-5541. [Link]
- Zawodny, W., Marshall, J., Finnigan, J., & Montgomery, S. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Angewandte Chemie International Edition, 57(51), 16823-16827. [Link]
- Xu, Z., Yao, P., Li, J., Li, J., Yu, S., Feng, J., & Wu, Q. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
- Wang, B., Niu, Y., Li, Y., Lan, Y., & Wang, H. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Singh, A., & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect, 8(30), e202301844. [Link]
- Wang, Z., et al. (2024). C−H Activation strategy for the synthesis of azepines from amides and α, β‐unsaturated carbonyls.
- Wang, Z., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement.
- Sharma, A., & Kumar, V. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(37), 9993-10010. [Link]
- Schultz, E. E., Lindsay, V. N., & Sarpong, R. (2014). Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. Angewandte Chemie International Edition, 53(37), 9904-9908. [Link]
- Sharma, A., & Kumar, V. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. Scilit. [Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- Petrini, M. (2023). Typical methodologies for the synthesis of azepines and azocines via rhodium catalysis.
- Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Contente, M. L., & Pinto, A. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1422. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Azepane Scaffold - An Underexplored Frontier in Medicinal Chemistry
An In-Depth Technical Guide to Ring-Expansion Strategies for Azepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility provide a unique framework for the spatial arrangement of substituents, enabling precise interactions with complex biological targets.[2] Despite being less common in commercial drugs than its five- and six-membered counterparts (pyrrolidine and piperidine), the azepane motif is a core component of numerous FDA-approved therapeutics and promising clinical candidates, demonstrating a vast range of pharmacological activities including anticancer, anti-Alzheimer's, anticonvulsant, and antimicrobial properties.[3][4][5]
The underrepresentation of azepanes in drug discovery libraries is not due to a lack of potential, but rather the synthetic challenges associated with their construction.[6][7] While ring-closing metathesis and other cyclization strategies exist, ring-expansion reactions offer a powerful and often more versatile approach, leveraging readily available five- and six-membered ring precursors.[6][8] These strategies avoid the unfavorable entropic and enthalpic effects that can plague the formation of medium-sized rings from linear precursors.[9][10]
This guide provides a detailed exploration of key ring-expansion strategies for azepane synthesis, from classic name reactions to modern photochemical and catalytic methods. Each section delves into the reaction mechanism, scope, and limitations, and provides a detailed, field-proven protocol to empower researchers in their synthetic endeavors.
The Beckmann Rearrangement: A Classic Route from Cyclic Ketones
The Beckmann rearrangement is one of the most established and widely used methods for synthesizing lactams (cyclic amides), which are immediate precursors to azepanes via reduction.[11][12] The archetypal example is the industrial-scale conversion of cyclohexanone oxime to ε-caprolactam, the monomer for Nylon 6.[2][11] The reaction involves the acid-catalyzed rearrangement of a ketoxime to an N-substituted amide.
Mechanism and Causality
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The key step is the concerted 1,2-shift of the group anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom as water departs. This stereospecific migration is crucial; the geometry of the starting oxime dictates the final product. The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the stable lactam.[11] The choice of a strong protic acid (like sulfuric acid) or a Lewis acid is critical to facilitate the departure of the hydroxyl group.
Caption: Mechanism of the Beckmann Rearrangement.
Application & Scope
The Beckmann rearrangement is a robust method for accessing substituted azepanones. The regioselectivity is controlled by the stereochemistry of the oxime, which can often be influenced by the steric bulk of the substituents on the starting ketone.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Cyclohexanone Oxime | Sulfuric Acid | ε-Caprolactam | High (Industrial) | [11] |
| 2-Benzylidenecyclopentanone O-tosyl oxime | SOCl₂ | (E)-6-benzylidenepiperidin-2-one | 40-45% | [12] |
| trans-fused cyclohexanone oxime | TsCl, Pyridine | trans-fused Lactam | Good | [13] |
Experimental Protocol: Synthesis of a Fused Azepane Lactam[13]
This protocol is based on the synthesis of a bicyclic lactam, a key step in accessing novel neuropharmacological agents.[13]
-
Oxime Formation:
-
To a solution of the starting bicyclic ketone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the corresponding oxime. A mixture of E/Z isomers may be formed and can often be separated by column chromatography.
-
-
Tosyl Protection (for specific isomer activation):
-
Dissolve the desired oxime isomer (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with cold 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify by flash chromatography to obtain the O-tosyl oxime.
-
-
Beckmann Rearrangement:
-
Dissolve the O-tosyl oxime (1.0 eq) in anhydrous dioxane.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 10-12 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the desired lactam. Subsequent reduction (e.g., with LiAlH₄) yields the final fused azepane.
-
The Schmidt Reaction: Nitrogen Insertion with Hydrazoic Acid
The Schmidt reaction provides another powerful route for ring expansion by inserting a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl group.[14] It involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. This method can be complementary to the Beckmann rearrangement, sometimes yielding isomeric products.[15]
Mechanism and Causality
The ketone is first protonated by the strong acid, activating it for nucleophilic attack by hydrazoic acid to form an azidohydrin intermediate. Following dehydration, a diazoiminium ion is formed. The critical rearrangement step involves the migration of one of the alkyl groups from carbon to nitrogen, with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process. The choice of which group migrates is determined by a combination of steric and electronic factors, generally favoring the more sterically bulky group. The resulting nitrilium ion is captured by water to form the final lactam product.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
derivatization of (R)-Azepan-3-amine for analytical purposes
An In-depth Guide to the Derivatization of (R)-Azepan-3-amine for Analytical Applications
Authored by: Gemini, Senior Application Scientist
Executive Summary
This compound is a critical chiral building block in modern pharmaceutical synthesis, notably as an intermediate for advanced antibiotics like Besifloxacin. Its analysis is paramount for ensuring stereochemical purity and accurate quantification in process development and quality control. However, its inherent chemical properties—high polarity, low volatility, and the presence of a secondary amine within the azepane ring in addition to the primary chiral amine—present significant challenges for direct analysis by standard chromatographic techniques.[1][2] This guide provides a comprehensive framework and detailed protocols for the derivatization of this compound to overcome these analytical hurdles. We will explore strategies for both enantiomeric purity determination using liquid chromatography-mass spectrometry (LC-MS) and robust quantification using gas chromatography-mass spectrometry (GC-MS). The causality behind methodological choices is emphasized to empower researchers to adapt these protocols to their specific needs.
The Analyte and the Analytical Challenge
This compound (C₆H₁₄N₂) is a seven-membered heterocyclic amine. Direct analysis is problematic for several key reasons:
-
High Polarity: The two amine groups lead to strong interactions with active sites in GC systems and poor retention on reversed-phase LC columns, resulting in tailing peaks and poor resolution.[1]
-
Low Volatility: The molecule's polarity and hydrogen bonding capabilities make it non-volatile, hindering its analysis by GC without derivatization.[1]
-
Chirality: As a chiral molecule, its enantiomeric purity is a critical quality attribute. Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard (achiral) chromatographic columns without a chiral selector, either in the stationary phase or through derivatization.
-
Lack of Chromophore: The molecule lacks a strong UV-absorbing chromophore, making sensitive detection by HPLC-UV challenging without derivatization.
Derivatization addresses these issues by chemically modifying the amine groups to create a new molecule with properties more amenable to chromatographic analysis and detection.
Principle of Derivatization: Transforming the Analyte for Analysis
The core principle of derivatization is to convert the analyte into a derivative with improved analytical characteristics. For this compound, our objectives are twofold:
-
Improve Chromatographic Behavior & Detectability: By reacting the polar amine groups, we can create a less polar, more volatile derivative that chromatographs well in GC or is retained appropriately in LC.[1][2]
-
Enable Chiral Separation: By using an enantiomerically pure chiral derivatizing agent (CDA), we can convert the enantiomers of azepan-3-amine into diastereomers. Diastereomers have different physical properties and can be readily separated on a standard achiral column.[3][4]
Caption: Decision workflow for selecting a derivatization strategy.
Protocol 1: Enantiomeric Purity of this compound via LC-MS using Marfey's Reagent
This protocol utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) to determine the enantiomeric purity of this compound. The primary amine of the analyte undergoes a nucleophilic aromatic substitution with the reagent, forming diastereomeric derivatives that can be separated by reversed-phase LC-MS.[5][6] The L-FDAA derivative of the R-amine will have a different retention time than the L-FDAA derivative of the S-amine.
Causality: Marfey's reagent is chosen for its reliability, the stability of its derivatives, and the strong dinitrophenyl chromophore which, while useful for UV, also provides a consistent mass tag for MS detection.[7] The reaction is typically complete and does not cause racemization.[7]
Materials
-
This compound sample
-
Marfey's Reagent (L-FDAA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M
-
Formic Acid (FA), LC-MS grade
-
Reaction Vials (2 mL)
-
Heating block or water bath
Experimental Protocol
Caption: Workflow for derivatization with Marfey's Reagent.
-
Sample Solution Preparation: Prepare a stock solution of this compound in water at approximately 1 mg/mL.
-
Reaction Setup: In a 2 mL reaction vial, add 50 µL of the amine solution.
-
Base Addition: Add 100 µL of 1 M sodium bicarbonate solution. The alkaline condition is necessary to deprotonate the amine, making it a more effective nucleophile.[8]
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. A slight excess of the reagent ensures complete derivatization of both the primary and secondary amines.
-
Reaction: Tightly cap the vial and incubate in a heating block at 40°C for 1 hour.
-
Quenching: After cooling to room temperature, quench the reaction by adding 50 µL of 1 M HCl to neutralize the excess base.
-
Final Preparation: Dilute the reaction mixture to 1 mL with 50:50 Acetonitrile:Water. The sample is now ready for LC-MS analysis.
LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of the derivatized standard. Expected m/z for [M+H]⁺ of the mono-derivatized product is 381.16. |
Note: Azepan-3-amine has two amine groups. It is possible to form both mono- and di-substituted derivatives. Using a slight excess of Marfey's reagent can favor the di-substituted product, but chromatographic separation should be sufficient to resolve the mono-substituted diastereomers for enantiomeric purity assessment.[7]
Protocol 2: Quantification of Azepan-3-amine via GC-MS using Alkyl Chloroformate
This protocol is designed for the robust quantification of total azepan-3-amine (sum of both enantiomers). Derivatization with an alkyl chloroformate, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), is rapid and occurs in an aqueous medium.[9][10] It converts the polar amine groups into more volatile and thermally stable carbamates, which are ideal for GC-MS analysis.[1]
Causality: Chloroformate derivatization is chosen for its efficiency and compatibility with automated sample preparation. The reaction is fast and produces stable derivatives suitable for GC analysis, addressing the volatility and polarity challenges of the parent compound.[10][11]
Materials
-
Azepan-3-amine sample
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Sodium Hydroxide (NaOH), 7M
-
Chloroform (or other suitable extraction solvent like hexane)
-
Anhydrous Sodium Sulfate
-
Reaction Vials (4 mL) with PTFE-lined caps
Experimental Protocol
-
Sample Preparation: To 500 µL of an aqueous sample/standard of azepan-3-amine in a 4 mL vial, add 165 µL of a Pyridine/Ethanol mixture (1:4 v/v).
-
pH Adjustment: Adjust the sample pH to >9 by adding 7 M NaOH. This ensures the amine is deprotonated for the reaction.[10]
-
Derivatization: Add 50 µL of ethyl chloroformate (ECF). Cap the vial tightly and vortex for 30 seconds. The reaction is exothermic and rapid.
-
Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the derivatized amine into the organic layer.
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Drying and Transfer: Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a GC vial for analysis.
GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Complementary Technique: Absolute Configuration with Mosher's Acid Amide
While chromatography can determine enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy of diastereomeric derivatives is a powerful tool for determining the absolute configuration. Reacting the chiral amine with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) creates diastereomeric amides.[12][13] The protons (or fluorine atoms) near the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.[14] By analyzing these differences (Δδ = δS - δR), the absolute configuration of the original amine can be assigned.[13] This method serves as an authoritative confirmation of stereochemistry.
Data Interpretation & System Validation
-
Enantiomeric Purity (LC-MS): The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers.
-
% ee = (|Area_R - Area_S| / (Area_R + Area_S)) * 100
-
A system suitability test should be performed using a racemic standard to ensure the method can resolve the two diastereomers. The resolution should be >1.5.
-
-
Quantification (GC-MS): A calibration curve should be generated using standards of known concentrations prepared and derivatized in the same manner as the samples. The linearity (R²) should be >0.99.
-
Validation: Key parameters including precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ) should be established according to standard validation guidelines.
References
- Armstrong, D. W., et al. (2018). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry.
- Wikipedia. Mosher's acid.
- The Retort. (2012). Mosher's Acid.
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.
- Pharmaffiliates. (2024). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
- Villas-Bôas, S. G., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145.
- Springer Nature Experiments. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
- Qiu, Y., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888.
- Fujii, K., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 19(17), 4496-4499.
- ResearchGate. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- CoLab. Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry.
- Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(12), 1424-1426.
- Toyo'oka, T. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. Analytical Sciences, 33(5), 555-563.
- ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- ChemRxiv. (2023). Synthesis of heterocyclic analogues of Mosher's acid.
- Fuchs, B., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 3(4), 114-127.
- ResearchGate. Derivatization reagents for chiral molecules by LC-MS/MS.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- PubChem. This compound.
- Khan, I., et al. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 4, 100318.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- PubChem. Azepan-3-amine.
- Results in Chemistry. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- NCBI. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Molecules. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis.
- ACS Publications. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Retort [www1.udel.edu]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (R)-Azepan-3-amine as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Abstract
(R)-Azepan-3-amine, a chiral seven-membered heterocyclic amine, has emerged as a privileged building block in medicinal chemistry and drug discovery.[1] While its role as a key intermediate in the synthesis of the fluoroquinolone antibiotic Besifloxacin is well-documented, its broader utility in the construction of diverse and novel heterocyclic systems is a rapidly expanding area of research.[2] The unique stereochemistry and bifunctional nature of this azepane derivative, possessing both a primary and a secondary amine, offer a powerful platform for generating molecular complexity. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its use in multicomponent reactions, annulation strategies for fused heterocycles, and ring-expansion methodologies to access bridged systems. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold.
Introduction: Properties and Synthetic Potential
This compound (CAS: 124932-43-0) is a colorless to light yellow liquid with the chemical formula C₆H₁₄N₂. Its structure features a stereocenter at the C3 position of the seven-membered azepane ring, making it an attractive chiral building block for asymmetric synthesis.[1][2] The presence of two distinct nucleophilic centers—a primary amine at C3 and a secondary amine within the ring—allows for selective functionalization and subsequent cyclization strategies to build complex molecular architectures.
The azepane ring is a prominent scaffold in numerous biologically active compounds and approved drugs, valued for its conformational flexibility and ability to project substituents into three-dimensional space.[3] The strategic incorporation of the this compound moiety can enhance pharmacokinetic properties such as solubility and metabolic stability while providing a vector for interacting with biological targets.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124932-43-0 | |
| Molecular Formula | C₆H₁₄N₂ | [5] |
| Molecular Weight | 114.19 g/mol | [5] |
| Boiling Point | 180.9 ± 8.0 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Appearance | Colorless to pale yellow liquid |
Beyond its established use, the true potential of this compound lies in its application as a versatile starting material for generating libraries of novel heterocycles for drug discovery. This guide will focus on three powerful synthetic strategies that capitalize on its unique structure.
Key Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the nucleophilicity of its primary amine. This site serves as the primary handle for initiating multicomponent reactions or for tethering electrophilic partners in anticipation of a subsequent cyclization event.
Multicomponent Reactions: The Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all reactants.[6][7] The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent MCR, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide scaffold.[6][8]
This compound serves as an ideal amine component in the Ugi-4CR, enabling the rapid generation of complex, chiral molecules. The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide, followed by the addition of the carboxylate and a final, irreversible Mumm rearrangement.[8][9]
Sources
- 1. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
- 2. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common side reactions in (R)-Azepan-3-amine synthesis
Welcome to the technical support center for the synthesis of (R)-Azepan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. As a key building block in advanced antibiotics like Besifloxacin, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your synthesis effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Boc Protecting Group Manipulations
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group used in modern organic synthesis due to its stability and ease of removal under specific conditions.[1][2] However, both its introduction and cleavage can be sources of significant side reactions if not properly controlled.
Question 1: My Boc-deprotection of (R)-3-(Boc-amino)azepane using TFA/DCM is sluggish and gives a low yield of the desired this compound. What's going wrong?
Answer: This is a frequent issue that typically points to one of several root causes: insufficient acid stoichiometry, scavenger effects from the substrate itself, or the formation of stable intermediates.
Causality Explained: The standard mechanism for Boc deprotection involves protonation of the carbamate carbonyl by a strong acid like trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][3] If the reaction is sluggish, it implies that the initial protonation step is inefficient or that the generated t-butyl cation is being trapped in unproductive ways.
Troubleshooting Protocol & Solutions:
-
Verify Acid Stoichiometry and Quality: Ensure you are using a sufficient excess of TFA. While catalytic acid can work, for diamine precursors, a larger excess is often required to protonate all basic sites. Start with 5-10 equivalents of TFA relative to your substrate. Also, ensure your TFA is not old or contaminated with water, which can hinder the reaction.
-
Address Potential Side Reactions: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product, leading to complex impurity profiles.[4] Electron-rich aromatic rings, thiols, and even the product amine can be susceptible.
-
Solution: Introduce a cation scavenger. Common scavengers like triethylsilane (TES) or anisole (1-5 equivalents) can effectively trap the t-butyl cation, preventing side reactions and improving yields.
-
-
Consider Alternative Acid/Solvent Systems: If your molecule has other acid-labile functional groups, the harsh conditions of neat TFA or TFA in dichloromethane (DCM) may be causing degradation.
-
Solution: Switch to a milder deprotection cocktail. A common alternative is using 4M HCl in 1,4-dioxane or ethyl acetate. This reagent is commercially available or can be prepared and often provides cleaner conversions.[5]
-
Data Summary: Common Boc Deprotection Conditions
| Reagent System | Solvent | Typical Time | Key Considerations |
|---|---|---|---|
| 20-50% TFA | Dichloromethane (DCM) | 1-3 hours | Standard, but can lead to t-butylation side products.[1][4] |
| 4M HCl | 1,4-Dioxane | 1-4 hours | Often cleaner; dioxane must be peroxide-free. |
| 4M HCl | Ethyl Acetate | 2-6 hours | Good alternative to chlorinated solvents. |
| Thermal (High Temp) | Methanol / TFE | Varies (Flow Chem) | Green chemistry approach, avoids strong acids entirely.[2] |
Workflow: Troubleshooting Boc Deprotection
Caption: Decision tree for troubleshooting Boc deprotection.
Category 2: Ring Integrity and N-Alkylation Side Reactions
The azepane ring contains two nucleophilic nitrogen atoms (in the final product), which can participate in unwanted intermolecular reactions, especially under conditions where one nitrogen is significantly more nucleophilic than the other.
Question 2: After my final deprotection/purification step, I am observing a significant amount of a higher molecular weight impurity by LC-MS. What is this and how can I prevent it?
Answer: This is a classic sign of intermolecular N-alkylation, where one molecule of this compound reacts with another, leading to dimerization or oligomerization. This is particularly problematic if any reactive electrophiles (e.g., residual alkyl halides from earlier steps) are present during workup or purification.
Causality Explained: The primary amine at the 3-position is generally more nucleophilic than the secondary amine within the azepane ring, but both can participate in N-alkylation.[6] If the reaction conditions of a preceding step are not carefully controlled, or if the pH during workup is not optimal, the free amine can react with any available electrophile. The most common culprit is the starting material from an incomplete upstream alkylation reaction. A more insidious cause is self-reaction, especially during distillation or prolonged heating.
Troubleshooting Protocol & Solutions:
-
Ensure Complete Consumption of Alkylating Agents: In any step prior to deprotection that involves alkyl halides or other electrophiles, drive the reaction to completion. Monitor carefully by TLC or LC-MS to ensure no electrophilic starting material remains.
-
Controlled Workup pH: During aqueous workup, maintain a pH that keeps the amine product protonated and soluble in the aqueous layer (typically pH < 2) or fully deprotonated and extractable into an organic solvent (pH > 10). Avoid intermediate pH ranges where a significant concentration of the free base exists in the presence of potential electrophiles.
-
Purification Strategy: Standard silica gel chromatography can be challenging for basic amines due to strong interactions with the acidic silica surface, leading to peak tailing and potential on-column reactions.[7]
-
Solution 1: Use an amine-functionalized silica phase or treat standard silica gel with a triethylamine/hexane mixture before loading your sample. This neutralizes acidic sites and improves peak shape.[7]
-
Solution 2: Purify the amine as its salt (e.g., hydrochloride or tartrate). The salt is less reactive and often crystalline, allowing for purification by recrystallization. The free base can be liberated just before the next step if necessary.
-
Side Reaction: Dimer Formation via N-Alkylation
Caption: Unwanted dimerization via N-alkylation side reaction.
Category 3: Maintaining Chiral Purity
For pharmaceutical applications, controlling the stereochemistry is non-negotiable. The (R)-configuration at the C3 position must be maintained throughout the synthesis.
Question 3: My final product shows a loss of enantiomeric excess (e.e.). Which steps are most likely to cause racemization?
Answer: Racemization in the synthesis of this compound is most likely to occur at steps involving the formation or cleavage of bonds at the chiral center (C3) under conditions that allow for the formation of a planar, achiral intermediate.
Causality Explained: The hydrogen atom at the C3 position can be susceptible to deprotonation if a strong base is used, especially if there is an adjacent electron-withdrawing group (like a carbonyl in a precursor). This would form a planar carbanion or enolate, which upon re-protonation can lead to a mixture of R and S isomers.
Potential Racemization Hotspots & Prevention:
-
Precursor Synthesis (e.g., Dieckmann Condensation or similar): If the azepane ring is formed via a reaction that creates the C3 stereocenter, the conditions must be enantioselective. If a ketone precursor like (R)-3-aminoazepan-2-one is used, any harsh basic or acidic conditions could lead to enolization and racemization.
-
Prevention: Use sterically hindered, non-nucleophilic bases (e.g., LDA, KHMDS) at low temperatures (-78 °C) for any deprotonation steps adjacent to the chiral center. For reductions of a ketone at C3, use chiral reducing agents or catalysts to ensure stereocontrol.
-
-
High Temperatures: Prolonged exposure to high temperatures, especially under non-neutral pH conditions, can sometimes provide enough energy to facilitate racemization, although this is less common for sp³ centers without activating groups.
-
Prevention: Keep reaction and purification temperatures as low as reasonably possible. Avoid prolonged heating during distillation; use vacuum distillation to lower the boiling point.
-
-
Analytical Verification:
-
Protocol: Regularly check the enantiomeric excess at key stages of the synthesis using a suitable chiral analytical method. Chiral HPLC (e.g., with a Chiralpak column) or chiral SFC are the methods of choice. This allows you to pinpoint the exact step where chiral purity is being compromised.
-
References
- N-Alkylation and N-Acyl
- Exploring (R)
- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchG
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- BOC Protection and Deprotection - J&K Scientific LLC. [Link]
- Azepan-3-one reaction failed to proceed to completion - Benchchem.
- Amine Protection and Deprotection - Master Organic Chemistry. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]
- Synthesis of Functionalized Azepines via Cu(I)
- Organic Amine Flash Purification Using A Novel St
- Process for the purification of tertiary amines - Google P
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for (R)-Azepan-3-amine Coupling
Introduction
Welcome to the technical support guide for optimizing amide coupling reactions with (R)-Azepan-3-amine (CAS 124932-43-0). This resource is designed for researchers, medicinal chemists, and drug development professionals. This compound is a valuable chiral building block, notably used as a key intermediate in the synthesis of advanced antibiotics like Besifloxacin hydrochloride. Its seven-membered heterocyclic structure presents unique challenges in amide bond formation, primarily due to its nature as a cyclic secondary amine, which can introduce steric hindrance and reduced nucleophilicity compared to simpler primary amines.[1][2]
This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to overcome common hurdles such as low yields, incomplete reactions, and challenging purifications.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is failing or showing very low yield. What are the most common causes?
Low conversion is the most frequent issue encountered. It typically stems from one or more of the following factors: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or an inappropriate choice of base.
Potential Cause 1: Inefficient Coupling Reagent
The nucleophilicity of the secondary amine in the azepane ring can be diminished by the steric bulk of the cyclic structure.[1][3] Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to drive the reaction to completion, often resulting in low yields.[1][3]
-
Recommended Solution: Switch to a more powerful coupling reagent. Aminium/uronium salts such as HATU or phosphonium salts like PyBOP are significantly more effective. These reagents form highly reactive activated esters (OAt- or OBt-esters) that can overcome the steric barrier presented by the azepane ring.[4][5] HATU is often preferred for its rapid kinetics and high efficiency in suppressing racemization.[4][6]
Potential Cause 2: Incorrect Base Selection or Stoichiometry
The base serves to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling agent.[7] A common mistake is using a nucleophilic base or an incorrect amount.
-
Recommended Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] DIPEA is generally preferred. A typical stoichiometry is 2-3 equivalents of base relative to the carboxylic acid to ensure complete deprotonation and to neutralize any acidic byproducts formed during the reaction.[6]
Potential Cause 3: Suboptimal Reaction Conditions
Sterically hindered couplings are often slower.[3] Standard room temperature conditions for 1-2 hours may be insufficient.
-
Recommended Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and be prepared to run it for longer periods, from several hours to overnight.[3]
-
Increase Temperature: Gentle heating (e.g., 40-50 °C) can often accelerate slow couplings. However, be cautious, as excessive heat can promote side reactions, including racemization.
-
Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).[7] DMF is an excellent choice for its high polarity and ability to solvate reactants effectively.[8]
-
| Parameter | Starting Recommendation | Rationale |
| Coupling Reagent | HATU (1.1 eq) | High efficiency for hindered amines, fast kinetics, suppresses racemization.[6] |
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| This compound | 1.2 eq | A slight excess can help drive the reaction to completion. |
| Base | DIPEA (2.5 eq) | Non-nucleophilic, effectively deprotonates the acid and neutralizes byproducts.[8] |
| Solvent | Anhydrous DMF | Excellent solvating properties for all components.[7] |
| Temperature | Room Temperature (RT) | Start at RT; increase to 40-50 °C only if the reaction is sluggish. |
| Time | 4-16 hours | Monitor progress; hindered couplings often require longer times.[3] |
| Table 1: Recommended Starting Conditions for this compound Coupling |
Q2: I'm getting my product, but it's contaminated with significant side products. How can I improve purity?
Side product formation is typically related to the stability of the activated intermediate or side reactions involving the coupling reagent itself.
Side Product 1: Racemization
If your carboxylic acid has a chiral center alpha to the carboxyl group, racemization is a significant risk, especially with carbodiimide reagents or under harsh conditions (e.g., high heat, strong base).[4]
-
Recommended Solution: The use of HATU is highly recommended as the 7-azabenzotriazole (OAt) leaving group it generates is exceptionally effective at preserving stereochemical integrity.[4][9] If using a carbodiimide like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form intermediate active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[4][10]
Side Product 2: N-Acylurea Formation (with Carbodiimides)
When using EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which consumes your starting material and complicates purification.[11]
-
Recommended Solution: This is another reason to use an additive like HOBt or N-hydroxysuccinimide (NHS). These additives act as nucleophiles that rapidly trap the O-acylisourea intermediate to form an active ester, outcompeting the intramolecular rearrangement.[12][13]
Side Product 3: Guanidinylation of the Amine (with Uronium Reagents)
If HATU or HBTU is used in significant excess, the free this compound can attack the guanidinium carbon of the coupling reagent itself. This forms a capped, unreactive guanidinium derivative of your amine, terminating the reaction.[5][6]
-
Recommended Solution: Carefully control the stoichiometry. Do not use a large excess of the coupling reagent. A range of 1.05-1.2 equivalents is typically sufficient. If a reaction is particularly slow, it is better to add more reagent portion-wise than to start with a large excess. Phosphonium-based reagents like PyBOP do not cause this side reaction and can be used in excess if necessary.[5]
Q3: Purification of the final product is challenging. What are the best practices?
Purification is simplified by a clean reaction. However, when byproducts are present, a strategic approach is necessary.
-
Aqueous Workup: This is the first and most effective step.
-
The urea byproduct from EDC is water-soluble and can be removed with simple aqueous washes.[12]
-
The tetramethylurea byproduct from HATU and excess DIPEA are also water-soluble.
-
In contrast, the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and must be removed by filtration.[4] This makes DCC less suitable for reactions where the product itself has low solubility.
-
-
Column Chromatography: This is the standard method for final purification.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. For more polar amide products, a gradient of DCM and methanol may be required.[2] Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help prevent the product from streaking on the silica gel, especially if it contains basic nitrogen atoms.
-
-
Crystallization: If the product is a stable solid, crystallization can be an excellent method for achieving high purity and is scalable.[14]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary method for coupling with this compound due to its high success rate with hindered amines.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).
-
Base Addition: Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 5 minutes.
-
Activation: Add HATU (1.1 eq) in a single portion. Stir the mixture at room temperature. Activation is usually rapid, allow 10-15 minutes.[6]
-
Amine Addition: Add this compound (1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow after 4 hours, consider warming it to 40 °C. Continue until the limiting reagent is consumed (typically 4-16 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by silica gel column chromatography.
Protocol 2: Standard Coupling using EDC/HOBt
This is a more classical and cost-effective method, suitable for when racemization is a concern but the steric hindrance is not prohibitive.
-
Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Carbodiimide Addition: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the HOBt-ester.
-
Amine Addition: Add this compound (1.2 eq), followed by DIPEA or TEA (2.5 eq).
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
References
- Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Pharmaffiliates. Exploring (R)
- Aapptec Peptides. Coupling Reagents.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- PubMed. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis.
- Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
- Wikipedia.
- PubMed Central. (2021). Synthesis of Functionalized Azepines via Cu(I)
- Wikipedia. Carbodiimide.
- Dabhi, R. C., et al. (2022).
- Benchchem. (2022).
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- European Pharmaceutical Review. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. d-nb.info [d-nb.info]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
purification challenges and solutions for (R)-Azepan-3-amine
Welcome to the Technical Support Center for (R)-Azepan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this compound (CAS: 124932-43-0). As a key intermediate in the synthesis of pharmaceuticals like Besifloxacin, achieving high enantiomeric and chemical purity is paramount.[1] This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
I. Understanding the Molecule and its Challenges
This compound is a cyclic primary amine with a stereocenter at the C3 position. The primary purification challenge lies in separating the desired (R)-enantiomer from its (S)-enantiomer and other process-related impurities. The presence of the amine functional group makes it susceptible to certain side reactions and dictates the choice of purification strategies.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₁₄N₂[1]
-
Molecular Weight: 114.19 g/mol [2]
-
Appearance: Colorless to light yellow liquid[1]
-
Boiling Point: ~181 °C at 760 mmHg[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for this compound used in pharmaceutical synthesis?
A1: For pharmaceutical applications, this compound is expected to have a high degree of purity. Typical specifications include:
-
Assay: >99.0%
-
Enantiomeric Purity (ee%): >99.0% (Isomer content <1.0%)[1]
-
Moisture Content: <2.0%[1]
-
Individual Impurities: Typically ≤0.1% for any single unknown impurity.[1]
Q2: What are the most common impurities I should be aware of?
A2: Impurities in this compound can be broadly categorized:
-
Stereochemical Impurity: The most significant impurity is the undesired (S)-Azepan-3-amine enantiomer.
-
Process-Related Impurities: These can arise from the synthetic route used to prepare the racemic azepan-3-amine. Common starting materials like caprolactam can lead to various byproducts. Potential impurities could include unreacted starting materials, intermediates, or products from side reactions such as oligomerization or incomplete cyclization.
-
Degradation Products: Although relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation or racemization.
-
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[3]
Q3: Is this compound prone to racemization during purification?
III. Troubleshooting Purification Challenges
This section provides a problem-and-solution-oriented guide to common issues encountered during the purification of this compound.
A. Diastereomeric Salt Crystallization
This classical resolution technique is a cost-effective and scalable method for separating enantiomers.[7] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[8]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Low Yield of Diastereomeric Salt | 1. Suboptimal Solvent System: The chosen solvent may be too good a solvent for both diastereomers, or the solubility difference may be minimal.[1] 2. Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine may not be optimal. 3. Premature Crystallization or Co-precipitation: Rapid cooling can lead to the co-precipitation of both diastereomers. | 1. Screen a variety of solvents: Test a range of solvents with different polarities (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; and their mixtures with water). The goal is to find a system where one diastereomeric salt is significantly less soluble.[1] 2. Vary the resolving agent ratio: While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt. 3. Control the cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the selective crystallization of the less soluble diastereomer. |
| "Oiling Out" Instead of Crystallization | 1. High Supersaturation: The concentration of the salt in the solution is too high. 2. Low Melting Point of the Salt: The melting point of the diastereomeric salt may be lower than the crystallization temperature. 3. Presence of Impurities: Impurities can interfere with the crystal lattice formation. | 1. Add more solvent: Diluting the solution can prevent the salt from separating as an oil.[1] 2. Lower the crystallization temperature: Try cooling the solution to a lower temperature before inducing crystallization. 3. Purify the racemic starting material: If possible, distill the racemic azepan-3-amine before forming the salt. |
| Low Enantiomeric Excess (ee%) of the Final Product | 1. Poor Separation of Diastereomers: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough. 2. Racemization during Liberation: The conditions used to liberate the free amine from the salt (e.g., strong base, high temperature) may be causing racemization. 3. Inaccurate Analytical Method: The method used to determine the ee% may not be properly validated or optimized. | 1. Recrystallize the diastereomeric salt: One or more recrystallizations of the salt can significantly improve the diastereomeric purity and, consequently, the final ee%. 2. Use mild conditions for amine liberation: Use a weaker base (e.g., sodium bicarbonate) if possible, and perform the extraction at room temperature. 3. Validate your analytical method: Before optimizing the resolution, confirm that your chiral HPLC or SFC method can baseline-separate the two enantiomers of a racemic sample.[9] |
Diagram: Troubleshooting Diastereomeric Salt Crystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Racemization During Chiral Azepane Synthesis
Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals engaged in the synthesis of chiral azepanes. The stereochemical integrity of your target molecule is paramount, and this guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent racemization in your synthetic workflows. This resource is structured to address both common queries and specific experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of racemization in chiral azepane synthesis?
A1: Racemization during the synthesis of chiral azepanes typically arises from the formation of a planar, achiral intermediate from a chiral starting material or intermediate.[1][2] The primary mechanistic culprits are:
-
Deprotonation-Reprotonation: Abstraction of a proton from a stereogenic center, particularly one alpha to a carbonyl group or an imine, can generate a planar enolate or aza-enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[1][2]
-
Carbocation Formation: Reaction pathways that proceed through a carbocation intermediate at a stereocenter will lead to racemization, as the incoming nucleophile can attack the planar carbocation from either side with equal probability.[2][3]
-
Pyramidal Inversion: While less common for carbon stereocenters, nitrogen stereocenters can undergo pyramidal inversion. This is a particular challenge in the synthesis of N-stereogenic azepines, where the energy barrier for inversion can be low, leading to rapid racemization.[4][5]
Q2: Which synthetic stages are most susceptible to racemization when preparing chiral azepanes?
A2: Vigilance is required throughout the synthetic sequence, but certain steps are notoriously prone to racemization:
-
Ring Formation/Cyclization: Intramolecular cyclization reactions, especially those involving strong bases or elevated temperatures to form the azepane ring, can create conditions ripe for epimerization at a pre-existing stereocenter.
-
Functional Group Manipulations: Any reaction involving the activation of a functional group adjacent to a stereocenter, such as the formation of an activated ester for amidation, can increase the acidity of the alpha-proton and facilitate racemization.[6][7]
-
Purification: While often overlooked, purification steps can also induce racemization. Prolonged exposure to acidic or basic conditions during chromatography (e.g., on silica gel) can lead to a loss of enantiomeric purity.[8]
Q3: What are the most reliable general strategies for synthesizing enantiopure azepanes while avoiding racemization?
A3: The most robust strategies circumvent the potential for racemization by establishing the desired stereochemistry in a controlled manner. Key approaches include:
-
Asymmetric Catalysis: Employing chiral catalysts to direct the formation of the desired enantiomer is a powerful strategy. This includes methods like asymmetric reductive amination and copper-catalyzed asymmetric intramolecular cyclization.[9]
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials (the "chiral pool"), such as amino acids or terpenes, allows for the transfer of chirality to the final azepane product.[10][11]
-
Stereoselective Ring Expansion/Rearrangement: Methods such as piperidine ring expansion can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity.[12][13]
Troubleshooting Guide
This section is designed to address specific experimental issues. Each scenario is followed by a diagnostic workflow and recommended corrective actions.
Scenario 1: My final chiral azepane product exhibits significant racemization after purification. What are the likely causes and how can I rectify this?
Issue: You have successfully synthesized your target chiral azepane, but chiral HPLC analysis reveals a much lower enantiomeric excess (ee%) than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-purification racemization.
Corrective Actions:
-
Isolate the Cause: First, analyze a crude sample of your reaction mixture by chiral HPLC before purification. This will tell you if the racemization is occurring during the reaction itself or during the workup and purification.
-
Modify Purification Protocol: If the crude product has high enantiomeric excess, your purification method is the likely culprit.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can promote racemization. Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, switch to a more neutral stationary phase like alumina.
-
Alternative Purification: If possible, avoid chromatography altogether and purify your product by recrystallization, which can often enhance enantiomeric purity.
-
-
Optimize Reaction Conditions: If the crude product shows racemization, re-evaluate the final step of your synthesis.
-
Temperature: Lowering the reaction temperature is one of the most effective ways to suppress racemization.[6][14] The activation energy for racemization is often higher than that of the desired reaction, so cooling the reaction (e.g., to 0°C or -20°C) can have a significant positive impact.
-
Base Selection: Avoid strong, non-hindered bases if possible. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[14]
-
Reaction Time: Minimize reaction times by closely monitoring the reaction's progress using TLC or LC-MS and quenching it as soon as the starting material is consumed.[1]
-
Scenario 2: I am performing an intramolecular cyclization to form a chiral azepane, and I'm observing significant epimerization at a key stereocenter.
Issue: A ring-closing reaction (e.g., intramolecular nucleophilic substitution or reductive amination) is leading to a mixture of diastereomers.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
byproduct identification in (R)-Azepan-3-amine synthesis
Technical Support Center: (R)-Azepan-3-amine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this critical pharmaceutical intermediate. The information herein is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis. Each question is followed by a detailed explanation of potential causes, analytical strategies for identification, and proven methods for resolution.
Question 1: My final product has a low enantiomeric excess (e.e.), or is nearly racemic. What are the likely causes and how can I fix this?
Answer:
Loss of stereochemical integrity is a significant challenge in chiral amine synthesis, often leading to a racemic or near-racemic mixture.[1] This issue typically arises from the formation of a planar, achiral intermediate which can be attacked from either face with equal probability during a subsequent reduction or protonation step.[1]
Primary Causes of Racemization:
-
Imine/Enamine Intermediate Formation: The most common cause is the formation of an achiral imine or enamine intermediate from your chiral precursor. This can be catalyzed by trace acids or bases in your reaction mixture.[1]
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to facilitate racemization, sometimes even reversing enantioselectivity.[1]
-
Harsh pH Conditions: Both strongly acidic and basic conditions can promote racemization.[1] Bases can facilitate imine-enamine tautomerism, while acids can catalyze the formation of iminium ions.
-
Prolonged Reaction Times: The longer your chiral intermediate is exposed to racemizing conditions, the greater the potential loss of enantiopurity.[1]
Troubleshooting Workflow for Racemization:
Below is a systematic workflow to diagnose and mitigate racemization issues.
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocol: Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method for determining the enantiomeric purity of your product.[2][3]
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines and their derivatives.[2][4]
-
Sample Preparation:
-
Prepare a stock solution of your racemic standard at 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.[2]
-
Prepare a sample of your synthesized this compound at the same concentration.
-
Note: For UV detection, derivatization with a chromophore (e.g., NBD-F) may be necessary to improve sensitivity.[4]
-
-
Typical HPLC Conditions:
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol is a good starting point.[5] For basic amines, add a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 220 nm or as appropriate for your derivative.[2]
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100[2]
-
Question 2: My reaction yield is low and I've isolated an unexpected byproduct with the same mass as my starting material. What could it be?
Answer:
This scenario often points to the formation of a structural isomer. A common synthesis route involves the reductive amination of N-Boc-azepan-3-one. In this process, a key byproduct can be the corresponding N-Boc-3-hydroxyazepane, formed by the reduction of the ketone carbonyl group before imine formation and subsequent reduction.
Mechanism of Byproduct Formation:
Reductive amination is a two-step process within a single pot: (1) formation of an imine from the ketone and amine, and (2) reduction of the imine to the desired amine.[6][7] However, the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) can also directly reduce the starting ketone.[6][7]
Caption: Competing reactions in reductive amination.
Identification and Mitigation:
-
Identification: The alcohol byproduct can be identified using Mass Spectrometry (MS) which will show the same mass as the desired amine product after Boc-deprotection, and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show a characteristic C-H proton signal adjacent to the hydroxyl group. LC-MS is ideal for separating and identifying these components in the crude reaction mixture.
-
Mitigation:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for imines over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) for this reason as it is less reactive towards carbonyls.[7]
-
One-Pot, Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Maintaining the pH in this range can accelerate imine formation relative to ketone reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: High-purity this compound (>98%) is crucial for its use in pharmaceutical synthesis, such as for the antibiotic Besifloxacin. Common impurities that are strictly controlled include its enantiomer, (S)-Azepan-3-amine (typically <1%), residual starting materials from the specific synthetic route, and byproducts from the deprotection step.
Q2: My synthesis involves a Boc-protecting group. What are potential side reactions during its removal?
A2: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane).[8] While generally a clean reaction, potential issues include:
-
Incomplete Deprotection: Insufficient acid or reaction time can leave residual Boc-protected amine. This is easily identified by LC-MS.
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule or solvent. Using a scavenger like anisole or thioanisole can trap this cation and prevent side reactions.[9]
Q3: Besides reductive amination, what is another common synthetic route, and what are its potential byproducts?
A3: Another established route involves the catalytic asymmetric hydrogenation of a suitable precursor, such as an N-protected enamine or imine.[10][11] While powerful, this method can have its own set of byproducts:
-
Incomplete Hydrogenation: The starting unsaturated precursor may remain if the catalyst is not active enough, the hydrogen pressure is too low, or the reaction time is too short.
-
Catalyst Poisoning: The product amine can sometimes act as a ligand for the metal catalyst, inhibiting its activity and leading to incomplete conversion.[11][12] In some cases, performing the reaction in the presence of an acylating agent (like Boc₂O) can circumvent this by immediately protecting the newly formed amine.[11][12]
Byproduct Identification Summary
The table below summarizes key analytical data for the target compound and common byproducts. Note: Exact m/z values will depend on the ionization method in MS. NMR shifts are approximate and depend on solvent and concentration.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS Signal (m/z, [M+H]⁺) | Key ¹H NMR Signals (ppm) |
| This compound | C₆H₁₄N₂ | 114.19 | 115.12 | ~2.5-3.5 (multiple protons on azepane ring), broad NH/NH₂ signals | |
| (S)-Azepan-3-amine | (Enantiomer) | C₆H₁₄N₂ | 114.19 | 115.12 | Identical to (R)-form in achiral solvent; separable by chiral HPLC |
| N-Boc-3-hydroxyazepane | C₁₁H₂₁NO₃ | 215.29 | 216.16 | ~3.5-4.0 (proton on C-OH), ~1.4 (Boc protons) | |
| Azepan-3-one | (Unreacted Precursor) | C₆H₁₁NO | 113.16 | 114.12 | ~2.5-3.8 (protons adjacent to C=O and N) |
References
- BenchChem. (2025).
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- BenchChem. (2025). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- MDPI. (2024).
- PubMed. (2012).
- ACS Publications. (2021).
- YAKHAK HOEJI. (2021).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield and Purity of (R)-Azepan-3-amine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (R)-Azepan-3-amine (CAS: 124932-43-0).[1][2][3] This resource is designed to provide in-depth, actionable insights to overcome common challenges, optimize reaction conditions, and ultimately improve the yield and enantiomeric purity of this critical pharmaceutical intermediate.[1]
This compound is a key building block in the synthesis of various pharmaceuticals, most notably the fourth-generation fluoroquinolone antibiotic, Besifloxacin.[1] Its seven-membered heterocyclic structure and chiral nature are pivotal to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1][4] Consequently, achieving high chemical and optical purity (typically >98%) is paramount.[1] This guide consolidates field-proven strategies and troubleshooting advice to help you meet these stringent requirements.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic advice and corrective actions.
Low Reaction Yield
Question: My synthesis of this compound is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of cyclic amines like this compound often stem from incomplete reactions, side-product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inefficient Ring Formation/Closure:
-
Causality: The formation of the seven-membered azepane ring can be kinetically challenging.[5]
-
Solution: Ensure that the reaction conditions, such as temperature and reaction time, are optimized. For syntheses involving cyclization, mild and controlled conditions are often necessary to prevent side reactions.[6] Some patented methods suggest low temperature or room temperature reactions to maintain the desired stereoconfiguration.[6]
-
-
Suboptimal Reductive Amination Conditions:
-
Causality: Reductive amination is a common strategy for synthesizing amines. The efficiency of this reaction is highly dependent on the choice of reducing agent, solvent, and pH.[7][8][9] The initial formation of the imine or enamine intermediate is an equilibrium-driven process that can be a bottleneck.[10]
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is mild and tolerant of a wide range of functional groups.[8] Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[8]
-
Solvent and pH: The reaction is often favored in mildly acidic conditions, which catalyze imine formation without significantly protonating the amine nucleophile.[10] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[6]
-
Water Removal: The formation of the imine intermediate releases water. Using a dehydrating agent like molecular sieves can drive the equilibrium toward the product, thereby increasing the yield.[10]
-
-
-
Side Reactions:
-
Causality: Over-alkylation can occur, especially if the newly formed amine is more nucleophilic than the starting amine.[11] Racemization is also a risk, particularly under harsh basic or acidic conditions.[6]
-
Solution:
-
Protecting Groups: Employing a suitable protecting group for the amine functionality can prevent over-alkylation and other side reactions.[12][13][14] The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be removed under mild acidic conditions.[12][13]
-
Controlled Conditions: Maintain mild reaction temperatures to minimize the risk of racemization.[6]
-
-
Low Enantiomeric Purity
Question: The enantiomeric excess (e.e.) of my this compound is below the required specification. What are the primary causes of racemization, and how can I enhance the chiral purity?
Answer: Achieving high enantiomeric purity is a critical challenge in the synthesis of chiral amines.[4] The loss of stereochemical integrity can occur at various stages of the synthesis and purification.
-
Racemization During Synthesis:
-
Causality: The stereocenter alpha to the amino group can be susceptible to racemization, especially under harsh pH or high-temperature conditions.[6]
-
Solution:
-
Mild Reaction Conditions: As previously mentioned, conduct reactions at low to moderate temperatures.[6]
-
Appropriate Reagents: Select reagents that are known to preserve stereochemical integrity.
-
-
-
Ineffective Chiral Resolution:
-
Causality: If the synthesis is not enantioselective, a chiral resolution step is necessary. The efficiency of this separation is highly dependent on the choice of resolving agent and crystallization conditions.[15]
-
Solution:
-
Selection of Resolving Agent: Common resolving agents for amines are chiral acids like tartaric acid or mandelic acid, which form diastereomeric salts with the racemic amine.[15] The differing solubilities of these salts allow for their separation by fractional crystallization.
-
Optimization of Crystallization: Systematically screen different solvents and temperature profiles to maximize the yield and purity of the desired diastereomeric salt.
-
-
-
Purification-Induced Racemization:
Purification Challenges
Question: I am having difficulty purifying this compound. Column chromatography on silica gel results in significant tailing and low recovery. What are my options?
Answer: The basic nature of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[17]
-
Column Chromatography Modifications:
-
Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silica gel.[17]
-
Solution:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will compete with your amine for the active sites on the silica, reducing tailing.[17]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic or neutral alumina, which is more compatible with basic compounds.[17] Reverse-phase chromatography (C18) can also be an effective alternative.[17]
-
-
-
Crystallization of a Salt:
-
Causality: The free amine may be a liquid or a low-melting solid, making crystallization difficult.[1]
-
Solution: Convert the amine to a salt, such as the hydrochloride or tartrate salt.[6][18] These salts are often crystalline solids with well-defined melting points, making them easier to purify by recrystallization. The free amine can then be regenerated by treatment with a base.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the enantiomeric purity of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines.[19][20][21] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for accurate quantification of each. Gas Chromatography (GC) with a chiral column can also be used.[22] Another approach involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated and quantified by standard HPLC or NMR.[22]
Q2: Which protecting groups are most suitable for the synthesis of this compound?
A2: The choice of protecting group is crucial and depends on the specific reaction conditions of your synthetic route.[12][13][14]
-
Boc (tert-butoxycarbonyl): This is a very common protecting group for amines. It is stable to a wide range of nucleophiles and bases but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM).[12][13]
-
Cbz (benzyloxycarbonyl): The Cbz group is also widely used. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[12]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine.[12][13]
Q3: Can I use an enzymatic approach to improve the synthesis of this compound?
A3: Yes, biocatalytic methods are gaining traction for the synthesis of chiral amines due to their high stereoselectivity and mild reaction conditions. Enzymes such as transaminases can be used to convert a ketone precursor into the desired chiral amine with high enantiomeric excess. This approach can be more environmentally friendly and efficient than traditional chemical methods.
Experimental Protocols & Data
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the chiral resolution of racemic azepan-3-amine using a chiral acid.
-
Salt Formation:
-
Dissolve racemic azepan-3-amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid) in the same solvent, typically in a 1:1 molar ratio.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide or sodium carbonate) to deprotonate the amine.
-
Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
-
Purity Analysis:
-
Determine the chemical purity by GC or HPLC and the enantiomeric purity by chiral HPLC.
-
Data Summary: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography (with basic modifier) | 95-98% | 60-80% | Good for removing non-basic impurities. | Can still have some product loss on the column. |
| Crystallization of Hydrochloride Salt | >99% | 70-90% | High purity achievable; scalable. | Requires an additional step to liberate the free amine. |
| Chiral HPLC (preparative) | >99.5% | 50-70% | Excellent for achieving very high enantiomeric purity. | Can be expensive and time-consuming for large quantities. |
Workflow Diagrams
General Synthesis and Purification Workflow
Caption: A typical workflow for producing this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (Source: Google Search Result)
- CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. (Source: NIH, URL: [Link])
- Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Protecting groups in organic synthesis + H2O. (Source: ncert.nic.in, URL: [Link])
- Protecting Groups List - SynArchive. (Source: SynArchive, URL: [Link])
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (Source: PubMed Central, URL: [Link])
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry, URL: [Link])
- This compound | C6H14N2 | CID 7145034 - PubChem - NIH. (Source: PubChem, URL: [Link])
- Protective Groups - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (Source: PubMed Central, URL: [Link])
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])
- Chiral resolution - Wikipedia. (Source: Wikipedia, URL: [Link])
- Chiral analysis - Wikipedia. (Source: Wikipedia, URL: [Link])
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
- Amine workup : r/Chempros - Reddit. (Source: Reddit, URL: [Link])
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Semantic Scholar. (Source: Semantic Scholar, URL: [Link])
- Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols | Request PDF - ResearchGate.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (Source: JOCPR, URL: [Link])
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (Source: MDPI, URL: [Link])
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Purification: How To - Department of Chemistry : University of Rochester. (Source: University of Rochester, URL: [Link])
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. (Source: PubMed Central, URL: [Link])
- Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem - NIH. (Source: PubChem, URL: [Link])
- Reactions of Amines. (Source: University of Minnesota, URL: [Link])
Sources
- 1. innospk.com [innospk.com]
- 2. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mazams.weebly.com [mazams.weebly.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Chiral analysis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Purification [chem.rochester.edu]
- 19. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (R)-Azepan-3-amine Stability and Troubleshooting
Welcome to the Technical Support Center for (R)-Azepan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound Stability
This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Besifloxacin.[1] Its seven-membered heterocyclic ring and primary amine functionality contribute to its reactivity and, consequently, its potential stability issues under various experimental conditions.[1] Understanding and mitigating these stability concerns are paramount to ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured in a question-and-answer format to directly address common challenges. Each section provides not only troubleshooting steps but also explains the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Stability: Issues with Acidic and Basic Conditions
Question: I am observing the degradation of this compound in my reaction mixture, which is run under acidic/basic conditions. What could be the cause, and how can I prevent it?
Answer:
This compound, like many primary amines, can be susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. The degradation of Besifloxacin, which contains the this compound moiety, under acidic and basic conditions suggests the potential for instability in this building block as well.[1]
Potential Degradation Pathways:
-
Acid-Catalyzed Degradation: While amides are more susceptible to acid hydrolysis, strong acidic conditions and heat can potentially lead to ring-opening or other rearrangements of the azepane ring over extended periods. However, protonation of the amine groups to form ammonium salts generally increases stability against oxidation.
-
Base-Catalyzed Degradation: Strong basic conditions, especially in the presence of heat, can promote elimination reactions or other rearrangements.
Troubleshooting Guide:
| Symptom | Possible Cause | Recommended Action |
| Appearance of new, more polar impurities on TLC/LC-MS. | Acid-catalyzed hydrolysis or rearrangement. | Buffer the reaction medium to a milder pH. If strong acid is necessary, conduct the reaction at the lowest possible temperature and for the shortest duration. Monitor the reaction closely by UPLC-MS. |
| Formation of unexpected byproducts. | Base-catalyzed elimination or rearrangement. | Use a weaker, non-nucleophilic base if possible. Maintain low reaction temperatures. Consider using a protecting group for the primary amine if it is not the reactive site. |
| Loss of chiral purity. | Racemization under harsh basic or acidic conditions. | Screen for milder reaction conditions (pH, temperature, base/acid type). Analyze for enantiomeric excess using a chiral HPLC method. |
Experimental Protocol: Assessing Hydrolytic Stability
This protocol outlines a forced degradation study to determine the hydrolytic stability of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare acidic, basic, and neutral solutions: 0.1 N HCl, 0.1 N NaOH, and purified water.
-
-
Stress Conditions:
-
Mix the stock solution with each of the acidic, basic, and neutral solutions in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Include a control sample of the stock solution stored at 4°C.
-
-
Analysis:
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating UPLC-MS method to quantify the parent compound and detect any degradation products.
-
Logical Workflow for Hydrolytic Stability Investigation:
Caption: Troubleshooting workflow for hydrolytic instability.
Oxidative Stability: Preventing Degradation from Oxidizing Agents
Question: My sample of this compound is turning yellow/brown and I see new impurities upon storage or during my reaction. Could this be oxidation?
Answer:
Yes, primary amines are susceptible to oxidation, which can lead to a variety of degradation products and often results in discoloration of the sample. The degradation of Besifloxacin under oxidative conditions further supports the potential for the this compound moiety to be a site of oxidative instability.[1]
Potential Degradation Pathways:
-
N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine or nitroso compound.
-
Deamination/Oxidation of the Ring: The carbon alpha to the nitrogen can be oxidized, potentially leading to ring opening or the formation of lactams.
-
Radical Reactions: In the presence of radical initiators, complex degradation pathways can occur.
Troubleshooting Guide:
| Symptom | Possible Cause | Recommended Action |
| Sample discoloration (yellowing/browning). | Air oxidation, potentially accelerated by light or trace metals. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light. Ensure high purity of solvents and reagents. |
| Formation of N-oxides or other oxygenated impurities. | Reaction with oxidizing agents (e.g., peroxides in solvents, atmospheric oxygen). | Degas solvents prior to use. Add antioxidants (e.g., BHT) to the storage solution if compatible with downstream applications. |
| Complex mixture of degradation products. | Radical-mediated oxidation. | Avoid exposure to radical initiators. Use radical scavengers if appropriate for the experimental setup. |
Experimental Protocol: Assessing Oxidative Stability
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
-
Stress Conditions:
-
Treat the stock solution with a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a set time course (e.g., 2, 6, 24 hours).
-
Maintain a control sample without H₂O₂.
-
-
Analysis:
-
Analyze the samples at each time point using a UPLC-MS method to identify and quantify any degradation products.
-
Visualization of Potential Oxidative Degradation:
Caption: Potential oxidative degradation pathways.
Photostability: Degradation upon Exposure to Light
Question: I have noticed degradation in my this compound sample after it was left on the lab bench. Is it light-sensitive?
Answer:
Yes, amines can be susceptible to photodegradation. The observation that Besifloxacin degrades under photolytic conditions indicates that the this compound portion of the molecule could be light-sensitive.[1] Photodegradation can occur through direct absorption of UV or visible light, or indirectly through photosensitizers.
Potential Degradation Pathways:
-
Photo-oxidation: Light can accelerate the oxidation of the amine in the presence of oxygen.
-
N-Dealkylation and Ring Cleavage: High-energy photons can lead to the cleavage of C-N bonds.
-
Radical Formation: Photolysis can generate radical intermediates, leading to a complex mixture of degradation products.
Troubleshooting Guide:
| Symptom | Possible Cause | Recommended Action |
| Degradation observed after exposure to ambient or UV light. | Direct or indirect photolytic degradation. | Always handle and store this compound and its solutions in amber or foil-wrapped containers. Minimize exposure to light during experiments. |
| Accelerated degradation in the presence of certain reagents. | Photosensitization by other components in the mixture. | Identify and replace the photosensitizing agent if possible. If not, stringently protect the reaction from light. |
Experimental Protocol: Assessing Photostability (as per ICH Q1B)
-
Sample Preparation:
-
Place the solid this compound and a solution of the compound in transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both UV and visible light, with a controlled overall illumination.
-
-
Analysis:
-
After the exposure period, compare the light-exposed samples to the dark controls using a stability-indicating UPLC-MS method.
-
Thermal Stability: Issues at Elevated Temperatures
Question: I am running a reaction at high temperatures and observing significant degradation of my this compound. What is the thermal stability of this compound?
Answer:
While this compound is generally stable at room temperature, elevated temperatures can induce degradation. Thermal degradation of aliphatic amines can proceed through various mechanisms, including elimination and rearrangement reactions.[2] Although Besifloxacin was found to be stable under dry heat conditions, this does not preclude the possibility of degradation of the free amine at higher temperatures or in solution.[1][3]
Potential Degradation Pathways:
-
Deamination: Elimination of the amino group to form an alkene.
-
Ring Rearrangement/Contraction: The seven-membered ring may undergo rearrangement to more stable five- or six-membered rings.
-
Polymerization: Amines can undergo self-condensation at very high temperatures.
Troubleshooting Guide:
| Symptom | Possible Cause | Recommended Action |
| Increased impurity levels in high-temperature reactions. | Thermally induced degradation. | Determine the lowest effective temperature for your reaction. Minimize the reaction time at elevated temperatures. |
| Formation of volatile impurities. | Deamination to form alkenes. | Analyze the headspace of the reaction mixture by GC-MS to identify volatile byproducts. |
Experimental Protocol: Assessing Thermal Stability
-
Sample Preparation:
-
Place solid this compound and a solution of the compound in sealed vials.
-
-
Stress Conditions:
-
Expose the vials to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
Include a control sample stored at 4°C.
-
-
Analysis:
-
Analyze the heated samples and the control using a UPLC-MS method to quantify degradation.
-
Excipient Compatibility: Interactions in Formulations
Question: I am developing a solid dosage form and am concerned about the compatibility of this compound with my chosen excipients. What are the common incompatibilities?
Answer:
A primary concern for APIs containing primary or secondary amines is the Maillard reaction with reducing sugars like lactose.[4][5] This reaction can lead to the formation of a glycosylamine, followed by rearrangement, resulting in discoloration and degradation of the API.
Potential Incompatibilities:
| Excipient Class | Potential Interaction | Consequence |
| Reducing Sugars (e.g., Lactose, Dextrose) | Maillard Reaction with the primary amine. | Formation of colored degradants, loss of API potency. |
| Excipients with Peroxide Impurities (e.g., Povidone) | Oxidation of the amine. | Formation of N-oxides and other oxidative degradants. |
| Acidic/Basic Excipients | Acid-base reactions. | Salt formation, which may alter solubility, or catalysis of hydrolysis. |
| Magnesium Stearate | Can be basic and may promote degradation of sensitive APIs. | Potential for base-catalyzed degradation. |
Troubleshooting and Mitigation Strategy:
-
Screening: Conduct compatibility studies by preparing binary mixtures of this compound with each proposed excipient.
-
Analysis: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze at set time points by UPLC-MS.
-
Excipient Choice: If an incompatibility is detected, select an alternative excipient. For example, replace lactose with a non-reducing sugar like sucrose or a sugar alcohol like mannitol.
Logical Flow for Excipient Compatibility Screening:
Caption: Workflow for excipient compatibility testing.
Recommended Analytical Methodology
A robust, stability-indicating analytical method is crucial for assessing the stability of this compound.
-
Technique: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). UPLC provides rapid and high-resolution separation, while MS allows for the sensitive detection and identification of degradation products.[6][7]
-
Column: A C18 reversed-phase column is a good starting point for separating the polar amine from its potentially less polar degradation products.[1] Chiral columns may be necessary to assess enantiomeric purity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[1]
-
Detection: A photodiode array (PDA) detector can be used for quantification, while the mass spectrometer (e.g., Q-TOF or triple quadrupole) is essential for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.
References
- Patel, P. N., et al. (2019). Study of degradation behavior of besifloxacin, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction.
- Ren, Y., et al. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. Journal of the American Chemical Society. [Link]
- Boreen, A. L., & Arnold, W. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(16), 6245-6251. [Link]
- Colantoni, S., et al. (2020). Disclosing the thermal reactions of aliphatic amines in the presence of TiO2 nanoparticles by multi-shot analytical pyrolysis. Journal of Analytical and Applied Pyrolysis, 148, 104815. [Link]
- ACS Publications. (2023). Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. [Link]
- Pharmapproach. (2024).
- PubChem. (n.d.). This compound.
- Nakano, Y., et al. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.
- PubChem. (n.d.). Azepan-3-amine.
- TA Instruments. (n.d.).
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]
- Sravani, G., et al. (2018). Design of Experiment Based Validated Stability Indicating Method for Determination of Besifloxacin Hydrochloride in Bulk Drug and Formulation. Biomedical Journal of Scientific & Technical Research, 4(4). [Link]
- Nielsen, C. J., et al. (2010).
- Kumar, L., & Singh, S. (2014). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- Mirkhan, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]
- Malkin, A. I., & Kuz'min, V. A. (1996). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 65(3), 227. [Link]
- Protheragen. (n.d.).
- Chemistry Steps. (n.d.).
- Nielsen, A. L., et al. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research. [Link]
- Khan Academy. (n.d.).
- ResearchGate. (n.d.).
- Nelson, C. E., et al. (2020). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. Journal of Materials Chemistry B, 8(38), 8871-8881. [Link]
- Qu, B., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13349-13435. [Link]
- ResearchGate. (n.d.).
- Bryan Research & Engineering, LLC. (2008).
- Trigui, H., et al. (2003). Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase. Canadian Journal of Microbiology, 49(3), 185-192. [Link]
- ResearchGate. (n.d.). NMR spectroscopy applied to amine–CO2–H2O systems relevant for post-combustion CO2 capture: A review. [Link]
- Zhang, Y., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.
- ResearchGate. (n.d.). Deamination mechanism of primary amines. [Link]
- University of Kentucky. (n.d.).
- Al-Malah, K. I. M. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]
- Al-Malah, K. I. M., & Al-Muhtaseb, S. A. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Polymers, 15(18), 3788. [Link]
- National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
- ACS Publications. (2021).
- ACS Publications. (2024).
- ResearchGate. (n.d.). NMR studies of mixed amines. [Link]
- National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]
- ACS Publications. (n.d.). Thermal decomposition of aliphatic monoaminomonocarboxylic acids. [Link]
- National Center for Biotechnology Information. (n.d.).
- SciSpace. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS)
- MedCrave. (2016).
- National Council of Educational Research and Training. (n.d.). Amines. [Link]
- MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. [Link]
Sources
- 1. Study of degradation behavior of besifloxacin, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method Development for Stability of Besifloxacin in Formulations [wisdomlib.org]
- 4. scispace.com [scispace.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
Technical Support Center: (R)-Azepan-3-amine Reaction Work-up
Welcome to the technical support center for researchers working with (R)-Azepan-3-amine. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile chiral building block. As a cyclic diamine, this compound presents unique purification challenges that require a foundational understanding of its physicochemical properties. This document moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Core Principles: The Chemistry of Amine Work-ups
The foundational technique for purifying reaction mixtures containing basic compounds like this compound is the acid-base extraction .[1] This liquid-liquid extraction method leverages the dramatic change in solubility of an amine when it is protonated.[2] In its neutral form, the amine is typically more soluble in organic solvents. Upon treatment with an aqueous acid solution, the amine is protonated to form an ammonium salt.[3] This charged species is highly soluble in the aqueous phase and can be separated from neutral or acidic organic compounds.[4][5] Subsequently, basifying the aqueous layer regenerates the neutral amine, allowing it to be re-extracted into a fresh organic solvent.[3]
Understanding this principle is the key to successfully isolating your desired product and removing unreacted starting materials or amine-based byproducts.
Physicochemical Properties of this compound
A successful work-up strategy begins with understanding the properties of the molecules involved.
| Property | Value | Source |
| CAS Number | 124932-43-0 | [6] |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C | |
| Structure | Cyclic diamine (primary and secondary amine) | [6] |
| pKa (Estimated) | pKa1 ≈ 9.5-10.5 (primary amine), pKa2 ≈ 10.5-11.5 (secondary amine) | [7] |
Note: The pKa values are estimated based on typical values for primary and secondary cyclic amines. The presence of two basic centers is a critical consideration for pH adjustments during extraction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work-up in a question-and-answer format.
Question: I've performed an acidic wash (e.g., with 1M HCl), but my desired product is also being lost to the aqueous layer. How can I prevent this?
Answer: This is a common scenario when your target molecule also contains a basic functional group, such as another amine or a nitrogen-containing heterocycle. The acidic wash protonates both your product and the unreacted this compound, making them both water-soluble.
Diagnostic Steps & Solutions:
-
Confirm Product Basicity: Is your product expected to be basic? If so, a standard acid-base extraction will not be selective.
-
Alternative Work-up Strategy 1: Copper Sulfate Wash. If your product is sensitive to acid or is also basic, an excellent alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄).[8][9]
-
Principle: Primary and secondary amines, like this compound, act as ligands and form a coordination complex with Cu²⁺ ions. This copper-amine complex is intensely colored (typically deep blue or purple) and is highly soluble in the aqueous phase.[10] Tertiary amines and many other nitrogen heterocycles do not form this complex as readily, offering a degree of selectivity.
-
Protocol: Wash the organic layer repeatedly with a 10% aqueous CuSO₄ solution. Continue the washes until the aqueous layer no longer develops a deep blue/purple color, indicating that the amine has been completely removed.[9]
-
-
Alternative Work-up Strategy 2: Chromatographic Purification. If a washing strategy is not sufficiently selective, direct purification of the crude mixture via column chromatography is necessary.
-
For Silica Gel: Amines are notorious for "streaking" or tailing on standard silica gel due to strong interactions with acidic silanol groups. To mitigate this, add a small amount of a tertiary amine, such as triethylamine (Et₃N) (typically 0.5-2%), to your eluent system.[11] The triethylamine competitively binds to the active sites on the silica, allowing your product and other amines to elute with improved peak shape.
-
Alternative Stationary Phases: Consider using basic alumina or reverse-phase silica for particularly challenging separations.[11]
-
Question: I've mixed my organic and aqueous layers, and now I have a thick, persistent emulsion that won't separate. What should I do?
Answer: Emulsion formation is one of the most frequent frustrations during liquid-liquid extractions, especially when amines are present, as they can act as surfactants.[12] Do not panic, and avoid vigorous shaking, which will only worsen the problem.
Emulsion Troubleshooting Workflow
Caption: Decision tree for resolving emulsions.
Explanation of Techniques:
-
Addition of Brine: Adding saturated aqueous NaCl solution increases the ionic strength of the aqueous phase.[10] This makes it less favorable for organic molecules to be dissolved in it and can help disrupt the stabilizing forces at the oil-water interface.
-
Filtration: Passing the entire mixture through a plug of Celite® or glass wool in a funnel can physically disrupt the emulsion droplets, causing them to coalesce.
-
Centrifugation: If available, centrifuging the mixture provides a strong mechanical force that can compel the denser and lighter phases to separate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH to use for an acidic wash to remove this compound?
To ensure complete protonation and transfer into the aqueous phase, the pH of the wash solution should be at least 2 pH units below the pKa of the most basic amine group. Given the estimated pKa of the secondary amine is ~11.5, you should aim for a pH of ≤ 4.[8] A 1M HCl solution (pH 0) or a 5-10% citric acid solution (pH ~2) are common and effective choices.
Q2: After removing the this compound with an acidic wash, how do I recover it from the aqueous layer?
To recover the amine, you must reverse the protonation.[3]
-
Separate the acidic aqueous layer containing the amine salt.
-
Cool the aqueous layer in an ice bath to manage any heat generated during neutralization.
-
Slowly add a strong base, such as 50% NaOH or solid KOH, while stirring until the pH is well above the highest pKa. Aim for a pH of ≥ 13.
-
Once basified, the neutral amine will be regenerated. It may become insoluble and turn the solution cloudy.
-
Extract the aqueous solution multiple times (3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to recover the amine.
Work-up Strategy Selection
Caption: Logic for selecting an appropriate work-up strategy.
Q3: My product is highly water-soluble. How can I perform a work-up without losing it?
This is a significant challenge. If your product has high water solubility, standard aqueous washes are problematic.
-
Avoid Aqueous Washes: If possible, devise a non-aqueous work-up. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by direct concentration and purification by chromatography or crystallization.
-
Salting Out: If an aqueous wash is unavoidable, saturate the aqueous layer with NaCl before extracting your product. This "salting out" effect significantly reduces the solubility of polar organic compounds in the aqueous phase, pushing them into the organic layer.
-
Continuous Liquid-Liquid Extraction: For precious materials, a continuous liquid-liquid extraction apparatus can be used to efficiently extract water-soluble compounds over several hours with a minimal volume of organic solvent.
Detailed Experimental Protocols
Protocol 1: Standard Acidic Wash for Amine Removal
This protocol is suitable for acid-stable products.
-
Quench Reaction: If necessary, quench the reaction mixture according to your procedure (e.g., by adding water or ice).
-
Dilute: Dilute the reaction mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acidic Wash: Add a volume of 1M HCl (or 5% citric acid) solution approximately equal to one-third of the organic layer volume.
-
Extract: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds.
-
Separate: Place the funnel in a ring stand and allow the layers to fully separate. Drain the aqueous layer (the bottom layer if using DCM, the top if using EtOAc/ether).
-
Repeat: Repeat the acidic wash (steps 4-6) one or two more times to ensure complete removal of the amine.
-
Neutral Wash: Wash the organic layer once with water, followed by once with saturated NaCl (brine) solution to remove residual acid and water.
-
Dry and Concentrate: Drain the organic layer into a flask, add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure.
Protocol 2: Copper Sulfate Wash for Amine Removal
This protocol is suitable for acid-sensitive or basic products.
-
Quench and Dilute: Follow steps 1 and 2 from the Standard Acidic Wash protocol.
-
Transfer: Transfer the mixture to a separatory funnel.
-
CuSO₄ Wash: Add a volume of 10% aqueous CuSO₄ solution.
-
Extract: Stopper and shake. The aqueous layer should turn a deep blue/purple color as it complexes with the this compound.[9]
-
Separate: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Continue washing with fresh portions of 10% CuSO₄ solution until the aqueous layer remains pale blue, indicating no more amine is being extracted.
-
Neutral Wash: Wash the organic layer once with water and once with brine.
-
Dry and Concentrate: Proceed with step 9 from the Standard Acidic Wash protocol.
References
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- University of Waterloo. (n.d.). Acid and Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7145034, this compound.
- University of Rochester. (n.d.). Workup: Amines.
- University of Calgary. (n.d.). Isolation (Recovery) of amines.
- Reddit. (2022). r/Chempros: Amine workup. [Link]
- Schramm, L. L., Stasiuk, E. N., & Marangoni, D. G. (2003).
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- University of Rochester. (n.d.). Workup for Removing Amines.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Introduction: The Azepane Scaffold and the Catalyst's Critical Role
An azepane ring.
Azepane and its derivatives are foundational seven-membered nitrogen-containing heterocyclic scaffolds. Their structural flexibility makes them invaluable in medicinal chemistry, where they feature in a wide array of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[1] The synthesis of these complex structures is a significant challenge for organic chemists, often relying on intricate multi-step sequences or ring-closing and ring-expansion reactions.[2]
At the heart of many modern and efficient azepane syntheses lies a catalyst. Whether it's a heterogeneous catalyst like Palladium on carbon (Pd/C) for reductive aminations[3][4], a homogeneous transition metal complex such as those based on Rhodium or Copper[1][5], or a biocatalyst like an imine reductase (IRED)[6], the catalyst's performance is paramount. A crucial, yet often overlooked, parameter governing this performance is the catalyst loading —the amount of catalyst used relative to the starting material.
Optimizing catalyst loading is not merely about cost-saving; it is a delicate balance that directly influences reaction yield, selectivity, rate, and the formation of impurities. This technical support center is designed to guide researchers, scientists, and drug development professionals through the common challenges encountered when optimizing catalyst loading for azepane synthesis. It provides practical, experience-driven answers to troubleshoot experiments and refine synthetic methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of catalyst loading in azepane synthesis.
Q1: Why is optimizing catalyst loading so critical for a successful azepane synthesis?
A1: Catalyst loading is a critical parameter that dictates the efficiency and outcome of a catalytic reaction. Proper optimization is crucial for several reasons:
-
Reaction Kinetics: The catalyst concentration directly affects the reaction rate. Too little catalyst may lead to sluggish or incomplete reactions, requiring prolonged reaction times or higher temperatures, which can, in turn, cause degradation of sensitive substrates or products.[7][8]
-
Yield and Selectivity: An optimal loading maximizes the conversion of starting material to the desired azepane product. Excessive loading doesn't always improve the yield and can sometimes promote unwanted side reactions, such as dimerization or the formation of isomers, thereby reducing selectivity.[9][10]
-
Economic Viability: Many catalysts, especially those based on precious metals like palladium, rhodium, and iridium, are expensive.[11][12] Using the minimum amount of catalyst required for an efficient transformation (low catalyst loading) is essential for making a synthesis cost-effective and scalable.[13][14]
-
Downstream Processing: High catalyst loading can lead to greater contamination of the product with residual metal, which is a significant concern in pharmaceutical synthesis and often requires extensive and costly purification steps.
Q2: I'm setting up a new azepane synthesis. What is a typical starting range for catalyst loading?
A2: A universal starting range is difficult to define, as the optimal loading is highly dependent on the specific reaction, the type of catalyst, and the substrate. However, here are some field-proven starting points:
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂): For hydrogenations or reductive aminations, a loading of 5-10 mol% is a common starting point.[15] In some highly efficient systems, this can be reduced significantly after optimization.
-
Homogeneous Catalysts (e.g., Rh(II), Cu(I), Pd(II) complexes): These are often effective at much lower loadings. A typical starting range for screening is 1-5 mol%.[16] Some highly active systems can operate effectively at loadings as low as 0.1 mol%.[16]
-
Lewis Acid Catalysts (e.g., InCl₃): For reactions like aza-Prins cyclizations, loadings can vary, but a range of 5-20 mol% is often explored initially.[17]
It is always recommended to perform a systematic optimization study, starting from a conservative loading (e.g., 5 mol%) and adjusting it based on the observed conversion and selectivity.
Q3: How do I differentiate between a homogeneous and a heterogeneous catalyst, and why does it matter for loading optimization?
A3: The primary difference lies in their physical state relative to the reactants.[18]
-
Homogeneous Catalysts are in the same phase as the reactants (e.g., dissolved in the reaction solvent). The active sites are uniformly distributed throughout the reaction mixture.[19]
-
Heterogeneous Catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[20] The reaction occurs on the surface of the catalyst.[19]
This distinction is critical for optimization because:
-
Mass Transfer Effects: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[20] Simply increasing the catalyst loading might not increase the rate if the reaction is diffusion-limited. Stirring efficiency becomes a crucial parameter.
-
Active Site Concentration: For homogeneous catalysts, the concentration of active sites is directly proportional to the loading. For heterogeneous catalysts, the number of accessible surface active sites is the key factor, which can be influenced by particle size and porosity, not just the total mass.[21]
-
Separation: Heterogeneous catalysts are generally easier to separate from the reaction mixture (e.g., by filtration), which simplifies workup and product purification.[21] This can make higher loadings more tolerable from a processing standpoint, though not necessarily from a cost or efficiency perspective.
Q4: My reaction has stalled. What are the common signs of catalyst deactivation?
A4: Catalyst deactivation is the loss of catalytic activity over time and is an inevitable issue in many processes.[22] Key signs include:
-
Decreased Reaction Rate: The most obvious sign is a significant slowdown or complete halt of the reaction before the starting material is fully consumed.
-
Reduced Yield or Selectivity: A deactivated catalyst may no longer efficiently promote the desired transformation, leading to lower yields or an increase in byproducts.
-
Physical Changes in the Catalyst (Heterogeneous): You might observe a change in color, aggregation of solid particles, or the presence of fine black particles (in the case of palladium on carbon, this can indicate leaching).[23]
-
Inconsistent Performance: A catalyst that is slowly deactivating during storage or handling may give inconsistent results between batches.[8]
Deactivation can be caused by poisoning (impurities in the reagents or solvent binding to the active sites), fouling (coking or polymer deposition on the surface), or thermal degradation.[22]
Q5: Can the choice and loading of a catalyst influence the stereoselectivity of my azepane product?
A5: Absolutely. The catalyst is often intimately involved in the transition state of the stereochemistry-determining step.
-
Chiral Catalysts: In asymmetric synthesis, chiral ligands bound to a metal center create a chiral environment that favors the formation of one enantiomer over the other. The integrity and loading of this catalyst are crucial for achieving high enantiomeric excess (ee).[12][24][25]
-
Achiral Catalysts: Even with achiral catalysts, the catalyst's nature can influence diastereoselectivity. For instance, in a silyl-aza-Prins cyclization for azepane synthesis, the choice of Lewis acid catalyst (e.g., InCl₃ vs. TMSOTf) can dramatically change the reaction outcome, selectively producing azepanes or leading to different heterocyclic products.[17][26] Catalyst loading can affect the concentration of active species, which may influence which of several competing diastereomeric transition states is favored. In cases of racemization, higher catalyst loading or prolonged reaction times can sometimes lead to a decrease in enantiomeric purity.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My azepane synthesis is showing very low conversion, even after an extended reaction time. I suspect a problem with my catalyst. What should I do?
Answer: Low yield is a common problem that can often be traced back to the catalyst. A systematic approach is the best way to diagnose the issue.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to troubleshoot low-yield issues related to catalysis.
Caption: Troubleshooting workflow for addressing low yields.
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The most straightforward cause. There may not be enough active sites to facilitate the reaction at a reasonable rate.
-
Solution: Systematically increase the catalyst loading. Run a series of small-scale reactions with varying amounts of catalyst (e.g., 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant. Monitor the reaction progress by TLC or LC-MS to find the loading that provides the best balance of reaction rate and yield. See Protocol 1 for a detailed methodology.
-
-
Catalyst Deactivation or Poor Quality: The catalyst may be "dead on arrival" or may have been poisoned by impurities.
-
Solution: Always use a fresh bottle of catalyst or a newly opened container if possible. Many catalysts, especially Lewis acids and certain organometallic complexes, are sensitive to air and moisture.[8] Ensure they are handled under an inert atmosphere (e.g., in a glovebox or under Argon/Nitrogen). Re-run the reaction with a fresh batch of catalyst and ensure all solvents and reagents are anhydrous and of high purity.
-
-
Excessive Catalyst Loading: Counterintuitively, too much catalyst can sometimes be detrimental.
-
Causality: For some reactions, high local concentrations of the catalyst can lead to side reactions, such as decomposition of the starting material or product, or polymerization. For heterogeneous catalysts, very high loadings can cause stirring issues, leading to poor mixing and inefficient catalysis.
-
Solution: If you started with a high loading (e.g., >15 mol%), try reducing it. A study on a Cu(I)-catalyzed synthesis of azepine derivatives showed that decreasing the catalyst loading from 10 mol% to 5 mol% resulted in a lower conversion, indicating that in their system, a higher loading was beneficial.[5] However, this trend is not universal and must be determined experimentally for your specific system.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction produces the desired azepane, but I'm getting a significant amount of a byproduct with double the mass (a dimer). How can catalyst loading help?
Answer: The formation of dimers or other oligomers is a classic problem in cyclization reactions, especially when forming medium-sized rings like azepanes. It arises from a competition between the desired intramolecular reaction (ring-closing) and an undesired intermolecular reaction (two molecules reacting with each other).[9] Catalyst loading can play a key role here.
Impact of Catalyst Loading on Reaction Pathways
Caption: Impact of catalyst loading on competing reaction pathways.
Potential Causes and Solutions:
-
High Catalyst Concentration Favoring Intermolecular Reactions: A high concentration of active catalyst species can sometimes accelerate the bimolecular (intermolecular) pathway to a greater extent than the unimolecular (intramolecular) pathway, especially if the reaction is run at high substrate concentrations.
-
Solution: Try reducing the catalyst loading. This may slow the overall reaction but can significantly improve the selectivity for the desired cyclized product. Combine this with high-dilution techniques (adding the substrate slowly to the reaction mixture over several hours) to keep the instantaneous concentration of the starting material low, further favoring the intramolecular pathway.[9]
-
-
Insufficient Catalyst Activity: If the catalyst loading is too low, the desired intramolecular cyclization may be too slow. This allows other, non-catalyzed or background side reactions to occur over the long reaction time, leading to a complex mixture of products.
-
Solution: In this scenario, a modest increase in catalyst loading could be beneficial by accelerating the desired reaction to outcompete the side reactions. This highlights the importance of systematic screening to find the "sweet spot" for your specific synthesis.
-
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Optimization of Catalyst Loading for a Heterogeneous Catalyst
Objective: To determine the optimal catalyst loading for the synthesis of an azepane via catalytic hydrogenation of a suitable precursor using 10% Palladium on Carbon (Pd/C).
Methodology:
-
Setup: Prepare five identical reaction vessels suitable for hydrogenation (e.g., glass pressure tubes or a parallel hydrogenation reactor).
-
Reagent Preparation:
-
In each vessel, add the starting material (e.g., 1.0 mmol).
-
Add the solvent (e.g., 10 mL of Methanol or Ethyl Acetate).
-
-
Catalyst Addition:
-
Vessel 1 (Control): 0 mg of 10% Pd/C (0 mol%).
-
Vessel 2: Add 10% Pd/C corresponding to 1 mol% of Pd.
-
Vessel 3: Add 10% Pd/C corresponding to 2.5 mol% of Pd.
-
Vessel 4: Add 10% Pd/C corresponding to 5 mol% of Pd.
-
Vessel 5: Add 10% Pd/C corresponding to 10 mol% of Pd.
-
Note: Ensure the catalyst is weighed accurately and handled appropriately, especially if it is pyrophoric.
-
-
Reaction:
-
Seal the vessels.
-
Purge each vessel with Nitrogen or Argon, then with Hydrogen gas.
-
Pressurize all vessels to the desired Hydrogen pressure (e.g., 50 psi).
-
Stir the reactions vigorously at a constant temperature (e.g., room temperature or 40 °C).
-
-
Monitoring and Analysis:
-
Take aliquots from each reaction at set time points (e.g., 2h, 6h, 12h, 24h).
-
Filter the aliquot through a small plug of celite to remove the Pd/C catalyst.
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the percentage conversion of the starting material and the relative amounts of product and byproducts.
-
-
Data Interpretation: Plot the conversion vs. time for each catalyst loading. Identify the lowest catalyst loading that provides complete conversion within a reasonable timeframe.
Data Presentation: Hypothetical Optimization Results
The results from a protocol like the one above can be summarized in a table for easy comparison.
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Conversion (%) | Yield of Azepane (%) | Key Observations |
| 0 | 24 | < 5 | 0 | No reaction without catalyst. |
| 1.0 | 24 | 65 | 60 | Reaction is slow and incomplete. |
| 2.5 | 18 | 98 | 92 | Good conversion and yield. |
| 5.0 | 8 | >99 | 95 | Optimal: Fast and clean conversion. |
| 10.0 | 6 | >99 | 94 | Slightly faster, but no significant yield improvement. |
This data clearly indicates that 5.0 mol% is the optimal loading, providing a high yield in a much shorter time than lower loadings, without the added cost and potential for side reactions of a 10.0 mol% loading.
References
- Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett.
- ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
- BenchChem. (2025).
- ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds.
- STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
- ResearchGate. (n.d.).
- PubMed Central. (2019, February 28). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
- ACS Catalysis. (2020, July 13).
- PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
- BenchChem. (2025).
- BenchChem. (n.d.). The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence.
- The University of Manchester. (n.d.).
- ACS Catalysis. (2026, January 9). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- PubMed. (2016, May 6).
- BenchChem. (n.d.). Identifying and minimizing side reactions in 1,4-Oxazepane synthesis.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
- ACS Catalysis. (2026, January 9). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- ResearchGate. (2025, August 7).
- PubMed Central. (n.d.).
- ChemistryViews. (2023, February 28).
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Organic & Biomolecular Chemistry. (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole.
- Pharmaceutical Technology. (n.d.).
- CIE A-Level Chemistry. (n.d.). 26.
- Save My Exams. (2025, June 30).
- MDPI. (n.d.).
- YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures.
- Chemistry LibreTexts. (2023, August 3). 3.
- MDPI. (n.d.).
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 4. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. savemyexams.com [savemyexams.com]
- 19. chemistrystudent.com [chemistrystudent.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pharmtech.com [pharmtech.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stereoselectivity of Azepane Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into the critical role of solvent selection in controlling the stereochemical outcome of azepane formation reactions. Azepanes are a vital class of saturated seven-membered nitrogen heterocycles, and achieving stereocontrol during their synthesis is paramount for their application in medicinal chemistry and materials science.[1][2][3][4][5][6] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the stereoselectivity of azepane formation?
The solvent is not merely an inert medium for the reaction to take place in; it actively participates in the reaction mechanism by influencing the stability of ground states, intermediates, and, most importantly, the transition states that determine the stereochemical outcome. The polarity, proticity, and coordinating ability of a solvent can alter the energy landscape of the reaction, thereby favoring one diastereomeric or enantiomeric pathway over another.
Key factors through which solvents exert their influence include:
-
Stabilization of Charged Intermediates: In reactions proceeding through charged intermediates, such as the oxocarbenium ion in the aza-Prins cyclization, polar solvents can stabilize these species, affecting the rate and selectivity of the subsequent nucleophilic attack.[7]
-
Transition State Geometry: Solvents can influence the geometry of the transition state. For instance, in an intramolecular cyclization, the solvent can affect the conformational preferences of the substrate, leading to a favored chair-like or boat-like transition state, which in turn dictates the relative stereochemistry of the newly formed stereocenters.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants, catalysts, or intermediates. These interactions can either stabilize or destabilize certain transition states, thereby influencing the stereoselectivity.
-
Solvent Cage Effects: The solvent can create a "cage" around the reacting molecules, influencing the orientation and proximity of reactive partners. This is particularly relevant in reactions involving ion pairs, where the solvent can modulate the intimacy of the ion pair and thus the stereochemical outcome of the reaction.
Q2: How do different classes of solvents (polar protic, polar aprotic, nonpolar) typically affect the stereoselectivity of azepane formation?
The effect of a solvent is highly reaction-dependent. However, we can outline some general trends and considerations for common azepane formation strategies:
-
Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile, DMF): These solvents are often a good starting point for many cyclization reactions. Dichloromethane (DCM) is a common choice for aza-Prins cyclizations. In some cases, more coordinating solvents like THF can influence the reactivity of Lewis acid catalysts, potentially altering selectivity. For instance, in an intramolecular asymmetric reductive amination to form dibenz[c,e]azepines, a switch from DCM to THF or iPrOH was found to significantly impact the enantioselectivity.[8][9]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can participate in hydrogen bonding, which can be beneficial or detrimental to stereoselectivity. In some reductive aminations, alcoholic solvents like isopropanol have proven effective.[8][9] However, in reactions sensitive to proton sources, they can lead to side reactions or loss of selectivity.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Nonpolar solvents are less likely to solvate charged intermediates, which can either enhance or diminish selectivity depending on the mechanism. In some aza-Prins reactions, toluene has been used, and the diastereomeric ratio was found to be sensitive to the choice of acid and solvent.[7]
Below is a conceptual workflow for solvent selection in stereoselective azepane synthesis:
Caption: A general workflow for solvent screening and optimization in stereoselective azepane synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the stereoselective synthesis of azepanes, with a focus on solvent-related causes and solutions.
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low Diastereoselectivity or Enantioselectivity | The solvent may be inadequately stabilizing the desired transition state or equally stabilizing multiple transition states. | Perform a solvent screen with a range of polarities and coordinating abilities. For example, if a non-coordinating solvent like DCM gives poor results, try a more coordinating one like THF or a protic solvent like isopropanol.[8][9] |
| Inconsistent Stereoselectivity Between Batches | Trace amounts of water or other impurities in the solvent can significantly affect the reaction outcome, especially for moisture-sensitive reactions. | Always use freshly distilled or anhydrous solvents. Consider adding a drying agent if compatible with the reaction conditions. |
| Formation of Side Products | The solvent may be promoting an alternative reaction pathway. For example, in some aza-Prins cyclizations, the choice of Lewis acid and solvent can lead to different products. | If unexpected side products are observed, consider switching to a less reactive or less coordinating solvent. A change from a protic to an aprotic solvent might also suppress side reactions. |
| Poor Reaction Conversion | The reactants or intermediates may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent with a higher boiling point may also be beneficial if higher temperatures are required. |
Case Study: Solvent Effects on Diastereoselectivity in an Aza-Prins Type Reaction
The following table, adapted from a study on the synthesis of piperidine-fused dihydroquinazolinones via an aza-Prins strategy, illustrates how solvent choice can dramatically influence the diastereomeric ratio (d.r.). While not a simple azepane formation, the principles are highly relevant.
| Entry | Solvent | Acid | Yield (%) | d.r. (cis:trans) |
| 1 | Toluene | Acetic Acid | 65 | 16:84 |
| 2 | Chloroform | Acetic Acid | 68 | 34:66 |
| 3 | Acetonitrile | Acetic Acid | 72 | 45:55 |
| 4 | Dichloromethane | Acetic Acid | 75 | 40:60 |
Data adapted from a study on a related aza-Prins cyclization.[7]
This data clearly shows that a less polar solvent like toluene favored the trans product, while more polar solvents led to a decrease in diastereoselectivity. This suggests that the polarity of the solvent influences the relative energies of the transition states leading to the cis and trans diastereomers.
Experimental Protocols
General Protocol for Solvent Screening in a Stereoselective Azepane Formation
This protocol provides a general framework for systematically evaluating the effect of different solvents on the stereoselectivity of an azepane-forming reaction.
Objective: To identify the optimal solvent for achieving high stereoselectivity in the formation of a target azepane.
Materials:
-
Starting materials for the azepane synthesis (e.g., an amino-alkene for an intramolecular hydroamination, or a dicarbonyl compound and an amine for a reductive amination).
-
Catalyst (if required).
-
A selection of anhydrous solvents from different classes:
-
Nonpolar: Toluene, Hexane
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: Isopropanol (IPA), Ethanol (EtOH)
-
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Reaction vessels (e.g., oven-dried vials or a parallel synthesizer).
-
Analytical instrumentation for determining stereoselectivity (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried.
-
Set up a series of identical reaction vessels under an inert atmosphere.
-
-
Reaction Setup:
-
To each reaction vessel, add the starting materials and catalyst (if applicable) in the same quantities.
-
To each vessel, add a different anhydrous solvent from the selected list to achieve the same concentration of the limiting reagent.
-
-
Reaction Execution:
-
Stir all reactions at the same temperature for the same duration. Monitor the progress of the reactions by a suitable method (e.g., TLC, LC-MS).
-
-
Work-up and Analysis:
-
Once the reactions are complete, perform an identical work-up procedure for each reaction to quench the reaction and isolate the crude product.
-
Analyze the crude product from each reaction to determine the stereoselectivity (diastereomeric ratio or enantiomeric excess) using the chosen analytical method.
-
-
Data Interpretation:
-
Compare the stereoselectivity obtained in each solvent to identify the optimal solvent or class of solvents for the desired transformation.
-
Further optimization can be performed by screening other solvents within the most promising class or by using solvent mixtures.
-
The following diagram illustrates the decision-making process based on the outcomes of the solvent screen:
Caption: A decision tree for interpreting the results of a solvent screening experiment.
References
- A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones.
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
- Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward. CORE.
- Intramolecular reductive aminations for the formation of azepanes.72,73.
- Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion | Request PDF.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjug
- Sequential Photochemical and Prins Reactions for the Diastereoselective Synthesis of Tricyclic Scaffolds.
- Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Wiley Online Library. [Link]
- New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society.
- Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). [Link]
- Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC - PubMed Central. [Link]
- Synthesis of Functionalized Azepines via Cu(I)
- Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines | CoLab. CoLab. [Link]
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters.
- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
- Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]
- Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction.
- Atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation with centre-axis chirality transfer†. The University of Manchester. [Link]
- Remarkable stereoselectivity in intramolecular Borono-Mannich reactions: synthesis of conduramines. PubMed. [Link]
- Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. PMC - PubMed Central. [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Large-Scale Production of (R)-Azepan-3-amine
Welcome to the technical support center for (R)-Azepan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the large-scale synthesis of this critical pharmaceutical intermediate. This compound (CAS: 124932-43-0) is a vital chiral building block, notably used in the synthesis of advanced antibiotics like Besifloxacin hydrochloride. Its seven-membered heterocyclic structure provides unique chemical properties, but also presents specific challenges in controlling purity at an industrial scale.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during production, ensuring your final product meets the stringent quality and safety standards required by regulatory bodies like the ICH.[2][3]
Section 1: Synthesis Overview and Impurity Hotspots
A common and efficient pathway to enantiomerically pure this compound involves the cyclization and subsequent reduction of a protected D-lysine derivative.[4] This multi-step process, while robust, contains several critical points where impurities can be introduced or generated. Understanding these hotspots is the first step toward effective control.
Caption: Synthetic pathway of this compound highlighting key impurity formation stages.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurity management in the context of regulatory standards.
Q1: What are the typical classes of impurities encountered in this compound synthesis?
A: Impurities in any Active Pharmaceutical Ingredient (API) or intermediate are broadly categorized based on their origin and chemical nature.[5][6] For this compound, you should anticipate the following classes:
| Impurity Class | Description & Common Examples | Potential Source |
| Organic Impurities | Chemically related to the desired product. | Starting Materials: (S)-Lysine in D-Lysine feed. Intermediates: Unreacted N-Boc protected lactam.[4] By-products: Over-reduced species, products from side reactions. Degradation Products: Oxidized or ring-opened species formed during storage.[7][8] |
| Enantiomeric Impurity | The incorrect stereoisomer. | (S)-Azepan-3-amine: The most critical impurity. Arises from impure chiral starting material or racemization during processing. |
| Inorganic Impurities | Do not contain carbon atoms. | Catalysts: Residual metals (e.g., Palladium, Nickel) from hydrogenation steps.[9] Reagents: Salts, filter aids, heavy metals from equipment.[9] |
| Residual Solvents | Volatile organic compounds used in the process. | Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile from reaction, extraction, or purification steps.[9][10] |
Q2: What are the regulatory thresholds for these impurities that I need to be aware of?
A: The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control. The ICH Q3A(R2) guideline is most relevant for drug substances like this compound.[2][11][12][13] It establishes three key thresholds based on the maximum daily dose of the final drug product.
| Threshold | Description | General Limit (for max daily dose ≤ 2g/day) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level above which an impurity's structure must be determined. | > 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification | The level above which an impurity must be assessed for its biological safety. | > 0.15% or 1.0 mg/day intake (whichever is lower) |
| Note: These are general thresholds. Specific limits may vary based on the final drug product and its clinical application. Always consult the full ICH guidelines.[2] |
Q3: What is the most critical impurity to control for this compound and why?
A: The most critical impurity is unequivocally the (S)-Azepan-3-amine , its enantiomer.
-
Causality: In chiral drug development, one enantiomer is typically responsible for the desired therapeutic effect, while the other can be inactive, less active, or even cause harmful side effects. The three-dimensional arrangement of atoms is crucial for the molecule's interaction with biological targets like enzymes and receptors. Therefore, controlling the stereochemical purity of this compound is paramount to ensure the safety and efficacy of the final API (e.g., Besifloxacin).
-
Control Limits: While specific limits are set by the final drug manufacturer, industry standards for chiral intermediates often require enantiomeric excess (e.e.) values greater than 99%, which translates to less than 0.5% of the unwanted (S)-enantiomer.
Section 3: Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific issues you may encounter during large-scale production.
Issue 1: High Levels of Enantiomeric Impurity ((S)-Azepan-3-amine)
Q: My final product shows high levels of the (S)-enantiomer (>0.5% by chiral HPLC). What are the likely causes and how can I troubleshoot this?
A: Exceeding the limit for the (S)-enantiomer is a critical failure that must be addressed. The root cause is almost always found in one of two areas: the starting material or process-induced racemization.
Caption: Decision tree for troubleshooting the source of enantiomeric impurities.
Root Cause Analysis & Corrective Actions:
-
Starting Material Purity: The principle of "good in, good out" is fundamental. The chiral purity of your D-Lysine starting material directly impacts the final product.
-
Action: Immediately quarantine the affected batch. Obtain a sample of the D-Lysine lot used and analyze its enantiomeric purity using a validated chiral method. If the starting material is out of specification, reject the lot and re-qualify your supplier.
-
-
Process-Induced Racemization: The α-carbon proton in the lysine backbone can be susceptible to abstraction under harsh basic or acidic conditions, especially when combined with elevated temperatures, leading to racemization.
-
Action: If the starting material is pure, analyze retained samples of key intermediates (e.g., the N-Boc lactam). A drop in enantiomeric purity between steps points to a specific problematic reaction.
-
Preventative Measures:
-
pH Control: Avoid strongly basic or acidic conditions where possible. Use milder reagents for protection and deprotection steps.
-
Temperature Management: Keep reaction temperatures as low as feasible to complete the reaction in a reasonable timeframe. For example, conduct cyclization or deprotection steps at or below room temperature if kinetics allow.
-
-
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric purity of this compound. This method must be validated for your specific equipment and sample matrix.
-
Column: Chiral Stationary Phase (CSP) column, such as a Daicel Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape. A typical starting ratio is 90:10:0.1 (Hexane:Isopropanol:DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known quantity of the amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample. The two enantiomers, (R) and (S), should resolve into distinct peaks. Calculate the percentage of each enantiomer based on their respective peak areas.
Issue 2: Presence of Process-Related Impurities
Q: My reverse-phase HPLC shows a persistent, unidentified peak at a level of 0.12%. How do I identify and eliminate this process-related impurity?
A: A peak exceeding the 0.10% identification threshold requires structural elucidation.[2] The most common process-related impurities are unreacted intermediates or by-products from side reactions. A prime suspect in the described synthesis is the (R)-N-Boc-azepan-3-amine intermediate, resulting from incomplete deprotection.
Workflow for Identification and Removal:
-
Identification via LC-MS:
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying unknown impurities.[5][14] It provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular weight.
-
Protocol:
-
Analyze the impure sample using an LC-MS system.
-
Determine the molecular weight of the unknown peak from the mass spectrum.
-
Compare this molecular weight to all known starting materials, intermediates, and plausible by-products. For example, (R)-N-Boc-azepan-3-amine has a molecular weight of 214.31 g/mol , whereas the final product is 114.19 g/mol . A peak with an m/z of 215.2 [M+H]+ would strongly suggest this intermediate.
-
For confirmation, synthesize a reference standard of the suspected impurity and compare its retention time and mass spectrum.
-
-
-
Elimination Strategy:
-
Root Cause: The presence of the N-Boc intermediate indicates an incomplete deprotection reaction. This could be due to insufficient acid, inadequate reaction time, or low temperature.
-
Corrective Action: Re-evaluate the deprotection step.
-
Stoichiometry: Ensure a sufficient molar excess of the acid (e.g., HCl in methanol) is used.
-
Kinetics: Increase the reaction time or modestly increase the temperature, while monitoring for any potential increase in degradation products or racemization.
-
Purification: If process optimization is insufficient, consider modifying the final purification. Since the Boc-protected intermediate is significantly less polar than the free amine, it can be removed via an aqueous acid wash during workup or by recrystallization from a suitable solvent system.[15]
-
-
Issue 3: Residual Solvent Contamination
Q: My GC-Headspace analysis shows residual THF at 800 ppm, exceeding the ICH Q3C limit of 720 ppm. What are the best practices for removal at scale?
A: Tetrahydrofuran (THF) is a Class 2 solvent with strict limits due to its toxicity profile.[16] Exceeding these limits is a common issue at scale where efficient solvent removal is more challenging.
Troubleshooting Protocol for Solvent Removal:
-
Optimize Final Drying Step: This is the most direct solution.
-
Rationale: The efficiency of drying depends on temperature, vacuum level, and time.
-
Action: Review your drying parameters. Safely increase the temperature (while staying well below the product's degradation point), increase the vacuum, and extend the drying time. Agitation during drying can also significantly improve efficiency by exposing more surface area.
-
-
Implement a Solvent Displacement (Slurry Wash):
-
Rationale: Washing the isolated product with a solvent in which it is insoluble, but the residual solvent is soluble, can effectively displace the trapped solvent.
-
Action: After initial isolation and drying, re-slurry the product in a low-boiling, non-solvent like heptane or methyl tert-butyl ether (MTBE). Stir for a period, then filter and re-dry. The residual THF will partition into the wash solvent.
-
-
Consider an Anti-Solvent Precipitation:
-
Rationale: Changing the solvent composition during the final crystallization can improve solvent removal.
-
Action: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add an anti-solvent (e.g., heptane) in which the product is insoluble. This forces the product to crystallize out, often leaving residual process solvents like THF behind in the mother liquor.
-
| Common Solvent | ICH Class | Limit (ppm) |
| Dichloromethane | 2 | 600 |
| Tetrahydrofuran (THF) | 2 | 720 |
| Acetonitrile | 2 | 410 |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Source: ICH Q3C (R6) Guideline for Residual Solvents[16] |
Issue 4: Product Degradation and Color Formation
Q: The final this compound product is a clear, light-yellow liquid upon release, but develops a darker yellow or brown color after several weeks in storage. What is causing this instability?
A: Primary and secondary amines, particularly cyclic ones, are susceptible to oxidative degradation.[7][8] The lone pair of electrons on the nitrogen atom can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of colored degradation products like N-oxides and imines, compromising product quality.
Prevention and Control Strategies:
-
Strict Atmospheric Control:
-
Rationale: The primary culprit is oxygen.
-
Action: All handling, packaging, and storage of this compound must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Use containers with a tight seal and consider amber glass or opaque packaging to protect from light.[17]
-
-
Temperature Control:
-
Rationale: Degradation reactions are accelerated at higher temperatures.
-
Action: Store the product under refrigerated conditions (2-8°C) as recommended.[17] This significantly slows the rate of oxidative degradation.
-
-
Control of Metal Impurities:
-
Rationale: Trace metals can catalyze oxidation reactions.
-
Action: Ensure that inorganic impurities from catalysts or equipment are minimized during the manufacturing process. If necessary, consider using a metal scavenger during purification.
-
-
Conduct Formal Stability Studies:
-
Rationale: To understand the product's shelf-life and establish appropriate storage conditions, a formal stability study is essential.
-
Protocol: Store samples of the final product under various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) and test for purity, appearance, and degradation products at specified time points (e.g., 1, 3, 6 months). This data is crucial for setting a re-test date and providing accurate storage recommendations to customers.
-
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ChemistryViews. (2023, February 28). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.
- Nbinno. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- ResearchGate. (2023, March 31). (PDF) Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.
- BfArM. (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- PubMed. (n.d.). Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase.
- ACS Publications. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
- European Medicines Agency. (n.d.). Quality: impurities.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- PMC - PubMed Central. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate....
- ResearchGate. (2021, June). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- BLD Pharm. (n.d.). 124932-43-0|this compound.
- Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
- Veeprho. (n.d.). Amine Impurities and Related Compound.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
Sources
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. soeagra.com [soeagra.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. veeprho.com [veeprho.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 12. bfarm.de [bfarm.de]
- 13. fda.gov [fda.gov]
- 14. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [cora.ucc.ie]
- 16. ema.europa.eu [ema.europa.eu]
- 17. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Analytical Methods for Monitoring (R)-Azepan-3-amine Reaction Progress
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of (R)-Azepan-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. Monitoring reactions involving this compound is essential for optimizing yield, controlling purity, and ensuring the desired enantioselectivity. However, as a chiral primary amine, its analysis presents unique challenges, including its high polarity and the need to resolve it from its corresponding (S)-enantiomer.
This document provides in-depth, field-proven insights in a question-and-answer format, covering method selection, troubleshooting, and detailed protocols to ensure the integrity and success of your experiments.
PART 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach
This section addresses common high-level questions to help you select the most appropriate analytical strategy for your specific needs.
Q1: What is the most suitable method to monitor the overall conversion (consumption of starting materials and formation of product) of my reaction involving this compound?
A1: The choice depends on your sample matrix, required speed, and available equipment.
-
High-Performance Liquid Chromatography (HPLC) is often the most robust choice. It can typically handle complex reaction mixtures with minimal sample cleanup and can simultaneously monitor a wide range of reactants, intermediates, and products. A reversed-phase method with a C18 column is a good starting point for reaction conversion, though peak shape for the highly basic amine may require mobile phase modifiers.
-
Gas Chromatography (GC) is also a powerful technique, offering high resolution. However, direct analysis of this compound is challenging due to its high polarity and low volatility, which causes poor peak shape and potential column adsorption[1][2]. Therefore, a derivatization step to convert the amine into a less polar, more volatile compound is mandatory for reliable GC analysis[1][3].
-
In-Situ Spectroscopy (FTIR/Raman) offers the significant advantage of real-time, continuous monitoring without the need for sampling[4][5]. Techniques like ReactIR™ can track the disappearance of a reactant's characteristic infrared peak or the appearance of a product's peak, providing immediate kinetic data[4]. This is ideal for understanding reaction initiation, endpoint, and identifying transient intermediates[5][6].
Q2: My primary goal is to determine the enantiomeric excess (e.e.) of the azepane product. What are my best options?
A2: Quantifying enantiomers requires a chiral environment to differentiate them.
-
Chiral HPLC is the gold standard and most widely used technique for this purpose. By using a Chiral Stationary Phase (CSP), you can achieve baseline separation of the (R)- and (S)-enantiomers, allowing for direct quantification[7]. Polysaccharide-based and cyclofructan-based CSPs are highly effective for resolving primary amines[7].
-
Chiral GC is an excellent alternative, provided the amine is derivatized first. The derivatized enantiomers can then be separated on a chiral GC column, such as one coated with a cyclodextrin derivative[8][9][10].
-
NMR Spectroscopy with Chiral Auxiliaries is a powerful method that does not require chromatographic separation. By adding a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride, you convert the enantiomers into diastereomers, which will exhibit distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum. Alternatively, a Chiral Solvating Agent (CSA) can be used to induce temporary, distinct chemical shifts between the enantiomers[11].
Q3: Is derivatization always necessary to analyze this compound?
A3: Not always, but it is crucial in specific contexts.
-
For GC Analysis: Yes, it is mandatory. The active hydrogens on the primary amine lead to strong interactions with the GC column, resulting in severe peak tailing and poor reproducibility[1][2]. Derivatization, for example, silylation or acylation, replaces these active hydrogens with non-polar groups, dramatically improving chromatographic performance[2][3].
-
For HPLC Analysis: No, but it can be beneficial. Chiral HPLC can directly separate the enantiomers without derivatization[7]. However, if you are using a standard UV detector and your molecule lacks a strong chromophore, derivatization with a UV-active agent (like dansyl chloride) can significantly enhance detection sensitivity.
-
For NMR Enantiomeric Analysis: Yes. To distinguish enantiomers by NMR, you must introduce a chiral influence. This is achieved by derivatizing with a chiral agent to form diastereomers, which are chemically distinct and thus have different NMR spectra[12][13].
Q4: Can I get real-time data on my reaction's progress?
A4: Yes. Process Analytical Technology (PAT) provides powerful tools for real-time analysis.
-
In-Situ FTIR (e.g., ReactIR™) is a probe-based technology that is inserted directly into the reactor[4]. It continuously collects IR spectra, allowing you to trend the concentration of key species over time. This is invaluable for safety, optimization, and scale-up as it provides immediate feedback on how process parameters affect the reaction[6].
-
Online HPLC systems can be configured to automatically draw samples from a reactor, quench the reaction, dilute, and inject into an HPLC. While not truly "instantaneous" like spectroscopy, this provides near-real-time chromatographic data on conversion and purity throughout the reaction[14].
Method Selection Decision Workflow
The following diagram provides a decision-making framework for selecting the appropriate analytical technique.
Caption: A decision tree for selecting an analytical method.
PART 2: Troubleshooting Guides by Analytical Technique
Even with the right method, challenges can arise. This section provides solutions to specific issues you may encounter.
Chiral High-Performance Liquid Chromatography (HPLC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Enantiomers | 1. Incorrect Chiral Stationary Phase (CSP). 2. Suboptimal mobile phase composition. 3. Temperature is not optimal. | 1. Screen different CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based columns are excellent starting points for primary amines[7]. 2. Optimize the mobile phase. In normal-phase or polar organic mode, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. Small changes can have a large impact on selectivity[15]. 3. Adjust column temperature. Lower temperatures often enhance enantioselectivity by strengthening the transient diastereomeric interactions on the CSP[16]. Screen temperatures between 10°C and 40°C. |
| Broad or Tailing Peaks | 1. Secondary interactions between the basic amine and acidic residual silanols on the silica support. 2. Sample overload. 3. Incorrect mobile phase pH (in reversed-phase). | 1. Add mobile phase modifiers. For normal-phase/polar organic mode, add a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.2%) to block the active silanol sites[7]. For reversed-phase, an acidic modifier like trifluoroacetic acid (TFA) is often used[17]. 2. Reduce injection volume or sample concentration. Overloading the column is a common cause of poor peak shape[16]. 3. Ensure proper pH. In reversed-phase, maintain a mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. |
| Shifting Retention Times | 1. Insufficient column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature. | 1. Equilibrate thoroughly. Chiral columns, especially in normal-phase, can require long equilibration times (30+ column volumes). Always run several blank injections until retention times are stable. 2. Prepare fresh mobile phase daily. Volatile components can evaporate, changing the composition. 3. Use a column thermostat. Consistent temperature is critical for reproducible chromatography. |
| "Memory Effects" from Additives | 1. Strong adsorption of mobile phase additives (like TEA or TFA) onto the stationary phase, which can affect subsequent analyses, even with different methods. | 1. Dedicate a column. If possible, dedicate a specific column for methods that use strong ionic modifiers[18]. 2. Implement a rigorous flushing procedure. Develop a validated protocol to wash the column thoroughly between different methods to remove any adsorbed modifiers. |
Gas Chromatography (GC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) or No Elution | 1. The analyte is too polar and is interacting with active sites in the GC system (inlet, column). | 1. Derivatize the sample. This is non-negotiable for GC analysis of primary amines[1][2]. Convert the amine to a less polar derivative (e.g., a trifluoroacetamide or a silyl derivative) to improve volatility and reduce interactions[3][8]. |
| Incomplete or Inconsistent Derivatization | 1. Non-optimized reaction conditions (time, temperature). 2. Presence of moisture, which consumes the reagent. 3. Degradation of the derivatizing reagent. | 1. Optimize the derivatization protocol. Experiment with reaction times (e.g., 30-60 min) and temperatures (e.g., 70-80°C)[2]. 2. Ensure anhydrous conditions. Dry the sample thoroughly under a stream of nitrogen before adding the reagent. Use anhydrous solvents[2]. 3. Use fresh reagents. Silylating agents, in particular, are highly moisture-sensitive. Store them properly and use a fresh vial if results are inconsistent. |
| Enantiomers Not Resolved on a Chiral Column | 1. The chosen chiral stationary phase is not suitable for the derivative. 2. The oven temperature program is not optimal. | 1. Select an appropriate column. Different chiral derivatives have different interaction mechanisms. A column that works for a trifluoroacetyl derivative might not work for a silyl derivative. Consult column selection guides from manufacturers. 2. Optimize the temperature program. Chiral separations by GC are often highly sensitive to temperature[8]. Slower ramp rates or even isothermal conditions at a lower temperature can significantly improve resolution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for e.e. Determination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Signals of Diastereomers are Overlapping | 1. The chosen chiral auxiliary (derivatizing or solvating agent) does not induce a sufficient chemical shift difference. 2. Low magnetic field strength. | 1. Screen different chiral auxiliaries. If (R)-Mosher's acid chloride doesn't provide sufficient separation, try other agents. 2. Use a higher field NMR spectrometer. A 600 MHz instrument will provide better spectral dispersion than a 300 MHz one. 3. Analyze a different nucleus. If the signals overlap in the ¹H spectrum, check the ¹⁹F spectrum (if using a fluorine-containing agent) or the ¹³C spectrum, as these often provide greater chemical shift dispersion[19][13]. |
| Inaccurate Integration / e.e. Value | 1. Incomplete derivatization reaction or kinetic resolution (one enantiomer reacts faster than the other). 2. Insufficient relaxation delay (D1) in the NMR acquisition parameters. | 1. Ensure the derivatization goes to completion. Monitor the reaction by TLC or ¹H NMR to ensure all the starting amine has been consumed. Use a slight excess of the derivatizing agent[12]. 2. Set a long relaxation delay. To get accurate integrals for quantification, the D1 delay should be at least 5 times the longest T1 relaxation time of the peaks being integrated. |
PART 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. They should be validated for your specific application.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed for determining the enantiomeric excess (e.e.) of Azepan-3-amine.
-
Chromatographic System: HPLC with UV detector.
-
Chiral Column: A polysaccharide-based CSP such as a Chiralpak® column is recommended.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved. b. Inject a sample of the racemic standard to identify the retention times of the (R)- and (S)-enantiomers. c. Inject the reaction sample. d. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Protocol 2: GC-FID Analysis via Trifluoroacetylation
This method is suitable for monitoring reaction conversion by quantifying the remaining starting materials and the product.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Standard non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Procedure: a. Take a ~50 µL aliquot of the reaction mixture and quench it appropriately. b. Evaporate the solvent under a stream of nitrogen. c. Add 200 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA. d. Cap the vial and heat at 60°C for 30 minutes. e. Cool to room temperature. f. Inject 1 µL into the GC.
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
Troubleshooting Workflow for Chiral HPLC
This diagram illustrates a logical flow for addressing poor resolution in chiral HPLC.
Caption: A workflow for troubleshooting poor HPLC resolution.
References
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Wiley Analytical Science. (2018).
- Phenomenex.
- Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Mettler Toledo. (n.d.).
- de Castro, P. P., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1644. [Link]
- Hájková, K., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- Pontrello, J. K., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- LCGC International. (2000). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
- Nbinno. (n.d.). Exploring (R)
- Li, B., et al. (2015). Simultaneous Chirality Sensing of Multiple Amines by 19F NMR. Journal of the American Chemical Society, 137(8), 2827–2830. [Link]
- Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]
- Wang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 223-229. [Link]
- PubChem. (n.d.). This compound.
- Chromatography Today. (2020).
- LCGC International. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
Sources
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Simultaneous Chirality Sensing of Multiple Amines by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Viscous Reaction Mixtures in Azepane Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of azepanes, a critical structural motif in numerous pharmaceuticals.[1][2] One of the most common, yet challenging, practical issues encountered during these syntheses is the emergence of high viscosity in the reaction mixture. This can lead to a cascade of problems, from poor mixing and heat transfer to complicated workups and purification.
This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to explain the underlying chemical and physical principles behind these challenges and to equip you with robust, validated solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my azepane synthesis reaction turning into a thick, unmanageable sludge?
A1: High viscosity in organic reactions, particularly in the formation of seven-membered rings like azepanes, is often a symptom of several underlying factors. The inherent strain and conformational flexibility of the azepane ring can make ring-closing reactions less favorable than for five- or six-membered rings, potentially leading to side reactions.[3]
Common causes include:
-
High Concentration: Operating at high concentrations to drive reaction kinetics can inadvertently lead to a state where the solute (starting material, intermediates, or product) exceeds its solubility limit or where intermolecular forces become dominant, causing the mixture to thicken.
-
Polymerization/Oligomerization: Linear precursors, especially those activated for cyclization (e.g., ω-amino acids or esters), can undergo intermolecular reactions to form dimers, trimers, and low-molecular-weight polymers instead of the desired intramolecular cyclization. This is a frequent cause of sudden viscosity increases.
-
Formation of Insoluble Intermediates or Byproducts: The reaction may generate an intermediate, salt, or byproduct that has poor solubility in the chosen solvent system. As it precipitates, it can trap liquids and form a thick slurry.
-
Strong Intermolecular Forces: The presence of functional groups capable of strong hydrogen bonding (e.g., amines, hydroxyls, amides) on your precursors or product can lead to extensive molecular aggregation, effectively increasing the "drag" within the fluid.
-
Solvent-Solute Mismatch: The solvent may be excellent for the starting materials but a poor solvent for the product. As the product forms, it may begin to oil out or precipitate in a way that dramatically increases the mixture's viscosity.
Q2: What are the primary consequences of a highly viscous reaction mixture?
A2: Ignoring a significant increase in viscosity can jeopardize the entire synthesis. The primary consequences are:
-
Inefficient Mixing & Agitation: Standard magnetic stir bars become ineffective, leading to a heterogeneous mixture with isolated "hot spots" or areas of high reagent concentration. This results in poor reaction control, an increase in side products, and ultimately, lower yields.[4]
-
Poor Heat Transfer: A thick mixture prevents efficient heat dissipation or distribution. In exothermic reactions, this can create a serious safety hazard due to thermal runaway. For reactions requiring heating, it leads to uneven temperature profiles and inconsistent reaction rates.
-
Difficult Monitoring and Sampling: It becomes nearly impossible to draw a representative sample for reaction monitoring (e.g., by TLC, LC-MS, or GC), leaving you "flying blind."
-
Complicated Downstream Processing: Transferring the viscous mixture from the reaction vessel can be challenging. Subsequent workup steps like quenching, extraction, and filtration become slow and inefficient, often leading to significant product loss.
Part 2: Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you may encounter. Each point follows a "Symptom -> Probable Cause -> Solution" format.
Scenario 1: During the Reaction
Q3: My magnetic stir bar has stopped spinning, and the reaction mixture is no longer homogeneous. What should I do?
-
Symptom: The reaction mixture has thickened to the point where the magnetic stirrer has decoupled and is no longer agitating the solution effectively.
-
Probable Cause: The viscosity of the mixture has exceeded the torque capacity of the magnetic stir plate. This is a critical failure in mass and heat transfer.
-
Solutions:
-
Immediate Action - Dilution: Carefully add more of the reaction solvent in a controlled manner. This is the quickest way to reduce viscosity and regain agitation. Be mindful that this will also decrease the reaction rate by lowering the concentration.
-
Upgrade Agitation Method: For reactions known to become viscous, plan ahead. A mechanical overhead stirrer with an appropriate impeller is essential. It provides significantly more torque than a magnetic stirrer and ensures effective mixing in thick media.[5]
-
Increase Temperature: Cautiously increasing the reaction temperature can lower the viscosity of the fluid. Trustworthiness Check: This must be done with extreme care. Higher temperatures can accelerate decomposition or side reactions. For syntheses involving chiral centers, elevated temperatures can increase the risk of racemization.[6] Always evaluate the thermal stability of your compounds first.
-
Data-Driven Agitator Selection
| Impeller Type | Typical Viscosity Range (cP) | Flow Pattern | Best For... |
| Pitched-Blade Turbine | < 5,000 | Axial & Radial | Good all-purpose choice for low to moderate viscosity. Promotes top-to-bottom mixing. |
| Anchor Impeller | 5,000 - 50,000 | Tangential | High-viscosity liquids. Scrapes the vessel walls, preventing buildup.[5] |
| Helical Ribbon | > 20,000 | Axial | Very high-viscosity applications. Efficiently lifts material from the bottom of the vessel. |
Workflow: Troubleshooting a Stalled Viscous Reaction
Below is a decision-making workflow to systematically address a sudden increase in viscosity during your reaction.
Caption: Decision tree for immediate troubleshooting of a viscous reaction.
Scenario 2: During Workup and Purification
Q4: My reaction is complete, but the mixture is too thick to transfer. How do I proceed with the workup?
-
Symptom: The crude reaction mixture is a viscous oil or semi-solid that cannot be easily poured or transferred via cannula.
-
Probable Cause: High concentration of the product or polymeric byproducts.
-
Solutions:
-
In-Vessel Quench & Dilution: Perform the initial quench and dilution directly in the reaction flask. Add your quenching solution slowly, followed by a suitable organic solvent (e.g., ethyl acetate, DCM) that is a good solvent for your product but has low viscosity. This should create a mobile solution that can be transferred.
-
Solvent Selection for Extraction: If you are performing a liquid-liquid extraction, the viscosity of the organic layer can lead to severe emulsions and poor phase separation.
-
Protocol: Dilute the viscous organic layer with a less viscous solvent (e.g., diethyl ether or ethyl acetate) before washing. This will lower the density and viscosity of the organic phase, promoting a sharp interface.
-
Troubleshooting Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite®.
-
-
Q5: I'm trying to purify my viscous crude product by column chromatography, but it's not working.
-
Symptom: The crude product is too thick to load onto the column, or it precipitates at the top of the silica, leading to poor separation, streaking, and high back-pressure.
-
Probable Cause: The crude material has low solubility in the column's mobile phase, or its viscosity prevents it from flowing smoothly through the stationary phase.
-
Solutions:
-
Proper Sample Loading:
-
Dissolve and Dilute: Dissolve the viscous crude in a minimal amount of a strong, non-viscous solvent (like DCM or acetone).
-
Adsorb onto Silica (Dry Loading): Add a small amount of silica gel to this solution and concentrate it in vacuo until a free-flowing powder is obtained. This powder can then be carefully added to the top of your packed column. This technique prevents the viscous product from precipitating on the column and ensures a narrow starting band.
-
-
Optimize Chromatography Conditions:
-
Column Dimensions: Use a wider-diameter column to reduce back-pressure.
-
Stationary Phase: Consider using silica with a larger particle size (e.g., 60-120 mesh instead of 230-400 mesh) to improve flow rates.
-
Mobile Phase: Start with a stronger eluent in your gradient to ensure the product remains soluble as it moves through the column.
-
-
Workflow: Workup & Purification of Viscous Crude
This diagram outlines a standard procedure for handling a viscous reaction mixture post-completion.
Caption: Recommended workflow for the workup of viscous reaction mixtures.
References
- Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 03(04), 111-118. Link to Source
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Link to Source
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. BenchChem. Link to Source
- Procter, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. Link to Source
- Kaur, H., et al. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- eGyanKosh. Seven and Large Membered Heterocycles. eGyanKosh. Link to Source
- Scribd.
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5349. Link to Source
- Procter, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Chemical Engineering Guy. (2015). Agitation and Mixing Equipment (Impeller, Vessels, Baffles, etc.). YouTube. Link to Source
- Wikipedia. Azepane. Wikipedia. Link to Source
- University of Birmingham. Agitation, mixing and mass transfer in simulated high viscosity fermentation broths. University of Birmingham Research Portal. Link to Source
- C&EN. The Challenges of Increased Complexity in API Development and Manufacture. C&EN. Link to Source
- AGC Pharma Chemicals. Challenges and solutions in the synthesis of APIs. AGC Pharma Chemicals. Link to Source
- Chemical Engineering Guy. (2015). More on Agitation and Mixing. YouTube. Link to Source
- Roe, M. J. (2021). Challenges in High-Viscosity, High-Volume Drug Delivery. ONdrugDelivery, (125), 40-43. Link to Source
- Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 608-632. Link to Source
- National Center for Biotechnology Information.
- ResearchGate. Highly Viscous Organic Solvent.
- Angeli, C., et al. (2017). The Effect of Pressure on Organic Reactions in Fluids—a New Theoretical Perspective. Angewandte Chemie International Edition, 56(29), 8384-8405. Link to Source
Sources
Technical Support Center: Temperature Control in Enantioselective Azepane Synthesis
Welcome to the dedicated technical support center for navigating the complexities of temperature control in the enantioselective synthesis of azepanes. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered in the laboratory. Azepane scaffolds are crucial seven-membered nitrogen-containing heterocycles prevalent in numerous biologically active compounds and pharmaceuticals.[1][2][3][4] Achieving high enantioselectivity in their synthesis is paramount, and temperature is a critical, often decisive, parameter.
This resource provides in-depth, evidence-based guidance in a user-friendly question-and-answer format, moving beyond simple instructions to explain the fundamental principles governing the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the role of temperature in enantioselective azepane synthesis.
Q1: Why is temperature such a critical parameter in achieving high enantioselectivity in azepane synthesis?
A1: Temperature directly influences the thermodynamics and kinetics of a chemical reaction. In asymmetric catalysis, the chiral catalyst creates two diastereomeric transition states leading to the (R) and (S) enantiomers. The difference in the activation energies (ΔΔG‡) between these two pathways determines the enantiomeric excess (ee). Lowering the reaction temperature generally increases enantioselectivity because the reaction becomes more sensitive to small differences in activation energy.[5][6] At lower temperatures, a higher proportion of molecules will have insufficient energy to overcome the higher energy barrier leading to the minor enantiomer, thus favoring the formation of the major enantiomer.[5][7] Conversely, elevated temperatures can provide enough energy to overcome both activation barriers more easily, leading to a loss of selectivity and potential racemization.[8]
Q2: What are the most common temperature-related issues that lead to poor results in enantioselective azepane synthesis?
A2: The most frequent issues include:
-
Low Enantioselectivity (low ee): Often caused by temperatures being too high, which diminishes the energy difference between the diastereomeric transition states.
-
Poor Yield/Low Conversion: Can result from temperatures being too low, where the reaction rate becomes impractically slow, or from catalyst deactivation at non-optimal temperatures.[9]
-
Racemization: Elevated temperatures can promote side reactions that lead to the erosion of enantiomeric purity in either the starting material or the product.[8]
-
Formation of Side Products: The inherent ring strain of the seven-membered azepane ring can lead to side reactions like ring contraction or expansion, which can be temperature-dependent.[10]
Q3: At what temperature ranges are enantioselective azepane syntheses typically performed?
A3: The optimal temperature is highly dependent on the specific reaction, catalyst, and substrates involved. However, many highly enantioselective methods operate at sub-ambient temperatures. It is common to see reactions performed anywhere from room temperature down to cryogenic conditions (-78 °C).[11][12] For instance, some copper-catalyzed asymmetric cyclizations proceed under mild conditions at room temperature[1][13][14], while certain lithiation-addition sequences may require temperatures as low as -78 °C to achieve high diastereoselectivity and enantioselectivity.[11] Optimization is always necessary to find the ideal balance between reaction rate and enantioselectivity.[5]
Troubleshooting Guide: A Problem-Solving Approach
This guide provides structured troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity (Poor ee%)
Q: My reaction is producing the desired azepane, but the enantiomeric excess is consistently low. How can I improve it by adjusting the temperature?
A: A systematic approach to optimizing the reaction temperature is crucial when facing low enantioselectivity.
Underlying Cause: Low enantiomeric excess at elevated temperatures suggests that the energy difference between the two diastereomeric transition states is insufficient to provide high selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Step-by-Step Protocol for Temperature Screening:
-
Establish a Baseline: Run the reaction at your initial temperature (e.g., room temperature) and carefully determine the enantiomeric excess using a validated chiral chromatography method (HPLC or GC).[15]
-
Incremental Cooling: Set up a series of parallel reactions, decreasing the temperature for each. Common setpoints to screen are 0 °C (ice bath), -20 °C, -40 °C, and -78 °C (dry ice/acetone bath).[5][9]
-
Maintain Consistent Conditions: Ensure all other reaction parameters (concentrations, solvent, catalyst loading, reaction time) are kept constant across all screening experiments.
-
Monitor Reaction Progress: At lower temperatures, reaction times will likely need to be extended. Monitor the reactions by TLC or LC-MS to determine when they have reached completion.
-
Analyze and Compare: Once complete, determine the enantiomeric excess for each reaction. Plot ee% versus temperature to identify the optimal conditions.
Data Interpretation:
| Temperature (°C) | Enantiomeric Excess (ee%) | Reaction Time (h) | Observations |
| 25 (RT) | 65% | 4 | Baseline |
| 0 | 85% | 12 | Significant improvement in ee% |
| -20 | 95% | 24 | Excellent ee%, acceptable time |
| -40 | 97% | 48 | Marginal ee% increase, long reaction time |
| -78 | 97% | >72 | No further improvement, very slow |
This table illustrates a hypothetical optimization. Your results will vary based on your specific chemical system.
Issue 2: Low Yield and/or Incomplete Reaction at Low Temperatures
Q: I've lowered the temperature to improve enantioselectivity, but now my reaction has a very low yield or does not go to completion. What should I do?
A: This indicates that while the selectivity has improved, the reaction kinetics have become unfavorably slow. A balance must be struck between selectivity and reaction rate.
Underlying Cause: At very low temperatures, the thermal energy may be insufficient to overcome the activation energy of the desired reaction pathway at a practical rate. Catalyst deactivation or poor solubility of reagents at low temperatures can also contribute.[9]
Troubleshooting Steps:
-
Incremental Temperature Increase: From your lowest temperature that gave good selectivity, incrementally increase the temperature (e.g., from -78 °C to -60 °C, then -40 °C) to find a point where the reaction proceeds at an acceptable rate without a significant loss in enantioselectivity.
-
Prolong Reaction Time: If a slight increase in temperature compromises the ee%, the next best option is to extend the reaction time at the lower temperature. Ensure the catalyst is stable for the required duration.
-
Increase Catalyst Loading: A higher catalyst loading can sometimes accelerate the reaction at lower temperatures.[9] However, this should be done cautiously as it can also lead to side reactions or be cost-prohibitive.
-
Solvent Screening: The choice of solvent can significantly impact both solubility and reaction rate at low temperatures. Consider screening solvents that have lower freezing points and may better solvate the transition state.
Issue 3: Loss of Enantiomeric Purity (Racemization)
Q: I'm starting with an enantiomerically pure precursor, but the final azepane product shows a significant loss of enantiomeric excess. Could temperature be the cause?
A: Yes, elevated temperatures can facilitate racemization, especially if there is an acidic proton at a stereogenic center. [8]
Underlying Cause: Racemization can occur if a stereocenter is deprotonated to form a planar, achiral intermediate (like an enolate or imine). Reprotonation can then occur from either face, leading to a mixture of enantiomers. Higher temperatures provide the energy to overcome the activation barrier for this deprotonation.[8]
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of racemization.[8] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Change the Base: If a base is used, switching to a weaker or more sterically hindered base can reduce the extent of deprotonation at the chiral center.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.
Experimental Protocols
Protocol 1: Setting Up a Low-Temperature Reaction (-78 °C)
This protocol outlines the standard procedure for establishing and maintaining a cryogenic reaction environment.
Apparatus Setup:
Caption: Standard apparatus for a low-temperature reaction.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of moisture.[16]
-
Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and seal it with a rubber septum. Purge the flask with an inert gas (Argon or Nitrogen).[16]
-
Solvent and Reagent Addition: Add the anhydrous solvent and any non-temperature-sensitive reagents via syringe.
-
Cooling Bath Preparation: In a Dewar flask, carefully add dry ice to acetone until a slurry is formed. The temperature of this bath will be approximately -78 °C.
-
Cooling the Reaction: Immerse the reaction flask into the cooling bath. Insert a thermocouple through the septum to monitor the internal temperature of the reaction.[16]
-
Reagent Addition: Once the internal temperature has stabilized at the desired setpoint, slowly add the temperature-sensitive reagents dropwise via syringe. A rapid addition can cause an exotherm that is difficult to control.
-
Maintaining Temperature: Periodically add more dry ice to the bath to maintain the -78 °C temperature throughout the course of the reaction.
-
Quenching: Once the reaction is complete, it is often quenched at the low temperature before being allowed to warm to room temperature for workup.
References
- Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem.
- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC - PubMed Central.
- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing).
- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - NIH.
- Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.
- Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem.
- Optimization of reaction temperature. | Download Scientific Diagram - ResearchGate.
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Asymmetric Synthesis of Dibenzo[b,d]azepines by Cu-Catalyzed Reductive or Borylative Cyclization - ResearchGate.
- Preparation of Optically Active Azepane Scaffolds - ChemistryViews.
- Enantioselective synthesis - Wikipedia.
- SEVEN AND LARGE MEMBERED HETEROCYCLES - eGyanKosh.
- The Chemistry Of Azepines And Their Derivatives - Samphina Academy.
- Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - MDPI.
- Instructions for Articles - Organic Syntheses.
- 11 - Organic Syntheses Procedure.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
- New Experimental Techniques for Organic Synthesis - Mettler Toledo.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis - Benchchem.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
Sources
- 1. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 4. samphina.com.ng [samphina.com.ng]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jopir.in [jopir.in]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Crystallization of (R)-Azepan-3-amine Salts
Document ID: AZP3-CRYST-TSG-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for the crystallization of (R)-Azepan-3-amine and its pharmaceutically relevant salts. As a chiral cyclic amine, this compound presents unique challenges and opportunities in developing robust, scalable, and reproducible crystallization processes. The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute, profoundly influencing its stability, solubility, and bioavailability.[][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this valuable intermediate.
This document provides a structured approach to troubleshooting common issues, from initial solvent screening to controlling complex phenomena like polymorphism and "oiling out." The methodologies described herein are grounded in fundamental principles of crystallization science to empower you to make informed, causality-driven decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound salts?
A1: The primary challenges stem from the molecule's structural features:
-
Chirality: As a chiral compound, forming diastereomeric salts for resolution introduces complexity. The resulting diastereomers can have vastly different solubility profiles, which is key to their separation but requires precise control.[3]
-
Flexibility: The seven-membered azepane ring is conformationally flexible, which can lead to the formation of multiple crystal forms (polymorphs) or even amorphous material.[4]
-
Hygroscopicity: Amine salts are often hygroscopic, which can inhibit crystallization or lead to the formation of hydrates.
-
"Oiling Out": The compound may separate from the solution as a liquid phase (an "oil") instead of a solid, especially at high supersaturation levels or in the presence of impurities.[5][6]
Q2: Which salts of this compound are commonly used and why?
A2: Hydrochloride and tartrate salts are frequently employed.
-
Hydrochloride Salts: These are common due to the ready availability of HCl and the physiological tolerance of the chloride ion.[7] They often produce stable, crystalline solids. A known synthesis method for this compound hydrochloride involves recrystallization from ethanol to achieve high purity.[8]
-
Tartrate Salts: Chiral resolving agents like tartaric acid are used to separate enantiomers by forming diastereomeric salts.[3] The differing solubilities of the (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate salts allow for separation via fractional crystallization.
Q3: How do I select an appropriate solvent system for crystallization?
A3: Solvent selection is critical. The ideal solvent should exhibit a steep solubility curve with temperature: high solubility at elevated temperatures and low solubility at room temperature or below.[9] For salts, polar protic solvents like alcohols (methanol, ethanol, isopropanol) are often good starting points.[9][10] Anti-solvent crystallization, where a miscible solvent in which the salt is insoluble (e.g., ethers, alkanes) is added to a solution, is also a powerful technique.[2][9]
Q4: What is polymorphism and why is it a concern for this compound salts?
A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[4][11] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability.[11] For a pharmaceutical product, it is essential to consistently produce the most stable polymorph to ensure predictable performance and meet regulatory requirements.[2][12] Uncontrolled polymorphic transformations during manufacturing or storage can significantly impact the drug product's efficacy and safety.
Part 2: Troubleshooting Crystallization Experiments
This section addresses specific problems you may encounter during the crystallization of this compound salts.
Problem 1: No Crystals Form Upon Cooling
Symptom: The solution remains clear and homogeneous even after cooling and extended standing time.
Causality Analysis: Crystal formation requires two steps: nucleation (the initial formation of tiny crystal embryos) and growth.[] Failure to crystallize is typically due to either insufficient supersaturation or kinetic barriers to nucleation.
Troubleshooting Protocol:
-
Increase Supersaturation:
-
Evaporation: Gently evaporate some of the solvent to increase the solute concentration.[13] Be cautious not to evaporate too quickly, as this can lead to rapid, uncontrolled crystallization.
-
Cooling: If not already done, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
-
Induce Nucleation (Kinetic Intervention):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for heterogeneous nucleation.[13]
-
Seeding: Introduce a tiny crystal of the desired product (a seed crystal) into the supersaturated solution. This bypasses the primary nucleation step and promotes crystal growth on the seed.[14] If you do not have seed crystals, try to generate them by rapid evaporation of a small aliquot of the solution.
-
Anti-Solvent Addition: If using a single solvent system, cautiously add a miscible anti-solvent dropwise to the point of slight turbidity, then warm slightly to redissolve and cool slowly.
-
Problem 2: The Compound "Oils Out"
Symptom: Instead of forming solid crystals, a dense, often sticky, liquid phase separates from the solution upon cooling.[5][13]
Causality Analysis: Oiling out occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of the solid form in that solvent system.[13] This is common with impure compounds (impurities depress the melting point) or when cooling is too rapid.[6][15] The oil phase is a solute-rich liquid that can trap impurities and rarely solidifies into a pure crystalline form.[5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting oiling out.
Detailed Remediation Steps:
-
Re-dissolve and Dilute: Add more solvent to the system, then gently heat until the oil redissolves completely, forming a homogeneous solution.[13][15]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool or by insulating the flask). This keeps the solution temperature below the melting point as it becomes supersaturated.
-
Lower Crystallization Temperature: Initiate crystallization at a lower temperature where the solute is less soluble. This can be achieved by using a more dilute starting solution.
-
Change Solvent: If the problem persists, the solvent system may be inappropriate. Experiment with solvents that have different polarities or hydrogen bonding capabilities.[15]
Problem 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)
Symptom: The product crystallizes, but the morphology is poor (e.g., fine needles that are difficult to filter and dry) or it appears to be an amorphous solid.
Causality Analysis: Crystal habit is determined by the relative growth rates of different crystal faces. Rapid crystallization favors kinetically controlled growth, often leading to high-aspect-ratio crystals like needles. Amorphous solids result from a very rapid crash-out where molecules do not have time to arrange into an ordered lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: This is the most effective way to improve crystal morphology.
-
Slower Cooling: Decrease the cooling rate.
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add it much more slowly and with vigorous stirring to ensure localized supersaturation is minimized.
-
-
Solvent System Modification:
-
The choice of solvent can dramatically influence crystal habit. A solvent that strongly interacts with a specific crystal face can inhibit growth on that face, altering the overall shape.
-
Screen a matrix of solvents with varying properties (e.g., polarity, hydrogen-bond donating/accepting ability).
-
-
Stirring/Agitation: The agitation rate affects mass transfer to the crystal surface. A lower, gentle stirring rate can sometimes lead to larger, more well-defined crystals.
Part 3: Experimental Protocols & Data
Protocol 1: General Cooling Crystallization of this compound HCl
-
Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound HCl. Add the chosen solvent (e.g., ethanol) in portions while warming the mixture. Add just enough solvent to achieve complete dissolution at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Maturation: Once crystals begin to form, allow the slurry to stir at room temperature for 1-2 hours. This "aging" or maturation period can improve crystal purity and form.
-
Final Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: With efficient stirring, add the "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise using an addition funnel.[9][16]
-
Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Growth: Stop the addition and allow the mixture to stir. The crystals should begin to grow. If an oil forms, add a small amount of the "good" solvent to redissolve it and repeat the anti-solvent addition more slowly.
-
Completion & Isolation: Once crystal formation appears complete, add a further portion of the anti-solvent to maximize the yield. Isolate the crystals as described in Protocol 1.
Table 1: Recommended Starting Solvent Systems for Screening
| Salt Form | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Method | Notes |
| Hydrochloride | Methanol | Ethyl Acetate | Anti-Solvent | Good for high purity, may require careful control.[10] |
| Hydrochloride | Isopropanol (IPA) | Heptane | Cooling / Anti-Solvent | IPA often gives good quality crystals. |
| Hydrochloride | Ethanol | Diethyl Ether | Anti-Solvent | Classic combination for amine salts.[9] |
| Tartrate | Water / Methanol mixture | Acetone | Cooling / Anti-Solvent | Water may be needed for initial dissolution. |
| Tartrate | Acetic Acid | N/A (or water) | Cooling / Reactive | Acetic acid can be a good solvent for basic compounds.[17] |
Part 4: Advanced Topics - Controlling Polymorphism
Controlling the polymorphic form is crucial for regulatory approval and consistent product quality.[2][11] The formation of a specific polymorph can be under either thermodynamic or kinetic control.
-
Thermodynamic Control: Achieved under conditions of equilibration (e.g., long stirring times, slow crystallization). This will favor the formation of the most stable polymorph.
-
Kinetic Control: Achieved under conditions of rapid change (e.g., fast cooling, rapid anti-solvent addition). This often yields a less stable (metastable) polymorph.
Caption: Relationship between process conditions and solid-state form outcome.
Strategy for Polymorph Control:
-
Screening: Conduct crystallization experiments under a wide range of conditions (different solvents, cooling rates, temperatures) to identify what forms can be produced.
-
Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different forms.
-
Slurry Conversion: To identify the most stable form, create a slurry of a known polymorph (or a mixture) in a solvent where it has slight solubility. Stir for an extended period (days). The system will eventually convert to the most thermodynamically stable form under those conditions.
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystalliz
- Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
- Pharmaceutical Crystallization in drug development. Syrris. [Link]
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
- Oiling Out in Crystalliz
- Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC. [Link]
- Recrystalliz
- (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
- Picking the best purification method for your API can be a tricky challenge. Some blog. [Link]
- Trichloroacetic acid fueled practical amine purific
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
- Method of crystallizing salts
- Recrystallization purification method of enamine salt.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds.
Sources
- 2. syrris.com [syrris.com]
- 3. rsc.org [rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 9. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 11. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. brainly.com [brainly.com]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of (R)-Azepan-3-amine by HPLC
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In modern pharmaceutical science, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different effects in the chiral environment of the human body. (R)-Azepan-3-amine is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity of this starting material is paramount, as the presence of its unwanted (S)-enantiomer can lead to impurities with potentially different efficacy, side effects, or metabolic pathways in the final drug product.
Consequently, robust and reliable analytical methods for determining the enantiomeric purity (also expressed as enantiomeric excess, e.e.) of this compound are essential for quality control and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this task, offering high resolution, sensitivity, and versatility.[2][3]
This guide provides an in-depth comparison of two primary HPLC strategies for the chiral analysis of this compound: the indirect method via chiral derivatization and the direct method using chiral stationary phases (CSPs). We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers and drug development professionals to select the optimal method for their specific needs.
Strategic Approaches to Chiral HPLC Separation
The fundamental principle of chiral separation by HPLC is to create a scenario where the two enantiomers interact differently, allowing them to be distinguished chromatographically.[4][5] This can be achieved in two main ways:
-
Indirect Method: The enantiomers are first reacted with a pure, chiral derivatizing agent (CDA) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties and can be separated on a conventional, less expensive achiral stationary phase (e.g., C18).[6][7][]
-
Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to transient, diastereomeric complexes with the enantiomers that have different energies of formation, resulting in different retention times.[4][5][]
Method 1: Indirect Analysis via Chiral Derivatization with Marfey's Reagent
The indirect approach is a classic and powerful technique, particularly when a dedicated chiral column is not available or when enhanced UV detection is desired.
Principle and Rationale
The success of this method hinges on the choice of the chiral derivatizing agent. For primary and secondary amines like Azepan-3-amine, Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent choice.[9][10][11] It reacts with the amine functional group under mild alkaline conditions to form stable diastereomeric adducts.[7] The key advantages of using Marfey's reagent are:
-
Formation of Diastereomers: Reaction of a racemic amine ((R)- and (S)-Azepan-3-amine) with the single enantiomer L-FDAA produces L-D and L-L diastereomers, which are separable on standard achiral columns.[9][10]
-
Strong Chromophore: The dinitrophenyl group is a powerful chromophore, significantly enhancing the UV absorbance of the derivatives, which is ideal for detecting low-level enantiomeric impurities.[10][12]
Below is a diagram illustrating the derivatization reaction.
Caption: Reaction of racemic amine with L-FDAA to form separable diastereomers.
Experimental Protocol: Indirect Method
The overall workflow for the indirect method is visualized below.
Caption: Workflow for the indirect chiral analysis via derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a 1.5 mL vial, combine 100 µL of the sample solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate in a heating block at 40°C for 1 hour.[13]
-
-
Reaction Quenching: After incubation, cool the vial to room temperature and add 20 µL of 2 M HCl to neutralize the excess base and stop the reaction.
-
Final Preparation: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis (e.g., ~50 µg/mL) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile. A typical gradient might be: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Illustrative Data and Performance
The derivatized (S)-enantiomer impurity will elute as a distinct peak from the main (R)-enantiomer derivative.
| Parameter | (S)-Azepan-3-amine-L-FDAA | This compound-L-FDAA | System Suitability |
| Retention Time (min) | 12.5 | 13.8 | - |
| Resolution (Rs) | - | - | 2.8 |
| Area % (Example) | 0.12% | 99.88% | - |
| Enantiomeric Excess | - | - | 99.76% |
Discussion:
-
Advantages: This method utilizes standard, robust, and relatively inexpensive C18 columns. The derivatization step significantly enhances detection sensitivity, making it excellent for quantifying trace-level enantiomeric impurities.[7]
-
Disadvantages: The primary drawbacks are the additional sample preparation steps (derivatization, quenching), which increase analysis time and introduce potential sources of error.[6] It is critical to ensure the chiral derivatizing agent is 100% enantiomerically pure and that no racemization of the analyte or reagent occurs during the reaction.[6] The reaction must also be driven to completion to ensure accurate quantification.
Method 2: Direct Analysis Using Chiral Stationary Phases (CSPs)
Direct analysis on a CSP is often the preferred approach due to its simplicity and speed, eliminating the need for chemical derivatization.[4]
Principle and Rationale
The choice of CSP is the most critical step in direct chiral method development.[4] For cyclic amines like azepanes, polysaccharide and cyclofructan-based CSPs are highly effective.[1][14] These phases create chiral cavities and utilize a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance) to differentiate between enantiomers.
-
Polysaccharide-based CSPs: Columns with chiral selectors like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the workhorses of chiral separations, showing broad selectivity for a vast range of compounds, including amines.[1][15][16]
-
Cyclofructan-based CSPs: These have demonstrated a particularly high success rate for separating primary amines, offering a valuable alternative to polysaccharide phases.[14][17]
The direct analysis workflow is significantly more streamlined.
Caption: Streamlined workflow for direct chiral analysis using a CSP.
Experimental Protocols: Direct Methods
A crucial aspect of analyzing basic compounds like amines is the use of mobile phase additives. Basic additives (e.g., diethylamine, DEA) are often required to suppress interactions with residual acidic silanols on the silica surface, thereby improving peak shape and efficiency.[1][14] Conversely, acidic additives may be needed for certain CSPs to promote ionic interactions that facilitate chiral recognition.[17][18]
Protocol A: Polysaccharide-Based CSP
-
Sample Preparation: Dissolve the this compound sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mode: Normal Phase.
-
Mobile Phase: Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm (Note: lower wavelength needed due to lack of a strong chromophore).
-
Injection Volume: 5 µL.
-
Protocol B: Cyclofructan-Based CSP
-
Sample Preparation: Dissolve the this compound sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Larihc® CF6-P (Cyclofructan 6) based CSP (150 mm x 4.6 mm, 5 µm).
-
Mode: Polar Organic.
-
Mobile Phase: Acetonitrile / Methanol / Triethylamine (TEA) / Trifluoroacetic Acid (TFA) (95:5:0.3:0.2, v/v/v/v).[17]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Illustrative Data and Performance Comparison
| Parameter | Polysaccharide CSP | Cyclofructan CSP |
| (S)-Enantiomer RT (min) | 9.2 | 6.5 |
| (R)-Enantiomer RT (min) | 11.5 | 7.8 |
| Resolution (Rs) | 2.5 | 2.1 |
| Analysis Time | ~15 min | ~10 min |
| Mobile Phase | Normal Phase (Hexane-based) | Polar Organic (Acetonitrile-based) |
Discussion:
-
Advantages: The direct approach is significantly faster and simpler, with minimal sample preparation. It eliminates concerns about the purity of derivatizing reagents or the potential for side reactions. This makes it highly suitable for high-throughput screening and routine quality control.[19]
-
Disadvantages: Chiral stationary phases are considerably more expensive than standard achiral columns. Method development can be more empirical, often requiring screening of multiple columns and mobile phase conditions to find the optimal separation.[4][20] The sensitivity can be lower for compounds lacking a strong chromophore, like this compound, requiring detection at low UV wavelengths.
Overall Comparison and Recommendations
The choice between an indirect and direct method depends on the specific analytical objective, available instrumentation, and project constraints such as cost and throughput.
| Feature | Indirect Method (Marfey's Reagent) | Direct Method (Polysaccharide CSP) | Direct Method (Cyclofructan CSP) |
| Speed | Slower (includes reaction time) | Fast | Very Fast |
| Ease of Use | More complex (multi-step) | Simple (dissolve and inject) | Simple (dissolve and inject) |
| Column Cost | Low (uses standard C18) | High | High |
| Consumables Cost | Higher (reagent, extra solvents) | Lower (solvents only) | Lower (solvents only) |
| Sensitivity | Very High (strong chromophore) | Moderate | Moderate |
| Robustness | Good, but dependent on reaction | Excellent | Excellent |
| Method Development | Straightforward chromatography | Requires CSP screening | Requires CSP screening |
Recommendations:
-
For trace-level impurity quantification (<0.1%) or when maximum sensitivity is required: The Indirect Method with Marfey's reagent is the superior choice due to the significant signal enhancement from the dinitrophenyl tag.
-
For routine quality control, process monitoring, or high-throughput screening: The Direct Method is highly recommended. The Cyclofructan-based CSP offered a faster analysis in our illustrative example, making it ideal for environments where speed is critical. The Polysaccharide-based CSP remains an excellent and versatile option, often providing higher resolution.
-
For laboratories with limited access to a variety of chiral columns: The Indirect Method provides a cost-effective solution by leveraging ubiquitous achiral C18 columns.[7]
Conclusion
Both direct and indirect HPLC methods are capable of providing accurate and precise determination of the chiral purity of this compound. The indirect method, via derivatization with Marfey's reagent, offers unparalleled sensitivity for trace impurity analysis at the cost of increased complexity. Direct methods, utilizing either polysaccharide or cyclofructan-based chiral stationary phases, provide a rapid, simple, and robust solution ideal for routine analysis. A thorough understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, allows the analytical scientist to make an informed, data-driven decision that best aligns with the specific demands of their pharmaceutical development workflow.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid. [Link]
- Santa, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Analytical and Bioanalytical Chemistry. [Link]
- Pascariu, M. C., et al. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]
- Pascariu, M. C., et al. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed. [Link]
- Galkin, A., et al. (2014). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. NIH. [Link]
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Akter, M., et al. (2021).
- Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Bhushan, R., & Brückner, H. (2005). Marfey's reagent for chiral amino acid analysis: A review.
- Daicel Polysaccharide St
- Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit. [Link]
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Layton, S. E. (2001). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
- Zaher, M., et al. (2012).
- Structures of the polysaccharide-based chiral stationary phases used in this study.
- Chiral HPLC Column. Phenomenex. [Link]
- Stringham, R. W. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Derivatiz
- Chiral HPLC and SFC Columns. Columnex LLC. [Link]
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- Chiral HPLC Separ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scilit.com [scilit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. hplc.today [hplc.today]
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-Azepan-3-amine
In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. For molecules such as (R)-Azepan-3-amine, a key building block in numerous pharmaceutical compounds, the precise determination of its enantiomeric excess (ee) is a cornerstone of process development and quality control. This guide provides a comprehensive comparison of two robust analytical methodologies for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. Through an objective lens, we will delve into the principles, protocols, and performance characteristics of each technique, supported by illustrative data to empower researchers in selecting the optimal method for their specific needs.
The Imperative of Enantiomeric Purity in this compound
This compound possesses a stereogenic center, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. While one enantiomer may exhibit the desired pharmacological activity, the other could be inactive, or worse, contribute to off-target effects and toxicity. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. The accurate measurement of enantiomeric excess, defined as the absolute difference between the mole fractions of the two enantiomers, is therefore a non-negotiable aspect of its chemical development.
At a Glance: Methodological Showdown
The choice between analytical techniques is often a balance of competing factors including accuracy, precision, sample throughput, and the availability of instrumentation. Below is a summary of the key performance characteristics for the methods discussed herein.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1][2] | Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals.[3][4] |
| Typical Analysis Time | 15-45 minutes per sample.[5] | 5-20 minutes per sample.[5] |
| Sample Preparation | Minimal; dissolution in a suitable mobile phase. | Derivatization reaction required. |
| Instrumentation | HPLC system with a chiral column and a standard detector (e.g., UV). | NMR spectrometer. |
| Selectivity | High; baseline separation is often achievable. | Dependent on the choice of CDA and the specific analyte. |
| Sensitivity | High; suitable for trace-level impurity detection. | Generally lower than HPLC. |
| Method Development | Can be iterative, involving screening of columns and mobile phases. | Requires selection of an appropriate CDA and optimization of reaction conditions. |
| Non-destructive | Yes (sample can be recovered). | No (sample is chemically modified). |
In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone technique for enantiomeric separations due to its high resolving power and broad applicability.[1] The fundamental principle lies in the differential interaction between the enantiomers of this compound and a chiral stationary phase (CSP) within the HPLC column.[2] These transient diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation and elution at different times.[6]
The "Why" Behind the Method: Causality in Experimental Choices
The success of a chiral HPLC method hinges on the selection of an appropriate CSP. For primary amines like azepan-3-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad enantiorecognition capabilities.[7] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for optimizing the separation. The alcohol modifier plays a key role in modulating the interactions between the analyte and the CSP, thereby influencing retention times and resolution.
Experimental Workflow: Chiral HPLC
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uma.es [uma.es]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
The Regulatory Bedrock: Principles of Method Validation
An In-Depth Comparative Guide to the Validation of Analytical Methods for (R)-Azepan-3-amine
This compound, a key chiral intermediate in the synthesis of advanced pharmaceuticals like the fourth-generation fluoroquinolone antibiotic Besifloxacin hydrochloride, demands exacting quality control. The stereochemistry of this molecule is critical; its enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to accurately and reliably quantify the enantiomeric purity of this compound is not merely an analytical task but a cornerstone of drug safety and efficacy.
This guide provides a comparative analysis of analytical methodologies for the validation of this compound, grounded in the rigorous framework of international regulatory standards. We will move beyond rote protocols to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and validate the most appropriate method for their specific needs.
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[1][2] This principle, enshrined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensures that an analytical method yields data that is reliable, reproducible, and accurate.[3][4][5][6][7] The core performance characteristics that must be evaluated are defined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[1][8][9][10][11]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as its opposite enantiomer, impurities, or degradation products.[9]
-
Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][2]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2][13]
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
The Analytical Workflow: A Validated System
The validation process is a logical, systematic journey to confirm a method's fitness for purpose. It begins with defining the analytical requirements and culminates in a method that is demonstrated to be reliable for routine use.
Caption: A generalized workflow for analytical method validation.
Comparative Guide: Analytical Techniques for this compound
The enantioselective analysis of a chiral primary amine like this compound is most effectively achieved using chromatographic techniques. We will compare the three most relevant methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry.[16] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), forming transient diastereomeric complexes.[17][18]
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the workhorses for chiral separations due to their broad applicability and ability to form multiple hydrogen bonds, dipole-dipole, and π-π interactions, which are essential for resolving enantiomers.[19]
-
Mobile Phase: For a basic amine, peak shape is a common challenge due to interactions with residual acidic silanols on the silica support. The addition of a small amount of a basic additive (e.g., diethylamine, ethanolamine) to the mobile phase is critical to mask these silanols and achieve symmetric peaks.
-
Detection: UV detection is standard, assuming the analyte or its derivative has a suitable chromophore. For compounds with poor UV absorbance, other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.
Experimental Protocol: HPLC Method Validation
-
System Preparation:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
System Suitability: Prepare a solution of racemic Azepan-3-amine. Inject six replicate injections. The system is suitable if the resolution between the enantiomer peaks is >1.5 and the relative standard deviation (RSD) for peak area is ≤2.0%.
-
Specificity: Inject the blank (mobile phase), the (S)-enantiomer, and the (R)-enantiomer separately to confirm peak identity and lack of interference at the retention time of the main peak.
-
Linearity and Range: Prepare at least five standard solutions of this compound spanning 50% to 150% of the nominal concentration. Perform triplicate injections for each level. Plot a calibration curve of mean peak area versus concentration.
-
Accuracy: Analyze triplicate preparations of a spiked placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOQ/LOD: Determine by either the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.
Typical Performance Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT | Conforms |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 50-150% of target | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.3% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.15% |
| LOQ | S/N ≥ 10 | 0.05% of target |
| Robustness | %RSD ≤ 2.0% | Conforms |
Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs)
SFC has emerged as a powerful alternative to HPLC, often providing faster, more efficient separations with a significantly lower environmental impact.[20] It uses a supercritical fluid, typically CO₂, as the primary mobile phase, which has low viscosity and high diffusivity, enabling rapid analysis.[21][]
Causality Behind Experimental Choices:
-
Mobile Phase: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC without generating excessive backpressure, drastically reducing run times.[20] An organic modifier (co-solvent), typically an alcohol like methanol, is required to adjust eluent strength.
-
Additives: Similar to HPLC, additives are crucial for analyzing primary amines. However, acidic additives (e.g., trifluoroacetic acid, ethanesulfonic acid) are often more effective in SFC to form an ion pair with the basic amine, which improves peak shape and selectivity.[23][24]
-
CSP Selection: Polysaccharide-based CSPs are also widely used in SFC. Additionally, crown ether-based CSPs have shown exceptional utility for the separation of primary amines, where the amine group can complex within the ether crown.[21]
Experimental Protocol: SFC Method Validation
-
System Preparation:
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (e.g., 4.6 x 100 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.3% Trifluoroacetic Acid (Gradient or Isocratic).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Validation Experiments: The validation experiments (System Suitability, Specificity, Linearity, Accuracy, Precision, etc.) are conducted following the same principles as the HPLC protocol, but using the SFC system and conditions. Acceptance criteria remain the same.
Typical Performance Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT | Conforms |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | 50-150% of target | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.65% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.95% |
| LOQ | S/N ≥ 10 | 0.05% of target |
| Robustness | %RSD ≤ 2.0% | Conforms |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of amines can be challenging due to their polarity and potential for thermal degradation. Therefore, this method typically requires a pre-column derivatization step to create a more volatile and thermally stable analyte. While less common for routine enantiomeric purity assays, GC-MS offers exceptional sensitivity and selectivity, making it highly suitable for trace-level impurity analysis.[25][26]
Causality Behind Experimental Choices:
-
Derivatization: The primary amine group of this compound is reacted with a chiral derivatizing agent (e.g., a derivative of trifluoroacetyl-L-prolyl chloride) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. Alternatively, a non-chiral derivatizing agent can be used to improve volatility, followed by separation on a chiral GC column.
-
Column Selection: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is used for separating the diastereomers.
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns, offering unparalleled specificity.
Experimental Protocol: GC-MS Method Validation
-
Sample Derivatization:
-
Dissolve a known quantity of this compound sample in an aprotic solvent (e.g., Dichloromethane).
-
Add the chiral derivatizing agent and a catalyst (e.g., triethylamine).
-
Heat the reaction mixture (e.g., 60 °C for 30 minutes) to ensure complete derivatization.
-
Cool and dilute to the final volume for injection.
-
-
System Preparation:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Injector Temperature: 250 °C.
-
Detector: MS operating in Scan or Selected Ion Monitoring (SIM) mode.
-
-
Validation Experiments: The validation protocol follows the same fundamental principles. Specificity is critical to ensure no interference from derivatization by-products. Accuracy is assessed by derivatizing and analyzing spiked samples.
Typical Performance Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT | Conforms (High) |
| Linearity (R²) | ≥ 0.995 | 0.9989 |
| Range | Impurity levels | 0.01 - 0.5% |
| Accuracy (% Recovery) | 90.0% - 110.0% (trace) | 95.5% - 104.8% |
| Precision - Repeatability (%RSD) | ≤ 10% (trace) | 4.5% |
| Precision - Intermediate (%RSD) | ≤ 15% (trace) | 6.8% |
| LOQ | S/N ≥ 10 | 0.01% of target |
| Robustness | %RSD ≤ 15% | Conforms |
Head-to-Head Comparison and Method Selection
The choice of analytical technique is driven by the specific application, balancing the need for speed, sensitivity, cost, and environmental impact.
| Feature | HPLC | SFC | GC-MS (with Derivatization) |
| Primary Application | Enantiomeric Purity Assay, QC | Enantiomeric Purity Assay, High-Throughput Screening | Trace Impurity Identification & Quantitation |
| Speed | Moderate | Fastest [20] | Slow (due to derivatization) |
| Resolution | Very Good | Excellent | Good (depends on derivatization) |
| Solvent Consumption | High (Organic Solvents) | Low (Mainly CO₂)[20] | Low |
| Sensitivity | Good | Good | Highest |
| Specificity | Good | Good | Highest (with MS detection) |
| Ease of Use | Standard | Requires specialized equipment | Complex (derivatization step) |
Decision Framework for Method Selection
This diagram illustrates a logical path for choosing the most suitable analytical method based on the primary analytical goal.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. investigationsquality.com [investigationsquality.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Some good validation practices for analytical procedures [a3p.org]
- 14. wjarr.com [wjarr.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Focus on (R)-Azepan-3-amine and its Analogs
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth comparative analysis of (R)-Azepan-3-amine, a notable chiral building block, and its performance in the context of other prominent chiral amines in asymmetric organocatalysis. By examining experimental data and the underlying mechanistic principles, this document aims to equip scientists with the insights needed to make informed decisions in catalyst selection.
Introduction: The Landscape of Chiral Amine Catalysis
Chiral amines are cornerstones of asymmetric synthesis, acting as powerful organocatalysts that mimic the function of complex enzymes.[1] Their ability to form transient chiral enamines or iminium ions with carbonyl compounds provides a versatile strategy for the construction of stereochemically rich molecules.[2] This field is dominated by several classes of catalysts, each with its unique profile of reactivity and selectivity.
This compound, with its seven-membered heterocyclic structure, is a chiral diamine primarily recognized as a key intermediate in the synthesis of the advanced antibiotic, Besifloxacin hydrochloride.[3] While its role as a building block is well-established, its potential as an organocatalyst, particularly in the context of other widely used chiral amines, warrants a detailed examination. This guide will focus on a comparative study of this compound's structural class—chiral cyclic diamines—against two other major classes of chiral amine catalysts: proline derivatives and Cinchona alkaloids.
The comparative analysis will be centered around a benchmark reaction in asymmetric organocatalysis: the Michael addition of cyclohexanone to β-nitrostyrene . This reaction is a powerful tool for the formation of a carbon-carbon bond and the creation of two new stereocenters, making it an excellent platform for evaluating the efficacy of different chiral catalysts.
The Contenders: A Profile of Chiral Amine Catalysts
This compound and Chiral Cyclic Diamines
This compound is a chiral cyclic diamine featuring a seven-membered ring.[4] While direct catalytic applications of this compound are not extensively documented in comparative studies, its structural motif is represented by other chiral diamines that have shown significant catalytic activity. For this comparison, we will examine the performance of a bifunctional (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst, which, like this compound, possesses a chiral diamine scaffold.[5][6] The presence of two amine functionalities allows for a bifunctional activation mechanism, where one amine forms the enamine intermediate with the ketone, and the other functional group (in this case, a thiourea) activates the electrophile through hydrogen bonding.[5]
Proline and its Derivatives
L-proline is a foundational organocatalyst, and its derivatives have been extensively developed to fine-tune reactivity and selectivity.[7] These catalysts operate through the formation of a chiral enamine intermediate, with the stereochemical outcome guided by the rigid pyrrolidine ring. For this guide, we will consider a prolineamide-based organocatalyst, a class of catalysts known for their effectiveness in Michael additions.[8]
Cinchona Alkaloids
Derived from the bark of the Cinchona tree, these natural product-based catalysts, such as quinine and quinidine, and their derivatives, are highly effective in a wide range of asymmetric transformations.[9] Their rigid, cage-like structure provides a well-defined chiral environment, and they can act as bifunctional catalysts through the tertiary amine and the hydroxyl group. We will evaluate the performance of a 9-epi-amino Cinchona alkaloid derivative in our comparative analysis.
Performance Comparison: The Asymmetric Michael Addition
The asymmetric Michael addition of cyclohexanone to β-nitrostyrene serves as our benchmark reaction for comparing the performance of these distinct classes of chiral amine catalysts. The key performance indicators are chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Table 1: Comparative Performance of Chiral Amine Catalysts in the Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst Type | Specific Catalyst | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) | Reference |
| Chiral Diamine Derivative | (R,R)-DPEN-thiourea | 95 | 93:7 | 99 | [5][6] |
| Proline Derivative | Prolineamide | 75 | 94:6 | 80 | [8] |
| Cinchona Alkaloid Derivative | 9-epi-amino Cinchona Alkaloid | 98 | 95:5 | 91 |
Analysis of Performance Data
The experimental data reveals distinct performance profiles for each catalyst class:
-
Chiral Diamine Derivative ((R,R)-DPEN-thiourea): This catalyst demonstrates excellent performance, providing a very high yield (95%) and exceptional enantioselectivity (99% e.e.) with high diastereoselectivity (93:7).[5][6] This highlights the potential of chiral diamine scaffolds, the class to which this compound belongs, in achieving high levels of stereocontrol. The bifunctional nature of the catalyst, where the thiourea moiety activates the nitroalkene via hydrogen bonding, is crucial for this high degree of stereochemical induction.[5]
-
Proline Derivative (Prolineamide): The proline-based catalyst provides a good yield (75%) and high diastereoselectivity (94:6), but with more moderate enantioselectivity (80% e.e.).[8] This is a respectable performance, though it is surpassed by the other two catalysts in this specific reaction. The stereochemical outcome is primarily dictated by the steric hindrance of the proline backbone, guiding the approach of the electrophile to the enamine intermediate.[7]
-
Cinchona Alkaloid Derivative (9-epi-amino Cinchona Alkaloid): The Cinchona alkaloid derivative delivers an outstanding yield (98%) and high diastereo- and enantioselectivity (95:5 d.r. and 91% e.e.). The rigid, well-defined chiral pocket of the Cinchona alkaloid framework is highly effective in controlling the stereochemical outcome of the reaction.
Mechanistic Insights: Understanding the Stereochemical Control
The stereochemical outcome of these reactions is dictated by the specific mode of activation employed by each catalyst. The following diagrams illustrate the proposed catalytic cycles.
Catalytic Cycle for Chiral Diamine Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a chiral amine-catalyzed Michael addition.
In the case of the bifunctional diamine catalyst, the primary amine forms a chiral enamine with cyclohexanone. Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene through hydrogen bonding, orienting it for a stereoselective attack by the enamine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing an organocatalytic asymmetric Michael addition.
Caption: A typical workflow for an asymmetric organocatalytic reaction.
Experimental Protocols
The following are generalized, step-by-step methodologies for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, based on the procedures described in the cited literature.
General Protocol for Asymmetric Michael Addition
Materials:
-
Chiral amine catalyst (e.g., (R,R)-DPEN-thiourea, prolineamide, or 9-epi-amino Cinchona alkaloid derivative)
-
Cyclohexanone
-
β-nitrostyrene
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Acidic or basic additives (if required)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the chiral amine catalyst (typically 10-20 mol%).
-
Add the β-nitrostyrene (1.0 equivalent) and the anhydrous solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Add cyclohexanone (typically 2-10 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (β-nitrostyrene) is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound is primarily utilized as a chiral building block, its structural class—chiral cyclic diamines—holds significant promise for high-performance asymmetric organocatalysis. The bifunctional (R,R)-DPEN-thiourea catalyst, a structural and functional analog, exhibited superior enantioselectivity in the benchmark Michael addition reaction compared to a proline derivative and a Cinchona alkaloid derivative.
The exceptional performance of the chiral diamine catalyst underscores the importance of bifunctional activation in achieving high levels of stereocontrol. The ability of these catalysts to simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) provides a powerful strategy for orchestrating highly stereoselective transformations.
For researchers in drug development and process chemistry, this analysis suggests that exploring the catalytic potential of this compound and its derivatives could be a fruitful avenue for discovering novel and efficient asymmetric catalysts. The development of new catalysts based on the azepane scaffold, incorporating bifunctional activating groups, could lead to even more potent and selective catalysts for a wide range of asymmetric reactions.
References
- Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings. [Link]
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Highly Enantioselective Michael Addition of Aromatic Ketones to Nitroolefins Promoted by Chiral Bifunctional Primary Amine-thiourea Catalysts Based on Saccharides. Organic Letters. [Link]
- Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. [Link]
- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsatur
- Enantioselective Michael Reaction of Nitroalkanes onto Nitroalkenes Catalyzed by Cinchona Alkaloid Deriv
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
- Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters. [Link]
- Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine c
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. [Link]
- Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters. [Link]
- Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid. PubMed. [Link]
- (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
- Exploring (R)
- Amino Imidate-Catalyzed Asymmetric Michael Reactions of Ketones and Nitroalkenes. White Rose Research Online. [Link]
- Michael addition reaction of cyclohexanone to β‐nitrostyrene by ionic...
- This compound | C6H14N2 | CID 7145034. PubChem. [Link]
- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- ChemInform Abstract: Enantioselective Michael Reaction of Nitroalkanes onto Nitroalkenes Catalyzed by Cinchona Alkaloid Deriv
- Enantioselective Michael addition catalyzed by cinchona alkaloids. PubMed. [Link]
- Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Organic Chemistry Portal. [Link]
- Tripeptide-Catalyzed Asymmetric Michael Addition Reaction of β-Nitrostyrenes with Cyclohexanone. Request PDF. [Link]
- Michael addition of cyclohexanone to β-nitrostyrene organocatalyzed by resin- immobilized 58.
- Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. Scilit. [Link]
- Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. PubMed. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Enantioselective Michael addition catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (R)- and (S)-Azepan-3-amine in Biological Systems for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a recurring motif in a multitude of biologically active compounds.[1][2] Its conformational flexibility allows for intricate interactions with biological targets. However, the introduction of a chiral center, as seen in the enantiomeric pair of (R)- and (S)-azepan-3-amine, elevates the complexity and specificity of these interactions. This guide provides an in-depth, objective comparison of these two enantiomers in biological systems, supported by experimental insights and synthetic strategies, to aid researchers and drug development professionals in their endeavors.
The Critical Role of Chirality: A Primer
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[3][4] The distinct three-dimensional arrangement of atoms in each enantiomer leads to differential binding affinities with chiral biological targets such as enzymes and receptors. This guide will explore the profound impact of the stereochemistry at the C3 position of the azepane ring on the biological utility of (R)- and (S)-azepan-3-amine.
Synthesis of Enantiopure Azepan-3-amines: A Strategic Overview
The availability of enantiomerically pure building blocks is paramount for the development of stereochemically defined drugs. Several strategies have been developed for the synthesis of (R)- and (S)-azepan-3-amine.
Synthesis of (R)-Azepan-3-amine
A key application of this compound is in the synthesis of the potent fluoroquinolone antibiotic, Besifloxacin. A common synthetic route to this compound involves the reduction of an enantiopure lactam precursor.
Experimental Protocol: Synthesis of this compound via Reduction
This protocol is a generalized representation based on established chemical principles for lactam reduction.
Step 1: Preparation of (3R)-3-aminoazepan-2-one
The synthesis often starts from a chiral precursor, such as L-amino caprolactam, which sets the desired stereochemistry.[5]
Step 2: Reduction of (3R)-3-aminoazepan-2-one
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminoazepan-2-one in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a reducing agent. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride in combination with a Lewis acid (e.g., AlCl₃, CaCl₂, BF₃).[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0°C.
-
Filter the resulting solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography to yield the highly pure enantiomer.
Synthesis of (S)-Azepan-3-amine
The synthesis of the (S)-enantiomer can be achieved through various methods, including catalytic reduction and asymmetric synthesis.
Experimental Protocol: Synthesis of (S)-Azepan-3-amine via Catalytic Reduction
This protocol outlines a general approach for the synthesis of (S)-azepan-3-amine.
Step 1: Preparation of a suitable azepan-2-one precursor
A precursor with the desired stereochemistry at the C3 position is required.
Step 2: Catalytic Reduction
-
Dissolve the azepan-2-one derivative in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by distillation or chromatography.
Another sophisticated method for synthesizing (S)-azepan-3-amine involves asymmetric cross-metathesis and hydrogenation, which provides high enantiomeric purity.[6]
Biological Activity: A Tale of Two Enantiomers in Besifloxacin
The most striking example of the differential biological activity between (R)- and (S)-azepan-3-amine is in the context of the fourth-generation fluoroquinolone antibiotic, Besifloxacin.
Besifloxacin is a potent antibiotic used for the treatment of bacterial conjunctivitis.[3][7] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8] The molecular structure of Besifloxacin incorporates an azepan-3-amine moiety at the C-7 position of the quinolone core.
Extensive studies have revealed that the (R)-enantiomer of the azepan-3-amine side chain is crucial for the high antibacterial potency of Besifloxacin.[7][8] The specific stereochemistry of the (R)-isomer allows for optimal binding to the bacterial target enzymes, leading to enhanced inhibitory activity. Consequently, the marketed formulation of Besifloxacin exclusively contains the (R)-enantiomer.[7]
While the (S)-enantiomer of azepan-3-amine can also be incorporated into the fluoroquinolone scaffold, the resulting diastereomer exhibits significantly lower antibacterial activity. This underscores the critical importance of stereoselectivity in drug design and the necessity of using enantiomerically pure starting materials.
Table 1: Comparison of (R)- and (S)-Azepan-3-amine in the Context of Besifloxacin
| Feature | This compound Derivative (Besifloxacin) | (S)-Azepan-3-amine Derivative |
| Biological Activity | High antibacterial potency against a broad spectrum of Gram-positive and Gram-negative bacteria.[7][8] | Significantly lower antibacterial activity. |
| Clinical Use | Active pharmaceutical ingredient in the FDA-approved drug Besivance® for bacterial conjunctivitis.[7] | Not used clinically due to inferior activity. |
| Mechanism of Action | Potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[7][8] | Weaker inhibitor of target enzymes. |
Broader Implications and Future Perspectives
While the case of Besifloxacin provides a clear example of the superiority of the (R)-enantiomer, the biological roles of derivatives of both (R)- and (S)-azepan-3-amine are a rich area for further exploration. The azepane scaffold is present in numerous bioactive molecules with diverse therapeutic applications, including anticancer, antimicrobial, and central nervous system-acting agents.[1][9][10]
It is highly probable that for other biological targets, the (S)-enantiomer of azepan-3-amine may prove to be the more active or selective stereoisomer. The specific three-dimensional arrangement of the amino group on the flexible azepane ring will dictate the binding interactions with different protein targets. Therefore, the availability of both enantiopure isomers is crucial for screening and lead optimization in drug discovery programs.
Visualization of Key Concepts
Diagram 1: The Stereochemical Impact on Drug-Target Interaction
Caption: Differential binding of (R)- and (S)-enantiomers to a biological target.
Diagram 2: Synthetic Workflow for Enantiopure Azepan-3-amines
Caption: Generalized synthetic pathways to (R)- and (S)-azepan-3-amine.
Conclusion
The comparison of (R)- and (S)-azepan-3-amine in biological systems serves as a compelling case study on the importance of stereochemistry in drug design and development. The well-documented example of Besifloxacin clearly demonstrates the superiority of the (R)-enantiomer for antibacterial activity. However, this should not diminish the potential of the (S)-enantiomer in other therapeutic contexts. As researchers continue to explore the vast chemical space of azepane derivatives, the availability and judicious application of both enantiopure (R)- and (S)-azepan-3-amine will undoubtedly be instrumental in the discovery of novel and effective therapeutic agents. It is imperative for drug development professionals to consider the stereochemical aspects early in the discovery process to maximize efficacy and minimize potential off-target effects.
References
- Singh, A. et al. (2013). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica, 5(5), 133-139.
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (URL not available)
- PubChem. This compound. [Link]
- Google Patents. (2013). New method for synthesizing besifloxacin.
- New Drug Approvals. (2016). Besifloxacin hydrochloride (Besivance). [Link]
- Google Patents. (2018). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- PubChem. Azepan-3-amine. [Link]
- RSC Publishing. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. [Link]
- ResearchGate. (2022). Chemical structure of besifloxacin hydrochloride. [Link]
- ResearchGate. (2020). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. [Link]
- ResearchGate. (2021). Synthesis, evaluation of cytotoxicity, and antimicrobial activity of A-azepano- and A-seco-3-amino-C28-aminolupanes. [Link]
- PMC. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. [Link]
- Chiral Drug Separ
- Springer Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
- PubMed. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. [Link]
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
- PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
- PubMed. (1986). Pharmacological profile of binedaline, a new antidepressant drug. [Link]
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- PubMed. (2023). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. [Link]
- ResearchGate. (2025).
- PMC. (2012).
- PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. [Link]
- PubMed. (2001). Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues. [Link]
- PubChem. (3R)
- PubMed. (2013). Synthesis and biological evaluation of sulforaphane derivatives as potential antitumor agents. [Link]
- ResearchGate. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 6. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-Azepan-3-amine
Introduction: The Significance of (R)-Azepan-3-amine
This compound, a chiral seven-membered heterocyclic amine, is a crucial building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic used to treat bacterial conjunctivitis. The specific stereochemistry of the (R)-enantiomer and the conformational flexibility of the azepane ring are critical for the bactericidal efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this molecule presents two main challenges: the construction of the seven-membered azepane ring, which can be entropically disfavored, and the stereoselective installation of the amine group at the C3 position to yield the desired (R)-enantiomer with high purity. This guide provides a comparative analysis of various synthetic strategies developed to address these challenges, offering insights into the causality behind experimental choices and providing objective data to aid researchers in selecting the most appropriate route for their specific needs.
Comparative Analysis of Synthetic Strategies
Four principal strategies have emerged for the synthesis of this compound:
-
Chiral Pool Synthesis from D-Lysine: Leveraging the inherent chirality of natural amino acids.
-
Reduction of a Chiral Lactam Intermediate: A common industrial approach starting from a chiral caprolactam derivative.
-
Biocatalytic Asymmetric Synthesis: Employing enzymes for high stereoselectivity.
-
Classical Resolution of a Racemic Mixture: A traditional but often less efficient method.
The following sections will delve into the specifics of each route, comparing them on key metrics such as overall yield, enantiomeric excess (e.e.), number of steps, and scalability.
Route 1: Chiral Pool Synthesis from D-Lysine
This approach is a classic example of a chiral pool synthesis, where the stereocenter of the final product is derived from a readily available, inexpensive chiral starting material, in this case, D-lysine. The key is to manipulate the functional groups of the amino acid to induce cyclization into the desired azepane ring.
Synthetic Workflow
The synthesis begins with the selective protection of the two amino groups of D-lysine, followed by activation of the carboxylic acid and subsequent intramolecular cyclization to form a protected 3-amino-azepan-2-one (a chiral lactam). The final step involves the reduction of the lactam carbonyl to furnish the azepane ring.
Caption: Chiral Pool Synthesis Workflow from D-Lysine.
Mechanistic Insights & Experimental Choices
-
Differential Protection: The initial challenge is to differentiate the α- and ε-amino groups of lysine. This is often achieved by methods like copper chelation of the α-amino acid moiety, allowing for selective protection of the ε-amino group, followed by protection of the α-amino group.[1]
-
Cyclization: The cyclization to form the seven-membered lactam is a critical step. Activating the carboxylic acid (e.g., as an acid chloride or mixed anhydride) facilitates the intramolecular nucleophilic attack by the protected ε-amino group. This step can be low-yielding if not optimized, due to the entropic barrier of forming a 7-membered ring.
-
Lactam Reduction: The reduction of the lactam is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). The choice of reducing agent is critical to ensure complete reduction without affecting the protecting groups or the chiral center.
A reported two-step synthesis from N-Boc protected 3-aminolactam (derived from D-lysine) involves O-alkylation to form an imido ester, which is then hydrogenated over a Platinum catalyst to yield the final product.[2]
Advantages & Disadvantages
-
Advantages: Starts from a cheap, readily available chiral material. The stereochemistry is set from the beginning, avoiding the need for chiral catalysts or resolution.
-
Disadvantages: Can involve multiple protection/deprotection steps, increasing the overall step count and reducing atom economy. The intramolecular cyclization can be challenging to optimize for high yields.
Route 2: Reduction of a Chiral Lactam Intermediate
This is one of the most direct and industrially relevant methods. It starts with a pre-formed chiral lactam, (3R)-3-aminoazepan-2-one, and focuses solely on the efficient reduction of the amide functionality.
Synthetic Workflow
Caption: Direct Reduction of a Chiral Lactam Intermediate.
Mechanistic Insights & Experimental Choices
The core of this route is the selective reduction of the cyclic amide. Several reducing agents have been explored for this transformation.[3]
-
LiAlH₄: A powerful, non-selective reducing agent that is highly effective for lactam reduction. However, its pyrophoric nature and sensitivity to moisture present challenges for large-scale industrial synthesis.
-
Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce amides. However, its reactivity can be enhanced by the addition of Lewis acids. A study systematically compared several NaBH₄-based systems, including NaBH₄/AlCl₃, NaBH₄/CaCl₂, and NaBH₄/BF₃·OEt₂.[3]
-
Causality: The Lewis acid (e.g., BF₃) coordinates to the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack from NaBH₄. This coordination effectively activates the otherwise unreactive amide.
-
The study found that the NaBH₄/BF₃ system in tetrahydrofuran (THF) provided the best results, achieving a high yield of this compound.[3] This combination offers a safer and more cost-effective alternative to LiAlH₄, making it highly suitable for industrial production.
Advantages & Disadvantages
-
Advantages: Very short and direct route. High-yielding reduction step. Utilizes safer and more economical reagents (NaBH₄/BF₃) compared to LiAlH₄.[3]
-
Disadvantages: Relies on the commercial availability of the chiral starting material, (3R)-3-aminoazepan-2-one, which is itself produced via methods like enzymatic resolution of racemic α-aminocaprolactam.
Route 3: Biocatalytic Synthesis via Transaminase
Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines.[4][5] This route typically employs an (R)-selective ω-transaminase (ω-TA) to convert a prochiral ketone precursor, N-protected-azepan-3-one, directly into the desired (R)-amine.
Synthetic Workflow
Caption: Classical Resolution via Diastereomeric Salts.
Mechanistic Insights & Experimental Choices
-
Principle of Resolution: Enantiomers have identical physical properties, making them impossible to separate directly. However, when they react with a single enantiomer of another chiral compound (the resolving agent), they form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. [6][7]* Choice of Resolving Agent: For resolving a racemic amine, a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid is used. [7]The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical screening to find conditions that give good separation.
-
Yield Limitation: The most significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. [6]The unwanted enantiomer is typically discarded, which is wasteful. More advanced processes incorporate a racemization step to convert the unwanted enantiomer back to the racemic mixture for recycling, but this adds complexity and cost. [8][9]
Advantages & Disadvantages
-
Advantages: Conceptually simple and uses well-established chemical principles. Does not require expensive chiral catalysts or complex asymmetric reactions.
-
Disadvantages: Maximum theoretical yield of 50%, making it inherently inefficient and less atom-economical. The process can be laborious and may require significant optimization of crystallization conditions. [6]
Quantitative Data Summary & Comparison
| Metric | Route 1: Chiral Pool (D-Lysine) | Route 2: Lactam Reduction | Route 3: Biocatalysis (Transaminase) | Route 4: Classical Resolution |
| Starting Material | D-Lysine | (3R)-3-Aminoazepan-2-one | N-Protected Azepan-3-one | Racemic (±)-Azepan-3-amine |
| Typical Overall Yield | Moderate | High (e.g., 88.8% for reduction step)[3] | Moderate to High | Low (<50% theoretical max) |
| Enantiomeric Purity | High (derived from source) | High (derived from source) | Excellent (>99% e.e. typical) | High (after resolution) |
| Number of Steps | Multiple (4-6 steps) | Very Low (1-2 steps) | Low (2-3 steps) | Multiple (synthesis + resolution) |
| Key Reagents | Standard organic reagents | NaBH₄/BF₃ or LiAlH₄ | ω-Transaminase, Amine Donor | Chiral Acid (e.g., Tartaric Acid) |
| Scalability | Moderate | Excellent | Good (requires bioreactor) | Moderate (wasteful) |
| Green Chemistry | Poor (solvents, protecting groups) | Moderate | Excellent | Poor (waste, low atom economy) |
Detailed Experimental Protocol: Route 2 - Reduction of (3R)-3-aminoazepan-2-one with NaBH₄/BF₃
This protocol is adapted from a reported optimized procedure and is chosen for its high yield and industrial applicability. [3] Materials:
-
(3R)-3-aminoazepan-2-one (1.0 eq)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred solution of (3R)-3-aminoazepan-2-one in anhydrous THF under a nitrogen atmosphere at 0-5 °C, add sodium borohydride portion-wise.
-
Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate dropwise to the suspension while maintaining the temperature below 10 °C. Causality: The slow addition is critical to control the exothermic reaction between the borohydride and the Lewis acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of aqueous HCl to decompose excess borohydride and the boron complexes. Caution: Hydrogen gas is evolved.
-
Work-up: Adjust the pH of the aqueous solution to >12 with a concentrated NaOH solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to afford the final product.
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific requirements of the synthesis, such as scale, cost, available equipment, and purity requirements.
-
For Large-Scale Industrial Production: Route 2 (Reduction of a Chiral Lactam) is the most advantageous. [3]Its short, high-yielding nature and the use of relatively inexpensive and safer reagents (NaBH₄/BF₃) make it ideal for manufacturing. Its main prerequisite is a reliable source for the chiral lactam starting material.
-
For Green Chemistry and High Purity: Route 3 (Biocatalysis) is the superior choice. It offers unparalleled enantioselectivity under environmentally benign conditions. As enzyme engineering technology becomes more accessible, this route is likely to become increasingly competitive, even on an industrial scale.
-
For Lab-Scale and Derivatization Studies: Route 1 (Chiral Pool Synthesis) provides a reliable, albeit longer, method to access the molecule from a fundamental chiral building block (D-lysine). [2]It offers flexibility for creating derivatives by modifying the intermediate steps.
-
To be Avoided for Efficient Synthesis: Route 4 (Classical Resolution) is generally not recommended for producing large quantities of this compound due to its inherent 50% yield limit and poor atom economy, unless a robust racemization and recycling protocol for the unwanted enantiomer is established. [6] Ultimately, a thorough evaluation of these factors will guide the synthetic chemist toward the most logical and efficient pathway for obtaining this critical pharmaceutical intermediate.
References
- Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. (2016). Der Pharma Chemica, 8(1), 324-328.
- Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University.
- Chiral auxiliary - Wikipedia. (n.d.). Wikipedia.
- Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. (2014). Accounts of Chemical Research, 47(3), 742-753.
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. (2021). Synthesis, 53(20), 3671-3676.
- Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2022). Organic Process Research & Development, 26(4), 1126-1133.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications, 56(47), 6345-6348.
- Chiral resolution - Wikipedia. (n.d.). Wikipedia.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(6), 2854-2859.
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020). Chemical Communications, 56(47), 6345-6348.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2019). PhD Thesis, University of Bath.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 122(1), 269-348.
- Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Doctoral Thesis, KTH Royal Institute of Technology.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). Bioorganic Chemistry, 147, 107264.
- Transaminase biocatalysis: optimization and application. (2017). Green Chemistry, 19(2), 382-413.
- Preparation of amino-protected lysine derivatives. (2001). Patent WO2001027074A1.
Sources
- 1. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Stereochemical Validation of (R)-Azepan-3-amine
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous assignment of the absolute configuration of a chiral drug substance or intermediate is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of established analytical techniques for the stereochemical validation of (R)-Azepan-3-amine, a key chiral intermediate in the synthesis of advanced antibiotics like Besifloxacin hydrochloride.
This compound, with its seven-membered heterocyclic ring, presents a flexible chiral scaffold whose stereochemical integrity must be rigorously controlled and validated.[3][4] This guide will delve into the experimental and theoretical underpinnings of four principal analytical methodologies: X-ray Crystallography, NMR Spectroscopy via Mosher's Amide Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it is possible to generate a precise three-dimensional map of the electron density within the molecule, revealing the spatial arrangement of its atoms.[7]
The primary strength of this technique lies in its ability to provide a direct and unambiguous assignment of stereochemistry, provided a suitable single crystal can be obtained.[8] The main challenge, particularly for molecules like azepane derivatives which can be oils or difficult to crystallize, is the preparation of a high-quality crystal suitable for diffraction.[9]
Experimental Workflow: X-ray Crystallography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-Azepan-3-amine in Asymmetric Catalysis: A Comparative Performance Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction, and consequently, the biological efficacy of the target molecule. This guide provides an in-depth technical comparison of the performance of (R)-Azepan-3-amine in the context of asymmetric catalysis. While primarily recognized as a key building block in pharmaceutical synthesis, its structural features suggest potential as an organocatalyst. Due to the limited direct data on its catalytic applications, this guide will draw objective comparisons with structurally analogous and well-documented chiral catalysts, providing a predictive performance analysis supported by experimental data from the literature.
Introduction to this compound: Structure and Established Role
This compound, with the CAS number 124932-43-0, is a chiral cyclic diamine featuring a seven-membered azepane ring.[1] Its structure is characterized by a primary amine at the 3-position and a secondary amine within the ring, with the stereocenter at the C3 position.
The principal and well-documented application of this compound is as a crucial intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.[2] The chirality and the diamine functionality of this molecule are pivotal to the therapeutic activity of the final drug. While its role as a synthetic intermediate is established, its potential as a chiral organocatalyst in its own right warrants a thorough investigation based on its structural attributes.
The Catalytic Potential: An Inference from Structural Analogs
The catalytic utility of this compound in asymmetric synthesis can be logically inferred by comparing it to well-established chiral organocatalysts with similar structural motifs. The most relevant comparator is the class of chiral 1,2-diamines, particularly derivatives of (1R,2R)-1,2-diaminocyclohexane (DACH). Both this compound and DACH derivatives possess a chiral backbone with a vicinal diamine arrangement, which is a key feature for their function as bifunctional catalysts.
Comparative Performance in Key Asymmetric Transformations
To provide a quantitative comparison, we will examine the performance of DACH-derived catalysts in two of the most fundamental C-C bond-forming reactions in asymmetric organocatalysis: the Aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral amines, such as L-proline and its derivatives, are benchmark catalysts for this transformation, proceeding through an enamine intermediate.[1][3][4][5] Chiral 1,2-diamines have also been successfully employed, often with an acid co-catalyst, to achieve high enantioselectivity.[6][7]
Table 1: Performance of (1R,2R)-1,2-Diaminocyclohexane in the Asymmetric Aldol Reaction
| Catalyst/Co-catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (1R,2R)-DACH / Hexanedioic acid | 4-Nitrobenzaldehyde | Cyclohexanone | 78 | >20:1 | 94 | [6] |
| (1R,2R)-DACH / L-Tartaric acid | 4-Nitrobenzaldehyde | Cyclohexanone | 90 | 11.5:1 | 99 | [6] |
| (1R,2R)-DACH / Adipic acid | 4-Chlorobenzaldehyde | Cyclohexanone | 75 | >20:1 | 92 | [7] |
Based on these data, it is reasonable to predict that this compound, with its inherent chirality and 1,2-diamine structure, could function as an effective catalyst for the asymmetric aldol reaction, likely requiring an acidic co-catalyst to facilitate the catalytic cycle. The seven-membered ring of azepane may offer a different steric environment compared to the six-membered ring of cyclohexane, potentially influencing diastereoselectivity and enantioselectivity.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone for the enantioselective formation of C-C bonds. Chiral primary-secondary diamines derived from (1R,2R)-diaminocyclohexane have proven to be highly effective catalysts for the addition of ketones and aldehydes to nitroalkenes.[8][9]
Table 2: Performance of (1R,2R)-1,2-Diaminocyclohexane Derivatives in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| N-Mesityl-N'-((R,R)-cyclohexyl)-thiourea | Acetylacetone | trans-β-Nitrostyrene | 93 | - | 41 (S) | [8] |
| (1R,2R)-DACH-derived primary amine-salicylamide | Propanal | N-Phenylmaleimide | 94 | - | 94 | [10] |
| N-iPr-2,2'-bipyrrolidine | α-Hydroxyacetone | β-Arylnitroolefins | high | - | very high | [11] |
The data for DACH-derived catalysts in Michael additions show that the specific derivatization of the diamine is crucial for achieving high stereoselectivity. It is plausible that this compound, either directly or after suitable N-functionalization (e.g., with a thiourea or squaramide moiety), could act as a bifunctional catalyst, activating the Michael acceptor through hydrogen bonding while forming an enamine with the Michael donor.
Experimental Protocols: A Template for Evaluation
To empirically validate the catalytic potential of this compound, the following general experimental procedures, adapted from studies on analogous catalysts, can be employed.
General Procedure for the Asymmetric Aldol Reaction
-
To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMF, DMSO, or a mixture of MeOH/H₂O, 2 mL) at the desired temperature (e.g., room temperature or 0 °C), add the ketone (2.5 mmol).
-
Add this compound (10 mol%, 0.05 mmol) followed by an acidic co-catalyst (e.g., L-tartaric acid, 10 mol%, 0.05 mmol).
-
Stir the reaction mixture for the appropriate time (typically 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
-
In a vial, dissolve this compound (or its derivative) (10 mol%) in an appropriate solvent (e.g., toluene, CH₂Cl₂, 1.0 mL).
-
Add the Michael donor (e.g., a ketone or aldehyde, 1.2 mmol).
-
Cool the mixture to the desired temperature (e.g., 4 °C) and add the Michael acceptor (e.g., a nitroalkene, 1.0 mmol).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
While this compound is a well-established and valuable intermediate in the pharmaceutical industry, its potential as a chiral organocatalyst remains largely unexplored in the public domain. Based on a comparative analysis with the structurally related and extensively studied (1R,2R)-1,2-diaminocyclohexane derivatives, it is highly probable that this compound and its derivatives can serve as effective catalysts in fundamental asymmetric transformations such as the Aldol and Michael reactions.
The seven-membered azepane ring offers a unique and potentially advantageous conformational flexibility and steric environment compared to the more common five- and six-membered ring systems found in other chiral amine catalysts. This could lead to novel stereochemical outcomes and improved selectivities for certain substrates.
We strongly encourage further experimental investigation into the catalytic activity of this compound. Such studies would not only broaden the toolbox of available organocatalysts but could also uncover new and efficient synthetic routes to valuable chiral molecules. The detailed protocols and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Blackmond, D. G. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5732–5736. [Link]
- Wockhardt. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Wockhardt.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7145034, this compound. PubChem. [Link]
- Wikipedia contributors. (2023, December 27). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. [Link]
- Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Wang, Z., Ma, Y., & Sun, W.-H. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 15(30), 21013-21019. [Link]
- Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Wang, Z., Ma, Y., & Sun, W.-H. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.
- Khan, I., & Ali, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2610. [Link]
- Wang, J., & Li, H. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3412. [Link]
- Request PDF. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis.
- Knez, D., Pevec, A., & Grošelj, U. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(7), 1619. [Link]
- Request PDF. (n.d.). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water.
- Request PDF. (n.d.). (1R,2R)-Diaminocyclohexane.
- Su, Y., Zhu, D., Ma, Z., Wang, Y., Wang, Z., Wang, Z., Ma, Y., & Sun, W.-H. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)
- Mielgo, A., & Palomo, C. (2005). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 7(19), 4197–4200. [Link]
- Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link]
- Singh, S., & Singh, P. P. (2021). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Knez, D., Pevec, A., & Grošelj, U. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- Itsuno, S. (2014). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
- Ma, C., Sun, Y., Yang, J., Guo, H., & Zhang, J. (2026). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Wang, Z., & O'Brien, P. (2022).
- Mielgo, A., & Palomo, C. (2006). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine.
- Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry, 76(3), 605–613. [Link]
- Request PDF. (n.d.). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions.
- Li, M., Li, Y., Chen, Y., Liu, C., & Li, D. (2025). Trimerization of 1,2-Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites.
- Riela, S., Passannanti, A., & Gruttadauria, M. (2022).
- Raj, M., Maya, V., Ginotra, S. K., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. [Link]
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 26(15), 4457. [Link]
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Azepane Derivatives in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle known as azepane has carved out a significant niche as a "privileged scaffold."[1][2] Its prominence stems from a unique combination of structural features: inherent three-dimensionality and conformational flexibility.[3][4] Unlike flat, aromatic systems, the non-planar nature of the azepane ring allows for a precise spatial arrangement of substituents. This enables medicinal chemists to design molecules that can interact with complex biological targets with high specificity and affinity.[4] This structural versatility is a key reason why the azepane motif is found in over 20 FDA-approved drugs and numerous clinical candidates, targeting a wide spectrum of diseases from central nervous system (CNS) disorders to cancer.[5][6]
This guide provides a comparative analysis of various azepane derivatives, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers and drug development professionals.
Comparative Analysis of Azepane Derivatives by Therapeutic Area
The true value of the azepane scaffold is demonstrated by its successful application across diverse therapeutic areas. The following sections compare derivatives based on their biological targets and performance, supported by quantitative data.
Central Nervous System (CNS) Disorders
The azepane core is particularly prevalent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various receptors and transporters has made it a cornerstone for developing antipsychotics, antidepressants, and anticonvulsants.[7][8]
A notable recent development involves a chiral bicyclic N-benzylated azepane that emerged as a potent inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values under 100 nM.[9][10] This compound also showed inhibitory activity against the σ-1 receptor, suggesting its potential for treating neuropsychiatric disorders.[9] The favorable pharmacokinetic profile of such bicyclic azepanes underscores the potential of exploring novel, simple scaffolds for CNS drug discovery.[9][10]
Oncology
In the realm of oncology, azepane derivatives have shown promise by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2][7] For instance, certain derivatives have been identified as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1.[11] These phosphatases are negative regulators of immune signaling, and their inhibition can enhance the anti-tumor immune response.[2][11]
The development of an oral PTPN2/N1 inhibitor (compound 4) with nanomolar potency and robust in vivo antitumor efficacy highlights a significant advancement.[11] This demonstrates the scaffold's utility in designing targeted cancer immunotherapies.
Anti-Alzheimer's Disease
Azepane-based derivatives have been investigated as secretase inhibitors, which are key enzymes in the production of amyloid-β peptides associated with Alzheimer's disease (AD).[7] Other derivatives have been identified as cholinesterase inhibitors, aligning with the cholinergic hypothesis of AD pathogenesis.[7]
Other Therapeutic Applications
The versatility of the azepane scaffold extends to a wide range of other applications, including:
-
Anticonvulsants : The conformational flexibility of the azepane ring is crucial for its interaction with ion channels involved in neuronal excitability.[7][12]
-
Antimicrobials : Researchers have synthesized and studied azepane derivatives for their potential antibacterial and antifungal activities.[7][13]
-
Histamine H3 Receptor Antagonists : Azelastine is a marketed second-generation histamine antagonist containing an azepane moiety, used for treating allergic rhinitis.[4]
Comparative Biological Activity Data
The following tables summarize quantitative data for representative azepane-containing compounds, illustrating their potency against various biological targets.
Table 1: Activity of Azepane Derivatives in Oncology
| Compound | Target/Cell Line | IC50 | Reference |
|---|---|---|---|
| Compound 4 | PTPN2/N1 | < 100 nM | [11] |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 µM | [2] |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 µM |[2] |
Table 2: Activity of Azepane Derivatives in CNS Disorders
| Compound | Target | IC50/Ki | Reference |
|---|---|---|---|
| N-benzylated bicyclic azepane | NET | < 100 nM | [9][10] |
| N-benzylated bicyclic azepane | DAT | < 100 nM | [9][10] |
| N-benzylated bicyclic azepane | σ-1R | ~110 nM |[9] |
Synthesis Strategies: Building the Azepane Core
The construction of the seven-membered azepane ring presents a unique challenge for synthetic chemists. However, several robust methods have been developed, each with its own advantages.[3] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Key Synthetic Approaches
-
Ring-Closing Metathesis (RCM) : A powerful method for forming the unsaturated azepine ring from a diene precursor using ruthenium-based catalysts. The resulting azepine can then be reduced to the saturated azepane. This method is valued for its functional group tolerance.[14]
-
Ring Expansion : This strategy involves expanding a smaller, more readily available ring, such as a pyrrolidine or piperidine. For example, the Beckmann rearrangement of cyclohexanone oximes is a classic and effective method for accessing the azepane lactam precursor (ε-caprolactam).[1][3][10]
-
Diazocarbonyl Chemistry : This approach allows for the synthesis of functionalized azepanes and can be used to introduce key dicarbonyl functionalities, which can be further elaborated.[15]
Caption: Common synthetic pathways to the azepane scaffold.
Structure-Activity Relationship (SAR) Insights
The conformational flexibility of the azepane ring is a double-edged sword; it allows for optimal binding but can also introduce an entropic penalty.[4] Therefore, a key aspect of designing azepane-based drugs is to introduce substituents that bias the ring towards a specific, bioactive conformation.[4]
For example, in the case of the bicyclic NET/DAT inhibitors, the cis-fused analogs consistently showed higher potency than their trans-fused counterparts.[10] This suggests that the specific geometry imposed by the cis-fusion presents the N-benzyl group in a more favorable orientation for binding to the monoamine transporters. Further SAR studies on these compounds revealed that halogen substitutions on the benzyl ring could modulate activity against NET, DAT, and the serotonin transporter (SERT).[10]
Experimental Protocols
To ensure scientific integrity, the following section provides detailed, self-validating protocols for key experimental procedures in the study of azepane derivatives.
Protocol 1: Synthesis of a Substituted Azepane via RCM
This protocol is adapted from established methods for synthesizing substituted tetrahydroazepines.[14]
Step 1: Synthesis of the Diene Precursor
-
To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add allylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous phase with DCM.
-
To the resulting secondary amine, add triethylamine (1.5 eq) and allyl bromide (1.2 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M).
-
Add a Grubbs second-generation catalyst (2-5 mol%).
-
Reflux the mixture under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the resulting unsaturated azepine by column chromatography.
Step 3: Reduction to Azepane
-
Dissolve the unsaturated azepine in methanol or ethanol.
-
Add palladium on carbon (10 wt%).
-
Hydrogenate the mixture using a balloon or a Parr shaker at 50 psi until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final azepane product.
Caption: General workflow for a rodent pharmacokinetic study.[16]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This generalized protocol outlines the key steps for determining the pharmacokinetic parameters of a novel azepane derivative in a rodent model.[16]
-
Animal Models : Use male Wistar or Sprague Dawley rats (200-250g). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation and Administration :
-
Intravenous (IV) : Dissolve the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. Administer as a single bolus injection (e.g., 1 mg/kg) via the jugular or tail vein.
-
Oral (PO) : Suspend the test compound in a vehicle like 0.5% methylcellulose in water. Administer via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling :
-
Collect serial blood samples (~100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the submandibular or saphenous vein.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Separation and Storage :
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalytical Method :
-
Quantify the concentration of the test compound in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This requires developing a method with adequate sensitivity, selectivity, accuracy, and precision.
-
-
Pharmacokinetic Analysis :
-
Calculate pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances T-cell immunity.[2][11]
Challenges and Future Outlook
Despite the successes, the development of azepane-based drugs is not without its challenges. The synthesis can be complex, and controlling stereochemistry in multi-substituted derivatives requires sophisticated strategies.[3][17] Furthermore, the high cost of starting materials and reagents can be a barrier to large-scale production.[17][18]
From a drug discovery perspective, accurately predicting human responses from animal models remains a significant hurdle.[18] However, the continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships are paving the way for the next generation of azepane-based therapeutics.[3][8] The exploration of underutilized chemical space, such as novel bicyclic azepane systems, continues to yield promising candidates.[9] As our ability to rationally design molecules with tailored properties improves, the azepane scaffold is set to remain a cornerstone of medicinal chemistry for years to come.
References
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
- Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
- Basile, A. A., & Boto, A. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds.
- Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]
- ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
- Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
- Kumar, A., & Singh, P. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
- Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Sharma, V., & Kumar, V. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives.
- Zhang, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]
- Perucca, E. (1982). Pharmacokinetics of antiepileptic drugs. PubMed. [Link]
- Arcinova. (n.d.). Q&A: How can drug developers address API synthesis challenges?. Arcinova. [Link]
- CAS.org. (2023). Dealing with the challenges of drug discovery. CAS.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopir.in [jopir.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Q&A: How can drug developers address API synthesis challenges? | Arcinova [arcinova.com]
- 18. Dealing with the challenges of drug discovery | CAS [cas.org]
A Senior Application Scientist's Guide to Scalable (R)-Azepan-3-amine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical task. (R)-Azepan-3-amine, a key building block for the fourth-generation fluoroquinolone antibiotic Besifloxacin, presents a compelling case study in the strategic selection of a scalable synthetic route.[1] This guide provides an in-depth technical comparison of the primary methodologies for synthesizing this compound, with a focus on assessing their scalability for industrial production. We will dissect the nuances of chiral resolution, chiral pool synthesis, and asymmetric synthesis, offering field-proven insights and supporting data to inform your process development decisions.
The Strategic Importance of this compound
This compound (CAS: 124932-43-0) is a seven-membered heterocyclic amine whose chirality is essential for the biological activity of the final drug product.[1] Its incorporation into Besifloxacin enhances the drug's bactericidal efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[1] As such, the efficient and scalable production of this intermediate is of significant commercial interest.
Comparative Analysis of Synthetic Strategies
The synthesis of a single enantiomer of a chiral amine can be approached from several distinct strategic directions. Each carries its own set of advantages and disadvantages, particularly when considering large-scale implementation. The optimal choice is a balance of factors including cost of goods, process efficiency, robustness, safety, and environmental impact.
| Methodology | Core Principle | Theoretical Max. Yield | Key Scalability Considerations |
| Chiral Resolution | Separation of a racemic mixture. | 50% (without racemization) | Efficiency of resolving agent, potential for racemization and recycling of the unwanted enantiomer, throughput of crystallization/separation steps. |
| Chiral Pool Synthesis | Utilization of a naturally occurring enantiopure starting material. | 100% | Cost and availability of the chiral starting material (e.g., D-lysine), efficiency of subsequent chemical transformations. |
| Asymmetric Synthesis | Creation of the desired stereocenter with high selectivity. | 100% | Cost and efficiency of the chiral catalyst (metal-based or enzyme), catalyst loading, turnover number, and ease of removal/recycling. |
Method 1: Chiral Resolution of Racemic Azepan-3-amine
Chiral resolution is a classical and often pragmatic approach for obtaining enantiomerically pure compounds. The process relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[2]
The Causality Behind Experimental Choices
The success of a resolution is critically dependent on the choice of the resolving agent and the crystallization solvent. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are commonly employed for resolving racemic amines due to their availability and the often crystalline nature of the resulting salts.[2] The solvent system is carefully selected to maximize the solubility difference between the two diastereomeric salts, thereby enabling an efficient separation.
Overcoming the 50% Yield Barrier: A Scalability Imperative
A significant drawback of classical resolution is the theoretical maximum yield of 50%, as the unwanted enantiomer is typically discarded. For a process to be economically viable on a large scale, a strategy for racemizing and recycling the undesired enantiomer is essential.[1] This can be achieved through a separate racemization step or, more elegantly, through a Dynamic Kinetic Resolution (DKR). In a DKR process, the resolution and racemization occur concurrently, allowing for a theoretical yield of up to 100%.[3][4]
Caption: Workflow for Chiral Resolution with Racemization and Recycle.
Representative Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic azepan-3-amine in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts will form, and upon standing or cooling, the less soluble salt will preferentially crystallize.
-
Isolation: Isolate the crystalline material by filtration.
-
Liberation: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free this compound. Extract the amine into an organic solvent.
-
Racemization of Unwanted Enantiomer (for scalability): The mother liquor, enriched in the (S)-enantiomer, can be treated to recover the (S)-azepan-3-amine. This can then be subjected to a racemization process, for example, using a palladium nanocatalyst, to be recycled back into the resolution process.[3]
Method 2: Chiral Pool Synthesis from D-Lysine
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, D-lysine is an ideal precursor as it possesses the required stereochemistry at the alpha-carbon. This approach avoids the need for a resolution step and can be highly atom-economical.
The Synthetic Pathway: From Amino Acid to Cyclic Amine
The conversion of D-lysine to this compound typically involves two key transformations:
-
Cyclization: The linear D-lysine is first cyclized to form the corresponding lactam, (R)-3-aminoazepan-2-one. This intramolecular condensation is a critical step in forming the seven-membered ring.
-
Reduction: The lactam is then reduced to the desired amine. This can be achieved using various reducing agents.
Caption: Chiral Pool Synthesis of this compound from D-Lysine.
Scalability Considerations and Experimental Protocol
The scalability of this route is contingent on the cost of D-lysine and the efficiency and safety of the cyclization and reduction steps. While D-lysine is less common than L-lysine, it is commercially available. The reduction of the lactam is a key step where the choice of reagent can significantly impact scalability. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective on a lab scale, their use on an industrial scale is often challenging due to safety concerns. Milder and more cost-effective reducing systems, such as sodium borohydride in the presence of a Lewis acid (e.g., BF3), are often preferred for large-scale production.[5]
A publication by Kadyrov et al. describes a convenient synthesis of (R)-3-(Boc-amino)azepane from D-lysine, which can then be deprotected to yield the desired product.[6] The key steps involve the formation of the lactam followed by reduction.
Representative Protocol (based on related literature):
-
Lactam Formation: D-lysine is appropriately protected (e.g., as the N-Boc derivative) and then cyclized to form (R)-3-(Boc-amino)azepan-2-one. This can be achieved by activating the carboxylic acid and promoting intramolecular amide bond formation.
-
Lactam Reduction: The protected lactam is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent system, such as NaBH4/BF3, is added, and the reaction is carried out to reduce the amide carbonyl.[5]
-
Deprotection: The Boc-protecting group is removed under acidic conditions to yield this compound.
Method 3: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereocenter selectively from a prochiral precursor. This can be achieved through either chemical catalysis, typically using transition metal complexes with chiral ligands, or biocatalysis, which employs enzymes.
Chemical Catalysis: Asymmetric Hydrogenation
A powerful strategy for synthesizing chiral cyclic amines is the asymmetric hydrogenation of a corresponding cyclic imine precursor.[2] This method is highly atom-economical and can provide high enantioselectivities. Iridium and rhodium complexes with chiral phosphine ligands are often the catalysts of choice for this transformation.[2][7]
Caption: Asymmetric Hydrogenation for this compound Synthesis.
Scalability Considerations: The primary scalability challenges for asymmetric hydrogenation are the cost of the precious metal catalyst and the chiral ligand. High catalyst turnover numbers (TON) and turnover frequencies (TOF) are crucial for economic viability. Catalyst recovery and recycling are also important considerations for large-scale processes.
Biocatalysis: The Green and Scalable Alternative
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[8] Enzymes such as transaminases and imine reductases can operate under mild conditions (aqueous media, ambient temperature and pressure) with exceptional stereoselectivity.[8][9]
A study has described an efficient and scalable biocatalytic route to (3R)-3-aminoazepane using a ω-transaminase.[9] This process involves the direct amination of a prochiral cyclic ketone precursor.
Representative Biocatalytic Protocol (Transaminase):
-
Reaction Setup: In a buffered aqueous solution, the prochiral ketone precursor is mixed with a suitable amine donor (e.g., isopropylamine) and the transaminase enzyme.
-
Biotransformation: The reaction mixture is incubated, allowing the enzyme to catalyze the asymmetric transfer of the amino group to the ketone, forming the desired this compound.
-
Work-up: The product is isolated from the aqueous reaction mixture by extraction.
Scalability Advantages of Biocatalysis:
-
High Selectivity: Enzymes often exhibit near-perfect enantioselectivity, minimizing the need for extensive purification.
-
Mild Reaction Conditions: Reduces energy consumption and the need for specialized high-pressure or high-temperature equipment.
-
Environmental Friendliness: Biocatalytic processes are generally considered "greener" than many traditional chemical syntheses.
-
Potential for Cost-Effectiveness: While the initial enzyme cost can be a factor, the high efficiency and potential for enzyme immobilization and reuse can make biocatalysis economically competitive, especially at scale.[6]
Conclusion and Recommendation for Scalable Synthesis
While all three strategies offer viable routes to this compound, their scalability profiles differ significantly.
-
Chiral resolution , while conceptually straightforward, is often the least efficient in its basic form. However, with a robust process for racemization and recycling of the unwanted enantiomer, it can be a viable industrial method. Its scalability is heavily dependent on the development of an efficient recycle loop.
-
Chiral pool synthesis from D-lysine is a very attractive option, particularly given its direct link to the synthesis of Besifloxacin.[2] The scalability hinges on the price of D-lysine and the optimization of the cyclization and, most importantly, the reduction step to use safe and cost-effective reagents.
-
Asymmetric synthesis , particularly biocatalysis , presents the most modern and potentially the most scalable and sustainable long-term solution. The high selectivity and mild operating conditions of enzymatic processes are significant advantages for large-scale manufacturing.[8][9] The development of a robust transaminase or imine reductase process for the direct amination of a prochiral ketone precursor is likely the most efficient and environmentally benign route for the industrial production of this compound.
For a new process development targeting large-scale, cost-effective, and sustainable production of this compound, a thorough evaluation of a biocatalytic route is highly recommended. While the initial investment in enzyme screening and process optimization may be required, the long-term benefits in terms of efficiency, purity, and environmental impact are substantial. The chiral pool approach from D-lysine remains a strong and proven alternative, especially if a highly optimized and safe reduction protocol is established.
References
- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (Source: Google Search Result 1)
- CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google P
- A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents - Benchchem. (Source: Google Search Result 3)
- Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride - Der Pharma Chemica. (Source: Google Search Result 4)
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Public
- Chiral Intermediates in Drug Synthesis - BOC Sciences. (Source: Google Search Result 5)
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
- A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis - Benchchem. (Source: Google Search Result 7)
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (Source: Google Search Result 8)
- EP1036189A1 - Resolution of chiral amines - Google Patents. (Source: Google Search Result 10)
- Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - NIH. (Source: Google Search Result 11)
- Chiral resolution - Wikipedia. (Source: Google Search Result 13)
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (Source: Google Search Result 14)
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem. (Source: Google Search Result 16)
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization - Organic Chemistry Portal. (Source: Google Search Result 17)
- Kinetic resolution (KR) and dynamic kinetic resolution (DKR). SR and...
- Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts - MDPI. (Source: Google Search Result 21)
- Development of an Efficient and Scalable Biocatalytic Route to (3 R )
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (Source: Google Search Result 24)
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed. (Source: Google Search Result 25)
- Environmental techno-economic assessment of biocatalytic chiral amines' production processes - ACS Fall 2025 - American Chemical Society. (Source: Google Search Result 2)
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00442G. (Source: Google Search Result 3)
- An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. (Source: Google Search Result 4)
- Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing). (Source: Google Search Result 6)
- A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction - Document Server@UHasselt. (Source: Google Search Result 7)
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (Source: Google Search Result 8)
- A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction | Request PDF - ResearchG
- Application of Imine Reductase in Bioactive Chiral Amine Synthesis - ACS Publications. (Source: Google Search Result 10)
- Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective - RSC Publishing. (Source: Google Search Result 11)
- Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. (Source: Google Search Result 12)
- Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts - PubMed. (Source: Google Search Result 13)
- Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - CORE. (Source: Google Search Result 17)
- Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC. (Source: Google Search Result 18)
- Process considerations and economic evaluation of biocatalytic production of chiral amines using transaminases - CORE. (Source: Google Search Result 19)
- Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. (Source: Google Search Result 20)
- (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (Source: Google Search Result 21)
- Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts | Accounts of Chemical Research - ACS Publications. (Source: Google Search Result 22)
- The Future of Asymmetric Synthesis: Trends and Innovations - Chiralpedia. (Source: Google Search Result 24)
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (Source: Google Search Result 25)
- Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (Source: Google Search Result 26)
- Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed. (Source: Google Search Result 28)
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC - NIH. (Source: Google Search Result 30)
- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (Source: Google Search Result 32)
- Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.
- Microbial/enzymatic synthesis of chiral drug intermediates - PubMed. (Source: Google Search Result 34)
- The Enzymatic Catalysis Route to Going Green | Pharmaceutical Technology. (Source: Google Search Result 35)
- Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination - PMC - NIH. (Source: Google Search Result 36)
- Amine Transaminases in Biocatalytic Amine Synthesis - Diva-portal.org. (Source: Google Search Result 37)
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). (Source: Google Search Result 38)
- Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed. (Source: Google Search Result 39)
- Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing). (Source: Google Search Result 42)
- Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides - PubMed. (Source: Google Search Result 43)
- Chemo-enzymatic synthesis of pharmaceutical intermediates - PubMed. (Source: Google Search Result 44)
- Enzymatic synthesis of chiral intermediates for pharmaceuticals - PubMed. (Source: Google Search Result 45)
Sources
- 1. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. An (<i>R</i>)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines [ouci.dntb.gov.ua]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Confirmation of (R)-Azepan-3-amine: A Comparative Guide to Structural Elucidation
In the landscape of pharmaceutical development, the precise structural and stereochemical confirmation of chiral building blocks is not merely a regulatory formality but a cornerstone of rational drug design and safety. (R)-Azepan-3-amine, a key intermediate in the synthesis of various therapeutic agents, presents a compelling case for a multi-faceted spectroscopic approach to its structural verification. Its chiral center and conformational flexibility within the seven-membered azepane ring necessitate a rigorous analytical strategy. This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous confirmation of the structure and absolute configuration of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: Beyond Connectivity to Chirality
While foundational techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the molecular framework, confirming the absolute configuration of a chiral center demands specialized chiroptical methods. The challenge with this compound lies in its relatively simple structure, lacking strong chromophores, which can make techniques like Electronic Circular Dichroism (ECD) less straightforward. Furthermore, the conformational lability of the azepane ring can complicate spectral interpretation across various methods.[1] This guide will dissect the utility of NMR (with and without chiral auxiliaries), MS, Vibrational Circular Dichroism (VCD), ECD, and X-ray Crystallography, providing a holistic view of their synergistic application.
Comparative Analysis of Spectroscopic Techniques
The selection of an analytical technique is often a balance between the level of structural detail required, sample availability, and instrumentation access. For a molecule like this compound, a combination of methods provides the most robust and self-validating confirmation of its structure.
| Technique | Information Provided | Strengths | Weaknesses | Applicability to this compound |
| NMR Spectroscopy | Connectivity, relative stereochemistry, enantiomeric purity (with chiral auxiliaries) | High resolution, non-destructive, provides detailed structural information. | Insensitive to absolute configuration without chiral derivatizing or solvating agents. | Essential: Confirms the azepane ring structure and the position of the amine group. Use of chiral auxiliaries is necessary for stereochemical insights. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires minimal sample. | Provides limited stereochemical information. | Essential: Confirms molecular weight and elemental formula. Fragmentation patterns can support the azepane structure. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation | Sensitive to the stereochemistry of molecules without chromophores, provides rich structural information. | Lower sensitivity than ECD, requires specialized instrumentation. | Highly Recommended: Ideal for determining the absolute configuration of this compound in solution due to its sensitivity to vibrational chirality. |
| Electronic Circular Dichroism (ECD) | Absolute configuration of molecules with chromophores | High sensitivity, well-established theoretical prediction methods. | Less effective for molecules lacking strong UV-Vis absorbing chromophores. | Situational: May require derivatization with a chromophore to be effective for this compound. |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to obtain. | Gold Standard: If a suitable crystal can be grown (e.g., as a salt), this method provides irrefutable proof of structure and absolute configuration.[2] |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will confirm the connectivity of the carbon and hydrogen atoms within the azepane ring.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 3.2 | m | H3 |
| ¹H | 2.6 - 2.9 | m | H2, H7 |
| ¹H | 1.5 - 1.9 | m | H4, H5, H6 |
| ¹³C | ~55 | CH | C3 |
| ¹³C | ~48 | CH₂ | C2 |
| ¹³C | ~45 | CH₂ | C7 |
| ¹³C | ~35 | CH₂ | C4 |
| ¹³C | ~28 | CH₂ | C5 |
| ¹³C | ~25 | CH₂ | C6 |
Note: This is illustrative data. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Caption: NMR workflow for structural connectivity confirmation.
To determine the enantiomeric purity and gain insight into the absolute configuration using NMR, this compound can be derivatized with a chiral agent, such as Mosher's acid or its analogues, to form diastereomers.[3] These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
-
Reaction Setup: In an NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: Add a slightly sub-stoichiometric amount of a chiral derivatizing agent (e.g., (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Integrate the signals corresponding to the distinct diastereomers to determine the enantiomeric excess. The differential shifts of protons near the chiral center can be used, in conjunction with established models, to infer the absolute configuration.[4]
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.
-
Molecular Formula: C₆H₁₄N₂
-
Expected [M+H]⁺ (ESI-MS): m/z 115.1233
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the experimentally observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural confirmation. A characteristic fragmentation of azepane derivatives involves the loss of small neutral molecules and ring-opening pathways.[7]
Caption: Mass spectrometry workflow for molecular formula and structural confirmation.
Chiroptical Spectroscopy: Unveiling the Absolute Configuration
Chiroptical techniques, such as VCD and ECD, are essential for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with the chiral molecule.
VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.[8] It is particularly well-suited for molecules like this compound that lack a strong UV-Vis chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.[9][10]
-
Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.
-
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for the (R)-configuration of azepan-3-amine. This involves a conformational search to identify low-energy conformers and subsequent Boltzmann averaging of their calculated spectra.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
Caption: Workflow for absolute configuration determination using VCD.
ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[11] For this compound, which lacks a strong chromophore, direct ECD analysis may yield weak signals. Derivatization with a chromophoric group can enhance the ECD signal, allowing for a more reliable determination of the absolute configuration.[12]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule in the solid state, including its absolute configuration.[2] The main challenge for this compound, a liquid at room temperature, is obtaining suitable single crystals. This can often be achieved by forming a salt with a chiral or achiral acid (e.g., mandelic acid or hydrochloric acid).[3][11]
-
Crystal Growth: Attempt to grow single crystals of a salt of this compound from various solvents using techniques such as slow evaporation or vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
Conclusion
The structural confirmation of this compound requires a synergistic and methodologically sound approach. While NMR and mass spectrometry are fundamental for establishing the molecular framework, the absolute configuration is best determined by chiroptical methods like VCD, or definitively by X-ray crystallography if suitable crystals can be obtained. This guide provides a comparative framework and detailed protocols to empower researchers to confidently and accurately characterize this important chiral building block, ensuring the integrity and quality of downstream pharmaceutical development.
References
- T. P. Golub, T. Kano, K. Maruoka, and C. Merten, "VCD spectroscopy distinguishes the enamine and iminium ion of a 1,1′-binaphthyl azepine," Chemical Communications, vol. 58, no. 8412, 2022. [Online]. Available: [Link]
- P. L. Polavarapu, "Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy," Molecules, vol. 21, no. 8, p. 1056, 2016. [Online]. Available: [Link]
- PubChem, "Azepan-3-amine," National Center for Biotechnology Inform
- PubChem, "(R)
- G. Pescitelli, L. Di Bari, and N. Berova, "ECD exciton chirality method today: a modern tool for determining absolute configurations," Chirality, vol. 23, no. 6, pp. 498-513, 2011. [Online]. Available: [Link]
- De-code, "(3R)
- The Royal Society of Chemistry, "Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance -," [Online]. Available: [Link]
- NIST, "1H-Azepin-1-amine, hexahydro-," NIST Mass Spec D
- J. C. M. R. Beves et al., "Conformational regulation of substituted azepanes through selective monofluorination," Organic & Biomolecular Chemistry, vol. 14, no. 33, pp. 7945-7952, 2016. [Online]. Available: [Link]
- PubChem, "(3R)
- H. S. Mosher and J. A. Dale, "Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters," Journal of the American Chemical Society, vol. 95, no. 2, pp. 512-519, 1973.
- I. Ohtani et al., "A new strategy for determination of the absolute configuration of chiral primary amines by 1H NMR," Tetrahedron Letters, vol. 32, no. 43, pp. 6089-6092, 1991.
- The Royal Society of Chemistry, "Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters," [Online]. Available: [Link]
- MDPI, "Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation," Molecules, vol. 29, no. 12, p. 2789, 2024. [Online]. Available: [Link]
- Organic Chemistry Data, "NMR Spectroscopy :: 1H NMR Chemical Shifts," [Online]. Available: [Link]
- NIST, "1H-Azepin-1-amine, hexahydro-," NIST Mass Spec D
- De-code, "(3R)
- Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts," [Online]. Available: [Link]
- PubMed, "New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR," Organic Letters, vol. 11, no. 5, pp. 1067-1070, 2009. [Online]. Available: [Link]
- R. Mykura et al., "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes," Nature Chemistry, vol. 16, no. 5, pp. 771-779, 2024. [Online]. Available: [Link]
- NIH, "Vibrational circular dichroism spectroscopy of chiral molecules," Chirality, vol. 25, no. 1, pp. 1-13, 2013. [Online]. Available: [Link]
- ResearchGate, "Amide I and II (IR and VCD) predicted spectra of AA3 turns for ideal...," [Online]. Available: [Link]
- BioTools, "WHY TEACH VCD?," [Online]. Available: [Link]
- Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," 2023. [Online]. Available: [Link]
- ResearchGate, "Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran)
- ResearchGate, "Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study," [Online]. Available: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotools.us [biotools.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (3R)-Azepan-3-amine Mandelate | De-code [de-code.co.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to the Cross-Validation of Analytical Results for (R)-Azepan-3-amine
Introduction: The Criticality of Stereoisomeric Purity for (R)-Azepan-3-amine
This compound is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). As with many chiral molecules, the biological activity and toxicological profile of its enantiomer, (S)-Azepan-3-amine, can differ significantly. Therefore, the accurate determination of the enantiomeric purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated, specific, and accurate analytical methods for the control of chiral impurities.[1]
This guide provides an in-depth comparison of two orthogonal analytical techniques for the determination of the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) . The core of this document is a detailed exploration of the cross-validation of results obtained from these two methods, a crucial step in ensuring the robustness and reliability of analytical data in a regulated environment. The principles of method validation discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[2]
Methodology 1: Chiral HPLC with Pre-column Derivatization
Rationale for Method Selection:
This compound lacks a strong chromophore, making direct UV detection in HPLC challenging. Pre-column derivatization with a suitable reagent, such as p-toluenesulfonyl chloride (TsCl), introduces a chromophore into the molecule, significantly enhancing its detectability.[3] This approach also improves the chromatographic behavior and can enhance the chiral recognition on the stationary phase. A validated method for the closely related analogue, (R)-piperidin-3-amine, serves as a strong foundation for this methodology.[3]
Experimental Protocol: Chiral HPLC
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 25 mg of this compound sample into a 25 mL volumetric flask.
-
Add 10 mL of a 1:1 (v/v) solution of acetonitrile and 0.1 M sodium bicarbonate solution.
-
Add 1.5 equivalents of p-toluenesulfonyl chloride and stir the mixture at room temperature for 2 hours.
-
Quench the reaction with 1 mL of 1 M hydrochloric acid.
-
Dilute to volume with the acetonitrile/water mixture.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Visualization of HPLC Workflow
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of (R)-Azepan-3-amine and Piperidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Six-Membered Ring
In the landscape of medicinal chemistry, saturated N-heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, the piperidine ring is arguably the most ubiquitous, valued for its predictable chair conformation and well-understood reactivity.[1] However, the exploration of larger ring systems, such as the seven-membered azepane, is a burgeoning field, offering new vectors for chemical space exploration and the potential for novel pharmacological profiles.[2][3] The azepane motif is a key component in a range of bioactive molecules and approved drugs.[2][3][4]
This guide provides an in-depth, objective comparison of the reactivity of (R)-Azepan-3-amine and its six-membered counterpart, piperidine. We will move beyond simple analogy and delve into the structural and electronic nuances that dictate their behavior in common, synthetically crucial reactions. Our analysis is grounded in fundamental principles and supported by detailed experimental protocols, enabling you, the practicing scientist, to make informed decisions when selecting and manipulating these critical building blocks in your drug discovery programs.
Pillar 1: Structural and Physicochemical Foundations of Reactivity
The reactivity of a cyclic amine is not merely a function of the nitrogen atom itself but is profoundly influenced by the geometry and electronic nature of the entire ring system. Understanding these foundational properties is paramount to predicting and controlling reaction outcomes.
Conformational Landscape: Flexibility vs. Rigidity
The most striking difference between azepane and piperidine lies in their conformational dynamics.
-
Piperidine: Adopts a highly stable and relatively rigid chair conformation, akin to cyclohexane. This places the nitrogen's lone pair of electrons in a well-defined axial or equatorial position, with a rapid ring inversion process. The steric environment around the nitrogen is predictable and has been extensively studied.[5]
-
Azepane: The seven-membered ring is significantly more flexible. It exists as an equilibrium of multiple low-energy conformations, most notably the twist-chair and chair forms.[6] This conformational promiscuity means the nitrogen's lone pair is, on average, more sterically accessible than in the fixed piperidine chair, a factor that has significant kinetic implications for reactions at the nitrogen center.
Caption: Structural comparison of piperidine and azepane rings.
Basicity and Nucleophilicity: A Tale of Two Nitrogens
The basicity of an amine, quantified by the pKa of its conjugate acid, is a strong indicator of its nucleophilicity.
For this compound, we must consider two distinct basic centers: the secondary amine within the ring and the primary exocyclic amine at the C3 position.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Conformation(s) | pKa (Conjugate Acid) |
| Piperidine | C₅H₁₁N | 85.15 | Chair | ~11.12[7][8] |
| Azepane | C₆H₁₃N | 99.17 | Twist-Chair, Chair | ~11.0 - 11.3 |
| This compound | C₆H₁₄N₂ | 114.19[9] | Twist-Chair, Chair | Ring N: ~11.0 (est.), Side-chain NH₂: ~9.5 (est.) |
Causality: The pKa values of the parent secondary amines, piperidine and azepane, are remarkably similar.[7][8] This indicates that their intrinsic electron-donating abilities are comparable. Therefore, observed differences in reactivity are less likely to stem from fundamental basicity and more likely to be governed by sterics and conformational effects. In this compound, the ring nitrogen is expected to be the more basic and nucleophilic site compared to the primary amine, a crucial factor for achieving selective functionalization.
Pillar 2: Comparative Reactivity in Key Transformations
We now apply our understanding of the structural and electronic properties to predict and rationalize the relative reactivity of these amines in two fundamental transformations: N-acylation and N-alkylation.
Reaction 1: N-Acylation with Acyl Chlorides
N-acylation is a cornerstone reaction in drug synthesis, forming the robust amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[10]
Caption: Workflow for the comparative N-acylation experiment.
Expected Outcome & Rationale: this compound is predicted to react faster than piperidine in N-acylation of the ring nitrogen.
-
Causality — Steric Accessibility: The greater conformational flexibility of the seven-membered azepane ring results in a more exposed and accessible lone pair on the secondary nitrogen. The rigid chair of piperidine presents a more defined, and potentially more hindered, steric environment for the approaching bulky electrophile. This lower kinetic barrier for the azepane derivative should translate to a faster reaction rate.
Data Summary: N-Acylation with Benzoyl Chloride
| Amine | Reaction Time (hours) | Yield (%) |
| Piperidine | 4 | 85 |
| This compound (on ring N) | 2 | 92 |
| Note: Data is illustrative, based on established chemical principles. |
Reaction 2: N-Alkylation with Alkyl Halides
N-alkylation via nucleophilic substitution is another vital C-N bond-forming reaction.[11] However, it is often plagued by a lack of control, as the newly formed secondary or tertiary amine product is often more nucleophilic than the starting material, leading to over-alkylation.[12]
Expected Outcome & Rationale: The initial rate of mono-alkylation is expected to be faster for this compound for the same reasons as acylation (enhanced steric accessibility). However, the propensity for over-alkylation may also be more pronounced.
-
Causality — The Runaway Reaction: Both piperidine and azepane are susceptible to over-alkylation. Given the slightly higher kinetic reactivity of azepane, controlling the reaction to achieve selective mono-alkylation may prove more challenging than with piperidine under standard alkyl halide conditions. For controlled, high-yield mono-alkylation, reductive amination is the superior field-proven methodology for both substrates.[13]
Data Summary: N-Alkylation with Benzyl Bromide
| Amine | Product Distribution (Mono- : Di-alkylated) |
| Piperidine | 60 : 40 |
| This compound (on ring N) | 50 : 50 |
| Note: Data is illustrative and highlights the challenge of selectivity. |
Pillar 3: Trustworthy Experimental Protocols
The following protocols are designed as self-validating systems for comparing the reactivity of the secondary amine in this compound and piperidine. For reactions involving this compound, the primary amine should first be protected (e.g., as a Boc-carbamate) to ensure reaction occurs selectively at the ring nitrogen.
Protocol 1: Comparative N-Acylation
This protocol details the parallel acylation of N-Boc-(R)-Azepan-3-amine and piperidine with benzoyl chloride.
Materials:
-
N-Boc-(R)-Azepan-3-amine
-
Piperidine
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, prepare solutions of N-Boc-(R)-Azepan-3-amine (1.0 eq) in anhydrous DCM and piperidine (1.0 eq) in anhydrous DCM.
-
Base Addition: To each flask, add triethylamine (1.5 eq).
-
Cooling: Cool both mixtures to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to each stirred solution simultaneously using two separate syringes.
-
Reaction: Allow the reaction mixtures to warm to room temperature and stir for 4 hours. Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or LC-MS at identical time points (e.g., T=0, 30, 60, 120, 240 mins).
-
Workup: Upon completion (or at the 4-hour mark), quench both reactions by adding water. Separate the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide products.
-
Analysis: Determine the yield and purity of each product using NMR and LC-MS.
Protocol 2: Comparative N-Alkylation
This protocol describes the parallel alkylation of N-Boc-(R)-Azepan-3-amine and piperidine with benzyl bromide.
Materials:
-
N-Boc-(R)-Azepan-3-amine
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, combine N-Boc-(R)-Azepan-3-amine (1.0 eq) and piperidine (1.0 eq) with potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Alkyl Halide Addition: To each flask, add benzyl bromide (1.05 eq) at room temperature while stirring.
-
Reaction: Stir the mixtures at room temperature for 12 hours. Monitor both reactions by TLC or LC-MS to assess the relative consumption of starting material and the formation of mono- and di-alkylated products.
-
Workup: Filter the reaction mixtures to remove the K₂CO₃ and wash the solid with acetonitrile.
-
Concentration and Analysis: Concentrate the filtrates under reduced pressure. Analyze the resulting crude oils by ¹H NMR to determine the ratio of mono- to di-alkylated products for each starting amine.
Conclusion and Outlook
While this compound and piperidine analogs share a similar intrinsic basicity, their reactivity profiles diverge due to the profound influence of ring conformation.
-
Key Takeaway: The greater conformational flexibility of the azepane ring enhances the steric accessibility of the secondary amine, leading to faster reaction kinetics in both acylation and alkylation reactions compared to the more rigid piperidine.
-
Practical Implication: For drug development professionals, this means that reactions with azepane derivatives may proceed under milder conditions or in shorter timeframes. However, this heightened reactivity can be a double-edged sword, potentially exacerbating issues of over-reaction, as seen in N-alkylation. In such cases, more controlled synthetic methods like reductive amination are strongly advised.
By understanding these fundamental principles, researchers can better harness the unique properties of azepane scaffolds, paving the way for the efficient synthesis of novel and complex molecules with therapeutic potential.
References
- Vertex AI Search, Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis.
- BenchChem, Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- Merck Index, Piperidine.
- ChemicalBook, Piperidine CAS#: 110-89-4.
- ResearchGate, pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Master Organic Chemistry, Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- Ataman Kimya, PIPERIDINE.
- ResearchGate, Different approaches for α-alkynylation of cyclic amines.
- Wikipedia, Amine alkylation.
- LookChem, Cas 618-42-8,1-ACETYLPIPERIDINE.
- Master Organic Chemistry, Alkylation of Amines (Sucks!).
- PubMed Central, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- YouTube, Alkylation of Amines, Part 2: with Aldehydes and Ketones.
- Science of Synthesis, Acylation of Alcohols and Amines.
- Ambeed.com, Reactions of Piperidines.
- PubMed Central, Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- PubMed, Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
- ResearchGate, Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands with N-(Tetrahydro-2-oxofuran-3-yl) and N-[(Carboxy)(2-hydroxyethyl)methyl] Pendant Arms.
- PubChem, this compound.
- C&L Chemical, Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- Google Patents, US6211384B1 - Methods for the acylation of amine compounds.
- Alfa Chemistry, pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- YouTube, acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
- ResearchGate, Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- PubChem, Azepane.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Efficient Synthesis of (R)-Azepan-3-amine: A Critical Pharmaceutical Intermediate
(R)-Azepan-3-amine, a chiral cyclic amine, is a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and sustainable synthetic routes to produce enantiomerically pure this compound is of significant interest to researchers and drug development professionals.
This guide provides an in-depth comparison of two distinct and prominent strategies for the synthesis of this compound: a classical chemo-catalytic approach and a modern biocatalytic route. By examining these methods through the lens of established green chemistry metrics, we aim to provide an objective analysis of their respective efficiencies, empowering researchers to make informed decisions in their synthetic endeavors.
Benchmarking Synthetic Efficiency: Key Metrics
To objectively compare the efficiency of different synthetic routes, we will utilize the following widely accepted green chemistry metrics:
-
Overall Yield: This fundamental metric calculates the amount of final product obtained relative to the theoretical maximum, accounting for losses in all steps of a multi-step synthesis.
-
Atom Economy: Developed by Barry Trost, this metric assesses the efficiency of a reaction in converting the mass of reactants into the desired product.[1] It is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[2] A lower PMI indicates a more sustainable and efficient process. It is calculated as: PMI = Total Mass in a Process / Mass of Product
-
E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product.[2] A lower E-Factor is indicative of a greener process. It is calculated as: E-Factor = Total Waste (kg) / Product (kg) or simply PMI - 1
These metrics provide a quantitative framework for evaluating the "greenness" and overall efficiency of a chemical process, moving beyond yield alone to consider waste generation and resource utilization.[3]
Method 1: Chemo-Catalytic Synthesis from D-Lysine
This approach leverages a readily available chiral starting material, D-lysine, to establish the desired stereochemistry. The synthesis proceeds in two main stages: cyclization to form a protected aminolactam, followed by reduction to the final azepane ring. A representative and well-documented procedure is adapted from the work of Kadyrov et al. (2021).[4]
Experimental Protocol:
Step 1: Synthesis of (R)-3-(Boc-amino)azepan-2-one
This step involves the cyclization of D-lysine to form the corresponding lactam, followed by protection of the amino group.
Step 2: Synthesis of (3R)-3-[(tert-Butoxycarbonyl)amino]azepane
-
To a solution of (R)-3-(Boc-amino)azepan-2-one (22.8 g, 0.1 mol) in dry dichloromethane (200 mL) under an inert atmosphere, methyl triflate is added.
-
The reaction mixture is stirred at room temperature until the conversion of the lactam to the imido ester is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure. The residue is then dissolved in methanol (200 mL).
-
5% Platinum on carbon (Pt/C) catalyst is added to the solution.
-
The mixture is hydrogenated in an autoclave under 5 bar of hydrogen pressure at room temperature for 2-4 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield (3R)-3-[(tert-Butoxycarbonyl)amino]azepane.
-
An isolated yield of 18.6 g (87%) is reported.[4]
Step 3: Deprotection to this compound
The final step involves the removal of the Boc protecting group, typically achieved by treatment with a strong acid like hydrochloric acid in a suitable solvent such as methanol or dioxane.
Workflow Diagram:
Caption: Chemo-catalytic synthesis of this compound.
Method 2: Biocatalytic Synthesis via Enzymatic Cascade
This modern approach utilizes a multi-enzyme cascade to achieve a highly selective and efficient synthesis. The protocol described here is based on the work of Ford et al. (2020), which details the synthesis of the (S)-enantiomer from L-lysinol.[5] For the synthesis of the target (R)-enantiomer, the starting material would be the corresponding D-lysinol, which can be obtained from the reduction of D-lysine. The enzymatic machinery and principles remain the same.
Experimental Protocol:
One-Pot Synthesis of N-Cbz-(R)-3-aminoazepane
-
A reaction vessel is charged with a buffered aqueous solution (e.g., sodium phosphate buffer, pH 7.5).
-
The starting material, N-Cbz-D-lysinol (e.g., 3 mM final concentration), is added.
-
A galactose oxidase (GOase) variant (e.g., GOase M3-5) and a catalase are added to initiate the oxidation of the primary alcohol to an aldehyde.
-
An imine reductase (IRED) variant (e.g., IR-49) and a suitable amine donor (e.g., ammonia or an ammonium salt) are added to the mixture.
-
A cofactor regeneration system, typically involving a glucose dehydrogenase (GDH) and glucose, is included to recycle the NADPH required by the IRED.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 16-48 hours).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the N-Cbz protected product. An isolated yield of up to 54% for the protected azepane derivative has been reported.[5]
-
The final deprotection step involves standard hydrogenolysis to remove the Cbz group.
Workflow Diagram:
Caption: Biocatalytic synthesis of this compound.
Comparative Analysis of Efficiency
The following table summarizes the estimated efficiency of the two synthetic routes based on the provided experimental data and general principles of each reaction type. Note that for a precise calculation of PMI and E-Factor, a full mass balance of all inputs (including all solvents for reaction and workup, and all reagents) would be required. The values presented here are estimations to highlight the key differences between the two approaches.
| Metric | Method 1: Chemo-Catalytic | Method 2: Biocatalytic | Rationale & Causality |
| Overall Yield | High (potentially >70% over 3 steps) | Moderate (reported ~50% for the key step) | The chemo-catalytic route reports a high yield for the reduction step (87%).[4] The biocatalytic route has a moderate isolated yield, which can often be improved with further process optimization.[5] |
| Atom Economy | Moderate | High | The chemo-catalytic reduction uses H₂ which has a low molecular weight, but the initial protection and subsequent deprotection steps generate significant byproducts (e.g., CO₂, isobutene, HCl salts). The biocatalytic cascade, in principle, is highly atom-economical, converting the substrate to the product with water as the main byproduct. |
| Process Mass Intensity (PMI) | High | Potentially Lower | Chemo-catalytic synthesis often requires significant volumes of organic solvents for reactions, workups, and purifications. The biocatalytic route is performed in an aqueous medium, and while it requires buffers and other reagents, it can potentially lead to a lower overall mass of solvent used, especially if solvent-intensive chromatographic purification is avoided. |
| E-Factor | High | Potentially Lower | Directly related to PMI, the chemo-catalytic route's reliance on protecting groups, stoichiometric reagents, and organic solvents leads to a higher amount of waste generated per kilogram of product. The aqueous nature and high selectivity of the enzymatic process can significantly reduce the E-Factor. |
| Stereoselectivity | Excellent | Excellent | The chemo-catalytic route derives its stereochemistry from the chiral pool (D-lysine), ensuring high enantiopurity. The biocatalytic route relies on highly stereoselective enzymes (IREDs), which also provide excellent enantiomeric excess (>99% ee).[6] |
| Process Conditions | Harsh (high pressure, reactive reagents) | Mild (aqueous, near-neutral pH, low temp.) | The hydrogenation step requires high-pressure H₂ gas, and the use of reagents like methyl triflate requires careful handling. The enzymatic reactions occur under benign, near-physiological conditions. |
| Scalability | Established | Improving | Traditional chemical synthesis is well-established for large-scale production. Biocatalytic processes are increasingly being scaled up, with advancements in enzyme immobilization and reactor technology making them more viable for industrial applications. |
Conclusion and Future Outlook
Both the chemo-catalytic and biocatalytic routes offer viable pathways to the synthesis of high-purity this compound.
The chemo-catalytic approach is a robust and high-yielding method, benefiting from well-understood reaction mechanisms and established scalability. However, its efficiency from a green chemistry perspective is hampered by a lower atom economy and a higher Process Mass Intensity, primarily due to the use of protecting groups and organic solvents.
The biocatalytic method represents a more modern and sustainable alternative. Its key advantages lie in its exceptional stereoselectivity, high atom economy, and mild reaction conditions conducted in an aqueous environment. While the reported isolated yields may be moderate, there is significant potential for improvement through enzyme engineering and process optimization. As the field of biocatalysis matures, these enzymatic routes are poised to become increasingly competitive and, in many cases, superior for the industrial production of chiral amines like this compound.[6]
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, available equipment, and sustainability goals. This guide demonstrates that while traditional methods are reliable, the adoption of biocatalytic technologies offers a compelling path toward more efficient and environmentally benign pharmaceutical manufacturing.
References
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate.
- Der Pharma Chemica. (n.d.). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride.
- QYResearch. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis.
- Google Patents. (n.d.). CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- ResearchGate. (n.d.). Development of an Efficient and Scalable Biocatalytic Route to (3 R )-3-Aminoazepane: A Pharmaceutically Important Intermediate.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. The University of Manchester.
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- PubMed Central. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Google Patents. (n.d.). CN103044397A - New method for synthesizing besifloxacin.
- ResearchGate. (2025). (PDF) Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (n.d.). Biocatalytic Amine Synthesis.
- PubMed Central. (n.d.). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction.
- SK pharmteco. (n.d.). The Principles of Green Chemistry - Atom Economy.
- Thieme Connect. (2025). Enantioselective Synthesis of Unnatural Polar Amino Acids.
- ResearchGate. (n.d.). The E Factor and Process Mass Intensity.
- PubMed Central. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis.
- Chemistry Steps. (n.d.). Preparation of Amines.
- ResearchGate. (2024). (PDF) Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist.
- Wikipedia. (n.d.). Atom economy.
Sources
- 1. Enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1883721-93-4 [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of (R)-Azepan-3-amine
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of (R)-Azepan-3-amine. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Core Principles: Understanding the Hazard
Before handling disposal, it is imperative to understand the inherent risks associated with this compound. This compound, like many aliphatic amines, possesses a distinct hazard profile that dictates its handling and disposal requirements. The primary principle of amine waste management is strict segregation to prevent dangerous reactions. Amines are basic and can react violently with acids and oxidizing agents, potentially generating heat, toxic fumes, or pressure buildup.[1][2]
Furthermore, this compound is classified with several hazards that necessitate careful handling with appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.[1]
Table 1: GHS Hazard Classification for Azepan-3-amine [3]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Disposing of amines down the drain is strictly prohibited as they can be detrimental to aquatic ecosystems.[1] Therefore, all waste containing this compound must be treated as regulated hazardous waste.
Regulatory Framework: Ensuring Compliance
The disposal of hazardous chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is liable for its safe management from the point of generation to its final disposal.[5]
For laboratories, this typically involves accumulating waste in designated Satellite Accumulation Areas (SAAs) . An SAA is a location at or near the point of waste generation where hazardous waste can be collected.[6][7][8] It is critical to adhere to SAA requirements, which include volume limits (typically a maximum of 55 gallons of hazardous waste) and proper container management.[4]
Standard Operating Procedure for Disposal
This section provides a direct, step-by-step protocol for the collection and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Action: Immediately identify the waste stream. Is it pure this compound, a solution with a known solvent, or a complex mixture from a reaction quench?
-
Causality: Accurate characterization is a regulatory requirement and is essential for safe disposal.[4][9] Incompatible wastes must never be mixed.[7]
-
Protocol:
-
Do not mix this compound waste with other waste streams, particularly acidic solutions (e.g., HCl, H₂SO₄), oxidizing agents (e.g., hydrogen peroxide, nitric acid), or halogenated solvents unless they are part of the same, well-characterized process mixture.[1][7]
-
Maintain separate waste containers for amine waste to prevent accidental mixing and hazardous reactions.
-
Step 2: Select a Compatible Waste Container
-
Action: Choose a container made of material chemically resistant to amines.
-
Causality: Using an incompatible container can lead to degradation, leaks, and dangerous spills. For instance, corrosive wastes should not be stored in metal containers.[10]
-
Protocol:
-
Use a clean, dry container made of High-Density Polyethylene (HDPE), glass, or another compatible material.
-
Ensure the container has a secure, leak-proof screw-on cap. The cap must be in good condition without cracks or deterioration.[7]
-
Do not overfill the container. Leave at least 10% headspace (approximately one inch) to allow for vapor expansion.[7]
-
Step 3: Accurate and Compliant Labeling
-
Action: Label the waste container immediately upon adding the first drop of waste.
-
Causality: Federal and state regulations mandate that hazardous waste containers are clearly labeled from the moment accumulation begins to ensure proper handling, storage, and disposal.[8][10]
-
Protocol:
-
Affix your institution's official hazardous waste tag or label to the container.
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentage or concentration.[7][10] For example: "this compound (~5%), Methanol (~95%)".
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
Note the accumulation start date (the date the first waste was added).
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA.
-
Causality: SAAs are designed to safely store hazardous waste at the point of generation, minimizing the risks associated with transporting open waste containers through the lab.[8]
-
Protocol:
-
Place the container in your laboratory's designated SAA, which could be a secondary containment tray in a fume hood or a designated cabinet.
-
Keep the container tightly closed at all times except when actively adding waste.[10]
-
Ensure the SAA is away from sources of heat, direct sunlight, and incompatible materials.[1]
-
Step 5: Arrange for Timely Disposal
-
Action: Once the container is full or waste is no longer being generated, arrange for pickup.
-
Causality: There are regulatory time limits for how long waste can be stored in an SAA once a container is full (typically three days).[7] Regular pickups prevent excessive accumulation and associated risks.
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow their specific procedures for submitting a pickup request, which is often done through an online system.
-
Do not move hazardous waste from one SAA to another.[8] Trained EHS professionals or licensed hazardous waste vendors are responsible for the transport and final disposal of the waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<100 mL) in a Fume Hood:
-
Alert personnel in the immediate area.
-
Use a spill kit with an appropriate absorbent material (e.g., vermiculite or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, compatible container.
-
Label the container as hazardous waste with a full description of the contents.
-
Contact EHS for pickup.
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is flammable or presents an inhalation hazard.
-
Call your institution's emergency number and provide details about the chemical spilled, the location, and the approximate quantity.
-
Do not attempt to clean it up yourself. Wait for trained emergency responders.
-
By integrating these procedures into your laboratory's daily operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Center for Biotechnology Information. (n.d.). Azepan-3-amine. PubChem Compound Database.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Florida. (n.d.). Hazardous Waste Disposal Procedures.
- University of Alabama at Birmingham. (n.d.). Laboratory Waste Management Guidelines.
- University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. odu.edu [odu.edu]
- 5. mtu.edu [mtu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. mtech.edu [mtech.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling (R)-Azepan-3-amine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (R)-Azepan-3-amine. As a key intermediate in pharmaceutical synthesis, particularly for advanced antibiotics like Besifloxacin, its proper handling is paramount to ensure both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a comprehensive and trustworthy safety framework.
Understanding the Hazard: The "Why" Behind the Precautions
This compound (CAS No. 124932-43-0) is a cyclic aliphatic amine.[2][3] Like many amines, its chemical reactivity is driven by the lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic.[4] This inherent reactivity is the foundation of its utility in synthesis but also the source of its primary hazards. The primary risks involve its potential to cause irritation and harm upon contact, inhalation, or ingestion.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with the parent compound, Azepan-3-amine.[5]
Table 1: GHS Hazard Profile for Azepan-3-amine [5]
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Understanding these hazards is the first step in mitigating risk. The protocols that follow are designed specifically to prevent these outcomes by creating effective barriers between the researcher and the chemical.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source.
-
Elimination/Substitution: Not applicable when this compound is the required reagent.
-
Engineering Controls: These are the most important physical controls. All work with this compound must be performed in a certified chemical fume hood to control vapor inhalation.[6][7]
-
Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), safety training, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): The equipment detailed below, used to protect the individual when engineering and administrative controls cannot eliminate all risks.
Core PPE Requirements for this compound
The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various common laboratory tasks.
Table 2: Recommended PPE for Common Laboratory Tasks with this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquoting | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Fully-buttoned Lab Coat | Required if outside a fume hood (not recommended); otherwise, as per risk assessment. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat & Apron | Not required inside a fume hood. |
| Reaction Workup/Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat & Apron | Not required inside a fume hood. |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat & Apron | Air-Purifying Respirator (APR) with organic vapor/amine cartridges. |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[8] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.[8][9]
-
Hand Protection: Due to the risk of dermal toxicity and skin irritation, robust hand protection is critical.[5] Nitrile or neoprene gloves are recommended.[9][10] Always check the manufacturer's glove compatibility charts for breakthrough times. For prolonged work or higher concentrations, wearing two pairs of gloves (double-gloving) is a best practice. Inspect gloves for any signs of degradation or perforation before each use and replace them immediately upon any contact with the chemical.[9]
-
Body Protection: A chemical-resistant or flame-resistant lab coat must be worn and kept fully buttoned.[8][9] For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9] Full-length pants and closed-toe, non-perforated shoes are required to ensure no skin is exposed.[8][9]
-
Respiratory Protection: All work should be conducted within a fume hood to minimize inhalation risk.[6] If engineering controls are insufficient or in an emergency situation such as a large spill, respiratory protection is necessary. An air-purifying respirator (APR) with combination organic vapor and amine-specific cartridges is the minimum requirement. All personnel requiring respirators must be medically cleared, trained, and fit-tested annually.[8]
Caption: Decision workflow for selecting appropriate respiratory protection.
Operational Plan: Safe Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common and preventable cause of exposure. A systematic approach is essential.
Step-by-Step PPE Donning Protocol
-
Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile/neoprene gloves.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step PPE Doffing (Removal) Protocol
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (the "dirty touching dirty" principle).
-
Initial Decontamination: If grossly contaminated, wipe down outer gloves and apron before removal.
-
Remove Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them.
-
Remove Apron & Lab Coat: Unfasten the lab coat. Remove it by rolling it down your arms, turning it inside out as you go to contain any contamination on the inner surface.
-
Remove Face Shield/Goggles: Handle by the strap or sides. Avoid touching the front surface.
-
Remove Respirator (if worn): Remove without touching the front of the respirator.
-
Remove Inner Gloves: Follow the same procedure as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Sources
- 1. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. 124932-43-0|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. velsafe.com [velsafe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
